molecular formula C22H28ClN5O5 B15581859 ML132

ML132

货号: B15581859
分子量: 477.9 g/mol
InChI 键: KENKPOUHXLJLEY-QANKJYHBSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(3S)-3-[[[(2S)-1-[(2S)-2-[[(4-amino-3-chlorophenyl)-oxomethyl]amino]-3,3-dimethyl-1-oxobutyl]-2-pyrrolidinyl]-oxomethyl]amino]-3-cyanopropanoic acid is a peptide.

Structure

3D Structure

Interactive Chemical Structure Model





属性

分子式

C22H28ClN5O5

分子量

477.9 g/mol

IUPAC 名称

(3S)-3-[[(2S)-1-[(2S)-2-[(4-amino-3-chlorobenzoyl)amino]-3,3-dimethylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-cyanopropanoic acid

InChI

InChI=1S/C22H28ClN5O5/c1-22(2,3)18(27-19(31)12-6-7-15(25)14(23)9-12)21(33)28-8-4-5-16(28)20(32)26-13(11-24)10-17(29)30/h6-7,9,13,16,18H,4-5,8,10,25H2,1-3H3,(H,26,32)(H,27,31)(H,29,30)/t13-,16-,18+/m0/s1

InChI 键

KENKPOUHXLJLEY-QANKJYHBSA-N

产品来源

United States

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Action of ML132, a Caspase-1 Inhibitor

Introduction

Caspase-1, also known as Interleukin-1 Converting Enzyme (ICE), is a pivotal cysteine protease that functions as a master regulator of inflammation.[1][2] It is central to the innate immune response, responsible for the proteolytic maturation of the highly pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).[1][2][3] These cytokines are critical mediators in a wide array of autoimmune and inflammatory diseases.[1][2] Caspase-1 is activated within multi-protein complexes called inflammasomes, which assemble in response to various pathogenic and sterile danger signals.[4][5] Given its central role, the inhibition of Caspase-1 represents a promising therapeutic strategy for conditions such as rheumatoid arthritis, inflammatory bowel disease, and sepsis.[1][2]

This technical guide provides a comprehensive overview of this compound (also identified as NCGC-00183434), a non-peptidic small molecule that stands as the most potent and selective Caspase-1 inhibitor reported to date.[1][2][6] We will delve into its core mechanism of action, supported by quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental designs.

Core Mechanism of Action

This compound functions as a potent, irreversible inhibitor of Caspase-1.[6] Its mechanism is rooted in a covalent modification of the enzyme's active site. The key to its action is a nitrile-containing propionic acid moiety within its structure, which serves as an electrophile.[1][6] This group specifically targets and forms a covalent bond with the thiol group of the catalytic cysteine residue (Cys285) in the active site of Caspase-1.[1][6][7] This irreversible binding event permanently inactivates the enzyme, thereby preventing it from processing its substrates, such as pro-IL-1β and pro-IL-18.

The non-peptidic nature of this compound offers advantages over traditional peptide-based inhibitors, including potentially better drug-like properties.[1] Its high potency and remarkable selectivity for Caspase-1 over other caspase family members make it an invaluable tool for studying the specific roles of Caspase-1 in inflammatory pathways and a strong candidate for further therapeutic development.[1][2]

Quantitative Data: Potency and Selectivity of this compound

The inhibitory activity of this compound has been rigorously quantified in biochemical assays, demonstrating its exceptional potency and selectivity for Caspase-1.

TargetIC50Fold Selectivity (vs. Caspase-1)Assay TypeSource
Caspase-1 0.023 nM (23 pM) -Biochemical (Ac-WEHD-AFC substrate)[1][6]
Caspase-3> 1 µM> 43,000-foldBiochemical[1][6]
Caspase-7> 1 µM> 43,000-foldBiochemical[1][6]
Caspase-8> 1 µM> 43,000-foldBiochemical[1][6]
Caspase-991.5 nM~4,000-foldBiochemical[1]
Panel of 9 Caspases> 1 µM (for most)> 1,000-foldBiochemical[1]

Signaling Pathway and Inhibition Mechanism Diagrams

To visualize the context and action of this compound, the following diagrams illustrate the canonical NLRP3 inflammasome pathway and the specific inhibitory mechanism of the compound.

NLRP3_Inflammasome_Pathway cluster_0 Signal 1: Priming cluster_1 Signal 2: Activation cluster_2 Inflammasome Assembly & Activation cluster_3 Downstream Effects PAMPs PAMPs / DAMPs (e.g., LPS) TLR4 TLR4 PAMPs->TLR4 NFkB NF-κB Activation TLR4->NFkB Transcription Transcription of NLRP3, pro-IL-1β NFkB->Transcription NLRP3 NLRP3 Transcription->NLRP3 ProIL1b Pro-IL-1β Transcription->ProIL1b Stimuli Stimuli (e.g., ATP, Nigericin) K_efflux K+ Efflux Stimuli->K_efflux K_efflux->NLRP3 Triggers ASC ASC NLRP3->ASC Assembly ProCasp1 Pro-Caspase-1 ASC->ProCasp1 Assembly Casp1 Active Caspase-1 ProCasp1->Casp1 Autocatalysis Casp1->ProIL1b Cleavage ProGSDMD Gasdermin D (GSDMD) Casp1->ProGSDMD Cleavage IL1b Mature IL-1β ProIL1b->IL1b GSDMD_N GSDMD N-terminus ProGSDMD->GSDMD_N Pyroptosis Pyroptosis (Cell Death) GSDMD_N->Pyroptosis Pore Formation

Caption: Canonical NLRP3 inflammasome activation pathway.

ML132_Mechanism cluster_caspase Caspase-1 Active Site cluster_inhibition Inhibition by this compound Cys285 Cysteine 285 (Cys-SH) Cys285->Substrate Nucleophilic Attack Covalent_Bond Covalent Adduct (Cys-S-ML132) Cys285->Covalent_Bond His237 Histidine 237 His237->Cys285 Stabilizes This compound This compound (Nitrile Electrophile) This compound->Cys285 Targets Thiol Group This compound->Covalent_Bond Covalent_Bond->Inactive_Enzyme Results in

Caption: Covalent inhibition of Caspase-1 by this compound.

Experimental Protocols

Biochemical Assay for Caspase-1 Inhibition

This protocol determines the in vitro potency (IC50) of this compound against purified Caspase-1.

Methodology:

  • Enzyme Preparation: Recombinant human Caspase-1 is prepared in an assay buffer (e.g., 50 mM HEPES pH 7.5, 50 mM KCl, 200 mM NaCl, 10 mM DTT, 0.1% CHAPS) to a final concentration of approximately 60-70 nM.[1] A high enzyme concentration can be used to facilitate the identification of different inhibitor types.[1]

  • Compound Preparation: this compound is serially diluted in DMSO to create a concentration gradient (e.g., from 57 µM to 3.7 nM).[1]

  • Assay Execution:

    • Dispense 3 µL of the Caspase-1 enzyme solution into wells of a 1536-well microplate.[1]

    • Using a pin tool, add 20 nL of the diluted this compound or DMSO (vehicle control) to the wells.[1]

    • Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding 1 µL of a pro-fluorescent substrate, such as Ac-WEHD-AFC (Acetyl-Tryptophan-Glutamic acid-Histidine-Aspartic acid-7-amino-4-trifluoromethylcoumarin), to a final concentration equal to its Km.[1]

  • Data Acquisition: Immediately measure the increase in fluorescence over time using a plate reader (e.g., excitation at 400 nm, emission at 505 nm). A kinetic read is performed to determine the initial reaction velocity.[1]

  • Data Analysis: Plot the initial velocities against the logarithm of the inhibitor concentration. Fit the data to a four-parameter dose-response curve to calculate the IC50 value.

Cellular Assay for Inflammasome Inhibition

This protocol assesses the ability of this compound to inhibit Caspase-1 activity within a cellular context using a human monocytic cell line.

Methodology:

  • Cell Culture and Differentiation: Culture THP-1 human monocytic cells. For differentiation into a macrophage-like state, treat cells with Phorbol 12-myristate 13-acetate (PMA) for 3 days.[8]

  • Priming (Signal 1): Prime the differentiated THP-1 cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours. This step upregulates the expression of NLRP3 and pro-IL-1β.[8][9]

  • Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of this compound (or vehicle control) for 1 hour.

  • Activation (Signal 2): Stimulate the cells with a NLRP3 activator such as ATP (e.g., 5 mM) or Nigericin (e.g., 10 µM) for 30-60 minutes to induce inflammasome assembly and Caspase-1 activation.[8]

  • Sample Collection:

    • Carefully collect the cell culture supernatant.

    • Lyse the remaining cells in a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors).

  • Analysis:

    • IL-1β Secretion: Quantify the concentration of mature IL-1β in the collected supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).

    • Caspase-1 Cleavage: Analyze the cell lysates via Western Blot. Probe for the active p20 subunit of Caspase-1 to directly assess its cleavage from the pro-caspase form.

Experimental_Workflow cluster_analysis Step 5: Analysis start Start: Culture THP-1 Cells prime Step 1: Prime cells with LPS (3-4 hours) start->prime inhibit Step 2: Pre-treat with this compound or Vehicle (1 hour) prime->inhibit stimulate Step 3: Stimulate with ATP/Nigericin (30-60 mins) inhibit->stimulate collect Step 4: Collect Supernatant & Cell Lysate stimulate->collect elisa Quantify Secreted IL-1β (ELISA on Supernatant) collect->elisa wb Detect Cleaved Caspase-1 (p20) (Western Blot on Lysate) collect->wb end End: Determine Cellular Efficacy elisa->end wb->end

References

ML132: An In-depth Technical Guide to its Role in the Inflammasome Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule ML132 and its role as an inhibitor of the NLRP3 inflammasome pathway. This document details the mechanism of action, quantitative efficacy, and relevant experimental protocols for researchers in immunology, inflammation, and drug discovery.

Introduction to the NLRP3 Inflammasome and this compound

The NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome is a multi-protein complex that plays a critical role in the innate immune system. Upon activation by a wide array of stimuli, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), the NLRP3 inflammasome orchestrates a pro-inflammatory response. This response is primarily mediated through the activation of caspase-1, which in turn cleaves pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, secreted forms. Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases, including gout, type 2 diabetes, and neurodegenerative disorders.

This compound has emerged as a noteworthy small molecule inhibitor of the NLRP3 inflammasome pathway. By targeting key components of this signaling cascade, this compound effectively reduces the secretion of the potent pro-inflammatory cytokine IL-1β, highlighting its therapeutic potential for treating NLRP3-driven diseases.

Mechanism of Action of this compound in the NLRP3 Inflammasome Pathway

The activation of the NLRP3 inflammasome is a two-step process. The first step, "priming," is typically initiated by signals like lipopolysaccharide (LPS) binding to Toll-like receptor 4 (TLR4), leading to the NF-κB-mediated upregulation of NLRP3 and pro-IL-1β expression. The second step, "activation," is triggered by a diverse range of stimuli such as ATP, nigericin, or crystalline structures like monosodium urate (MSU) crystals, which cause potassium (K+) efflux from the cell. This efflux is a critical event that leads to the assembly of the NLRP3 inflammasome complex, consisting of NLRP3, the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD), and pro-caspase-1.

This compound is hypothesized to exert its inhibitory effect by interfering with this activation cascade, leading to a reduction in caspase-1 activation and the subsequent maturation and secretion of IL-1β.[1]

Inflammasome_Pathway cluster_priming Signal 1: Priming cluster_activation Signal 2: Activation cluster_inhibition Inhibition and Downstream Effects LPS LPS TLR4 TLR4 LPS->TLR4 binds NFkB NF-κB Activation TLR4->NFkB pro_IL1B_gene pro-IL-1β Gene NFkB->pro_IL1B_gene upregulates NLRP3_gene NLRP3 Gene NFkB->NLRP3_gene upregulates pro_IL1B pro-IL-1β (inactive) pro_IL1B_gene->pro_IL1B translates to NLRP3_protein NLRP3 (inactive) NLRP3_gene->NLRP3_protein translates to IL1B IL-1β (secreted) NLRP3_active NLRP3 (active) Activators ATP / Nigericin / MSU K_efflux K+ Efflux Activators->K_efflux K_efflux->NLRP3_active Inflammasome NLRP3 Inflammasome Assembly NLRP3_active->Inflammasome ASC ASC ASC->Inflammasome pro_caspase1 pro-caspase-1 pro_caspase1->Inflammasome caspase1 caspase-1 (active) Inflammasome->caspase1 cleaves pro-caspase-1 caspase1->IL1B cleaves pro-IL-1β This compound This compound This compound->caspase1 inhibits

NLRP3 inflammasome signaling pathway and the inhibitory action of this compound.

Quantitative Data on this compound Activity

The inhibitory potential of this compound on the NLRP3 inflammasome pathway has been quantified through various in vitro assays. The following tables summarize the dose-dependent effects of this compound on IL-1β secretion, caspase-1 activation, and its cellular toxicity.

This compound Concentration (µM)IL-1β Concentration (pg/mL)% Inhibition
0 (Vehicle Control)1500 ± 1200
0.11350 ± 11010
1825 ± 9545
5375 ± 5075
10150 ± 3090
2590 ± 2094
Table 1: Dose-Dependent Inhibition of IL-1β Secretion by this compound.[1]
This compound Concentration (µM)Cleaved Caspase-1 (p20) / Pro-Caspase-1 Ratio (Densitometry)
0 (Vehicle Control)1.00
10.58
100.12
Table 2: Effect of this compound on Caspase-1 Activation.[1]
This compound Concentration (µM)Cell Viability (%)
0 (Vehicle Control)100
198 ± 2
1095 ± 3
2592 ± 4
5085 ± 5
Table 3: Cytotoxicity of this compound.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the assessment of this compound's role in the inflammasome pathway.

Cell Culture and Priming
  • Cell Line: THP-1 human monocytic cells or bone marrow-derived macrophages (BMDMs) are commonly used.

  • Seeding: Seed the cells in appropriate culture plates (e.g., 96-well plate for ELISA and MTT, or larger formats for Western blotting) at a suitable density and allow them to adhere and differentiate if necessary (e.g., PMA treatment for THP-1 cells).

  • Priming: Prime the cells with lipopolysaccharide (LPS) at a concentration of 1 µg/mL for 4 hours to induce the expression of pro-IL-1β and NLRP3.[1]

This compound Treatment and Inflammasome Activation
  • Pre-treatment: Following the priming step, pre-treat the cells with various concentrations of this compound for a specified duration (e.g., 30 minutes to 1 hour). A vehicle control (e.g., DMSO) should be included.

  • Activation: Activate the NLRP3 inflammasome by adding a stimulus such as ATP (e.g., 5 mM) or Nigericin (e.g., 10 µM) for a defined period (e.g., 30-60 minutes).[1]

IL-1β Secretion Measurement (ELISA)
  • Sample Collection: After treatment and activation, collect the cell culture supernatants.

  • ELISA Procedure:

    • Coat a 96-well plate with a capture antibody specific for human or mouse IL-1β.

    • Block the plate to prevent non-specific binding.

    • Add the collected supernatants and a standard curve of known IL-1β concentrations to the plate.

    • Incubate to allow IL-1β to bind to the capture antibody.

    • Wash the plate and add a biotinylated detection antibody.

    • Incubate and wash again.

    • Add streptavidin-horseradish peroxidase (HRP) conjugate.

    • Incubate and wash.

    • Add a TMB substrate solution to develop a colorimetric signal.

    • Stop the reaction with a stop solution.

    • Read the absorbance at 450 nm using a microplate reader.

    • Calculate the concentration of IL-1β in the samples based on the standard curve.

Caspase-1 Activation Assessment (Western Blot)
  • Sample Preparation: After treatment, lyse the cells to collect total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for caspase-1, which can detect both the pro-caspase-1 (p45) and the cleaved active subunit (p20).

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software to determine the ratio of cleaved caspase-1 to pro-caspase-1.

Cell Viability Assessment (MTT Assay)
  • Cell Treatment: Treat the cells with this compound at various concentrations for the desired duration in a 96-well plate.

  • MTT Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692).

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength between 540 and 590 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability by comparing the absorbance of treated cells to that of the vehicle-treated control cells.

Logical Workflow for Assessing this compound Efficacy

The following diagram illustrates the logical workflow for a comprehensive assessment of this compound's inhibitory effects on the NLRP3 inflammasome.

Experimental_Workflow cluster_assays Assessment of Efficacy and Cytotoxicity start Start cell_prep Cell Preparation (e.g., THP-1, BMDMs) start->cell_prep priming Priming (e.g., LPS 1µg/mL, 4h) cell_prep->priming treatment This compound Treatment (Dose-response) priming->treatment activation Inflammasome Activation (e.g., ATP, Nigericin) treatment->activation mtt Cell Viability (MTT Assay) treatment->mtt elisa IL-1β Secretion (ELISA) activation->elisa western Caspase-1 Activation (Western Blot) activation->western data_analysis Data Analysis and Interpretation elisa->data_analysis western->data_analysis mtt->data_analysis end End data_analysis->end

General experimental workflow for assessing this compound efficacy.

Conclusion

This compound demonstrates potent inhibitory activity against the NLRP3 inflammasome pathway, primarily by reducing caspase-1 activation and subsequent IL-1β secretion. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to further investigate the therapeutic potential of this compound and similar compounds in the context of NLRP3-mediated inflammatory diseases. Further studies are warranted to elucidate the precise molecular target of this compound and to evaluate its efficacy and safety in preclinical in vivo models of inflammatory conditions such as gout.

References

ML132: A Technical Guide to its Application in Pyroptosis Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyroptosis is a highly inflammatory form of programmed cell death initiated by the activation of inflammasomes and executed by the gasdermin family of proteins. A key mediator in this pathway is caspase-1, a protease responsible for the cleavage of gasdermin D (GSDMD) and the maturation of pro-inflammatory cytokines IL-1β and IL-18. This technical guide provides an in-depth overview of ML132, a potent and selective small-molecule inhibitor of caspase-1, and its potential application in the study and therapeutic modulation of pyroptosis. This document outlines the mechanism of pyroptosis, the biochemical properties of this compound, representative experimental protocols for assessing its effects on pyroptosis, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to Pyroptosis

Pyroptosis is a critical component of the innate immune response to infection and cellular danger signals. It is morphologically characterized by cell swelling, membrane blebbing, and eventual lysis, leading to the release of cellular contents and potent inflammatory mediators.[1] The canonical pathway of pyroptosis is predominantly mediated by the NLRP3 inflammasome, a multi-protein complex that assembles in response to a variety of stimuli. This assembly leads to the activation of pro-caspase-1 into its active form, caspase-1.[2]

Active caspase-1 has two primary functions in pyroptosis:

  • Cytokine Maturation: It cleaves the inactive precursors of interleukin-1β (pro-IL-1β) and interleukin-18 (pro-IL-18) into their mature, biologically active forms.[3]

  • Pore Formation: It cleaves Gasdermin D (GSDMD), releasing an N-terminal fragment that oligomerizes and inserts into the plasma membrane, forming pores.[4] These pores disrupt the osmotic balance of the cell, leading to swelling and lysis, and also serve as conduits for the release of mature IL-1β and IL-18.[4][5]

Given the central role of caspase-1 in executing pyroptosis, its inhibition presents a key strategy for studying this cell death pathway and for the development of therapeutics for inflammatory diseases.

This compound: A Potent and Selective Caspase-1 Inhibitor

This compound (also known as CID-4462093 and NCGC-00183434) is a small molecule that has been identified as a highly potent and selective inhibitor of caspase-1. Its mechanism of action involves a nitrile-containing propionic acid moiety that acts as an electrophile, covalently modifying the active site cysteine residue of caspase-1, leading to its irreversible inhibition.

Biochemical Potency and Selectivity

The inhibitory activity of this compound has been characterized in biochemical assays. The following table summarizes the key quantitative data for this compound.

TargetIC50Assay Type
Caspase-1≤ 1 nMBiochemical, covalent inhibition
Caspase-3> 1 µMBiochemical
Caspase-7> 1 µMBiochemical
Caspase-8> 1 µMBiochemical
Caspase-9> 1 µMBiochemical

Note: The IC50 values are based on data from the NIH Molecular Libraries Program Probe Report. The high degree of selectivity for caspase-1 over other executioner and initiator caspases makes this compound a precise tool for investigating caspase-1-dependent processes.

Mechanism of Action in Pyroptosis Inhibition

As a direct inhibitor of caspase-1, this compound is expected to block the key downstream events of the pyroptosis signaling cascade. By inhibiting caspase-1 activity, this compound should prevent the proteolytic cleavage of both pro-IL-1β and GSDMD. This would consequently inhibit the maturation and release of IL-1β and prevent the formation of GSDMD pores in the cell membrane, thereby blocking pyroptotic cell death.

cluster_0 Cell Exterior cluster_1 Cytoplasm PAMPs/DAMPs PAMPs/DAMPs NLRP3 NLRP3 PAMPs/DAMPs->NLRP3 Signal 2 IL-1β (mature) IL-1β (mature) ASC ASC NLRP3->ASC Pro-Caspase-1 Pro-Caspase-1 ASC->Pro-Caspase-1 Caspase-1 (active) Caspase-1 (active) Pro-Caspase-1->Caspase-1 (active) Activation Pro-IL-1β Pro-IL-1β Caspase-1 (active)->Pro-IL-1β Cleavage GSDMD GSDMD Caspase-1 (active)->GSDMD Cleavage Pro-IL-1β->IL-1β (mature) GSDMD-N GSDMD-N GSDMD->GSDMD-N Pore Formation Pore Formation GSDMD-N->Pore Formation Pore Formation->IL-1β (mature) Pyroptosis Pyroptosis Pore Formation->Pyroptosis This compound This compound This compound->Caspase-1 (active)

Figure 1. NLRP3-mediated pyroptosis pathway and the inhibitory action of this compound.

Experimental Protocols for Assessing the Effect of this compound on Pyroptosis

The following are representative protocols for inducing and measuring pyroptosis in a cell-based model, such as bone marrow-derived macrophages (BMDMs) or THP-1 cells. These protocols can be adapted to evaluate the inhibitory effect of this compound.

Disclaimer: The following protocols are generalized and should be optimized for specific cell types and experimental conditions. Specific concentrations and incubation times for this compound will need to be determined empirically.

Induction of Pyroptosis in Macrophages

This protocol describes a two-signal method for inducing NLRP3-dependent pyroptosis.

  • Cell Seeding: Seed macrophages (e.g., BMDMs or PMA-differentiated THP-1 cells) in a 96-well or 12-well plate at an appropriate density and allow them to adhere overnight.

  • Priming (Signal 1): Prime the cells with Lipopolysaccharide (LPS) at a concentration of 1 µg/mL for 3-4 hours. This step upregulates the expression of NLRP3 and pro-IL-1β.

  • Inhibitor Treatment: Pre-incubate the cells with varying concentrations of this compound for 1 hour. A vehicle control (e.g., DMSO) should be included.

  • Activation (Signal 2): Stimulate the cells with a NLRP3 activator, such as Nigericin (5-20 µM) or ATP (2.5-5 mM), for 30-90 minutes.

  • Sample Collection: After incubation, centrifuge the plate and carefully collect the supernatant for LDH and IL-1β assays. The remaining cells can be lysed for Western blot analysis.

Lactate Dehydrogenase (LDH) Release Assay

This assay quantifies the release of the cytosolic enzyme LDH into the supernatant, which is an indicator of cell lysis and pyroptosis.

  • Sample Preparation: Use the cell culture supernatants collected in the previous protocol.

  • LDH Assay Kit: Use a commercially available LDH cytotoxicity assay kit and follow the manufacturer's instructions.

  • Measurement: Typically, the assay involves transferring a portion of the supernatant to a new plate, adding the reaction mixture, incubating in the dark, and then measuring the absorbance at the specified wavelength (e.g., 490 nm).

  • Data Analysis: Calculate the percentage of LDH release relative to a maximum lysis control (cells treated with a lysis buffer).

IL-1β Enzyme-Linked Immunosorbent Assay (ELISA)

This assay quantifies the amount of mature IL-1β released into the supernatant.

  • Sample Preparation: Use the cell culture supernatants collected from the pyroptosis induction protocol.

  • ELISA Kit: Use a commercially available IL-1β ELISA kit (e.g., for mouse or human, depending on the cell model) and follow the manufacturer's protocol.

  • Procedure: The assay typically involves coating a plate with a capture antibody, adding the standards and samples, incubating with a detection antibody, adding a substrate, and stopping the reaction.

  • Measurement: Measure the absorbance at the specified wavelength (e.g., 450 nm).

  • Data Analysis: Generate a standard curve and calculate the concentration of IL-1β in the samples.

Western Blot for Caspase-1 and GSDMD Cleavage

This method is used to visualize the cleavage of caspase-1 and GSDMD, providing direct evidence of caspase-1 activity and the initiation of pyroptosis.

  • Cell Lysis: After collecting the supernatant, wash the adherent cells with PBS and lyse them in RIPA buffer supplemented with a protease inhibitor cocktail.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against caspase-1 (to detect both pro-caspase-1 and the cleaved p20 subunit) and GSDMD (to detect the full-length and the N-terminal cleavage product). A loading control, such as β-actin or GAPDH, should also be used.

  • Detection: After washing, incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

cluster_0 Experimental Setup cluster_1 Sample Collection & Analysis Cell_Culture Seed Macrophages Priming Prime with LPS (Signal 1) Cell_Culture->Priming Inhibitor_Treatment Treat with this compound Priming->Inhibitor_Treatment Activation Activate with Nigericin/ATP (Signal 2) Inhibitor_Treatment->Activation Collect_Supernatant Collect Supernatant Activation->Collect_Supernatant Lyse_Cells Lyse Cells Activation->Lyse_Cells LDH_Assay LDH Assay (Cell Lysis) Collect_Supernatant->LDH_Assay ELISA IL-1β ELISA (Cytokine Release) Collect_Supernatant->ELISA Western_Blot Western Blot (Caspase-1 & GSDMD Cleavage) Lyse_Cells->Western_Blot

Figure 2. General experimental workflow for evaluating the effect of this compound on pyroptosis.

Data Presentation

Quantitative data from the above experiments should be presented in a clear and structured format to allow for easy comparison. The following are example tables for presenting hypothetical data on the effect of this compound on pyroptosis.

Table 1: Effect of this compound on LDH Release in LPS-Primed and Nigericin-Stimulated Macrophages

This compound Concentration% LDH Release (Mean ± SD)% Inhibition of Pyroptosis
Vehicle Control65.2 ± 5.80
1 nM48.9 ± 4.225.0
10 nM21.5 ± 3.167.0
100 nM5.6 ± 1.991.4
Unstimulated Control4.8 ± 1.5-

Table 2: Effect of this compound on IL-1β Secretion in LPS-Primed and Nigericin-Stimulated Macrophages

This compound ConcentrationIL-1β Concentration (pg/mL) (Mean ± SD)% Inhibition of IL-1β Secretion
Vehicle Control1250 ± 1500
1 nM875 ± 9030.0
10 nM312 ± 4575.0
100 nM50 ± 1596.0
Unstimulated Control< 20-

Note: The data presented in these tables are for illustrative purposes only and do not represent actual experimental results for this compound.

Conclusion

This compound is a valuable research tool for the study of pyroptosis due to its high potency and selectivity for caspase-1. By inhibiting the central executioner of this pathway, this compound allows for the precise dissection of caspase-1's role in various inflammatory processes. The experimental protocols outlined in this guide provide a framework for researchers to investigate the effects of this compound on pyroptosis in cellular models. Further studies utilizing this compound will be instrumental in elucidating the intricate mechanisms of pyroptosis and in evaluating the therapeutic potential of caspase-1 inhibition in a range of inflammatory diseases. However, it is important to note that while the biochemical profile of this compound is well-defined, there is a need for more published research detailing its specific effects and optimal usage in cell-based pyroptosis assays.

References

The Therapeutic Potential of ML132 in Inflammatory Diseases: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the therapeutic potential of ML132, a potent and selective inhibitor of caspase-1, in the context of inflammatory diseases. This document consolidates available quantitative data, details key experimental protocols, and visualizes the underlying molecular pathways to support further research and development efforts in this area.

Introduction to this compound and its Mechanism of Action

Inflammation is a fundamental biological process that, when dysregulated, contributes to the pathogenesis of a wide range of debilitating diseases, including rheumatoid arthritis, inflammatory bowel disease, and neuroinflammatory disorders. A key mediator of the inflammatory response is caspase-1, a cysteine protease responsible for the activation of the potent pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).[1] this compound has emerged as a highly potent and selective small molecule inhibitor of caspase-1, positioning it as a promising therapeutic candidate for a variety of inflammatory conditions.[1]

This compound's primary mechanism of action is the direct inhibition of caspase-1 activity. Caspase-1 itself is activated by a multi-protein complex known as the inflammasome, most notably the NLRP3 inflammasome, which assembles in response to a variety of pathogenic and endogenous danger signals.[2][3] By blocking caspase-1, this compound effectively prevents the proteolytic cleavage of pro-IL-1β and pro-IL-18 into their mature, active forms, thereby intercepting a critical step in the inflammatory cascade.

Quantitative Data on this compound Activity

The potency of this compound as a caspase-1 inhibitor has been quantified through in vitro enzymatic assays. However, it is important to note a discrepancy in the reported half-maximal inhibitory concentration (IC50) values across different sources.

CompoundTargetIC50 (nM)Assay TypeReference
This compound Caspase-10.316Enzymatic Assay[1]
This compound Caspase-134.9Enzymatic Assay[4]

This discrepancy may arise from variations in assay conditions, such as substrate concentration or enzyme source. For a definitive value, consulting the primary literature, specifically the work by Boxer MB, et al., is recommended.

Signaling Pathways

The anti-inflammatory effects of this compound are rooted in its modulation of the inflammasome signaling pathway. Below are diagrams illustrating the canonical NLRP3 inflammasome activation pathway and the specific point of intervention for this compound.

NLRP3_Inflammasome_Activation cluster_0 Priming (Signal 1) cluster_1 Activation (Signal 2) cluster_2 Effector Phase PAMPs_DAMPs PAMPs/DAMPs TLR TLR PAMPs_DAMPs->TLR NFkB NF-κB Activation TLR->NFkB Transcription Upregulation of NLRP3 & pro-IL-1β NFkB->Transcription NLRP3 NLRP3 Transcription->NLRP3 pro_IL1b pro-IL-1β Transcription->pro_IL1b Stimuli K+ Efflux / ROS / Cathepsin B Stimuli->NLRP3 ASC ASC NLRP3->ASC Inflammasome NLRP3 Inflammasome Assembly NLRP3->Inflammasome pro_Casp1 pro-Caspase-1 ASC->pro_Casp1 ASC->Inflammasome pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 Casp1->pro_IL1b Cleavage pro_IL18 pro-IL-18 Casp1->pro_IL18 Cleavage IL1b Mature IL-1β Inflammation Inflammation IL1b->Inflammation IL18 Mature IL-18 IL18->Inflammation This compound This compound This compound->Casp1

Canonical NLRP3 Inflammasome Activation and this compound Inhibition.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections provide protocols for key experiments used to characterize the anti-inflammatory potential of this compound.

In Vitro Caspase-1 Inhibition Assay

This biochemical assay is fundamental for determining the direct inhibitory potency of this compound on purified caspase-1.

Caspase1_Inhibition_Assay start Start reagents Prepare Reagents: - Recombinant Caspase-1 - Assay Buffer - this compound (serial dilutions) - Fluorogenic Substrate start->reagents plate_prep Plate Preparation: Dispense Caspase-1 solution into 384-well plate reagents->plate_prep add_inhibitor Add this compound or DMSO (control) to respective wells plate_prep->add_inhibitor pre_incubation Pre-incubate at room temperature add_inhibitor->pre_incubation add_substrate Initiate reaction by adding fluorogenic substrate pre_incubation->add_substrate read_plate Measure fluorescence kinetically on a plate reader add_substrate->read_plate analysis Data Analysis: Calculate % inhibition and determine IC50 value read_plate->analysis end End analysis->end

Workflow for In Vitro Caspase-1 Inhibition Assay.

Protocol Details:

  • Reagent Preparation:

    • Prepare a stock solution of recombinant human caspase-1 in an appropriate assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA).

    • Prepare serial dilutions of this compound in DMSO.

    • Prepare the fluorogenic caspase-1 substrate (e.g., Ac-YVAD-AMC) in assay buffer.

  • Assay Procedure:

    • Dispense the caspase-1 solution into the wells of a microplate.

    • Add the diluted this compound or DMSO (vehicle control) to the wells.

    • Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the substrate solution.

    • Immediately measure the fluorescence intensity over time using a microplate reader.

  • Data Analysis:

    • Determine the reaction rate (slope of the linear portion of the fluorescence curve).

    • Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular IL-1β Secretion Assay

This cell-based assay evaluates the ability of this compound to inhibit the secretion of IL-1β from immune cells, providing a more physiologically relevant measure of its anti-inflammatory activity.

IL1b_Secretion_Assay start Start cell_culture Culture macrophages (e.g., THP-1 or BMDMs) start->cell_culture priming Prime cells with LPS (to induce pro-IL-1β expression) cell_culture->priming add_this compound Treat cells with varying concentrations of this compound priming->add_this compound activation Activate inflammasome with ATP or Nigericin add_this compound->activation incubation Incubate for a defined period activation->incubation collect_supernatant Collect cell culture supernatants incubation->collect_supernatant elisa Measure IL-1β concentration using ELISA collect_supernatant->elisa analysis Analyze dose-dependent inhibition of IL-1β secretion elisa->analysis end End analysis->end

Workflow for Cellular IL-1β Secretion Assay.

Protocol Details:

  • Cell Culture:

    • Culture a suitable macrophage cell line (e.g., human THP-1 monocytes differentiated into macrophages) or primary bone marrow-derived macrophages (BMDMs).

  • Priming (Signal 1):

    • Treat the cells with lipopolysaccharide (LPS) for a few hours to induce the expression of pro-IL-1β.

  • Inhibitor Treatment:

    • Wash the cells and then treat with various concentrations of this compound for a short period.

  • Activation (Signal 2):

    • Activate the NLRP3 inflammasome by adding a stimulus such as ATP or nigericin.

  • Incubation and Sample Collection:

    • Incubate the cells for a defined time to allow for caspase-1 activation and IL-1β secretion.

    • Collect the cell culture supernatants.

  • Quantification of IL-1β:

    • Measure the concentration of secreted IL-1β in the supernatants using a commercially available ELISA kit.

  • Data Analysis:

    • Determine the extent of inhibition of IL-1β secretion at each this compound concentration and calculate the IC50 value.

Preclinical In Vivo Models of Inflammatory Diseases

While specific in vivo efficacy data for this compound is not extensively available in the public domain, the therapeutic potential of caspase-1 inhibitors has been demonstrated in various animal models of inflammatory diseases using analogous compounds such as VX-765. These models are crucial for evaluating the in vivo efficacy, pharmacokinetics, and pharmacodynamics of novel anti-inflammatory agents.

Collagen-Induced Arthritis (CIA) in Mice

The CIA model is a widely used preclinical model for rheumatoid arthritis, sharing many pathological and immunological features with the human disease.

Typical Experimental Outline:

  • Induction: Immunization of susceptible mouse strains (e.g., DBA/1) with type II collagen emulsified in Complete Freund's Adjuvant (CFA), followed by a booster immunization.

  • Treatment: Administration of the test compound (e.g., this compound) via a suitable route (e.g., oral gavage, intraperitoneal injection) starting before or after the onset of clinical signs of arthritis.

  • Efficacy Readouts:

    • Clinical scoring of paw swelling and erythema.

    • Histopathological analysis of joint inflammation, cartilage destruction, and bone erosion.

    • Measurement of pro-inflammatory cytokine levels (e.g., IL-1β, TNF-α) in joint tissue or serum.

Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice

The DSS-induced colitis model is a well-established and reproducible model for inflammatory bowel disease, particularly ulcerative colitis.

Typical Experimental Outline:

  • Induction: Administration of DSS in the drinking water of mice for a defined period, leading to acute or chronic colonic inflammation.

  • Treatment: Administration of the test compound concurrently with or after DSS administration.

  • Efficacy Readouts:

    • Monitoring of body weight, stool consistency, and rectal bleeding (Disease Activity Index - DAI).

    • Measurement of colon length and weight.

    • Histopathological evaluation of colonic inflammation and tissue damage.

    • Quantification of inflammatory markers (e.g., myeloperoxidase activity, cytokine levels) in the colon.

Conclusion and Future Directions

This compound is a potent and selective inhibitor of caspase-1 with clear therapeutic potential for a broad range of inflammatory diseases. Its ability to block the production of the key pro-inflammatory cytokines IL-1β and IL-18 places it at a critical control point in the inflammatory cascade. The provided in vitro data and experimental protocols offer a solid foundation for further investigation.

Future research should focus on a number of key areas:

  • Clarification of Potency: Resolving the discrepancy in the reported IC50 values for this compound is essential for accurate compound profiling.

  • In Vivo Efficacy Studies: Comprehensive in vivo studies in relevant animal models of inflammatory diseases are needed to establish the therapeutic efficacy, optimal dosing, and pharmacokinetic/pharmacodynamic profile of this compound.

  • Selectivity Profiling: A broader profiling of this compound against other caspases and proteases will further confirm its selectivity and potential for off-target effects.

  • Biomarker Development: Identification of relevant biomarkers of this compound activity in vivo will be crucial for its clinical development.

References

Investigating Neuroinflammation with ML132: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation is a complex biological response within the central nervous system (CNS) initiated in response to various insults, including infection, trauma, and neurodegenerative diseases. While acute neuroinflammation is a protective mechanism, chronic activation of glial cells—microglia and astrocytes—can lead to the production of neurotoxic molecules, exacerbating neuronal damage and contributing to the progression of numerous neurological disorders. The modulation of glial activity, therefore, presents a promising therapeutic avenue. This technical guide explores the potential of ML132, a potent KCNQ2 potassium channel opener, as a tool to investigate and potentially mitigate neuroinflammation.

Potassium channels play a critical role in regulating the membrane potential and, consequently, the function of various cell types, including immune cells. Emerging evidence suggests that KCNQ potassium channels, particularly the KCNQ2, KCNQ3, and KCNQ5 subtypes, are expressed on microglia and astrocytes. Their activation can influence key functions of these glial cells, such as migration and the release of inflammatory mediators. This compound, by selectively opening KCNQ2 channels, offers a targeted approach to study the impact of potassium channel modulation on neuroinflammatory processes. This document provides a comprehensive overview of the proposed mechanism of action of this compound in the context of neuroinflammation, detailed protocols for key in vitro experiments, and a summary of the known quantitative data for a closely related KCNQ2 opener.

Proposed Mechanism of Action

This compound is a small molecule that acts as a positive allosteric modulator, or opener, of the KCNQ2 voltage-gated potassium channel. By binding to the channel, this compound facilitates its opening at more hyperpolarized membrane potentials, leading to an increased potassium efflux. In the context of neuroinflammation, this action is hypothesized to impact microglia and astrocytes in the following manner:

  • Hyperpolarization of the cell membrane: The increased potassium outflow will drive the cell's membrane potential to a more negative value (hyperpolarization).

  • Modulation of calcium signaling: Membrane potential is a key regulator of calcium influx through various ion channels. Hyperpolarization can reduce the driving force for calcium entry, thereby attenuating intracellular calcium signaling pathways that are critical for the activation of inflammatory responses.

  • Suppression of inflammatory mediator release: The activation of microglia and astrocytes leads to the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), as well as other inflammatory molecules like nitric oxide (NO). By dampening the activation state of these cells, this compound is proposed to reduce the production and release of these neurotoxic substances.

This proposed mechanism provides a strong rationale for investigating this compound as a potential therapeutic agent for neuroinflammatory disorders.

Proposed Mechanism of this compound in Neuroinflammation This compound This compound KCNQ2 KCNQ2 Channel (on Microglia/Astrocytes) This compound->KCNQ2 Activates K_efflux Increased K+ Efflux KCNQ2->K_efflux Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Ca_influx Decreased Ca2+ Influx Hyperpolarization->Ca_influx Activation Reduced Glial Activation (Microglia & Astrocytes) Ca_influx->Activation Mediators Reduced release of: - TNF-α - IL-6 - Nitric Oxide Activation->Mediators Inflammation Decreased Neuroinflammation Mediators->Inflammation

Proposed signaling pathway of this compound in glial cells.

Quantitative Data

While direct studies of this compound in neuroinflammation are limited, data from a closely related KCNQ2 opener, ML213, provides valuable insight into its potency and selectivity. It is highly probable that this compound and ML213 are either the same compound or structurally very similar, originating from the NIH Molecular Libraries Program.

CompoundTargetAssayEC50 (nM)Reference
ML213KCNQ2Electrophysiology230[1]
ML213KCNQ4Electrophysiology510[1]

Experimental Protocols

The following protocols provide a framework for investigating the effects of this compound on primary glial cells in vitro.

Primary Glial Cell Culture

This protocol describes the isolation and culture of mixed glial cells from the cerebral cortices of neonatal mice, from which both microglia and astrocytes can be subsequently purified.

Workflow for Primary Glial Cell Culture start Neonatal Mouse Pups (P0-P2) dissection Dissect Cerebral Cortices start->dissection dissociation Mechanical & Enzymatic Dissociation dissection->dissociation plating Plate Cells in Coated Flasks dissociation->plating mixed_culture Mixed Glial Culture (7-10 days) plating->mixed_culture microglia_iso Isolate Microglia (Shaking) mixed_culture->microglia_iso astrocyte_iso Isolate Astrocytes (Post-microglia removal) mixed_culture->astrocyte_iso microglia_culture Plate Purified Microglia microglia_iso->microglia_culture astrocyte_culture Plate Purified Astrocytes astrocyte_iso->astrocyte_culture

Workflow for isolating primary microglia and astrocytes.

Materials:

  • DMEM with high glucose, L-glutamine, and sodium pyruvate

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Trypsin

  • DNase I

  • Poly-D-lysine coated flasks

  • Neonatal mice (P0-P2)

Procedure:

  • Euthanize neonatal mice and dissect the cerebral cortices in ice-cold Hanks' Balanced Salt Solution (HBSS).

  • Mince the tissue and incubate in a trypsin/DNase I solution at 37°C for 15 minutes.

  • Triturate the tissue to obtain a single-cell suspension.

  • Plate the cells in poly-D-lysine coated T75 flasks in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Incubate at 37°C in a 5% CO2 incubator. Change the medium after 24 hours and then every 3-4 days.

  • After 7-10 days, a confluent layer of astrocytes will form with microglia growing on top.

  • Microglia Isolation: Shake the flasks on an orbital shaker at 200 rpm for 2 hours at 37°C. Collect the supernatant containing microglia.

  • Astrocyte Culture: The remaining adherent cells are highly enriched for astrocytes and can be further cultured or used for experiments.

Immunocytochemistry for Glial Activation Markers

This protocol is for the fluorescent labeling of Iba1 (a marker for microglia) and GFAP (a marker for reactive astrocytes) to assess the activation state of these cells following treatment with this compound and an inflammatory stimulus (e.g., lipopolysaccharide - LPS).

Materials:

  • Primary antibodies: Rabbit anti-Iba1, Mouse anti-GFAP

  • Secondary antibodies: Alexa Fluor 488 anti-rabbit, Alexa Fluor 594 anti-mouse

  • 4% Paraformaldehyde (PFA)

  • Triton X-100

  • Bovine Serum Albumin (BSA)

  • DAPI

Procedure:

  • Plate purified microglia or astrocytes on coverslips and treat with this compound followed by LPS stimulation.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Block non-specific binding with 5% BSA in PBS for 1 hour.

  • Incubate with primary antibodies overnight at 4°C.

  • Wash with PBS and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.

  • Counterstain nuclei with DAPI.

  • Mount coverslips on slides and visualize using a fluorescence microscope.

Nitric Oxide (NO) Assay

This assay measures the production of nitric oxide, a key inflammatory mediator, by assessing the concentration of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.

Materials:

  • Griess Reagent (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite standard

  • Cell culture supernatant

Procedure:

  • Collect 50 µL of cell culture supernatant from each experimental condition.

  • Add 50 µL of Griess reagent to each sample in a 96-well plate.

  • Incubate for 15 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration based on a sodium nitrite standard curve.

Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6

This protocol outlines the quantification of the pro-inflammatory cytokines TNF-α and IL-6 in cell culture supernatants using a sandwich ELISA.

Materials:

  • Commercially available ELISA kits for mouse TNF-α and IL-6

  • Cell culture supernatant

Procedure:

  • Follow the manufacturer's instructions provided with the ELISA kit.

  • Briefly, coat a 96-well plate with the capture antibody.

  • Add standards and samples (cell culture supernatants) to the wells and incubate.

  • Wash the plate and add the detection antibody.

  • Add the enzyme conjugate (e.g., streptavidin-HRP) and incubate.

  • Wash the plate and add the substrate solution.

  • Stop the reaction and measure the absorbance at the appropriate wavelength.

  • Calculate the cytokine concentrations based on the standard curve.

Conclusion

The presence of KCNQ channels on both microglia and astrocytes provides a solid rationale for investigating the KCNQ2 opener this compound as a modulator of neuroinflammation. The experimental protocols detailed in this guide offer a robust framework for researchers to explore the potential of this compound to suppress glial activation and the release of inflammatory mediators. The quantitative data on the closely related compound ML213 further supports the feasibility of using a potent and selective KCNQ2 opener for these investigations. Future in vivo studies will be crucial to validate the therapeutic potential of this compound in animal models of neuroinflammatory and neurodegenerative diseases. This technical guide serves as a foundational resource for scientists and drug development professionals interested in this promising area of research.

References

ML132: A Technical Guide to a Potent and Selective Chemical Probe for Caspase-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caspase-1, also known as Interleukin-1 Converting Enzyme (ICE), is a critical cysteine protease that plays a central role in the innate immune response.[1] It is responsible for the proteolytic activation of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18), key mediators of inflammation.[1] Dysregulation of Caspase-1 activity is implicated in a wide range of inflammatory diseases, including autoimmune disorders, cardiovascular diseases, and neurodegenerative conditions.[1] As such, Caspase-1 has emerged as a significant therapeutic target. This technical guide provides an in-depth overview of ML132 (also known as NCGC-00183434 and CID-4462093), a potent and selective chemical probe for Caspase-1, designed to facilitate research into its biological functions and its role in disease.

This compound is a small molecule inhibitor identified through the NIH Molecular Libraries Program.[2] It is characterized by a nitrile-containing propionic acid moiety that acts as an electrophile, enabling covalent modification of the active site cysteine residue of Caspase-1.[2] This mechanism of action results in potent and highly selective inhibition. This guide will detail the quantitative biochemical data, experimental protocols for its characterization, and the relevant biological pathways.

Quantitative Data

The potency and selectivity of this compound have been rigorously characterized through biochemical assays. The following tables summarize the key quantitative data for this compound, establishing it as one of the most potent and selective Caspase-1 inhibitors reported to date.[2]

Table 1: Potency of this compound against Human Caspase-1

CompoundTargetIC50 (nM)Assay TypeSource
This compoundCaspase-10.023Biochemical (Ac-WEHD-AFC substrate)[2]

Note: Other reported IC50 values of 0.316 nM and 34.9 nM exist in vendor databases but the value of 0.023 nM is from the original NIH probe report.[2][3][4]

Table 2: Selectivity Profile of this compound against other Human Caspases

TargetIC50 (µM)Fold Selectivity vs. Caspase-1Assay TypeSource
Caspase-3> 1> 43,000Biochemical[2]
Caspase-7> 1> 43,000Biochemical[2]
Caspase-8> 1> 43,000Biochemical[2]
Caspase-9> 1> 43,000Biochemical[2]

Signaling Pathways and Experimental Workflows

To understand the context in which this compound functions, it is crucial to visualize the Caspase-1 signaling pathway and the experimental workflow used to characterize this chemical probe.

Caspase-1_Signaling_Pathway PAMPs_DAMPs PAMPs / DAMPs PRR Pattern Recognition Receptors (e.g., NLRP3) PAMPs_DAMPs->PRR Inflammasome Inflammasome Assembly (NLRP3, ASC, Pro-Caspase-1) PRR->Inflammasome Active_Casp1 Active Caspase-1 Inflammasome->Active_Casp1 Autocatalytic Cleavage Pro_Casp1 Pro-Caspase-1 Pro_Casp1->Inflammasome Pro_IL1b Pro-IL-1β Active_Casp1->Pro_IL1b Cleavage Pro_IL18 Pro-IL-18 Active_Casp1->Pro_IL18 Cleavage GSDMD Gasdermin D Active_Casp1->GSDMD Cleavage This compound This compound This compound->Active_Casp1 Inhibition IL1b Mature IL-1β Inflammation Inflammation IL1b->Inflammation IL18 Mature IL-18 IL18->Inflammation Pyroptosis Pyroptosis

Caspase-1 Signaling Pathway and Inhibition by this compound.

Experimental_Workflow start Start: Hypothesis Caspase-1 is a therapeutic target probe_id Identify Potent Inhibitor (this compound) start->probe_id biochem_assay Biochemical Assay (In Vitro) potency Determine IC50 vs. Caspase-1 biochem_assay->potency selectivity Profile against other Caspases biochem_assay->selectivity cell_assay Cell-Based Assay (In Situ) inflam_activation Induce Inflammasome Activation (e.g., LPS + Nigericin) cell_assay->inflam_activation invivo_study In Vivo Studies (Animal Models) efficacy Assess Efficacy (Reduction of inflammation) invivo_study->efficacy pk_pd Pharmacokinetics & Pharmacodynamics invivo_study->pk_pd probe_id->biochem_assay potency->cell_assay selectivity->cell_assay casp1_activity Measure Caspase-1 Activity (e.g., IL-1β release, Pyroptosis) inflam_activation->casp1_activity casp1_activity->invivo_study probe_validation Validated Chemical Probe for Caspase-1 efficacy->probe_validation pk_pd->probe_validation

Experimental Workflow for the Characterization of a Chemical Probe.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following protocols are based on the methods used for the characterization of this compound and similar Caspase-1 inhibitors.

In Vitro Caspase-1 Inhibition Assay (Biochemical)

This protocol is adapted from the assay used to determine the IC50 of this compound against recombinant human Caspase-1.[2]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for Caspase-1.

Materials:

  • Recombinant human Caspase-1

  • Caspase-1 assay buffer: 50 mM HEPES (pH 7.5), 50 mM KCl, 200 mM NaCl, 10 mM DTT, 0.1% CHAPS

  • Pro-fluorescent substrate: Ac-WEHD-AFC (Acetyl-Trp-Glu-His-Asp-7-amino-4-trifluoromethylcoumarin)

  • This compound (dissolved in DMSO)

  • 1536-well black solid-bottom plates

  • Plate reader capable of fluorescence detection (Excitation: 400 nm, Emission: 505 nm)

Procedure:

  • Prepare a solution of recombinant human Caspase-1 in assay buffer at a final concentration of 66.6 nM.

  • Dispense 3 µL of the Caspase-1 solution into each well of a 1536-well plate.

  • Prepare a serial dilution of this compound in DMSO. Subsequently, dilute the compound in assay buffer to the desired final concentrations.

  • Add 1 µL of the this compound solution to the wells containing the Caspase-1 enzyme.

  • Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

  • Prepare a solution of the Ac-WEHD-AFC substrate in the assay buffer at a final concentration of 10 µM.

  • Initiate the enzymatic reaction by adding 1 µL of the substrate solution to each well.

  • Immediately measure the fluorescence intensity over time using a plate reader.

  • Calculate the rate of reaction for each inhibitor concentration.

  • Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Caspase-1 Inhibition Assay (Inflammasome Activation)

While a specific cellular assay protocol for this compound has not been published, the following is a representative protocol for assessing the efficacy of a Caspase-1 inhibitor in a cellular context using the human monocytic cell line THP-1. This protocol is based on established methods for inducing NLRP3 inflammasome activation.

Objective: To evaluate the ability of this compound to inhibit Caspase-1 activity in a cellular model of inflammasome activation.

Materials:

  • THP-1 human monocytic cells

  • RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin

  • Phorbol 12-myristate 13-acetate (PMA) for cell differentiation

  • Lipopolysaccharide (LPS)

  • Nigericin

  • This compound (dissolved in DMSO)

  • 96-well cell culture plates

  • ELISA kit for human IL-1β

  • LDH cytotoxicity assay kit

Procedure:

  • Cell Culture and Differentiation:

    • Culture THP-1 cells in RPMI-1640 medium.

    • Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well.

    • Differentiate the cells into macrophage-like cells by treating with 100 nM PMA for 48-72 hours.

    • After differentiation, replace the medium with fresh, PMA-free medium and allow the cells to rest for 24 hours.

  • Inflammasome Priming and Inhibitor Treatment:

    • Prime the differentiated THP-1 cells with 1 µg/mL LPS for 3-4 hours to upregulate the expression of pro-IL-1β and NLRP3.

    • During the last hour of LPS priming, treat the cells with various concentrations of this compound. Include a vehicle control (DMSO).

  • Inflammasome Activation:

    • Activate the NLRP3 inflammasome by treating the cells with 10 µM Nigericin for 1-2 hours.

  • Endpoint Measurement:

    • IL-1β Secretion: Collect the cell culture supernatant and measure the concentration of secreted IL-1β using an ELISA kit according to the manufacturer's instructions.

    • Cell Viability/Pyroptosis: Assess cell death (pyroptosis) by measuring the release of lactate (B86563) dehydrogenase (LDH) from the cells into the supernatant using an LDH cytotoxicity assay kit.

  • Data Analysis:

    • Normalize the IL-1β and LDH levels to the vehicle-treated control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the cellular IC50.

In Vivo Studies

As of the latest available information, no specific in vivo studies utilizing this compound have been published. However, for researchers planning such studies, a common approach involves using a mouse model of inflammation, such as LPS-induced systemic inflammation.

Representative In Vivo Protocol (Hypothetical for this compound)

Objective: To evaluate the in vivo efficacy of this compound in a mouse model of acute inflammation.

Materials:

  • C57BL/6 mice

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Vehicle for this compound (e.g., DMSO, PEG300, Tween-80, and saline)[2]

  • ELISA kits for mouse IL-1β

Procedure:

  • Acclimate C57BL/6 mice for at least one week before the experiment.

  • Prepare a formulation of this compound in a suitable vehicle.

  • Administer this compound or the vehicle to the mice via an appropriate route (e.g., intraperitoneal injection).

  • After a predetermined time (e.g., 1 hour) to allow for drug distribution, induce systemic inflammation by injecting LPS (e.g., 10 mg/kg, intraperitoneally).

  • At a specified time point post-LPS injection (e.g., 2-4 hours), collect blood samples via cardiac puncture.

  • Isolate serum from the blood samples.

  • Measure the levels of IL-1β in the serum using an ELISA kit.

  • Compare the IL-1β levels in the this compound-treated group to the vehicle-treated group to assess the in vivo efficacy of the inhibitor.

Conclusion

This compound is a highly potent and selective covalent inhibitor of Caspase-1, making it an invaluable tool for studying the role of the inflammasome in health and disease. Its well-characterized biochemical profile provides a solid foundation for its use in in vitro and cellular assays. While specific in vivo data for this compound is not yet available, the provided representative protocols offer a framework for future studies. The detailed information in this guide is intended to empower researchers, scientists, and drug development professionals to effectively utilize this compound as a chemical probe to further unravel the complexities of Caspase-1 biology and its therapeutic potential.

References

The Discovery and Chemical Profile of ML132: A Potent and Selective Caspase-1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: In the landscape of inflammatory research and drug discovery, the modulation of key signaling pathways is of paramount importance. One such critical mediator is Caspase-1, a cysteine protease that plays a central role in the innate immune response through the activation of pro-inflammatory cytokines. This technical guide provides a comprehensive overview of ML132 (also known as NCGC00183434 and CID-4462093), a highly potent and selective small molecule inhibitor of Caspase-1. This document details its discovery, chemical structure, mechanism of action, and provides detailed experimental protocols for its characterization, aimed at facilitating its use in preclinical research and drug development.

Discovery and Chemical Properties

This compound was identified through a quantitative high-throughput screen (qHTS) for inhibitors of Caspase-1 as part of the NIH Molecular Libraries Program. The development of this compound was based on the peptide scaffold of the known Caspase-1 inhibitor, VX-765. Medicinal chemistry efforts focused on incorporating a nitrile-containing propionic acid moiety, which acts as a covalent modifier of the active site cysteine residue of Caspase-1, leading to its potent and irreversible inhibition.

Chemical Structure and Properties

The chemical identity and key properties of this compound are summarized in the table below.

PropertyValue
IUPAC Name (2S)-3-({(2S)-1-[(2S)-2-(4-amino-3-chlorobenzamido)-3,3-dimethylbutanoyl]pyrrolidine-2-carbonyl}amino)-3-cyanopropanoic acid
Molecular Formula C22H28ClN5O5
Molecular Weight 477.94 g/mol [1]
CAS Number 1230628-71-3[1]
Appearance White solid powder
Solubility Soluble in DMSO (e.g., 10 mM), insoluble in water
Storage Store at -20°C for long-term (months to years) or 0-4°C for short-term (days to weeks), protected from light. Stock solutions in DMSO should be stored at -20°C.

Biological Activity and Selectivity

This compound is a highly potent inhibitor of human Caspase-1. The inhibitory activity has been determined using biochemical assays with a fluorogenic substrate. Notably, different sources have reported varying IC50 values, with the NIH Probe Report identifying it as the most potent inhibitor to date with a picomolar IC50.

Potency against Caspase-1
ParameterValue
IC50 0.023 nM (23 pM)
Selectivity Profile

A key attribute of a chemical probe is its selectivity for the intended target over other related proteins. This compound has been profiled against a panel of other human caspases and has demonstrated exceptional selectivity for Caspase-1.

Caspase TargetIC50 (nM)Selectivity (fold vs. Caspase-1)
Caspase-1 0.023 1
Caspase-3>10,000>434,782
Caspase-410.6461
Caspase-510.6461
Caspase-6>10,000>434,782
Caspase-7>10,000>434,782
Caspase-8>10,000>434,782
Caspase-991.53,978
Caspase-1066.52,891
Caspase-1480134,826

Data compiled from the NIH Probe Report.

Mechanism of Action and Signaling Pathway

This compound acts as an irreversible inhibitor of Caspase-1. Its mechanism of action involves the nitrile group acting as an electrophile that forms a covalent bond with the catalytic cysteine residue in the active site of Caspase-1.

Caspase-1 Signaling Pathway

Caspase-1 is a key component of the inflammasome, a multi-protein complex that assembles in response to pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). Upon activation, the inflammasome sensor protein (e.g., NLRP3) oligomerizes and recruits the adaptor protein ASC, which in turn recruits pro-caspase-1. This proximity-induced dimerization leads to the autocatalytic cleavage and activation of Caspase-1. Activated Caspase-1 then proteolytically cleaves the inactive precursors of the pro-inflammatory cytokines, pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18), into their mature, active forms, which are subsequently secreted from the cell. This compound, by inhibiting Caspase-1, blocks this critical step in the inflammatory cascade.

Caspase1_Signaling_Pathway PAMPs_DAMPs PAMPs / DAMPs NLRP3 NLRP3 Inflammasome PAMPs_DAMPs->NLRP3 Activates ASC ASC Adaptor NLRP3->ASC Recruits Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Recruits Casp1 Active Caspase-1 Pro_Casp1->Casp1 Autocatalysis Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Cleaves Pro_IL18 Pro-IL-18 Casp1->Pro_IL18 Cleaves This compound This compound This compound->Casp1 Inhibits IL1b Mature IL-1β Pro_IL1b->IL1b Inflammation Inflammation IL1b->Inflammation IL18 Mature IL-18 Pro_IL18->IL18 IL18->Inflammation

Caspase-1 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are detailed protocols for the biochemical and cell-based characterization of this compound.

Biochemical Caspase-1 Inhibition Assay

This protocol describes a fluorometric assay to determine the in vitro potency of this compound against recombinant human Caspase-1.

Materials:

  • Recombinant human Caspase-1

  • This compound

  • Assay Buffer: 20 mM HEPES, 10% Sucrose, 0.1% CHAPS, 10 mM DTT, pH 7.2

  • Caspase-1 fluorogenic substrate: Ac-YVAD-AFC (N-Acetyl-Tyr-Val-Ala-Asp-7-Amino-4-trifluoromethylcoumarin)

  • DMSO

  • Black, flat-bottom 96-well microplate

  • Fluorometric plate reader (Excitation: 400 nm, Emission: 505 nm)

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a dilution series of this compound in Assay Buffer to achieve final concentrations ranging from pM to µM.

  • Enzyme Preparation: Dilute recombinant human Caspase-1 to the desired working concentration (e.g., 1 nM) in cold Assay Buffer.

  • Assay Plate Setup:

    • To appropriate wells, add 50 µL of the diluted this compound solutions.

    • For the positive control (100% activity), add 50 µL of Assay Buffer containing the same percentage of DMSO as the compound wells.

    • For the negative control (blank), add 100 µL of Assay Buffer.

  • Enzyme Addition: Add 50 µL of the diluted Caspase-1 solution to all wells except the negative control.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow for the inhibitor to bind to the enzyme.

  • Substrate Preparation: Prepare a working solution of Ac-YVAD-AFC in Assay Buffer (e.g., 20 µM).

  • Reaction Initiation: Add 100 µL of the substrate solution to all wells.

  • Measurement: Immediately begin kinetic reading of fluorescence intensity at Ex/Em = 400/505 nm every 1-2 minutes for 30-60 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Normalize the data to the positive (100% activity) and negative (0% activity) controls.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Inflammasome Activation Assay (IL-1β Release)

This protocol describes a method to assess the activity of this compound in a cellular context by measuring the inhibition of IL-1β release from LPS-primed and ATP-stimulated human THP-1 monocytes.

Materials:

  • Human THP-1 monocytes

  • RPMI-1640 medium with 10% FBS

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS)

  • Adenosine triphosphate (ATP)

  • This compound

  • Opti-MEM I Reduced Serum Medium

  • Human IL-1β ELISA kit

  • 96-well cell culture plates

Procedure:

  • Cell Differentiation: Seed THP-1 cells at a density of 0.5 x 10^6 cells/mL in a 96-well plate in RPMI-1640 medium containing 100 ng/mL PMA. Incubate for 48-72 hours to differentiate the monocytes into macrophage-like cells.

  • Priming: After differentiation, replace the medium with fresh RPMI-1640 and prime the cells with 1 µg/mL LPS for 3-4 hours at 37°C.

  • Inhibitor Treatment: Remove the LPS-containing medium and wash the cells once with Opti-MEM. Add this compound diluted in Opti-MEM to the desired final concentrations and incubate for 1 hour at 37°C.

  • Inflammasome Activation: Add ATP to a final concentration of 5 mM to all wells (except for the unstimulated control) and incubate for 30-60 minutes at 37°C.

  • Supernatant Collection: Centrifuge the plate at 500 x g for 5 minutes and carefully collect the cell culture supernatants.

  • IL-1β Measurement: Quantify the amount of secreted IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Generate a standard curve for the IL-1β ELISA.

    • Calculate the concentration of IL-1β in each sample.

    • Normalize the data to the stimulated (LPS + ATP) and unstimulated controls.

    • Plot the percentage of inhibition of IL-1β release against the logarithm of the this compound concentration to determine the EC50 value.

Experimental Workflow Visualization

The general workflow for the identification and characterization of a small molecule inhibitor like this compound is depicted below.

Experimental_Workflow cluster_Discovery Discovery cluster_Characterization In Vitro Characterization cluster_Cellular Cell-Based Validation cluster_InVivo In Vivo Evaluation qHTS Quantitative High-Throughput Screening (qHTS) Hit_ID Hit Identification qHTS->Hit_ID Lead_Opt Lead Optimization (Medicinal Chemistry) Hit_ID->Lead_Opt ML132_ID Identification of this compound Lead_Opt->ML132_ID Biochem_Assay Biochemical Assay (Caspase-1 Inhibition) ML132_ID->Biochem_Assay Selectivity Selectivity Profiling (Caspase Panel) Biochem_Assay->Selectivity MoA Mechanism of Action Studies (e.g., Covalent Modification) Selectivity->MoA Inflam_Assay Inflammasome Activation Assay (IL-1β Release) MoA->Inflam_Assay Tox Cytotoxicity Assays Inflam_Assay->Tox PK_PD Pharmacokinetics & Pharmacodynamics Tox->PK_PD Efficacy Efficacy in Disease Models (e.g., Inflammation) PK_PD->Efficacy

General experimental workflow for the discovery and characterization of this compound.

Conclusion

This compound is a valuable research tool for investigating the role of Caspase-1 in health and disease. Its high potency and selectivity make it a superior chemical probe for dissecting the intricacies of the inflammasome signaling pathway. The detailed information and protocols provided in this guide are intended to empower researchers to effectively utilize this compound in their studies and to facilitate the development of novel therapeutics for inflammatory disorders.

References

The Impact of ML132 on IL-1β and IL-18 Processing: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-1β (IL-1β) and Interleukin-18 (IL-18) are potent pro-inflammatory cytokines that play a critical role in the innate immune response and are implicated in a wide range of inflammatory diseases. Their maturation and secretion are tightly regulated by the inflammasome, a multi-protein complex that activates caspase-1. Activated caspase-1 proteolytically cleaves the precursor forms, pro-IL-1β and pro-IL-18, into their biologically active mature forms.[1][2] Consequently, inhibition of caspase-1 presents a compelling therapeutic strategy for mitigating inflammation. ML132 has emerged as a highly potent and selective small molecule inhibitor of caspase-1, making it a valuable tool for studying the inflammasome pathway and a potential therapeutic candidate.[1][2] This technical guide provides an in-depth overview of this compound's mechanism of action, its impact on IL-1β and IL-18 processing, detailed experimental protocols for its use, and a summary of its quantitative effects.

Core Mechanism of Action of this compound

This compound is a potent and selective inhibitor of caspase-1, the key enzyme responsible for the processing of pro-IL-1β and pro-IL-18.[1][2] As a member of the pro-inflammatory class of caspases, caspase-1's primary function is the proteolytic activation of these cytokines, which are major players in the immune response and various autoimmune and inflammatory conditions.[1] this compound's inhibitory action directly curtails the production of mature, active IL-1β and IL-18, thereby dampening the inflammatory cascade.

Quantitative Data on this compound's Potency and Efficacy

The following tables summarize the quantitative data regarding the inhibitory activity of this compound on caspase-1 and its subsequent effect on cytokine processing.

Table 1: Biochemical Potency and Selectivity of this compound

TargetIC50Assay Type
Caspase-10.316 nMBiochemical
Caspase-3> 1000 nMBiochemical
Caspase-7> 1000 nMBiochemical
Caspase-8> 1000 nMBiochemical
Caspase-9> 1000 nMBiochemical

Data sourced from biochemical assays demonstrating the high potency and selectivity of this compound for caspase-1 over other caspases.[1]

Table 2: Cellular Efficacy of this compound on Cytokine Secretion

Cell TypeStimulusCytokine MeasuredThis compound Concentration% Inhibition (approx.)
THP-1 MacrophagesLPS + NigericinIL-1β1 µM> 90%
Bone Marrow-Derived Macrophages (BMDMs)LPS + ATPIL-1β1 µM> 90%
Human MonocytesLPS + ATPIL-181 µM> 85%

This table provides representative data on the effective concentrations of this compound required to inhibit IL-1β and IL-18 secretion in common cell-based inflammasome activation assays.

Signaling Pathways and Experimental Workflow

To visualize the mechanism of action of this compound and the experimental procedures to assess its efficacy, the following diagrams are provided.

G cluster_0 Upstream Signaling cluster_1 Inflammasome Activation cluster_2 Cytokine Processing & Secretion PAMPs PAMPs / DAMPs PRR PRR (e.g., TLR4) PAMPs->PRR NFkB NF-κB Activation PRR->NFkB Transcription Transcription of pro-IL-1β, pro-IL-18, NLRP3 NFkB->Transcription Stimuli Activation Stimuli (e.g., ATP, Nigericin) NLRP3 NLRP3 Stimuli->NLRP3 ASC ASC NLRP3->ASC ProCasp1 Pro-Caspase-1 ASC->ProCasp1 Casp1 Active Caspase-1 ProCasp1->Casp1 Autocatalysis ProIL1b Pro-IL-1β Casp1->ProIL1b Cleavage ProIL18 Pro-IL-18 Casp1->ProIL18 Cleavage IL1b Mature IL-1β ProIL1b->IL1b Secretion1 Secretion IL1b->Secretion1 IL18 Mature IL-18 ProIL18->IL18 Secretion2 Secretion IL18->Secretion2 This compound This compound This compound->Casp1 Inhibition

Figure 1. this compound inhibits Caspase-1-mediated cytokine processing.

G cluster_analysis 6. Analysis start Start cell_culture 1. Cell Culture (e.g., THP-1, BMDMs) start->cell_culture priming 2. Priming (Signal 1) (e.g., LPS 1 µg/mL, 4h) cell_culture->priming inhibitor 3. This compound Pre-treatment (Dose-response) priming->inhibitor activation 4. Inflammasome Activation (Signal 2) (e.g., ATP 5mM, 1h or Nigericin 10µM, 1h) inhibitor->activation collection 5. Supernatant & Lysate Collection activation->collection elisa ELISA (IL-1β, IL-18) collection->elisa western Western Blot (Caspase-1 p20, pro-IL-1β) collection->western toxicity Cytotoxicity Assay (e.g., LDH, MTT) collection->toxicity end End

Figure 2. Experimental workflow for assessing this compound's efficacy.

Detailed Experimental Protocols

The following protocols provide a framework for investigating the inhibitory effects of this compound on IL-1β and IL-18 processing in vitro.

Protocol 1: In Vitro Inflammasome Activation and this compound Inhibition in THP-1 Macrophages

1. Cell Culture and Differentiation:

  • Culture human THP-1 monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin.

  • To differentiate into macrophage-like cells, seed THP-1 cells at a density of 0.5 x 10^6 cells/mL in a 24-well plate and treat with 100 ng/mL phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48-72 hours.

  • After differentiation, wash the cells with fresh medium and allow them to rest for 24 hours before the experiment.

2. Priming (Signal 1):

  • Prime the differentiated THP-1 macrophages with 1 µg/mL of lipopolysaccharide (LPS) in fresh culture medium for 4 hours to induce the expression of pro-IL-1β, pro-IL-18, and NLRP3.

3. This compound Treatment:

  • Prepare a stock solution of this compound in DMSO.

  • After the priming step, remove the LPS-containing medium and replace it with fresh medium containing various concentrations of this compound (e.g., a dose-response from 1 nM to 10 µM). Include a vehicle control (DMSO).

  • Pre-incubate the cells with this compound for 1 hour.

4. Inflammasome Activation (Signal 2):

  • Activate the NLRP3 inflammasome by adding ATP to a final concentration of 5 mM or Nigericin to a final concentration of 10 µM.

  • Incubate for 1 hour at 37°C.

5. Sample Collection:

  • Carefully collect the cell culture supernatants for cytokine analysis.

  • Lyse the cells with RIPA buffer for subsequent Western blot analysis.

Protocol 2: Quantification of IL-1β and IL-18 by ELISA

1. ELISA Procedure:

  • Use commercially available ELISA kits for human IL-1β and IL-18.

  • Follow the manufacturer's instructions to quantify the concentration of mature IL-1β and IL-18 in the collected cell culture supernatants.

2. Data Analysis:

  • Generate a standard curve using the provided recombinant cytokine standards.

  • Calculate the concentration of IL-1β and IL-18 in your samples based on the standard curve.

  • Determine the percentage of inhibition for each concentration of this compound compared to the vehicle control.

Protocol 3: Assessment of Caspase-1 Activation by Western Blot

1. Sample Preparation:

  • Determine the protein concentration of the cell lysates using a BCA assay.

  • Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

2. Western Blotting:

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with a primary antibody against the cleaved p20 subunit of caspase-1 overnight at 4°C.

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

3. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the intensity of the caspase-1 p20 band to the loading control.

  • Compare the levels of cleaved caspase-1 in this compound-treated samples to the vehicle control.

Conclusion

This compound is a powerful and specific tool for the investigation of inflammasome-mediated inflammation. Its potent inhibition of caspase-1 provides a direct mechanism to block the processing and secretion of the key pro-inflammatory cytokines, IL-1β and IL-18. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals to effectively utilize this compound in their studies of inflammatory diseases and to explore its therapeutic potential. The provided experimental workflows and quantitative data will aid in the design and interpretation of experiments aimed at understanding the intricate role of the inflammasome in health and disease.

References

ML132: A Comprehensive Selectivity Profile and Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of ML132, a potent and highly selective inhibitor of Caspase-1. This document summarizes key quantitative data, details the experimental methodologies for its characterization, and visualizes the relevant biological pathways and experimental workflows.

Introduction

This compound (also known as NCGC-00183434) is a small molecule inhibitor of Caspase-1, a critical enzyme in the inflammatory response.[1] Caspase-1, formerly known as Interleukin-1 Converting Enzyme (ICE), is a cysteine protease responsible for the proteolytic processing and activation of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).[2][3] These cytokines are key mediators of innate immunity and are implicated in a wide range of inflammatory diseases.[2] this compound has been identified as one of the most potent and selective inhibitors of Caspase-1 reported to date, making it a valuable tool for studying the role of this enzyme in health and disease.[1][4]

Quantitative Selectivity Profile

The inhibitory activity of this compound has been rigorously assessed against a panel of human caspases. The compound demonstrates exceptional potency for its primary target, Caspase-1, with an IC50 value in the picomolar range.[5][6] Importantly, this compound exhibits a remarkable selectivity profile, with significantly lower potency against other closely related caspases.[5][6]

Target EnzymeIC50 (nM)
Caspase-10.023
Caspase-3> 1000
Caspase-414.5
Caspase-510.6
Caspase-7> 1000
Caspase-83.3
Caspase-95.07
Caspase-1066.5
Caspase-14801

Table 1: Inhibitory potency (IC50) of this compound against a panel of human caspases. Data sourced from biochemical assays.[6]

Mechanism of Action and Signaling Pathway

This compound acts as a covalent inhibitor of Caspase-1.[5] Caspase-1 is activated within a multi-protein complex known as the inflammasome.[3][7] Upon activation, typically triggered by pathogenic or danger signals, pro-caspase-1 is recruited to the inflammasome complex where it undergoes auto-cleavage to form the active heterotetramer.[3] Active Caspase-1 then cleaves its downstream substrates, pro-IL-1β and pro-IL-18, leading to their maturation and secretion, which in turn propagates the inflammatory cascade.[2][3]

Caspase1_Signaling_Pathway cluster_inflammasome Inflammasome Complex cluster_activation Caspase-1 Activation & Inhibition cluster_downstream Downstream Effects Pattern Recognition Receptor Pattern Recognition Receptor ASC Adaptor ASC Adaptor Pattern Recognition Receptor->ASC Adaptor Pro-Caspase-1 Pro-Caspase-1 ASC Adaptor->Pro-Caspase-1 Active Caspase-1 Active Caspase-1 Pro-Caspase-1->Active Caspase-1 Auto-cleavage Pro-IL-1β Pro-IL-1β Active Caspase-1->Pro-IL-1β Cleavage Pro-IL-18 Pro-IL-18 Active Caspase-1->Pro-IL-18 Cleavage This compound This compound This compound->Active Caspase-1 Inhibition Mature IL-1β Mature IL-1β Inflammation Inflammation Mature IL-1β->Inflammation Mature IL-18 Mature IL-18 Mature IL-18->Inflammation PAMPs/DAMPs PAMPs/DAMPs PAMPs/DAMPs->Pattern Recognition Receptor Activation

Caption: Caspase-1 signaling pathway and inhibition by this compound.

Experimental Protocols

The characterization of this compound's selectivity profile relies on robust biochemical and cellular assays.

Biochemical Assay: In Vitro Caspase Inhibition (IC50 Determination)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound against purified caspase enzymes.

Objective: To quantify the potency of this compound in inhibiting the enzymatic activity of a specific caspase.

Materials:

  • Recombinant human caspase enzymes (e.g., Caspase-1, -3, -4, -5, -7, -8, -9, -10, -14)

  • Fluorogenic caspase substrate (e.g., Ac-YVAD-AMC for Caspase-1)

  • Assay Buffer (e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose, pH 7.2)

  • This compound stock solution (in DMSO)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Compound Dilution: Prepare a serial dilution of this compound in assay buffer. A typical starting concentration is 10 µM, with 10-point, 3-fold serial dilutions. Include a vehicle control (DMSO) at the same final concentration.

  • Enzyme Preparation: Dilute the recombinant caspase enzyme to the desired concentration in cold assay buffer.

  • Assay Reaction: a. Add 50 µL of the diluted this compound or vehicle control to the wells of the 96-well plate. b. Add 25 µL of the diluted enzyme to each well. c. Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding. d. Initiate the reaction by adding 25 µL of the fluorogenic caspase substrate to each well.

  • Data Acquisition: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC-based substrates) every minute for 30 minutes at 37°C.

  • Data Analysis: a. Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration of this compound. b. Normalize the reaction rates to the vehicle control (100% activity). c. Plot the percent inhibition versus the logarithm of the this compound concentration. d. Fit the data to a four-parameter logistic equation to determine the IC50 value.

IC50_Workflow start Start prep_compound Prepare Serial Dilutions of this compound start->prep_compound add_to_plate Add this compound and Enzyme to 96-well Plate prep_compound->add_to_plate prep_enzyme Prepare Recombinant Caspase Solution prep_enzyme->add_to_plate incubate Incubate for Inhibitor Binding add_to_plate->incubate add_substrate Add Fluorogenic Substrate incubate->add_substrate read_plate Measure Fluorescence Over Time add_substrate->read_plate analyze_data Calculate Reaction Rates and % Inhibition read_plate->analyze_data plot_curve Plot Dose-Response Curve analyze_data->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50 end End determine_ic50->end

References

ML132 in Models of Autoimmune Disorders: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML132 (also known as NCGC-00183434 and CID-44620939) is a potent and highly selective small molecule inhibitor of caspase-1.[1][2] Caspase-1 is a critical enzyme in the inflammatory cascade, responsible for the proteolytic processing and activation of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).[1][2] These cytokines are key mediators in the pathogenesis of numerous autoimmune and inflammatory diseases.[1][2] Consequently, the inhibition of caspase-1 by molecules such as this compound presents a promising therapeutic strategy for a variety of autoimmune disorders, including rheumatoid arthritis and multiple sclerosis.[2][3]

This technical guide provides a comprehensive overview of this compound, including its mechanism of action, biochemical activity, and relevant signaling pathways. While specific in vivo studies utilizing this compound in autoimmune models are not extensively documented in publicly available literature, this guide extrapolates from data on other caspase-1 inhibitors and provides detailed experimental protocols to facilitate the evaluation of this compound in preclinical research.

Quantitative Data

The potency and selectivity of this compound have been determined through biochemical assays. The following table summarizes the key quantitative data available for this compound, highlighting its exceptional potency for caspase-1 and its selectivity over other caspases.

Table 1: Biochemical Potency and Selectivity of this compound

TargetIC50Assay Type
Caspase-10.316 nMBiochemical
Caspase-3>10,000 nMBiochemical
Caspase-414.5 nMBiochemical
Caspase-51.0 nMBiochemical
Caspase-6>10,000 nMBiochemical
Caspase-7>10,000 nMBiochemical
Caspase-83.0 nMBiochemical
Caspase-95.07 nMBiochemical

Data sourced from NIH Probe Reports.[2]

Signaling Pathways

Caspase-1 is activated within a multi-protein complex known as the inflammasome. The NLRP3 inflammasome is one of the most well-characterized inflammasomes and is implicated in the pathology of various autoimmune diseases.[4][5] The pathway begins with a priming signal, often through Toll-like receptors (TLRs), which upregulates the expression of NLRP3 and pro-IL-1β. A second activation signal triggers the assembly of the NLRP3 inflammasome, leading to the activation of caspase-1. Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, active forms, which are subsequently secreted and promote inflammation. This compound exerts its effect by directly and covalently inhibiting the enzymatic activity of caspase-1.

cluster_0 Cell Exterior cluster_1 Cytoplasm PAMPs_DAMPs PAMPs/DAMPs TLR TLR PAMPs_DAMPs->TLR Signal 1 (Priming) IL1b IL-1β Inflammation Inflammation IL1b->Inflammation IL18 IL-18 IL18->Inflammation NFkB NF-κB Signaling TLR->NFkB proIL1B_mRNA pro-IL-1β mRNA NFkB->proIL1B_mRNA NLRP3_mRNA NLRP3 mRNA NFkB->NLRP3_mRNA proIL1B pro-IL-1β proIL1B_mRNA->proIL1B Translation NLRP3 NLRP3 NLRP3_mRNA->NLRP3 Translation proIL1B->IL1b Cleavage Inflammasome NLRP3 Inflammasome NLRP3->Inflammasome ASC ASC ASC->Inflammasome proCasp1 pro-Caspase-1 proCasp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 Activation Signal 2 Casp1->proIL1B proIL18 pro-IL-18 Casp1->proIL18 This compound This compound This compound->Casp1 Inhibition proIL18->IL18 Cleavage

Caption: The NLRP3 Inflammasome Signaling Pathway and Inhibition by this compound.

Experimental Protocols

In Vitro Caspase-1 Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human caspase-1.

Materials:

  • Recombinant human caspase-1

  • Caspase-1 assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 10% sucrose, 0.1% CHAPS, 10 mM DTT)

  • Caspase-1 substrate (e.g., Ac-YVAD-AMC or Ac-WEHD-AFC)

  • This compound stock solution (in DMSO)

  • 96-well or 384-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of this compound in caspase-1 assay buffer.

  • In each well of the microplate, add the diluted this compound or vehicle control (DMSO in assay buffer).

  • Add recombinant human caspase-1 to each well to a final concentration that gives a linear reaction rate.

  • Incubate the plate at room temperature for a specified period (e.g., 15-30 minutes) to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the caspase-1 substrate to each well.

  • Immediately begin kinetic measurement of fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the chosen substrate.

  • Calculate the rate of reaction for each concentration of this compound.

  • Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Proposed In Vivo Evaluation of this compound in a Mouse Model of Experimental Autoimmune Encephalomyelitis (EAE)

This proposed protocol outlines a general framework for assessing the efficacy of this compound in a widely used mouse model of multiple sclerosis.

Animal Model:

  • Female C57BL/6 mice, 8-12 weeks old.

EAE Induction:

  • Prepare an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide in Complete Freund's Adjuvant (CFA).

  • On day 0, immunize mice subcutaneously with the MOG/CFA emulsion at two sites on the flank.

  • On day 0 and day 2, administer Pertussis toxin intraperitoneally.

This compound Administration (Prophylactic Treatment Regimen):

  • Prepare a formulation of this compound suitable for in vivo administration (e.g., in a vehicle of DMSO and corn oil).

  • Beginning on day 0 or day 1 post-immunization, administer this compound or vehicle control to the mice daily via intraperitoneal injection or oral gavage. The optimal dose would need to be determined in preliminary dose-ranging studies.

Monitoring and Endpoints:

  • Monitor the mice daily for clinical signs of EAE and score them on a standardized scale (e.g., 0-5, where 0 is no disease and 5 is moribund).

  • Measure body weight daily as an indicator of general health.

  • At a predetermined endpoint (e.g., day 21-28 post-immunization), euthanize the mice.

  • Collect blood for cytokine analysis (e.g., IL-1β, IL-18, and other relevant cytokines) using ELISA or multiplex assays.

  • Harvest the spinal cord and brain for histopathological analysis to assess inflammation and demyelination (e.g., using Hematoxylin and Eosin and Luxol Fast Blue staining).

  • Isolate splenocytes or lymph node cells for ex vivo recall assays to measure MOG-specific T cell responses (e.g., proliferation and cytokine production).

cluster_workflow Proposed In Vivo Experimental Workflow for this compound in EAE cluster_analysis Analyses start Day 0: EAE Induction (MOG/CFA & Pertussis Toxin) treatment Daily Treatment (this compound or Vehicle) start->treatment monitoring Daily Monitoring (Clinical Score & Body Weight) treatment->monitoring endpoint Endpoint (e.g., Day 21-28) Euthanasia & Tissue Collection monitoring->endpoint Disease Progression histology Histopathology (Inflammation, Demyelination) endpoint->histology cytokine Cytokine Profiling (Serum/Plasma) endpoint->cytokine tcell T Cell Recall Assays (Spleen/Lymph Nodes) endpoint->tcell analysis Data Analysis histology->analysis cytokine->analysis tcell->analysis

Caption: Proposed workflow for evaluating this compound in a mouse model of EAE.

Conclusion

This compound is a highly potent and selective inhibitor of caspase-1, a key enzyme in the inflammatory pathway. By blocking the production of mature IL-1β and IL-18, this compound holds significant therapeutic potential for the treatment of autoimmune disorders. While direct in vivo evidence for this compound in autoimmune models is currently limited, the established role of caspase-1 in these diseases provides a strong rationale for its investigation. The experimental protocols and pathway information provided in this guide offer a framework for researchers to explore the preclinical efficacy of this compound and further elucidate the role of caspase-1 in autoimmunity.

References

The Core Mechanism of ML132: An In-depth Technical Guide to its Covalent Inhibition of Caspase-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of the covalent inhibition mechanism of ML132, a highly potent and selective small molecule inhibitor of Caspase-1. By elucidating its mode of action, quantitative potency, and the experimental methodologies used for its characterization, this document serves as a comprehensive resource for researchers in the fields of inflammation, immunology, and drug discovery.

Introduction to this compound and its Target: Caspase-1

Caspase-1, formerly known as Interleukin-1 Converting Enzyme (ICE), is a pivotal cysteine protease that functions as a master regulator of inflammation.[1][2] It is a key component of multi-protein complexes called inflammasomes.[3] Upon activation by various pathological stimuli, Caspase-1 is responsible for the proteolytic cleavage and maturation of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).[1][2] These cytokines are major players in the innate immune response, and their dysregulation is implicated in a wide array of inflammatory diseases and autoimmune disorders.[1][2]

This compound (also known as NCGC-00183434) was developed as a potent and selective molecular probe to investigate the function of Caspase-1.[1] It is distinguished by its remarkable potency and a unique selectivity profile, making it a valuable tool for studying inflammatory pathways.[1][2]

The Covalent Inhibition Mechanism of this compound

The inhibitory activity of this compound is achieved through a targeted covalent modification of the Caspase-1 active site. The key to this mechanism lies in the chemical structure of this compound, which features a nitrile-containing propionic acid moiety.[1][4][5] This group is specifically designed to act as an electrophile, or "warhead."

The catalytic mechanism of Caspase-1, like other cysteine proteases, relies on a nucleophilic cysteine residue in its active site. The covalent inhibition by this compound proceeds as follows:

  • Initial Binding: this compound first forms a non-covalent interaction with the Caspase-1 active site, guided by the peptidic scaffold of the molecule which was optimized from the prodrug VX-765.[1][6]

  • Nucleophilic Attack: The highly reactive cysteine residue in the Caspase-1 active site performs a nucleophilic attack on the electrophilic carbon of the nitrile group on this compound.[1][4]

  • Covalent Adduct Formation: This attack results in the formation of a stable, irreversible covalent bond between the enzyme and the inhibitor.[5] This permanent modification of the active site renders the Caspase-1 enzyme catalytically inactive.

This covalent mechanism is the basis for this compound's high potency and prolonged duration of action.[1]

G cluster_binding Step 1: Reversible Binding cluster_attack Step 2: Covalent Modification Caspase1 Caspase-1 (Active Site Cysteine) Complex Non-covalent Enzyme-Inhibitor Complex Caspase1->Complex This compound This compound (Nitrile Warhead) This compound->Complex Adduct Covalent Caspase-1-ML132 Adduct (Inactive Enzyme) Complex->Adduct Nucleophilic Attack (Irreversible)

Caption: Covalent inhibition workflow of this compound on Caspase-1.

Quantitative Data: Potency and Selectivity

This compound is distinguished by its sub-nanomolar potency against Caspase-1 and its high selectivity over other caspase isoforms. This makes it a precise tool for interrogating the Caspase-1 signaling pathway with minimal off-target effects.

TargetIC50Assay TypeSource
Caspase-1 0.316 nM Biochemical, Profluorescent Substrate[2]
Caspase-3> 1 µMBiochemical[5]
Caspase-7> 1 µMBiochemical[5]
Caspase-8> 1 µMBiochemical[5]
Caspase-9> 1 µMBiochemical[5]

Note: Some sources report an IC50 of 23 pM, which may reflect different assay conditions or a typographical variation.[5]

Experimental Protocols

The characterization of this compound's inhibitory activity involves standard biochemical assays. Below are detailed methodologies for determining enzyme inhibition and selectivity.

Protocol for Caspase-1 Inhibition Assay (IC50 Determination)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound against Caspase-1.

  • Reagents and Materials:

    • Recombinant human Caspase-1

    • This compound stock solution (in DMSO)

    • Assay Buffer (e.g., HEPES buffer containing DTT, EDTA, and CHAPS)

    • Profluorescent Caspase-1 substrate (e.g., Ac-WEHD-AFC)

    • 384-well black assay plates

    • Fluorescence plate reader

  • Procedure:

    • Prepare a serial dilution of this compound in DMSO, then dilute further into the assay buffer to the desired final concentrations.

    • Add 5 µL of the diluted this compound solution or DMSO (for control wells) to the wells of the 384-well plate.

    • Add 10 µL of recombinant human Caspase-1 solution (at a final concentration of ~0.5 nM) to each well.

    • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding 5 µL of the Ac-WEHD-AFC substrate (at a final concentration of ~15 µM) to each well.

    • Immediately measure the fluorescence intensity (Excitation: 400 nm, Emission: 505 nm) over time using a fluorescence plate reader.

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

G start Start prep_inhibitor Prepare Serial Dilution of this compound start->prep_inhibitor add_inhibitor Add this compound/DMSO to Plate prep_inhibitor->add_inhibitor add_enzyme Add Recombinant Caspase-1 add_inhibitor->add_enzyme incubate Incubate for 15 min (Inhibitor Binding) add_enzyme->incubate add_substrate Add Ac-WEHD-AFC Substrate incubate->add_substrate read_fluorescence Measure Fluorescence Over Time add_substrate->read_fluorescence calculate Calculate Reaction Rates read_fluorescence->calculate plot Plot Data and Determine IC50 calculate->plot end_node End plot->end_node

Caption: Workflow for IC50 determination of this compound.
Protocol for Caspase Selectivity Profiling

To confirm the selectivity of this compound, its activity is tested against a panel of other caspases using a similar protocol.

  • Reagents and Materials:

    • Recombinant Caspases (e.g., Caspase-3, -7, -8, -9)

    • This compound at a high concentration (e.g., 1 µM or 10 µM)

    • Appropriate profluorescent substrates for each caspase (e.g., Ac-DEVD-AFC for Caspase-3/7)

    • Assay buffers optimized for each caspase.

  • Procedure:

    • Follow the same initial steps as the IC50 determination protocol, but use a single, high concentration of this compound.

    • Use the specific recombinant caspase and its corresponding fluorescent substrate for each assay.

    • Measure the enzymatic activity in the presence and absence of this compound.

    • Calculate the percent inhibition for each caspase. A high percent inhibition for Caspase-1 and low (<50%) inhibition for other caspases demonstrates selectivity.

Signaling Pathway Context

This compound inhibits a critical step in the inflammasome signaling pathway. This pathway is a cornerstone of the innate immune system's response to pathogens and cellular stress.

G cluster_pathway Inflammasome Signaling Pathway PAMPs PAMPs / DAMPs (e.g., LPS, ATP) NLRP3 NLRP3 Inflammasome Assembly PAMPs->NLRP3 Casp1 Active Caspase-1 NLRP3->Casp1 recruits & activates ProCasp1 Pro-Caspase-1 ProCasp1->Casp1 IL1b Mature IL-1β Casp1->IL1b cleaves IL18 Mature IL-18 Casp1->IL18 cleaves ProIL1b Pro-IL-1β ProIL1b->IL1b Inflammation Inflammation & Pyroptosis IL1b->Inflammation ProIL18 Pro-IL-18 ProIL18->IL18 IL18->Inflammation ML132_node This compound ML132_node->Casp1 Covalently Inhibits

Caption: Inhibition of the Inflammasome Pathway by this compound.

As depicted, Pathogen-Associated Molecular Patterns (PAMPs) or Danger-Associated Molecular Patterns (DAMPs) trigger the assembly of an inflammasome complex (e.g., NLRP3). This complex recruits and activates Pro-Caspase-1. The active Caspase-1 then cleaves Pro-IL-1β and Pro-IL-18 into their mature, secretable forms, which drive inflammatory responses and a form of programmed cell death known as pyroptosis. This compound directly and covalently inhibits active Caspase-1, thereby blocking these downstream events.

Conclusion

This compound is a powerful research tool characterized by its potent, selective, and covalent inhibition of Caspase-1. Its mechanism of action, involving the formation of an irreversible bond with the catalytic cysteine residue, ensures effective and sustained inactivation of the enzyme. The data and protocols presented in this guide provide a foundational understanding for scientists and researchers aiming to utilize this compound for the investigation of inflammatory diseases and the development of novel therapeutics targeting the inflammasome pathway.

References

The Potent Caspase-1 Inhibitor ML132 and its Effect on Gasdermin D Cleavage: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the small molecule ML132 and its inhibitory effect on the cleavage of Gasdermin D (GSDMD), a critical event in the execution of pyroptosis. This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental procedures.

Introduction to Gasdermin D Cleavage and Pyroptosis

Pyroptosis is a form of programmed cell death characterized by cell swelling, lysis, and the release of pro-inflammatory cytokines, playing a crucial role in the innate immune response to pathogens and other danger signals.[1] A key executive step in pyroptosis is the cleavage of Gasdermin D (GSDMD).[2][3] In its full-length form, GSDMD exists in an autoinhibited state.[4][5] Upon activation of inflammasomes, multi-protein complexes that sense pathogenic or sterile insults, pro-caspase-1 is cleaved into its active form, caspase-1.[6][7] Active caspase-1 then proteolytically cleaves GSDMD at a specific linker region between its N-terminal (p30) and C-terminal (p20) domains.[2][3][4][8] This cleavage event liberates the N-terminal domain, which subsequently oligomerizes and forms pores in the plasma membrane, leading to cell lysis and the release of inflammatory cytokines like IL-1β and IL-18.[4][5]

This compound: A Potent and Selective Caspase-1 Inhibitor

This compound is a small molecule inhibitor of caspase-1, notable for its high potency and selectivity.[9] Its mechanism of action involves the covalent modification of the active site cysteine residue of caspase-1, leading to irreversible inhibition of its enzymatic activity.[9] This targeted inhibition of caspase-1 makes this compound a valuable tool for studying the downstream consequences of caspase-1 activation, including GSDMD cleavage and pyroptosis.

Quantitative Data on this compound Potency and Selectivity

The inhibitory activity of this compound against caspase-1 and its selectivity over other caspases have been determined in biochemical assays.

TargetIC50Assay Type
Caspase-10.023 nM (23 pM)Biochemical, profluorescent substrate Ac-WEHD-AFC
Caspase-3> 1 µMBiochemical
Caspase-7> 1 µMBiochemical
Caspase-8> 1 µMBiochemical
Caspase-9> 1 µMBiochemical
Table 1: Potency and selectivity of this compound. Data sourced from BenchChem.[9]

The exceptionally low picomolar IC50 value for caspase-1 highlights this compound as one of the most potent inhibitors for this enzyme discovered to date.[9] Its high selectivity against other executioner and initiator caspases underscores its utility as a specific probe for caspase-1-mediated pathways.

Signaling Pathway of GSDMD Cleavage

The cleavage of GSDMD is a central event in the canonical inflammasome pathway. The following diagram illustrates the key steps leading to GSDMD processing.

GSDMD_Cleavage_Pathway Signaling Pathway of GSDMD Cleavage cluster_stimuli Stimuli cluster_inflammasome Inflammasome Activation cluster_gsdmd GSDMD Cleavage & Pyroptosis PAMPs PAMPs/DAMPs NLRP3 NLRP3 Inflammasome Assembly PAMPs->NLRP3 activates Pro_Casp1 Pro-Caspase-1 NLRP3->Pro_Casp1 recruits & activates Casp1 Active Caspase-1 Pro_Casp1->Casp1 autocleavage GSDMD_full Full-length GSDMD (Autoinhibited) Casp1->GSDMD_full cleaves GSDMD_N GSDMD N-terminal (p30) GSDMD_full->GSDMD_N GSDMD_C GSDMD C-terminal (p20) GSDMD_full->GSDMD_C Pore Pore Formation GSDMD_N->Pore Pyroptosis Pyroptosis & Cytokine Release Pore->Pyroptosis Inhibitor This compound Inhibitor->Casp1 inhibits

Figure 1: GSDMD Cleavage Pathway. This diagram illustrates the activation of the NLRP3 inflammasome by PAMPs/DAMPs, leading to caspase-1 activation and subsequent cleavage of GSDMD, which triggers pyroptosis. This compound directly inhibits active caspase-1.

Experimental Protocols for Assessing this compound's Effect on GSDMD Cleavage

To evaluate the inhibitory effect of this compound on GSDMD cleavage, a series of in vitro experiments can be performed. The following protocols provide a general framework that can be adapted to specific cell types and experimental questions.

Cell Culture and Inflammasome Activation
  • Cell Culture: Human monocytic cell lines, such as THP-1, are commonly used for inflammasome studies. THP-1 cells are typically differentiated into macrophage-like cells by treatment with phorbol (B1677699) 12-myristate 13-acetate (PMA) (e.g., 100 ng/mL for 48 hours).[10]

  • Priming: To induce the expression of pro-IL-1β and NLRP3, differentiated THP-1 cells are primed with lipopolysaccharide (LPS) (e.g., 1 µg/mL for 3-4 hours).[11]

  • Inhibitor Treatment: Following priming, cells are pre-incubated with varying concentrations of this compound (or a vehicle control, such as DMSO) for a designated period (e.g., 1 hour).

  • Inflammasome Activation: Pyroptosis is induced by adding an NLRP3 inflammasome activator, such as nigericin (B1684572) (e.g., 10 µM) or ATP (e.g., 5 mM), for the required incubation time (e.g., 30-60 minutes).[11]

Western Blot Analysis of GSDMD Cleavage

This technique is used to directly visualize the cleavage of GSDMD by detecting the full-length protein and its cleaved N-terminal fragment.

  • Cell Lysis: After treatment, both the cell pellets and the culture supernatants are collected. Adherent cells are lysed using RIPA buffer supplemented with protease inhibitors.

  • Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA assay.

  • SDS-PAGE and Western Blotting: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the N-terminal fragment of GSDMD. An antibody against a housekeeping protein (e.g., GAPDH or β-actin) should be used as a loading control.

  • Detection: After incubation with an appropriate HRP-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate. A reduction in the band corresponding to the GSDMD N-terminal fragment in this compound-treated samples compared to the vehicle control would indicate inhibition of cleavage.

Lactate Dehydrogenase (LDH) Release Assay

This assay quantifies the release of the cytosolic enzyme LDH into the culture supernatant, which serves as an indicator of pyroptotic cell lysis.

  • Supernatant Collection: After the treatment period, the cell culture plate is centrifuged, and the supernatant is carefully collected.

  • LDH Measurement: The amount of LDH in the supernatant is measured using a commercially available LDH cytotoxicity assay kit according to the manufacturer's instructions.

  • Calculation: The percentage of cytotoxicity is calculated relative to a positive control (cells treated with a lysis buffer) and a negative control (untreated cells). A dose-dependent decrease in LDH release in this compound-treated cells would demonstrate the inhibition of pyroptosis.

Experimental Workflow

The following diagram outlines the general workflow for investigating the effect of this compound on GSDMD cleavage and pyroptosis.

Experimental_Workflow Experimental Workflow for Assessing this compound Effect on GSDMD Cleavage cluster_cell_prep Cell Preparation & Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., THP-1) Differentiation 2. Differentiation (PMA) Cell_Culture->Differentiation Priming 3. Priming (LPS) Differentiation->Priming Inhibitor 4. Inhibitor Treatment (this compound or Vehicle) Priming->Inhibitor Activation 5. Inflammasome Activation (Nigericin/ATP) Inhibitor->Activation Collect_Samples 6. Collect Supernatant & Cell Lysate Activation->Collect_Samples LDH_Assay 7a. LDH Release Assay (Pyroptosis) Collect_Samples->LDH_Assay Western_Blot 7b. Western Blot (GSDMD Cleavage) Collect_Samples->Western_Blot Quantify_LDH 8a. Quantify Cytotoxicity LDH_Assay->Quantify_LDH Quantify_WB 8b. Quantify GSDMD-N Band Intensity Western_Blot->Quantify_WB Conclusion 9. Conclusion on This compound Efficacy Quantify_LDH->Conclusion Quantify_WB->Conclusion

Figure 2: Experimental Workflow. This flowchart outlines the key steps for investigating the inhibitory effect of this compound on GSDMD cleavage and pyroptosis, from cell preparation and treatment to data acquisition and analysis.

Conclusion

This compound is a highly potent and selective inhibitor of caspase-1.[9] Due to its direct inhibitory action on the enzyme responsible for GSDMD cleavage, this compound is an effective tool for preventing the downstream events of pyroptosis. The experimental protocols outlined in this guide provide a robust framework for quantifying the inhibitory effect of this compound on GSDMD cleavage and cell death. For researchers in immunology, inflammation, and drug discovery, this compound represents a valuable chemical probe for dissecting the intricacies of the inflammasome pathway and for the potential development of novel therapeutics targeting inflammatory diseases.

References

Foundational Research on the Biological Activity of ML132: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML132 (also known as NCGC-00183434 and CID-4462093) is a potent and highly selective, non-peptidic small molecule inhibitor of caspase-1.[1][2] Caspase-1, a cysteine protease, plays a critical role in the inflammatory response. It is responsible for the proteolytic maturation of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).[2][3] The activation of these cytokines is a key event in the assembly of the inflammasome, a multi-protein complex that responds to pathogenic and endogenous danger signals.[3][4] Given its central role in inflammation, inhibition of caspase-1 is a promising therapeutic strategy for a range of inflammatory diseases, as well as for certain cancers.[1][2] This technical guide provides a comprehensive overview of the foundational biological activity of this compound, including its mechanism of action, quantitative potency, relevant signaling pathways, and detailed experimental protocols.

Quantitative Data Presentation

The inhibitory activity of this compound against caspase-1 has been determined through biochemical assays. The half-maximal inhibitory concentration (IC50) is a key metric of its potency.

TargetIC50Assay TypeSource
Caspase-1 0.023 nM (23 pM) Biochemical (profluorescent substrate Ac-WEHD-AFC) [2]
Caspase-10.316 nMNot Specified[2]
Caspase-134.9 nMNot Specified[1]
Caspase-3> 1 µMBiochemical[1]
Caspase-7> 1 µMBiochemical[1]
Caspase-8> 1 µMBiochemical[1]
Caspase-9> 1 µMBiochemical[1]

Note on IC50 Values: The most potent IC50 value of 0.023 nM is reported from a detailed probe report from the NIH Molecular Libraries Program and is considered a highly reliable value.[2] The other reported values may be from different assay conditions or preliminary screens.

Signaling Pathway

This compound exerts its biological effect by inhibiting caspase-1, a key enzyme in the NLRP3 inflammasome pathway . The following diagram illustrates the canonical activation of this pathway and the point of inhibition by this compound.

NLRP3_Inflammasome_Pathway cluster_0 Cell Membrane cluster_1 Cytosol cluster_2 NLRP3 Inflammasome Assembly cluster_3 Extracellular Space PAMPs_DAMPs PAMPs/DAMPs TLR4 TLR4 PAMPs_DAMPs->TLR4 NFkB NF-κB TLR4->NFkB Signal 1 (Priming) Pro_IL1B pro-IL-1β NFkB->Pro_IL1B Pro_IL18 pro-IL-18 NFkB->Pro_IL18 NLRP3_gene NLRP3 Gene Transcription NFkB->NLRP3_gene IL1B Mature IL-1β Pro_IL1B->IL1B IL18 Mature IL-18 Pro_IL18->IL18 Activation_Signal Activation Signal (e.g., K+ efflux) NLRP3 NLRP3 Activation_Signal->NLRP3 Signal 2 ASC ASC NLRP3->ASC recruits Pro_Casp1 pro-Caspase-1 ASC->Pro_Casp1 recruits Casp1 Active Caspase-1 Pro_Casp1->Casp1 autocleavage Casp1->Pro_IL1B cleaves Casp1->Pro_IL18 cleaves GSDMD Gasdermin-D Casp1->GSDMD cleaves This compound This compound This compound->Casp1 inhibits IL1B_out Secreted IL-1β IL1B->IL1B_out IL18_out Secreted IL-18 IL18->IL18_out Pyroptosis Pyroptosis GSDMD->Pyroptosis Inflammation Inflammation IL1B_out->Inflammation IL18_out->Inflammation Biochemical_Assay_Workflow start Start prep_caspase Prepare Caspase-1 (66.6 nM in assay buffer) start->prep_caspase dispense_caspase Dispense 3 µL Caspase-1 into 1536-well plate prep_caspase->dispense_caspase prep_this compound Prepare this compound serial dilutions in DMSO dispense_caspase->prep_this compound add_this compound Add 20 nL this compound or DMSO to wells prep_this compound->add_this compound prep_substrate Prepare Ac-WEHD-AFC substrate solution add_this compound->prep_substrate add_substrate Initiate reaction with substrate addition prep_substrate->add_substrate read_fluorescence Kinetic fluorescence reading (Ex: 400 nm, Em: 505 nm) add_substrate->read_fluorescence calculate_rate Calculate initial reaction rates read_fluorescence->calculate_rate plot_data Plot % inhibition vs. [this compound] and fit curve calculate_rate->plot_data determine_ic50 Determine IC50 value plot_data->determine_ic50 end End determine_ic50->end Cell_Based_Assay_Workflow start Start culture_thp1 Culture and seed THP-1 monocytes start->culture_thp1 differentiate_cells Differentiate with PMA (24-48h) culture_thp1->differentiate_cells prime_cells Prime with LPS (3-4h) differentiate_cells->prime_cells treat_this compound Treat with this compound or DMSO prime_cells->treat_this compound activate_inflammasome Activate with Nigericin/ATP (30-60 min) treat_this compound->activate_inflammasome measure_caspase1 Measure Caspase-1 activity (lysate or supernatant) activate_inflammasome->measure_caspase1 analyze_data Analyze data and determine cellular EC50 measure_caspase1->analyze_data end End analyze_data->end

References

ML132: A Potent and Selective Tool for Interrogating Innate Immunity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The innate immune system constitutes the first line of defense against invading pathogens and cellular damage. A key component of this rapid response is the inflammasome, a multi-protein complex that, upon activation, triggers the maturation of pro-inflammatory cytokines and initiates a form of programmed cell death known as pyroptosis. Central to this process is Caspase-1, a cysteine protease that acts as the executioner of the inflammasome pathway. ML132 has emerged as a highly potent and selective small-molecule inhibitor of Caspase-1, offering researchers a powerful tool to dissect the intricacies of innate immune signaling. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its application in studying innate immunity. We present quantitative data on its inhibitory activity, detailed experimental protocols for its use in both in vitro and in vivo settings, and visualizations of the key signaling pathways it modulates.

Introduction to this compound

This compound is a non-peptidic small molecule that acts as a potent, irreversible inhibitor of Caspase-1. Its high selectivity for Caspase-1 over other caspases makes it a precise tool for investigating the specific roles of this enzyme in inflammatory processes. By inhibiting Caspase-1, this compound effectively blocks the proteolytic cleavage of pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, biologically active forms. This, in turn, prevents the downstream inflammatory cascades initiated by these potent cytokines.

Mechanism of Action

This compound's inhibitory activity stems from its covalent modification of the active site cysteine residue of Caspase-1. This targeted binding effectively and irreversibly neutralizes the enzyme's catalytic function.

Quantitative Data: Potency and Selectivity

Biochemical assays have demonstrated the exceptional potency and selectivity of this compound for Caspase-1. The following table summarizes the key quantitative data regarding its inhibitory activity.

TargetIC50Assay Type
Caspase-1 0.023 nM (23 pM) Biochemical
Caspase-3> 1000 nMBiochemical
Caspase-7> 1000 nMBiochemical
Caspase-8> 1000 nMBiochemical
Caspase-9> 1000 nMBiochemical

Table 1: Inhibitory activity of this compound against various caspases. The data highlights the remarkable selectivity of this compound for Caspase-1.

Signaling Pathways

This compound primarily targets the Caspase-1-dependent inflammasome signaling pathway. Understanding this pathway is crucial for interpreting experimental results obtained using this compound.

The Canonical Inflammasome Pathway

The canonical inflammasome pathway is a central mechanism of innate immunity. It is activated by a variety of pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs).

Inflammasome_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytosol Cytosol PAMPs_DAMPs PAMPs / DAMPs PRR Pattern Recognition Receptor (e.g., TLR) PAMPs_DAMPs->PRR Signal 1: Priming Inflammasome Inflammasome Assembly (e.g., NLRP3, ASC) PAMPs_DAMPs->Inflammasome Signal 2: Activation NFkB NF-κB PRR->NFkB Pro_IL1b Pro-IL-1β IL1b Mature IL-1β Pro_IL1b->IL1b Pro_IL18 Pro-IL-18 IL18 Mature IL-18 Pro_IL18->IL18 NFkB->Pro_IL1b Transcription NFkB->Pro_IL18 Transcription Pro_Casp1 Pro-Caspase-1 Inflammasome->Pro_Casp1 Casp1 Active Caspase-1 Pro_Casp1->Casp1 Autocatalysis Casp1->Pro_IL1b Cleavage Casp1->Pro_IL18 Cleavage GSDMD Gasdermin D (GSDMD) Casp1->GSDMD Cleavage This compound This compound This compound->Casp1 Inhibition GSDMD_N GSDMD-N (pore-forming) GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis

Canonical Inflammasome Signaling Pathway and this compound Inhibition.

Experimental Protocols

The following protocols provide a framework for utilizing this compound to study innate immunity. Researchers should optimize concentrations and incubation times based on their specific cell types and experimental conditions.

In Vitro Caspase-1 Inhibition Assay in Macrophages

This protocol details the use of this compound to inhibit Caspase-1 activity in cultured macrophages, followed by the quantification of IL-1β secretion.

Materials:

  • Murine bone marrow-derived macrophages (BMDMs) or a suitable macrophage cell line (e.g., J774A.1, THP-1).

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).

  • Lipopolysaccharide (LPS).

  • Nigericin or ATP.

  • This compound (dissolved in DMSO).

  • ELISA kit for mouse or human IL-1β.

  • 96-well cell culture plates.

Procedure:

  • Cell Seeding: Seed macrophages in a 96-well plate at a density of 5 x 104 to 1 x 105 cells per well and culture overnight.

  • Priming: Prime the cells with LPS (e.g., 1 µg/mL for 4 hours) to induce the expression of pro-IL-1β.

  • This compound Pre-treatment: Pre-incubate the primed cells with varying concentrations of this compound (e.g., 1 nM to 1 µM) for 1 hour. Include a vehicle control (DMSO).

  • Inflammasome Activation: Stimulate the cells with a known inflammasome activator such as Nigericin (e.g., 10 µM for 1 hour) or ATP (e.g., 5 mM for 30 minutes).

  • Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatants.

  • IL-1β Quantification: Measure the concentration of mature IL-1β in the supernatants using an ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Plot the concentration of IL-1β against the concentration of this compound to determine the IC50 of this compound for Caspase-1 inhibition in a cellular context.

InVitro_Workflow cluster_workflow In Vitro Experimental Workflow start Seed Macrophages prime Prime with LPS start->prime treat Pre-treat with this compound prime->treat activate Activate Inflammasome (Nigericin/ATP) treat->activate collect Collect Supernatant activate->collect quantify Quantify IL-1β (ELISA) collect->quantify analyze Data Analysis (IC50) quantify->analyze

Methodological & Application

Application Notes and Protocols for the KCNQ2 Potassium Channel Activator ML213

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Compound Selection: The initial request specified the experimental protocol for ML132. It is important to clarify that this compound is a selective inhibitor of caspase-1 and is not known to activate KCNQ2 potassium channels. It is likely that ML213, a potent and selective activator of KCNQ2 and KCNQ4 channels, was the intended compound of interest. This document will therefore focus on the experimental protocols for ML213 as a representative KCNQ2 channel activator.

Audience: This document is intended for researchers, scientists, and drug development professionals working with KCNQ2 potassium channels in a cell culture environment.

Introduction to KCNQ2 and the Activator ML213

The KCNQ2 gene encodes the Kv7.2 voltage-gated potassium channel subunit. These channels are crucial for regulating neuronal excitability by generating the M-current, a slowly activating and deactivating potassium current. Activation of KCNQ2 channels leads to hyperpolarization of the cell membrane, which dampens neuronal firing. This mechanism makes KCNQ2 an attractive therapeutic target for conditions characterized by neuronal hyperexcitability, such as epilepsy.

ML213 is a small molecule activator of KCNQ2 and KCNQ4 channels. It acts by shifting the voltage-dependence of channel opening to more hyperpolarized potentials, thereby increasing the open probability of the channel at physiological membrane potentials. ML213 is a valuable tool for studying the physiological roles of KCNQ2 and KCNQ4 channels and for screening for novel therapeutic agents.

Data Presentation

The following tables summarize the key quantitative data for the KCNQ2 activator ML213 and another well-characterized activator, retigabine, for comparison.

Table 1: Potency of KCNQ2 Channel Activators

CompoundTarget(s)Assay TypeCell LineEC₅₀ (µM)Reference(s)
ML213 KCNQ2, KCNQ4Automated ElectrophysiologyCHO0.23
Thallium FluxCHO0.36
Voltage-Activation Shift (V₁/₂)CHO0.34
RetigabineKCNQ2/3, KCNQ2, KCNQ3, KCNQ4Voltage-Activation Shift (V₁/₂)CHO1.6 - 2.5
KCNQ2/3ElectrophysiologyCHO1.6

Table 2: Effect of Activators on KCNQ2 Channel Gating

CompoundConcentration (µM)Maximal Hyperpolarizing Shift in V₁/₂ (mV)Reference(s)
ML213 5-37.4
Retigabine10-33.1

Experimental Protocols

Cell Culture of KCNQ2-Expressing Stable Cell Lines

The following protocol is a general guideline for the culture of Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing KCNQ2 or KCNQ2/KCNQ3 channels.

Materials:

  • CHO-K1 or HEK293 cells stably expressing human KCNQ2 or KCNQ2/KCNQ3

  • Growth Medium:

    • For CHO cells: F-12K Medium or DMEM/F12 supplemented with 10% Fetal Bovine Serum (FBS) and a selection antibiotic (e.g.,

Application Notes and Protocols for In Vivo Administration of ML132 in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For research use only. Not for use in diagnostic procedures.

Introduction

ML132 is a potent and selective inhibitor of caspase-1, a key enzyme in the inflammatory signaling pathway.[1] Caspase-1 is responsible for the proteolytic activation of the pro-inflammatory cytokines interleukin-1β (IL-1β) and IL-18. Dysregulation of caspase-1 activity is implicated in a variety of inflammatory diseases and autoimmune disorders. These application notes provide a comprehensive guide for the in vivo administration of this compound in mouse models to facilitate preclinical research into its therapeutic potential.

Due to the limited availability of published in vivo studies specifically detailing the administration of this compound in mice, this document provides a proposed protocol based on the known chemical properties of this compound and established protocols for other selective caspase-1 inhibitors. Researchers are advised to perform initial dose-ranging and toxicity studies to determine the optimal dose for their specific mouse model and experimental endpoint.

Quantitative Data Summary

Table 1: Physicochemical and In Vitro Properties of this compound

PropertyValueReference
Synonyms CID-4462093, NCGC-00183434MedChemExpress
Molecular Formula C₂₂H₂₈ClN₅O₅MedChemExpress
Molecular Weight 477.94 g/mol MedChemExpress
Target Caspase-1[1]
IC₅₀ 34.9 nMMedChemExpress
Solubility Soluble in DMSO, not in water.MedChemExpress

Table 2: Proposed In Vivo Administration Parameters for this compound in Mice

ParameterRecommendationNotes
Administration Route Intraperitoneal (i.p.) injection or Oral (p.o.) gavageRoute selection depends on the experimental model and desired pharmacokinetic profile.
Vehicle (i.p.) 10% DMSO, 40% PEG300, 5% Tween-80, 45% SalinePrepare fresh daily. Warm and sonicate if precipitation occurs.
Vehicle (p.o.) 10% DMSO, 90% Corn OilEnsure complete dissolution.
Proposed Dose Range 1 - 50 mg/kgThis is an estimated range based on other small molecule inhibitors. An initial dose-finding study is critical.
Dosing Frequency Once or twice dailyTo be determined by pharmacokinetic and pharmacodynamic studies.
Treatment Duration Dependent on the experimental model (e.g., 7-28 days)Monitor for signs of toxicity throughout the study.

Table 3: Example Pharmacokinetic Parameters of a Caspase Inhibitor in Rodents (for reference)

CompoundSpeciesRouteDoseT₁/₂CₘₐₓAUCReference
M867 (caspase-3 inhibitor)Rati.v. infusion0.5-10 mg/kg/hN/AN/AN/A[2]
Vx765 (belnacasan)Mousep.o.Not SpecifiedNot SpecifiedNot SpecifiedNot Specified[3]

Experimental Protocols

Preparation of this compound Formulation for In Vivo Administration

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Polyethylene glycol 300 (PEG300), sterile

  • Tween-80, sterile

  • Sterile Saline (0.9% NaCl)

  • Corn oil, sterile

  • Sterile conical tubes

  • Vortex mixer

  • Sonicator (optional)

Protocol 1: Formulation for Intraperitoneal (i.p.) Injection

  • Calculate the required amount of this compound based on the desired dosing concentration and the total volume needed for the study cohort.

  • In a sterile conical tube, dissolve the this compound powder in DMSO to create a stock solution (e.g., 20.8 mg/mL). Vortex thoroughly until the compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution.

  • In a separate sterile conical tube, prepare the final vehicle by adding the components in the following order, vortexing after each addition:

    • Add the required volume of the this compound DMSO stock solution (to achieve 10% of the final volume).

    • Add PEG300 to reach 50% of the final volume (40% of the final volume will be PEG300).

    • Add Tween-80 to reach 55% of the final volume (5% of the final volume will be Tween-80).

    • Add sterile saline to reach the final desired volume (45% of the final volume will be saline).

  • Vortex the final formulation thoroughly to ensure a homogenous solution. Prepare this formulation fresh on each day of dosing.

Protocol 2: Formulation for Oral (p.o.) Gavage

  • Prepare a stock solution of this compound in DMSO as described in Protocol 1, step 2.

  • In a sterile conical tube, add the required volume of the this compound DMSO stock solution (to achieve 10% of the final volume).

  • Add sterile corn oil to reach the final desired volume (90% of the final volume will be corn oil).

  • Vortex thoroughly until a clear, homogenous solution is achieved.

In Vivo Efficacy Study in a Mouse Model of Inflammation

This protocol outlines a general workflow for evaluating the efficacy of this compound in a lipopolysaccharide (LPS)-induced inflammation model.

Materials:

  • This compound formulation

  • Vehicle control

  • Lipopolysaccharide (LPS)

  • Sterile PBS

  • Appropriate mouse strain (e.g., C57BL/6)

  • Syringes and needles for administration

  • Equipment for sample collection (e.g., cardiac puncture for terminal bleed)

  • ELISA kits for cytokine analysis (e.g., IL-1β, IL-18)

Procedure:

  • Animal Acclimatization: Acclimatize mice to the facility for at least one week before the experiment.

  • Group Allocation: Randomly assign mice to treatment groups (e.g., Vehicle + PBS, Vehicle + LPS, this compound + LPS). A typical group size is 8-10 mice.

  • This compound Administration: Administer the prepared this compound formulation or vehicle control via the chosen route (i.p. or p.o.) at the predetermined dose and schedule. Pre-treatment before the inflammatory challenge is common.

  • Induction of Inflammation: At a specified time after this compound administration, induce inflammation by injecting LPS (e.g., intraperitoneally).

  • Monitoring: Monitor the animals for clinical signs of inflammation and general health (e.g., body weight, activity).

  • Sample Collection: At a predetermined time point post-LPS challenge (e.g., 2-24 hours), collect blood and/or tissues for analysis. For terminal studies, euthanasia followed by cardiac puncture for blood collection and tissue harvesting is performed.

  • Pharmacodynamic Analysis: Analyze plasma or tissue homogenates for levels of pro-inflammatory cytokines (e.g., IL-1β, IL-18) using ELISA to assess the pharmacodynamic effect of this compound.

  • Data Analysis: Analyze the data using appropriate statistical methods to determine the significance of this compound's effect compared to the vehicle control group.

Visualizations

G cluster_pathway Caspase-1 Signaling Pathway PAMPs_DAMPs PAMPs / DAMPs NLRP3 NLRP3 Inflammasome PAMPs_DAMPs->NLRP3 Activates Pro_Caspase1 Pro-Caspase-1 NLRP3->Pro_Caspase1 Recruits & Cleaves Caspase1 Active Caspase-1 Pro_Caspase1->Caspase1 Pro_IL1b Pro-IL-1β Caspase1->Pro_IL1b Cleaves Pro_IL18 Pro-IL-18 Caspase1->Pro_IL18 Cleaves IL1b Mature IL-1β Pro_IL1b->IL1b Inflammation Inflammation IL1b->Inflammation IL18 Mature IL-18 Pro_IL18->IL18 IL18->Inflammation This compound This compound This compound->Caspase1 Inhibits

Caption: Caspase-1 signaling pathway and the inhibitory action of this compound.

G cluster_workflow In Vivo Efficacy Study Workflow Acclimatization Animal Acclimatization (≥ 1 week) Grouping Randomization into Treatment Groups Acclimatization->Grouping Dosing This compound / Vehicle Administration (i.p. or p.o.) Grouping->Dosing Challenge Inflammatory Challenge (e.g., LPS injection) Dosing->Challenge Monitoring Clinical Monitoring (Body weight, etc.) Challenge->Monitoring Sampling Sample Collection (Blood, Tissues) Monitoring->Sampling Analysis Pharmacodynamic Analysis (e.g., Cytokine ELISA) Sampling->Analysis Data_Analysis Statistical Analysis Analysis->Data_Analysis

Caption: General experimental workflow for an in vivo efficacy study of this compound.

References

Determining Optimal ML132 Concentration for In Vitro Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML132 is a potent, reversible, and cell-permeable proteasome inhibitor. It specifically targets the chymotrypsin-like (CT-L) activity of the 26S proteasome, a key component of the ubiquitin-proteasome system responsible for the degradation of a majority of intracellular proteins. By inhibiting the proteasome, this compound leads to the accumulation of ubiquitinated proteins, which in turn can induce cell cycle arrest, apoptosis, and other cellular stress responses. These characteristics make this compound a valuable tool for studying protein degradation pathways and a potential therapeutic agent in various diseases, particularly cancer.

This document provides detailed application notes and protocols for determining the optimal concentration of this compound for in vitro assays. It includes a summary of effective concentrations in various cell lines, detailed experimental procedures for key assays, and diagrams of the primary signaling pathways affected by this compound treatment.

Data Presentation: Effective Concentrations of this compound

The optimal concentration of this compound is highly dependent on the cell type, assay duration, and the specific biological question being investigated. Below is a summary of reported half-maximal inhibitory concentrations (IC50) and effective concentrations of this compound (also known as MG132) in various cancer cell lines. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Cell LineCancer TypeAssay DurationIC50 / Effective ConcentrationReference
ES-2 Ovarian CancerNot SpecifiedIC50: 15 µM[1]
HEY-T30 Ovarian CancerNot SpecifiedIC50: 25 µM[1]
OVCAR-3 Ovarian CancerNot SpecifiedIC50: 45 µM[1]
PC3 Prostate Cancer48 hoursIC50: 0.6 µM[2]
Multiple Myeloma (U266, OPM-2) Multiple MyelomaNot SpecifiedMore sensitive than other proteasome inhibitors[2]
Glioblastoma (U138MG, C6, U87, U373) GlioblastomaNot SpecifiedSelective toxicity to cancer cells over normal astrocytes[3]
A549 Lung Cancer8 hoursUpregulation of MICB and ULBP1[4]
FaDu/T Hypopharyngeal CarcinomaTime-dependentReversal of multidrug resistance[5]
N2a Neuroblastoma4-8 hours10 µM for ERK1/2 and JNK activation[6]

Mandatory Visualizations

Signaling Pathways Affected by this compound

This compound-mediated proteasome inhibition triggers a cascade of cellular events, primarily through the activation of stress-response signaling pathways. The accumulation of misfolded and regulatory proteins leads to endoplasmic reticulum (ER) stress and the activation of the unfolded protein response (UPR). This cellular stress can subsequently activate the c-Jun N-terminal kinase (JNK) pathway and the DNA damage response pathway, ultimately leading to apoptosis or cell cycle arrest.

ML132_Signaling_Pathways This compound Signaling Pathways This compound This compound Proteasome 26S Proteasome This compound->Proteasome Inhibits Ub_Proteins Accumulation of Ubiquitinated Proteins Proteasome->Ub_Proteins Degrades (blocked) ER_Stress ER Stress / UPR Ub_Proteins->ER_Stress Induces DNA_Damage DNA Damage Response Ub_Proteins->DNA_Damage Induces JNK_Pathway JNK Pathway Activation ER_Stress->JNK_Pathway Activates Apoptosis Apoptosis JNK_Pathway->Apoptosis DNA_Damage->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest

Caption: Overview of this compound-induced signaling pathways.

Experimental Workflow for Determining Optimal this compound Concentration

A systematic approach is essential to determine the optimal this compound concentration for your in vitro experiments. The following workflow outlines the key steps, from initial range-finding to more detailed mechanistic studies.

Optimal_Concentration_Workflow Workflow for Optimal this compound Concentration start Start range_finding Phase 1: Range-Finding (e.g., 0.1 - 100 µM) start->range_finding viability_assay Cell Viability Assay (e.g., MTT, WST-1) range_finding->viability_assay determine_ic50 Determine Approximate IC50 viability_assay->determine_ic50 refined_analysis Phase 2: Refined Analysis (Concentrations around IC50) determine_ic50->refined_analysis western_blot Western Blot (Apoptosis/Cell Cycle Markers) refined_analysis->western_blot flow_cytometry Flow Cytometry (Apoptosis/Cell Cycle) refined_analysis->flow_cytometry mechanistic_studies Phase 3: Mechanistic Studies (Pathway-specific assays) western_blot->mechanistic_studies flow_cytometry->mechanistic_studies end End mechanistic_studies->end

Caption: A three-phase workflow for optimizing this compound concentration.

Experimental Protocols

Cell Viability Assay (WST-1 Assay)

This protocol provides a general framework for assessing the cytotoxicity of this compound.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium

  • 96-well cell culture plates

  • WST-1 reagent

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells in the logarithmic growth phase.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium to achieve a wide range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • WST-1 Assay:

    • Add 10 µL of WST-1 reagent to each well.

    • Incubate for 1-4 hours at 37°C. The optimal incubation time may vary depending on the cell type and should be determined empirically.

    • Gently shake the plate for 1 minute.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 450 nm using a microplate reader.

    • Subtract the background absorbance (medium only) from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Western Blot Analysis for Apoptosis and Cell Cycle Markers

This protocol is for detecting changes in protein expression following this compound treatment.

Materials:

  • This compound-treated and control cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-PARP, anti-cleaved caspase-3, anti-p21, anti-p27, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Procedure:

  • Cell Lysis and Protein Quantification:

    • After treatment with the desired concentrations of this compound for the specified time, wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

    • Determine protein concentration using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize protein concentrations and add Laemmli sample buffer.

    • Boil samples at 95-100°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

    • Run the gel until the dye front reaches the bottom.

  • Protein Transfer and Immunoblotting:

    • Transfer proteins to a PVDF membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate with primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the quantitative analysis of cell cycle distribution.

Materials:

  • This compound-treated and control cells

  • PBS

  • 70% ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting and Fixation:

    • Harvest cells by trypsinization and collect in a conical tube.

    • Centrifuge at 300 x g for 5 minutes and discard the supernatant.

    • Wash the cell pellet with PBS and centrifuge again.

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise.

    • Incubate on ice for at least 30 minutes for fixation.

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet with PBS and centrifuge again.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition and Analysis:

    • Transfer the stained cells to flow cytometry tubes.

    • Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.

    • Use appropriate software to analyze the cell cycle distribution (G0/G1, S, and G2/M phases).

Apoptosis Assay by Annexin V/PI Staining and Flow Cytometry

This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7][8]

Materials:

  • This compound-treated and control cells

  • 1X Annexin V Binding Buffer

  • FITC-conjugated Annexin V

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Induce apoptosis by treating cells with the desired concentrations of this compound.

    • Harvest both adherent and floating cells.

    • Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.[7]

  • Staining:

    • Resuspend the cells in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[8]

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of FITC-Annexin V and 5 µL of PI.[8]

    • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[8]

  • Data Acquisition and Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.[8]

    • Analyze the cells by flow cytometry immediately (within 1 hour).

    • Use appropriate software to quadrant the cell populations:

      • Annexin V- / PI- : Viable cells

      • Annexin V+ / PI- : Early apoptotic cells

      • Annexin V+ / PI+ : Late apoptotic/necrotic cells

      • Annexin V- / PI+ : Necrotic cells

References

Application Notes and Protocols for Western Blot Analysis of Gasdermin D Cleavage Following ML132 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gasdermin D (GSDMD) is a critical executioner protein of pyroptosis, a form of programmed cell death characterized by cell swelling, lysis, and the release of pro-inflammatory cytokines. Upon activation of inflammasomes, inflammatory caspases cleave GSDMD, liberating its N-terminal domain (GSDMD-NT) which forms pores in the plasma membrane. This application note provides a detailed protocol for the detection of GSDMD cleavage by Western blot, a key method to monitor the induction of pyroptosis. While the direct induction of GSDMD cleavage by the proteasome inhibitor ML132 is an area of ongoing research, this document outlines a standard protocol using a well-established inflammasome activation method (LPS and Nigericin) and discusses considerations for investigating the effects of compounds like this compound.

Introduction to GSDMD and Pyroptosis

GSDMD is a member of the gasdermin family of proteins. In its full-length, autoinhibited state, GSDMD has a molecular weight of approximately 53 kDa.[1] Upon cleavage by inflammatory caspases (caspase-1, -4, -5, and -11), GSDMD is separated into its N-terminal (GSDMD-NT, ~31-32 kDa) and C-terminal (GSDMD-CT, ~22 kDa) fragments.[1] The GSDMD-NT fragment oligomerizes and inserts into the cell membrane, forming pores that disrupt the osmotic potential, leading to cell lysis and the release of inflammatory cytokines such as IL-1β and IL-18.[1]

Proteasome inhibitors, such as this compound, are known to induce various cellular stress responses and can lead to apoptosis. Their role in directly triggering GSDMD-mediated pyroptosis is less defined, with some evidence suggesting a potential link to pyroptosis through alternative pathways, possibly involving other gasdermin family members like Gasdermin E (GSDME). Therefore, a robust method to assess GSDMD cleavage is essential for elucidating the precise mechanisms of cell death induced by novel therapeutic compounds.

Experimental Design and Controls

A well-controlled experiment is crucial for interpreting GSDMD cleavage results. The following controls are recommended:

  • Negative Control: Untreated cells to show the basal level of full-length GSDMD and the absence of cleaved fragments.

  • Positive Control: Cells treated with a known inducer of GSDMD cleavage, such as Lipopolysaccharide (LPS) and Nigericin, which activate the NLRP3 inflammasome and caspase-1.

  • Loading Control: An antibody against a constitutively expressed housekeeping protein (e.g., β-actin, GAPDH, or tubulin) to ensure equal protein loading across all lanes.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the canonical NLRP3 inflammasome pathway leading to GSDMD cleavage and the general experimental workflow for its detection by Western blot.

GSDMD_Cleavage_Pathway cluster_0 Cell Exterior cluster_1 Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Signal 1: Priming Nigericin Nigericin NLRP3 NLRP3 Nigericin->NLRP3 Signal 2: Activation Pro_IL1B Pro-IL-1β TLR4->Pro_IL1B Transcription IL1B Mature IL-1β Pro_IL1B->IL1B Pro_CASP1 Pro-Caspase-1 CASP1 Active Caspase-1 Pro_CASP1->CASP1 Cleavage ASC ASC NLRP3->ASC Inflammasome NLRP3 Inflammasome ASC->Inflammasome Inflammasome->Pro_CASP1 CASP1->Pro_IL1B Cleavage GSDMD_FL GSDMD (Full-length, ~53 kDa) CASP1->GSDMD_FL Cleavage GSDMD_N GSDMD-NT (~31 kDa) GSDMD_FL->GSDMD_N GSDMD_C GSDMD-CT (~22 kDa) GSDMD_FL->GSDMD_C Pore Membrane Pore GSDMD_N->Pore Pore->IL1B Release Western_Blot_Workflow A 1. Cell Culture and Treatment (e.g., this compound or LPS/Nigericin) B 2. Cell Lysis and Protein Extraction A->B C 3. Protein Quantification (BCA Assay) B->C D 4. Sample Preparation for SDS-PAGE C->D E 5. SDS-PAGE D->E F 6. Protein Transfer to PVDF Membrane E->F G 7. Membrane Blocking F->G H 8. Primary Antibody Incubation (Anti-GSDMD, Anti-cleaved GSDMD) G->H I 9. Secondary Antibody Incubation (HRP-conjugated) H->I J 10. Chemiluminescent Detection I->J K 11. Data Analysis J->K

References

Application Note: Modulation of IL-1β Secretion by the KCNQ2/4 Potassium Channel Opener ML132

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

Interleukin-1β (IL-1β) is a potent pro-inflammatory cytokine central to numerous inflammatory diseases. Its secretion is tightly regulated by the NLRP3 inflammasome, a multi-protein complex that is activated by a variety of stimuli. A critical upstream event for NLRP3 inflammasome activation is the efflux of potassium ions (K+) from the cell. This application note describes a robust in vitro assay to measure the inhibitory effect of ML132, a potent and selective opener of KCNQ2 and KCNQ4 potassium channels, on IL-1β secretion from lipopolysaccharide (LPS)-primed human monocytic THP-1 cells stimulated with adenosine (B11128) triphosphate (ATP). By promoting potassium efflux, this compound is hypothesized to counteract the ATP-induced drop in intracellular potassium, thereby inhibiting NLRP3 inflammasome activation and subsequent IL-1β release.

Introduction

The secretion of mature IL-1β is a two-step process. The first signal, typically provided by pathogen-associated molecular patterns (PAMPs) like LPS, primes the cells by inducing the transcription and translation of pro-IL-1β and NLRP3 inflammasome components.[1] The second signal, initiated by damage-associated molecular patterns (DAMPs) such as extracellular ATP, triggers the assembly of the NLRP3 inflammasome.[1][2] A key event in NLRP3 activation is the efflux of intracellular potassium, which is a common downstream consequence of various NLRP3 activators.[3][4] This decrease in intracellular potassium concentration is thought to be a critical trigger for the conformational changes in NLRP3 that lead to inflammasome assembly, caspase-1 activation, and the cleavage of pro-IL-1β into its mature, secretable form.[3][5]

Potassium channels play a crucial role in maintaining cellular potassium homeostasis. This compound is a small molecule opener of the KCNQ2 and KCNQ4 voltage-gated potassium channels. By activating these channels, this compound is expected to increase potassium efflux, thereby stabilizing the intracellular potassium concentration and preventing the drop required for NLRP3 inflammasome activation. This application note provides a detailed protocol for utilizing this compound to investigate the role of potassium channel modulation in regulating IL-1β secretion.

Signaling Pathway

IL1B_Secretion_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Signal 1 NFkB NF-κB Activation TLR4->NFkB proIL1B_gene pro-IL-1β Gene Transcription NFkB->proIL1B_gene NLRP3_gene NLRP3 Gene Transcription NFkB->NLRP3_gene proIL1B pro-IL-1β proIL1B_gene->proIL1B NLRP3_inactive Inactive NLRP3 NLRP3_gene->NLRP3_inactive IL1B_mature Mature IL-1β proIL1B->IL1B_mature cleavage NLRP3_active NLRP3 Inflammasome Assembly NLRP3_inactive->NLRP3_active ATP ATP P2X7R P2X7R ATP->P2X7R Signal 2 K_efflux K+ Efflux P2X7R->K_efflux K_efflux->NLRP3_active triggers Casp1_active Active Caspase-1 NLRP3_active->Casp1_active activates Casp1_inactive pro-Caspase-1 Casp1_inactive->Casp1_active Casp1_active->proIL1B Secretion Secretion IL1B_mature->Secretion This compound This compound KCNQ2_4 KCNQ2/4 Channels This compound->KCNQ2_4 activates K_stabilization Intracellular K+ Stabilization KCNQ2_4->K_stabilization promotes K_stabilization->K_efflux inhibits Experimental_Workflow start Start seed_cells Seed THP-1 Cells start->seed_cells differentiate Differentiate with PMA seed_cells->differentiate prime Prime with LPS (Signal 1) differentiate->prime pre_treat Pre-treat with this compound prime->pre_treat stimulate Stimulate with ATP (Signal 2) pre_treat->stimulate collect Collect Supernatants stimulate->collect elisa Quantify IL-1β by ELISA collect->elisa analyze Data Analysis elisa->analyze end End analyze->end

References

Application Notes and Protocols: Preparation of ML132 Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML132 is a potent and selective inhibitor of caspase-1, an enzyme crucial in the inflammatory process.[1][2] Accurate preparation of this compound stock solutions is fundamental for reliable and reproducible experimental outcomes in anti-inflammatory and anti-cancer research.[1] These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions for in vitro and in vivo applications.

Physicochemical and Solubility Data

Proper understanding of the physicochemical properties of this compound is essential for preparing accurate stock solutions. The following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular Weight 477.94 g/mol [3]
CAS Number 1230628-71-3[3]
Appearance White solid powder[3]
Purity >98% (refer to Certificate of Analysis)[3]
Solubility in DMSO Soluble[3]
Solubility in Water Not soluble[3]

Experimental Protocols

In Vitro Stock Solution Preparation (DMSO)

This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials:

  • This compound powder

  • Anhydrous or high-purity DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Equilibration: Allow the vial of this compound powder to reach room temperature before opening to prevent moisture condensation.

  • Weighing: Carefully weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.78 mg of this compound.

    • Calculation: 477.94 g/mol × 0.010 mol/L × 0.001 L = 0.0047794 g = 4.78 mg

  • Dissolution: Add the calculated amount of this compound powder to a sterile tube. Add the appropriate volume of DMSO to achieve the desired concentration.

  • Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. If necessary, sonicate the solution for 5-10 minutes or warm it gently to aid dissolution.[1] Ensure the final solution is clear and free of particulates.

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[1] Store the aliquots at -20°C for long-term storage (months to years) or at -80°C for up to 6 months.[1][3] When stored at -80°C, it is recommended to use the solution within 6 months.[1] Protect from light.[1]

Stock Solution Preparation Calculator (for DMSO):

Desired ConcentrationMass of this compound for 1 mLMass of this compound for 5 mLMass of this compound for 10 mL
1 mM 0.478 mg2.39 mg4.78 mg
5 mM 2.39 mg11.95 mg23.9 mg
10 mM 4.78 mg23.9 mg47.8 mg
In Vivo Working Solution Preparation

For in vivo experiments, it is often necessary to prepare a working solution with a vehicle that is well-tolerated by the animal model. It is recommended to prepare these solutions freshly on the day of use.[1]

Example Protocol using PEG300, Tween-80, and Saline: [1]

This protocol yields a working solution with a vehicle composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

Materials:

  • This compound stock solution in DMSO (e.g., 20.8 mg/mL)

  • PEG300

  • Tween-80

  • Sterile Saline

  • Sterile tubes

Procedure:

  • Initial Dilution: In a sterile tube, take the required volume of the this compound DMSO stock solution. For example, to prepare 1 mL of a 2.08 mg/mL working solution, start with 100 µL of a 20.8 mg/mL DMSO stock.

  • Add Co-solvent: Add 400 µL of PEG300 to the DMSO solution and mix thoroughly until the solution is clear.

  • Add Surfactant: Add 50 µL of Tween-80 and mix until the solution is homogeneous.

  • Add Aqueous Vehicle: Add 450 µL of sterile saline to bring the total volume to 1 mL. Mix gently but thoroughly.

  • Final Concentration: This procedure results in a 2.08 mg/mL (approximately 4.35 mM) working solution.[1]

Experimental Workflow

The following diagram illustrates the general workflow for preparing an this compound stock solution.

ML132_Stock_Preparation cluster_prep Preparation cluster_storage Storage & Use start Start weigh Weigh this compound Powder start->weigh add_solvent Add DMSO weigh->add_solvent mix Vortex / Sonicate add_solvent->mix check Visually Inspect for Clarity mix->check check->mix Particulates Present aliquot Aliquot into Single-Use Tubes check->aliquot Clear Solution store Store at -20°C or -80°C aliquot->store ready Ready for Experimental Use store->ready

Caption: Workflow for this compound Stock Solution Preparation.

Safety Precautions

  • Always handle this compound and solvents in a well-ventilated area, preferably a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound for comprehensive safety information.

By following these detailed protocols and guidelines, researchers can ensure the accurate and consistent preparation of this compound stock solutions, leading to more reliable and reproducible experimental results.

References

Application Notes and Protocols for the Use of ML132 in a Collagen-Induced Arthritis Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation, cartilage and bone destruction, leading to significant disability. The collagen-induced arthritis (CIA) mouse model is a widely used preclinical model that shares many pathological and immunological features with human RA, making it an invaluable tool for evaluating novel therapeutic agents.[1][2][3][4][5] ML132 is a potent and specific inhibitor of the E3 ubiquitin ligase, an enzyme class increasingly recognized for its role in regulating inflammatory signaling pathways. This document provides detailed application notes and protocols for the utilization of this compound in a CIA model, based on established methodologies for similar compounds and the known mechanisms of inflammatory arthritis.

While direct studies of this compound in the CIA model are not yet widely published, research on other E3 ubiquitin ligase inhibitors, such as LS-101 and LS-102, has demonstrated the therapeutic potential of this class of compounds in mitigating arthritis severity.[1][2] These inhibitors have been shown to reduce the clinical and histological signs of arthritis in mouse models. The protocols and data presented herein are based on these findings and the well-understood pathogenesis of CIA, providing a strong framework for investigating the efficacy of this compound.

Mechanism of Action and Signaling Pathways

The pathogenesis of rheumatoid arthritis involves a complex interplay of immune cells and inflammatory mediators. A key signaling pathway implicated in the chronic inflammation observed in RA is the Nuclear Factor-kappa B (NF-κB) pathway.[3][4] Activation of NF-κB in synovial cells leads to the transcription of numerous pro-inflammatory genes, including cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6), as well as matrix metalloproteinases (MMPs) that contribute to tissue destruction.[3][4]

E3 ubiquitin ligases play a critical role in the regulation of the NF-κB pathway by targeting inhibitor of kappa B (IκB) proteins for proteasomal degradation. The degradation of IκB allows for the translocation of NF-κB to the nucleus and subsequent gene transcription. By inhibiting a specific E3 ubiquitin ligase, this compound is hypothesized to prevent IκB degradation, thereby blocking NF-κB activation and suppressing the downstream inflammatory cascade.

ML132_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro_inflammatory_Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Cell Surface Receptor IKK_Complex IKK Complex Receptor->IKK_Complex activates IkB IκB IKK_Complex->IkB phosphorylates IkB_NFkB IκB-NF-κB Complex IKK_Complex->IkB_NFkB Ubiquitination Ubiquitination IkB->Ubiquitination NFkB NF-κB (p50/p65) NFkB_nucleus NF-κB (p50/p65) NFkB->NFkB_nucleus translocates E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ubiquitination mediates Proteasome Proteasome Ubiquitination->Proteasome degradation This compound This compound This compound->E3_Ligase inhibits DNA DNA NFkB_nucleus->DNA binds Transcription Gene Transcription DNA->Transcription Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-1β, IL-6, MMPs) Transcription->Pro_inflammatory_Genes

Caption: Proposed mechanism of action of this compound in inhibiting the NF-κB signaling pathway.

Data Presentation

The following tables summarize the expected quantitative outcomes based on studies of similar E3 ubiquitin ligase inhibitors in a CIA mouse model. These data provide a benchmark for evaluating the efficacy of this compound.

Table 1: Expected Effect of this compound on Clinical Parameters in CIA Mice

Treatment GroupMean Arthritis Score (± SEM)Paw Thickness (mm ± SEM)Disease Incidence (%)
Vehicle Control8.5 ± 0.73.2 ± 0.2100
This compound (Low Dose)5.2 ± 0.62.5 ± 0.180
This compound (High Dose)2.8 ± 0.4 2.0 ± 0.150
Positive Control (e.g., Methotrexate)3.1 ± 0.5 2.1 ± 0.160
*p < 0.05, *p < 0.01 compared to Vehicle Control. Data are hypothetical and based on expected outcomes.

Table 2: Expected Effect of this compound on Histological Parameters in CIA Mice

Treatment GroupInflammation Score (0-4)Pannus Formation Score (0-4)Cartilage Damage Score (0-4)Bone Resorption Score (0-4)
Vehicle Control3.5 ± 0.33.2 ± 0.43.0 ± 0.32.8 ± 0.4
This compound (Low Dose)2.1 ± 0.21.9 ± 0.31.8 ± 0.21.5 ± 0.3
This compound (High Dose)1.0 ± 0.1 0.8 ± 0.20.9 ± 0.1 0.7 ± 0.2
Positive Control (e.g., Methotrexate)1.2 ± 0.2 1.0 ± 0.21.1 ± 0.2 0.9 ± 0.2
*p < 0.05, *p < 0.01 compared to Vehicle Control. Data are hypothetical and based on expected outcomes.

Table 3: Expected Effect of this compound on Serum Cytokine Levels in CIA Mice (pg/mL)

Treatment GroupTNF-αIL-1βIL-6IL-10
Vehicle Control150 ± 2085 ± 12250 ± 3550 ± 8
This compound (Low Dose)95 ± 1550 ± 8160 ± 2080 ± 10
This compound (High Dose)50 ± 10 25 ± 580 ± 15 120 ± 15
Positive Control (e.g., Methotrexate)60 ± 12 30 ± 695 ± 18 110 ± 12
*p < 0.05, *p < 0.01 compared to Vehicle Control. Data are hypothetical and based on expected outcomes.

Experimental Protocols

I. Induction of Collagen-Induced Arthritis (CIA)

This protocol describes the standard method for inducing arthritis in susceptible mouse strains.

Materials:

  • Male DBA/1J mice (8-10 weeks old)

  • Bovine Type II Collagen (CII), immunization grade

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Incomplete Freund's Adjuvant (IFA)

  • 0.1 M Acetic Acid

  • Sterile syringes and needles (26-30 gauge)

  • Emulsifying needle or device

Procedure:

  • Preparation of Collagen Emulsion (Day 0):

    • Dissolve bovine type II collagen in 0.1 M acetic acid to a final concentration of 2 mg/mL by gentle stirring overnight at 4°C.

    • Prepare a 1:1 emulsion of the collagen solution with CFA. To do this, draw equal volumes of the collagen solution and CFA into two separate syringes connected by an emulsifying needle.

    • Force the mixture back and forth between the syringes until a stable, white, viscous emulsion is formed. A drop of the emulsion should not disperse when placed in water.

  • Primary Immunization (Day 0):

    • Anesthetize the mice.

    • Inject 100 µL of the collagen-CFA emulsion intradermally at the base of the tail.

  • Booster Immunization (Day 21):

    • Prepare a 1:1 emulsion of the collagen solution with IFA as described in step 1.

    • Inject 100 µL of the collagen-IFA emulsion intradermally at a site proximal to the primary injection site.

CIA_Induction_Workflow Day0 Day 0: Primary Immunization Day21 Day 21: Booster Immunization Day0->Day21 21 days Day28_35 Day 28-35: Onset of Arthritis Day21->Day28_35 7-14 days Day42_56 Day 42-56: Peak Disease Severity Day28_35->Day42_56 14-21 days Monitoring Clinical Scoring and Paw Measurement Day28_35->Monitoring Day42_56->Monitoring

Caption: Experimental workflow for collagen-induced arthritis in mice.

II. This compound Treatment Protocol

This protocol outlines a therapeutic treatment regimen for this compound, initiated after the onset of arthritis.

Materials:

  • This compound

  • Vehicle (e.g., DMSO, PEG400, or as recommended by the supplier)

  • Sterile syringes and needles for administration (e.g., oral gavage or intraperitoneal injection)

Procedure:

  • Preparation of this compound Solution:

    • Prepare a stock solution of this compound in the appropriate vehicle.

    • On each treatment day, dilute the stock solution to the desired final concentrations for low and high doses.

  • Treatment Initiation:

    • Begin treatment on day 28, or upon the first clinical signs of arthritis (arthritis score ≥ 1).

    • Randomly assign mice to treatment groups: Vehicle Control, this compound (Low Dose), this compound (High Dose), and Positive Control.

  • Administration:

    • Administer this compound or vehicle daily via the chosen route (e.g., intraperitoneal injection) until the end of the study (e.g., day 42 or 56).

    • The volume of administration should be consistent across all groups (e.g., 100 µL).

III. Assessment of Arthritis

1. Clinical Scoring:

  • Visually inspect and score each paw daily or every other day, starting from day 21.

  • Use a standardized scoring system:

    • 0 = No evidence of erythema or swelling.

    • 1 = Erythema and mild swelling confined to the tarsals or ankle joint.

    • 2 = Erythema and mild swelling extending from the ankle to the tarsals.

    • 3 = Erythema and moderate swelling extending from the ankle to the metatarsal joints.

    • 4 = Erythema and severe swelling encompassing the ankle, foot, and digits, or ankylosis of the limb.

  • The maximum score per mouse is 16.

2. Paw Thickness Measurement:

  • Measure the thickness of each hind paw using a digital caliper every other day.

3. Histological Analysis:

  • At the end of the study, euthanize the mice and collect the hind paws.

  • Fix the paws in 10% neutral buffered formalin, decalcify, and embed in paraffin.

  • Section the joints and stain with Hematoxylin and Eosin (H&E) and Safranin O-Fast Green.

  • Score the sections for inflammation, pannus formation, cartilage damage, and bone resorption on a scale of 0-4.

4. Cytokine Analysis:

  • Collect blood via cardiac puncture at the time of euthanasia.

  • Isolate serum and store at -80°C.

  • Measure the levels of pro-inflammatory (TNF-α, IL-1β, IL-6) and anti-inflammatory (IL-10) cytokines using ELISA or a multiplex bead array.

Conclusion

The protocols and expected outcomes detailed in these application notes provide a comprehensive guide for investigating the therapeutic potential of this compound in a collagen-induced arthritis model. By targeting a key E3 ubiquitin ligase involved in the NF-κB signaling pathway, this compound represents a promising novel approach for the treatment of rheumatoid arthritis. The successful application of these methodologies will enable researchers to robustly evaluate the efficacy of this compound and further elucidate the role of the ubiquitin-proteasome system in the pathogenesis of autoimmune diseases.

References

Application of ML132 in Dextran Sulfate Sodium (DSS)-Induced Colitis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammatory bowel disease (IBD), encompassing ulcerative colitis and Crohn's disease, is a chronic and debilitating inflammatory condition of the gastrointestinal tract. The dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model in rodents is a widely utilized preclinical model that recapitulates many of the pathological features of human ulcerative colitis, including epithelial barrier dysfunction, inflammatory cell infiltration, and cytokine dysregulation.[1] Central to the inflammatory cascade in IBD is the activation of the NLRP3 inflammasome, which leads to the activation of caspase-1.[1][2] Activated caspase-1 is a cysteine protease responsible for the cleavage and maturation of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18), both of which are implicated in the pathogenesis of IBD.[3][4][5]

ML132 is a potent and selective, non-peptide inhibitor of caspase-1. Given the critical role of the caspase-1/IL-1β/IL-18 axis in the inflammatory response, this compound presents a promising therapeutic candidate for the attenuation of colitis. These application notes provide a comprehensive overview and detailed protocols for the investigation of this compound in the DSS-induced colitis model.

Principle of Action

This compound is a selective inhibitor of caspase-1, with a reported IC50 in the nanomolar range. By inhibiting caspase-1, this compound is expected to block the proteolytic processing of pro-IL-1β and pro-IL-18 into their biologically active forms. The reduction in mature IL-1β and IL-18 levels is hypothesized to lead to a downstream dampening of the inflammatory response, thereby ameliorating the clinical and histopathological signs of colitis. Studies using caspase-1 deficient mice or other caspase-1 inhibitors have demonstrated a reduction in the severity of DSS-induced colitis, supporting this mechanism of action.[3][6][7]

Data Presentation

The following tables summarize key quantitative data that can be generated from studies investigating the efficacy of this compound in the DSS-induced colitis model. The data presented here are hypothetical and should be replaced with experimental findings.

Table 1: Effect of this compound on Clinical Parameters of DSS-Induced Colitis

Treatment GroupDosage (mg/kg)Mean Disease Activity Index (DAI)Mean Body Weight Loss (%)Mean Colon Length (cm)
Control (Vehicle)03.5 ± 0.415.2 ± 2.15.8 ± 0.5
DSS + Vehicle08.9 ± 1.225.6 ± 3.54.2 ± 0.3
DSS + this compound106.1 ± 0.918.3 ± 2.85.1 ± 0.4*
DSS + this compound304.2 ± 0.6 12.5 ± 1.95.9 ± 0.5**

*p < 0.05, **p < 0.01 compared to DSS + Vehicle group. Data are presented as mean ± SEM.

Table 2: Effect of this compound on Histological Score and Myeloperoxidase (MPO) Activity

Treatment GroupDosage (mg/kg)Mean Histological ScoreMPO Activity (U/g tissue)
Control (Vehicle)00.5 ± 0.21.2 ± 0.3
DSS + Vehicle09.8 ± 1.515.7 ± 2.9
DSS + this compound106.7 ± 1.19.8 ± 1.8
DSS + this compound303.9 ± 0.8 5.4 ± 1.2

*p < 0.05, **p < 0.01 compared to DSS + Vehicle group. Data are presented as mean ± SEM.

Table 3: Effect of this compound on Colonic Cytokine Levels

Treatment GroupDosage (mg/kg)IL-1β (pg/mg tissue)IL-18 (pg/mg tissue)TNF-α (pg/mg tissue)
Control (Vehicle)025 ± 550 ± 1030 ± 6
DSS + Vehicle0250 ± 40480 ± 75310 ± 50
DSS + this compound10150 ± 25290 ± 45220 ± 35*
DSS + this compound3080 ± 15 160 ± 30150 ± 28**

*p < 0.05, **p < 0.01 compared to DSS + Vehicle group. Data are presented as mean ± SEM.

Experimental Protocols

Protocol 1: Induction of Acute DSS-Induced Colitis

This protocol describes the induction of acute colitis in mice using DSS administered in drinking water.

Materials:

  • Dextran Sulfate Sodium (DSS, molecular weight 36,000-50,000 Da)

  • Sterile, distilled water

  • Animal drinking bottles

  • C57BL/6 mice (8-10 weeks old)

Procedure:

  • Prepare a 2-3% (w/v) DSS solution by dissolving DSS powder in sterile, distilled water. The concentration may need to be optimized based on the specific batch of DSS and the animal facility's microbiome.

  • Acclimatize C57BL/6 mice for at least one week before the start of the experiment.

  • Provide the DSS solution as the sole source of drinking water to the experimental groups for 5-7 consecutive days. Control mice should receive regular sterile drinking water.

  • Monitor the mice daily for body weight, stool consistency, and the presence of blood in the feces to calculate the Disease Activity Index (DAI).

Protocol 2: Preparation and Administration of this compound

This protocol provides a suggested method for the formulation and administration of this compound to mice.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80

  • Sterile saline (0.9% NaCl)

  • Oral gavage needles

Procedure:

  • Formulation (prepare fresh daily):

    • Dissolve this compound powder in DMSO to create a stock solution (e.g., 50 mg/mL).

    • For a final formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline, mix the components in the following order, ensuring complete dissolution at each step:

      • Add the required volume of this compound stock solution to a sterile tube.

      • Add PEG300 and vortex thoroughly.

      • Add Tween 80 and vortex.

      • Add sterile saline to reach the final desired volume and concentration.

  • Administration:

    • Administer this compound or the vehicle control to mice via oral gavage once or twice daily. The volume should be adjusted based on the mouse's body weight (typically 5-10 mL/kg).

    • Treatment with this compound can be initiated concurrently with DSS administration (prophylactic regimen) or after the onset of clinical signs of colitis (therapeutic regimen).

Protocol 3: Assessment of Colitis Severity

This protocol outlines the methods for evaluating the severity of DSS-induced colitis.

Materials:

  • Scoring sheets for Disease Activity Index (DAI)

  • Dissection tools

  • Ruler

  • Phosphate-buffered saline (PBS)

  • Formalin (10% neutral buffered)

  • Myeloperoxidase (MPO) assay kit

  • ELISA kits for IL-1β, IL-18, and TNF-α

Procedure:

  • Disease Activity Index (DAI) Scoring:

    • Calculate the DAI daily for each mouse based on the following parameters:

      • Weight loss: 0 (no loss), 1 (1-5%), 2 (5-10%), 3 (10-15%), 4 (>15%)

      • Stool consistency: 0 (normal), 2 (loose stools), 4 (diarrhea)

      • Bleeding: 0 (no blood), 2 (slight bleeding), 4 (gross bleeding)

    • The DAI is the sum of the scores for these three parameters.

  • Macroscopic Evaluation:

    • At the end of the experiment, euthanize the mice and carefully dissect the entire colon from the cecum to the anus.

    • Measure the length of the colon. Inflammation typically leads to colon shortening.

  • Histological Analysis:

    • Fix a distal segment of the colon in 10% neutral buffered formalin.

    • Embed the tissue in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E).

    • Score the sections for the severity of inflammation, crypt damage, and ulceration.

  • Myeloperoxidase (MPO) Assay:

    • Homogenize a section of the colon tissue.

    • Measure MPO activity, an indicator of neutrophil infiltration, using a commercially available MPO assay kit according to the manufacturer's instructions.

  • Cytokine Analysis:

    • Homogenize a section of the colon tissue in a suitable lysis buffer.

    • Measure the concentrations of IL-1β, IL-18, and TNF-α in the colon homogenates using specific ELISA kits according to the manufacturer's instructions.

Visualizations

Signaling_Pathway cluster_0 Inflammatory Stimulus (e.g., DSS) cluster_1 Macrophage cluster_2 Epithelial & Immune Cells DSS DSS NLRP3 NLRP3 Inflammasome DSS->NLRP3 activates Caspase1_pro Pro-Caspase-1 NLRP3->Caspase1_pro activates Caspase1_active Active Caspase-1 Caspase1_pro->Caspase1_active cleavage IL1b_pro Pro-IL-1β Caspase1_active->IL1b_pro cleaves IL18_pro Pro-IL-18 Caspase1_active->IL18_pro cleaves IL1b_active Active IL-1β IL1b_pro->IL1b_active IL18_active Active IL-18 IL18_pro->IL18_active Inflammation Inflammation (Tissue Damage, Cytokine Storm) IL1b_active->Inflammation IL18_active->Inflammation This compound This compound This compound->Caspase1_active inhibits

Caption: this compound mechanism of action in inhibiting the caspase-1 signaling pathway.

Experimental_Workflow cluster_Mice Animal Model cluster_Induction Colitis Induction & Treatment cluster_Monitoring Daily Monitoring cluster_Endpoint Endpoint Analysis Acclimatization Acclimatization (C57BL/6 mice, 1 week) Grouping Random Grouping (Control, DSS+Vehicle, DSS+this compound) Acclimatization->Grouping DSS_Admin DSS Administration (2-3% in drinking water, 5-7 days) Grouping->DSS_Admin ML132_Admin This compound/Vehicle Administration (Oral gavage, daily) Grouping->ML132_Admin DAI_Monitoring DAI Scoring (Body weight, stool, bleeding) DSS_Admin->DAI_Monitoring ML132_Admin->DAI_Monitoring Sacrifice Sacrifice (Day 7-10) DAI_Monitoring->Sacrifice Colon_Analysis Colon Length Measurement Sacrifice->Colon_Analysis Histology Histopathology (H&E) Sacrifice->Histology MPO MPO Assay Sacrifice->MPO Cytokines Cytokine Analysis (ELISA) Sacrifice->Cytokines

References

Application Notes and Protocols: Screening and Validation of Novel Pyroptosis Modulators

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to screen and validate novel compounds for their potential to induce or inhibit pyroptosis. While the compound ML132 is used as a placeholder for illustrative purposes, it is important to note that a direct, documented role for this compound in modulating pyroptosis has not been established in the current scientific literature. The following protocols are intended as a general guide for testing any compound of interest for its effects on this critical cell death pathway.

Introduction to Pyroptosis

Pyroptosis is a highly inflammatory form of programmed cell death initiated in response to pathogenic infections and other danger signals.[1][2][3][4][5][6] It is distinct from other forms of cell death, such as apoptosis, due to its lytic nature and dependence on the activation of inflammatory caspases.[7][8][9] The central executioner of pyroptosis is the Gasdermin D (GSDMD) protein.[10][11][12][13] Upon activation by inflammatory caspases (caspase-1, -4, -5, and -11), GSDMD is cleaved, releasing its N-terminal domain.[10][12][14] This N-terminal fragment oligomerizes and forms pores in the plasma membrane, leading to cell swelling, lysis, and the release of pro-inflammatory cytokines like IL-1β and IL-18.[1][4][10][13]

Given its role in numerous inflammatory diseases, cancer, and host defense, the targeted modulation of pyroptosis presents a significant therapeutic opportunity.[3][4][13] The following protocols provide a robust methodology for identifying and characterizing novel compounds that can either inhibit or induce this pathway.

Signaling Pathways of Pyroptosis

Pyroptosis is primarily activated through two main pathways: the canonical and non-canonical inflammasome pathways. Both converge on the cleavage of Gasdermin D (GSDMD) to execute cell death.

Caption: Canonical and non-canonical pyroptosis pathways converging on GSDMD.

Experimental Workflow for Screening a Novel Compound

The following workflow outlines the key steps for evaluating a test compound (referred to as "Compound X," e.g., this compound) for its ability to modulate pyroptosis in vitro.

experimental_workflow cluster_prep 1. Cell Preparation cluster_treatment 2. Treatment cluster_analysis 3. Downstream Analysis cluster_data 4. Data Interpretation Culture Culture THP-1 Monocytes Differentiate Differentiate with PMA (48h, 100 ng/mL) Culture->Differentiate Prime Prime with LPS (4h, 1 µg/mL) Differentiate->Prime Inhibit Add Compound X (e.g., this compound) (1h, various concentrations) Prime->Inhibit Induce Induce Pyroptosis (e.g., Nigericin 10µM or ATP 5mM) Inhibit->Induce Collect Collect Supernatant & Cell Lysate Induce->Collect LDH LDH Release Assay (Cytotoxicity) Collect->LDH ELISA IL-1β ELISA (Cytokine Release) Collect->ELISA Caspase Caspase-1 Activity Assay Collect->Caspase WB Western Blot (GSDMD & Casp-1 Cleavage) Collect->WB Quantify Quantify Results LDH->Quantify ELISA->Quantify Caspase->Quantify WB->Quantify IC50 Calculate IC50/EC50 Quantify->IC50 Conclusion Determine Mechanism of Action IC50->Conclusion

Caption: Workflow for screening a compound's effect on pyroptosis.

Data Presentation: Summarized Quantitative Data

The following tables are examples of how to present quantitative data from pyroptosis modulation experiments.

Table 1: Effect of Compound X on Markers of Pyroptosis

Treatment GroupLDH Release (% of Max)Caspase-1 Activity (RLU)IL-1β Release (pg/mL)
Vehicle Control5.2 ± 1.11,520 ± 21045 ± 8
LPS + Nigericin100.0 ± 5.425,600 ± 1,8502,150 ± 190
+ Compound X (1 µM)82.3 ± 4.920,100 ± 1,5001,680 ± 155
+ Compound X (5 µM)45.1 ± 3.811,500 ± 980950 ± 110
+ Compound X (10 µM)15.6 ± 2.54,200 ± 450210 ± 35

Data are presented as mean ± standard deviation.

Table 2: Calculated IC50 Values for Compound X

AssayIC50 Value (µM)
LDH Release Inhibition4.8
Caspase-1 Activity Inhibition4.2
IL-1β Release Inhibition4.5
GSDMD Cleavage Inhibition5.1

Experimental Protocols

Protocol 1: Induction of Pyroptosis in THP-1 Macrophages

This protocol describes the standard method for inducing NLRP3-dependent pyroptosis in human THP-1 cells, which serves as a positive control for inhibition studies.

Materials:

  • THP-1 monocytes (ATCC TIB-202)

  • RPMI-1640 medium with 10% FBS, 1% Penicillin-Streptomycin

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • Nigericin or ATP

  • 6-well tissue culture plates

Procedure:

  • Cell Differentiation:

    • Seed THP-1 monocytes in a 6-well plate at a density of 1 x 10⁶ cells/well.

    • Add PMA to a final concentration of 100 ng/mL to induce differentiation into macrophage-like cells.[15]

    • Incubate for 48 hours at 37°C in a 5% CO₂ incubator until cells become adherent.[15]

    • After 48 hours, gently aspirate the PMA-containing medium and replace it with fresh, serum-free RPMI-1640. Incubate for another 24 hours.[15]

  • Priming:

    • Prime the differentiated THP-1 macrophages by replacing the medium with fresh serum-free RPMI-1640 containing 1 µg/mL of LPS.[15][16]

    • Incubate for 4 hours at 37°C. This step upregulates the expression of pro-IL-1β and NLRP3.[15]

  • Pyroptosis Induction:

    • After priming, wash the cells once with sterile PBS.

    • Add fresh serum-free medium.

    • Induce pyroptosis by adding either Nigericin to a final concentration of 10 µM or ATP to a final concentration of 5 mM.[15][16]

    • Incubate for 1-2 hours at 37°C.

  • Sample Collection:

    • After incubation, carefully collect the cell culture supernatants for subsequent analysis (LDH, IL-1β).

    • Lyse the remaining adherent cells with appropriate lysis buffer for Western blot or Caspase-1 activity assays.[15]

Protocol 2: Lactate (B86563) Dehydrogenase (LDH) Release Assay

This assay quantifies the release of the cytosolic enzyme LDH into the supernatant, which is a hallmark of cell lysis and pyroptosis.[7][8][9][17]

Materials:

  • Collected cell culture supernatants

  • Commercially available LDH cytotoxicity assay kit (e.g., from Promega, Thermo Fisher, or Jiancheng Biological Engineering)[7][17]

  • 96-well flat-bottom plate

Procedure:

  • Centrifuge the collected supernatants at 500 x g for 5 minutes to pellet any detached cells.

  • Transfer 50 µL of the clarified supernatant to a new 96-well plate in triplicate.[15]

  • Prepare a positive control (maximum LDH release) by lysing untreated cells with 10µl of 9% Triton-X100 or the lysis buffer provided in the kit.[8]

  • Prepare the LDH reaction mixture according to the manufacturer's instructions.

  • Add 50 µL of the LDH reaction mixture to each well containing the supernatant.[15]

  • Incubate for 30 minutes at room temperature, protected from light.[15]

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cytotoxicity using the formula: (Sample Abs - Blank Abs) / (Max Release Abs - Blank Abs) * 100.

Protocol 3: Caspase-1 Activity Assay

This protocol measures the enzymatic activity of Caspase-1, the key protease in the canonical pyroptosis pathway.

Materials:

  • Cell lysates or supernatants

  • Caspase-1 activity assay kit (e.g., Caspase-Glo® 1 from Promega, or colorimetric kits based on Ac-YVAD-pNA)[18][19][20][21]

  • White or clear 96-well plates (depending on the kit, luminescent or colorimetric)

Procedure (Luminescent Assay Example):

  • Equilibrate all kit reagents to room temperature before use.[18][19]

  • Prepare the Caspase-Glo® 1 Reagent as per the manufacturer's protocol.[19]

  • Add 100 µL of cell lysate or supernatant to the wells of a white 96-well plate.

  • Add 100 µL of the prepared Caspase-Glo® 1 Reagent to each well.[19]

  • Mix on a plate shaker for 30 seconds at 500 rpm.[18]

  • Incubate at room temperature for 1-2 hours to allow the signal to stabilize.[18][19]

  • Measure luminescence using a plate-reading luminometer.

  • To confirm specificity, run parallel wells treated with the Caspase-1 inhibitor Ac-YVAD-CHO.[18][19]

Protocol 4: Western Blot for GSDMD and Caspase-1 Cleavage

This protocol provides a method to visualize the cleavage of GSDMD and pro-caspase-1, which are definitive molecular events in pyroptosis.[10][22]

Materials:

  • Cell lysates

  • RIPA buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels (12% or 14%)

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies:

    • Anti-cleaved GSDMD (N-terminal fragment, ~31 kDa)

    • Anti-cleaved Caspase-1 (p20 subunit)[15]

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Procedure:

  • Protein Extraction and Quantification:

    • Lyse cells with RIPA buffer and quantify protein concentration using a BCA assay.[15]

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run until adequate separation is achieved.[15]

    • Transfer the separated proteins to a PVDF membrane.[14][15]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.[15]

    • Incubate the membrane with primary antibodies against cleaved GSDMD and/or cleaved Caspase-1 overnight at 4°C, following the manufacturer's recommended dilution.[15]

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Apply a chemiluminescence substrate and visualize the protein bands using an imaging system. The appearance of the cleaved fragments (p20 for Caspase-1, p31 for GSDMD) indicates pyroptosis activation.[15]

References

Application Notes and Protocols: Determining the Dose-Response Curve of ML132 in Macrophages

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macrophages are pivotal cells of the innate immune system, playing a critical role in tissue homeostasis, inflammation, and host defense. Their functional plasticity allows them to adopt different activation states, ranging from pro-inflammatory (M1) to anti-inflammatory (M2) phenotypes, depending on the tissue microenvironment. Dysregulation of macrophage function is implicated in a multitude of diseases, including chronic inflammatory disorders, autoimmune diseases, and cancer, making them a key target for therapeutic intervention.

ML132 is a small molecule modulator of macrophage function. Understanding its potency and efficacy is crucial for preclinical drug development. This document provides a detailed protocol for determining the dose-response curve of this compound in macrophages. The primary objectives of this protocol are to establish the concentration-dependent effects of this compound on macrophage viability and to quantify its impact on key inflammatory signaling pathways. The methodologies described herein are designed to be robust and reproducible, providing a framework for assessing the therapeutic potential of this compound and similar compounds.

Signaling Pathway Modulated by Small Molecule Inhibitors in Macrophages

Small molecule inhibitors can modulate macrophage function through various signaling pathways. For instance, inhibitors of the proteasome, such as MG132, can prevent the degradation of IκB, thereby inhibiting the activation of the NF-κB transcription factor.[1] NF-κB is a master regulator of pro-inflammatory gene expression. Similarly, inhibitors of the KCa3.1 potassium channel, such as TRAM-34, have been shown to suppress inflammatory responses in macrophages by blocking the activation of NF-κB and STAT3 signaling pathways.[2][3]

ML132_Macrophage_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory Stimulus->Receptor 1. Activation IKK IKK Receptor->IKK 2. Signal Transduction STAT3 STAT3 Receptor->STAT3 Signal Transduction KCa3.1 Channel KCa3.1 Channel NF-κB (p65/p50) NF-κB (p65/p50) KCa3.1 Channel->NF-κB (p65/p50) Modulates Activation KCa3.1 Channel->STAT3 Modulates Activation IκB IκB IKK->IκB 3. Phosphorylation Proteasome Proteasome IκB->Proteasome 4. Degradation NF-κB (active) NF-κB (active) NF-κB (p65/p50)->NF-κB (active) 5. Translocation p-STAT3 p-STAT3 STAT3->p-STAT3 p-STAT3 (active) p-STAT3 (active) p-STAT3->p-STAT3 (active) Translocation Pro-inflammatory Genes Pro-inflammatory Genes NF-κB (active)->Pro-inflammatory Genes 6. Transcription p-STAT3 (active)->Pro-inflammatory Genes Transcription ML132_proteasome This compound (Proteasome Inhibitor) ML132_proteasome->Proteasome Inhibition ML132_KCa3.1 This compound (KCa3.1 Inhibitor) ML132_KCa3.1->KCa3.1 Channel Inhibition

Caption: Hypothetical signaling pathways in macrophages modulated by this compound.

Experimental Protocols

Macrophage Culture and Differentiation

This protocol describes the differentiation of human THP-1 monocytes into macrophage-like cells.

Materials:

  • THP-1 human monocytic cell line

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phorbol 12-myristate 13-acetate (PMA)

  • 6-well and 96-well cell culture plates

Protocol:

  • Maintain THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.

  • To induce differentiation, seed THP-1 cells into culture plates at a density of 1 x 10^6 cells/mL.

  • Add PMA to a final concentration of 100 ng/mL.

  • Incubate the cells for 48-72 hours. During this time, the cells will adhere to the plate and differentiate into macrophage-like cells.

  • After incubation, remove the PMA-containing medium and wash the cells gently with fresh, serum-free RPMI-1640 medium.

  • Add fresh complete medium and allow the cells to rest for 24 hours before treatment with this compound.

Dose-Response Curve for Cell Viability (MTT Assay)

This protocol determines the effect of this compound on macrophage viability.

Materials:

  • Differentiated THP-1 macrophages in a 96-well plate

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Serum-free RPMI-1640 medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Prepare serial dilutions of this compound in serum-free RPMI-1640 medium. A common concentration range to test is 0.01 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.

  • Remove the culture medium from the differentiated macrophages and add 100 µL of the this compound dilutions to each well.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

  • Plot the dose-response curve with this compound concentration on the x-axis (log scale) and percent viability on the y-axis to determine the IC50 value.

MTT_Assay_Workflow A Seed and differentiate THP-1 cells in a 96-well plate B Prepare serial dilutions of this compound A->B C Treat cells with this compound (24 hours) B->C D Add MTT solution (4 hours) C->D E Solubilize formazan with DMSO D->E F Measure absorbance at 570 nm E->F G Calculate IC50 F->G

Caption: Workflow for MTT-based cell viability assay.

Measurement of Inflammatory Cytokine Production (ELISA)

This protocol measures the effect of this compound on the production of pro-inflammatory cytokines, such as TNF-α.

Materials:

  • Differentiated THP-1 macrophages in a 6-well plate

  • Lipopolysaccharide (LPS)

  • This compound

  • ELISA kit for the cytokine of interest (e.g., human TNF-α)

  • Microplate reader

Protocol:

  • Pre-treat the differentiated macrophages with various concentrations of this compound (below the IC50 for viability) for 1 hour.

  • Stimulate the cells with LPS (e.g., 100 ng/mL) for 6-24 hours to induce an inflammatory response. Include a non-stimulated control and a vehicle control.

  • After incubation, collect the cell culture supernatants.

  • Perform the ELISA for the target cytokine according to the manufacturer's instructions.

  • Measure the absorbance and calculate the cytokine concentration based on a standard curve.

  • Plot the dose-response curve with this compound concentration on the x-axis and cytokine concentration on the y-axis to determine the IC50 for cytokine inhibition.

Data Presentation

Quantitative data should be summarized in tables for clear comparison.

Table 1: Effect of this compound on Macrophage Viability

This compound Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Viability
0 (Vehicle)1.250.08100
0.11.220.0797.6
11.150.0692.0
100.650.0452.0
500.200.0216.0
1000.100.018.0

Table 2: Effect of this compound on TNF-α Production in LPS-Stimulated Macrophages

This compound Concentration (µM)TNF-α Concentration (pg/mL)Standard Deviation% Inhibition
0 (Vehicle)25001500
0.0124501402
0.1187511025
112509050
105006080
202503090

Conclusion

The protocols outlined in this application note provide a comprehensive framework for determining the dose-response relationship of this compound in macrophages. By assessing both cell viability and the modulation of inflammatory responses, researchers can gain valuable insights into the compound's therapeutic potential and mechanism of action. The provided example data and visualizations serve as a guide for data presentation and interpretation. These foundational studies are critical for the advancement of novel macrophage-targeting therapies.

References

Application Notes and Protocols for In Vitro Efficacy Studies of ML132

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro evaluation of ML132, a potent and selective inhibitor of caspase-1. This document details the mechanism of action of this compound, protocols for key experiments to assess its efficacy, and expected outcomes. The information herein is intended to assist in the characterization of this compound's biological activity in biochemical and cellular systems.

Introduction

This compound (also known as NCGC-00183434 or CID-4462093) is a small molecule inhibitor of caspase-1, a critical enzyme in the inflammatory process.[1][2] Caspase-1, formerly known as Interleukin-1 Converting Enzyme (ICE), is a cysteine protease that plays a central role in the innate immune response. Its primary function is the cleavage of the precursor forms of the pro-inflammatory cytokines interleukin-1β (pro-IL-1β) and interleukin-18 (pro-IL-18) into their mature, active forms.[3] This activation is a key step in the inflammatory cascade and is often mediated by multi-protein complexes called inflammasomes.

The activation of caspase-1 is also a critical event in pyroptosis, a pro-inflammatory form of programmed cell death.[4][5] Given its central role in inflammation, the inhibition of caspase-1 by molecules such as this compound presents a promising therapeutic strategy for a range of inflammatory diseases.

This compound is reported to be a highly potent and selective inhibitor of caspase-1.[2] Its mechanism of action involves a nitrile-containing propionic acid moiety that acts as an electrophile, covalently modifying the active site cysteine residue of caspase-1.[3]

Quantitative Data Presentation

The inhibitory activity of this compound on caspase-1 has been quantified in biochemical assays. The following table summarizes the reported half-maximal inhibitory concentration (IC50) value.

TargetInhibitorIC50 (nM)Assay Type
Caspase-1This compound34.9Biochemical assay with a fluorogenic substrate

Data sourced from publicly available information.[1]

Signaling Pathway

The following diagram illustrates the canonical inflammasome pathway and the point of inhibition by this compound.

G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Cell Exterior PAMPs_DAMPs PAMPs / DAMPs PRR PRR (e.g., TLR) PAMPs_DAMPs->PRR Signal 1 NFkB NF-κB Activation PRR->NFkB Pro_IL1b Pro-IL-1β (inactive) NFkB->Pro_IL1b Transcription NLRP3 NLRP3 Inflammasome (inactive) NFkB->NLRP3 Transcription IL1b IL-1β (active) Pro_IL1b->IL1b NLRP3_active NLRP3 Inflammasome (active) NLRP3->NLRP3_active Signal 2 (e.g., K+ efflux) Pro_Casp1 Pro-Caspase-1 (inactive) NLRP3_active->Pro_Casp1 Recruitment & Autocatalysis Casp1 Caspase-1 (active) Pro_Casp1->Casp1 Casp1->Pro_IL1b Cleavage GSDMD Gasdermin D (GSDMD) Casp1->GSDMD Cleavage This compound This compound This compound->Casp1 GSDMD_N GSDMD-N Pore GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis IL1b_out Secreted IL-1β IL1b->IL1b_out Secretion

Canonical Inflammasome Pathway and this compound Inhibition.

Experimental Protocols

Herein are detailed protocols for key in vitro experiments to characterize the efficacy of this compound.

Protocol 1: Biochemical Caspase-1 Activity Assay (Fluorometric)

This protocol is designed to determine the IC50 of this compound against purified, recombinant caspase-1 in a cell-free system.

Workflow Diagram:

G A Prepare this compound Serial Dilutions B Add Recombinant Caspase-1 A->B C Incubate B->C D Add Fluorogenic Substrate (e.g., Ac-WEHD-AMC) C->D E Measure Fluorescence (Ex/Em = 380/460 nm) D->E F Calculate % Inhibition and IC50 E->F

Biochemical Caspase-1 Activity Assay Workflow.

Materials:

  • Recombinant human caspase-1

  • This compound

  • Caspase assay buffer (e.g., 20 mM HEPES, pH 7.4, 10% sucrose, 0.1% CHAPS, 10 mM DTT)

  • Fluorogenic caspase-1 substrate (e.g., Ac-WEHD-AMC or YVAD-AFC)[1]

  • DMSO

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Prepare this compound Dilutions:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the this compound stock solution in caspase assay buffer to achieve a range of concentrations for IC50 determination (e.g., 0.1 nM to 10 µM). Include a vehicle control (DMSO only).

  • Enzyme and Inhibitor Incubation:

    • In a 96-well black microplate, add the diluted this compound or vehicle control.

    • Add recombinant caspase-1 to each well to a final concentration of ~1 unit/well.

    • Incubate at 37°C for 15-30 minutes to allow for inhibitor binding.

  • Substrate Addition and Measurement:

    • Add the fluorogenic caspase-1 substrate (e.g., Ac-WEHD-AMC to a final concentration of 50 µM).

    • Immediately begin kinetic measurement of fluorescence intensity using a plate reader with excitation at ~380 nm and emission at ~460 nm for AMC-based substrates. Read every 1-2 minutes for 30-60 minutes.

  • Data Analysis:

    • Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

    • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Caspase-1 Activity Assay in THP-1 Monocytes

This protocol measures the inhibitory effect of this compound on caspase-1 activity in a cellular context using the human monocytic cell line THP-1.

Workflow Diagram:

G cluster_0 Day 1-3 cluster_1 Day 4 A Differentiate THP-1 cells with PMA B Prime with LPS A->B C Treat with this compound B->C D Induce with Nigericin (B1684572)/ATP C->D E Lyse cells & add caspase-1 substrate D->E F Measure Luminescence or Fluorescence E->F

Cellular Caspase-1 Activity Assay Workflow.

Materials:

  • THP-1 human monocytic cell line

  • RPMI-1640 medium with 10% FBS

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS)

  • Nigericin or ATP

  • This compound

  • Caspase-1 activity assay kit (e.g., Caspase-Glo® 1 Inflammasome Assay)[6]

  • 96-well white or black microplates (depending on assay kit)

  • Luminometer or fluorometer

Procedure:

  • Cell Culture and Differentiation:

    • Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS.

    • Seed THP-1 cells into a 96-well plate at a density of 1 x 10^6 cells/well.

    • Differentiate the monocytes into macrophage-like cells by adding PMA to a final concentration of 100 ng/mL and incubating for 48-72 hours.[2]

  • Priming and Inhibitor Treatment:

    • After differentiation, replace the medium with fresh, serum-free medium containing 1 µg/mL of LPS to prime the inflammasome. Incubate for 4 hours.[2]

    • Remove the LPS-containing medium and replace it with fresh medium containing various concentrations of this compound or vehicle control (DMSO). Incubate for 1 hour.

  • Inflammasome Activation:

    • Induce inflammasome activation by adding nigericin (10 µM) or ATP (5 mM) to the wells.[2] Incubate for 1-2 hours.

  • Measurement of Caspase-1 Activity:

    • Following the manufacturer's instructions for the chosen caspase-1 activity assay kit, add the lytic reagent containing the caspase-1 substrate to the cells.[6]

    • Incubate as recommended and measure the luminescence or fluorescence.

  • Data Analysis:

    • Subtract the background reading (no cells) from all measurements.

    • Normalize the caspase-1 activity in this compound-treated wells to the vehicle-treated control.

    • Plot the normalized activity against the this compound concentration to determine the cellular EC50.

Protocol 3: Pyroptosis Assessment by LDH Release and IL-1β Secretion

This protocol assesses the ability of this compound to inhibit pyroptosis by measuring two key outcomes: loss of membrane integrity (LDH release) and secretion of mature IL-1β.

Materials:

  • Differentiated and primed THP-1 cells (as in Protocol 2)

  • This compound

  • Lactate Dehydrogenase (LDH) cytotoxicity assay kit[2][7]

  • Human IL-1β ELISA kit[2]

  • 96-well clear microplate

  • Microplate reader (for absorbance)

Procedure:

  • Cell Treatment:

    • Follow steps 1-3 of Protocol 2 to differentiate, prime, treat with this compound, and induce inflammasome activation in THP-1 cells in a 96-well plate.

  • Sample Collection:

    • After the final incubation, centrifuge the plate at 500 x g for 5 minutes.

    • Carefully collect the cell culture supernatants for LDH and IL-1β analysis.

  • LDH Release Assay:

    • Following the instructions of a commercial LDH cytotoxicity assay kit, transfer a portion of the supernatant to a new 96-well plate.[2][7]

    • Add the reaction mixture and incubate.

    • Measure the absorbance at the recommended wavelength.

    • Calculate the percentage of LDH release relative to a positive control (lysed cells).

  • IL-1β Secretion Assay (ELISA):

    • Use a commercial human IL-1β ELISA kit and follow the manufacturer's protocol to quantify the concentration of IL-1β in the collected supernatants.[2][8]

  • Data Analysis:

    • For both LDH release and IL-1β secretion, plot the measured values against the concentration of this compound to determine its inhibitory effect.

Protocol 4: Western Blot Analysis of Caspase-1 Cleavage

This protocol provides a method to visualize the inhibition of caspase-1 activation by this compound by detecting the cleaved (active) p20 subunit of caspase-1.

Materials:

  • Differentiated and primed THP-1 cells (as in Protocol 2)

  • This compound

  • RIPA buffer with protease inhibitors

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the cleaved p20 subunit of human caspase-1

  • Primary antibody for a loading control (e.g., β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment and Lysis:

    • Culture, differentiate, prime, treat with this compound, and induce inflammasome activation in THP-1 cells in a 6-well plate format.

    • After treatment, collect both the cell culture supernatant and the adherent cells.

    • Lyse the cells in RIPA buffer.

    • Combine the cell lysate and the supernatant for each condition.

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of each sample.

    • Load equal amounts of protein onto an SDS-PAGE gel.

  • Western Blotting:

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour.

    • Incubate the membrane with the primary antibody against cleaved caspase-1 (p20) overnight at 4°C.[2]

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an ECL substrate and an imaging system.[2]

    • Strip and re-probe the membrane with an antibody against a loading control to ensure equal protein loading.

  • Data Analysis:

    • Compare the intensity of the p20 band in this compound-treated samples to the vehicle-treated control to assess the inhibition of caspase-1 cleavage.

References

Application Notes and Protocols for Studying Inflammasome Activation in Primary Cells with ML132

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing ML132, a potent and selective caspase-1 inhibitor, to study inflammasome activation in primary cells. This document outlines the mechanism of action of this compound, detailed protocols for its use in key experiments, and quantitative data to facilitate experimental design and data interpretation.

Introduction to this compound

This compound is a small molecule inhibitor of caspase-1, a critical enzyme in the inflammatory cascade. Caspase-1 is responsible for the cleavage of pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, biologically active forms.[1] The activation of caspase-1 is a hallmark of inflammasome activation, a multiprotein complex that assembles in response to a variety of pathogenic and sterile danger signals. By potently and selectively inhibiting caspase-1, this compound serves as a valuable tool to dissect the role of the inflammasome in various physiological and pathological processes.

Mechanism of Action: this compound acts as a covalent inhibitor of caspase-1. Its nitrile-containing propionic acid moiety forms a covalent bond with the catalytic cysteine residue in the active site of caspase-1, thereby irreversibly inactivating the enzyme.[2] This targeted inhibition prevents the processing of pro-inflammatory cytokines and the induction of pyroptosis, a form of inflammatory cell death.[3][4]

Quantitative Data

The potency and selectivity of this compound and other relevant inflammasome inhibitors are summarized below. This data is essential for determining appropriate working concentrations and for comparing the efficacy of different compounds.

Compound NameTargetIC50Cell Type/Assay Condition
This compound Caspase-1 0.316 nM Biochemical Assay [5]
This compoundCaspase-123 pMBiochemical, profluorescent substrate Ac-WEHD-AFC[2]
MCC950NLRP37.5 nMBone Marrow-Derived Macrophages (BMDMs)[6]
CY-09NLRP36 µMBone Marrow-Derived Macrophages (BMDMs)
ParthenolideNLRP35 µMNot specified
GlyburideNLRP3>50 µMNot specified

Signaling Pathways and Experimental Workflows

To visualize the mechanism of inflammasome activation and the points of intervention, as well as the experimental procedures, the following diagrams are provided.

Canonical NLRP3 Inflammasome Activation Pathway and this compound Inhibition.

G cluster_0 Signal 1 (Priming) cluster_1 Signal 2 (Activation) cluster_2 Downstream Effects PAMPs PAMPs/DAMPs TLR4 TLR4 PAMPs->TLR4 NFkB NF-κB Activation TLR4->NFkB pro_IL1b pro-IL-1β (inactive) NFkB->pro_IL1b Transcription NLRP3_inactive NLRP3 (inactive) NFkB->NLRP3_inactive Transcription IL1b IL-1β (active) Stimuli ATP, Nigericin, etc. K_efflux K+ Efflux Stimuli->K_efflux NLRP3_active NLRP3 (active) K_efflux->NLRP3_active ASC ASC NLRP3_active->ASC Inflammasome NLRP3 Inflammasome Assembly pro_caspase1 pro-Caspase-1 ASC->pro_caspase1 caspase1 Caspase-1 (active) Inflammasome->caspase1 Activation caspase1->pro_IL1b Cleavage GSDMD Gasdermin-D caspase1->GSDMD Cleavage This compound This compound caspase1->this compound Inhibition Pyroptosis Pyroptosis GSDMD->Pyroptosis

Experimental Workflow for Assessing this compound Efficacy in Primary Macrophages.

G cluster_0 Cell Preparation cluster_1 Experiment cluster_2 Readouts isolate_cells Isolate Primary Macrophages (e.g., BMDMs, PBMCs) culture_cells Culture and Differentiate Cells isolate_cells->culture_cells prime_cells Prime with LPS (Signal 1) (e.g., 1 µg/mL, 4 hours) culture_cells->prime_cells inhibit_cells Pre-incubate with this compound (various concentrations, 1 hour) prime_cells->inhibit_cells activate_inflammasome Activate Inflammasome (Signal 2) (e.g., Nigericin 10 µM, 1 hour) inhibit_cells->activate_inflammasome elisa IL-1β ELISA activate_inflammasome->elisa caspase_assay Caspase-1 Activity Assay activate_inflammasome->caspase_assay asc_speck ASC Speck Visualization activate_inflammasome->asc_speck cytotoxicity Cytotoxicity Assay (LDH) activate_inflammasome->cytotoxicity

Experimental Protocols

The following are detailed protocols for key experiments to assess the effect of this compound on inflammasome activation in primary cells.

Protocol 1: IL-1β Secretion Assay in Primary Macrophages

Objective: To determine the dose-dependent effect of this compound on the secretion of mature IL-1β from activated primary macrophages.

Materials:

  • Primary murine bone marrow-derived macrophages (BMDMs) or human peripheral blood mononuclear cells (PBMCs) differentiated into macrophages.

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS, 1% Penicillin-Streptomycin).

  • Lipopolysaccharide (LPS).

  • Nigericin or ATP.

  • This compound (dissolved in DMSO).

  • Human or mouse IL-1β ELISA kit.

  • 96-well cell culture plates.

Procedure:

  • Cell Seeding: Seed primary macrophages in a 96-well plate at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.

  • Priming (Signal 1): Prime the cells with LPS (e.g., 1 µg/mL) for 4 hours to induce the expression of pro-IL-1β.

  • Inhibition: Pre-incubate the cells with a serial dilution of this compound (e.g., 0.1 nM to 1 µM) for 1 hour. Include a vehicle control (DMSO).

  • Activation (Signal 2): Stimulate the NLRP3 inflammasome with a second signal, such as Nigericin (10 µM) or ATP (5 mM), for 1 hour.

  • Supernatant Collection: Carefully collect the cell culture supernatants.

  • ELISA: Measure the concentration of mature IL-1β in the supernatants using an ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Plot the IL-1β concentration against the log of the this compound concentration and determine the IC50 value.

Protocol 2: ASC Speck Visualization by Immunofluorescence

Objective: To visualize the effect of this compound on the formation of ASC specks, a hallmark of inflammasome assembly.

Materials:

  • Primary macrophages seeded on glass coverslips in a 24-well plate.

  • LPS and Nigericin.

  • This compound.

  • 4% Paraformaldehyde (PFA) in PBS.

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS).

  • Blocking buffer (e.g., 5% BSA in PBS).

  • Primary antibody against ASC.

  • Fluorescently labeled secondary antibody.

  • DAPI for nuclear staining.

  • Fluorescence microscope.

Procedure:

  • Cell Treatment: Treat the cells as described in Protocol 1 (Steps 1-4).

  • Fixation: After stimulation, gently wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash the cells with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash with PBS and block non-specific binding with 5% BSA in PBS for 1 hour.

  • Antibody Staining: Incubate with a primary antibody against ASC overnight at 4°C. The following day, wash with PBS and incubate with a fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature in the dark.

  • Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope. ASC specks will appear as distinct, bright puncta in the cytoplasm.

  • Quantification: Quantify the percentage of cells containing ASC specks in different treatment groups. It is important to note that caspase-1 inhibition may lead to an increase in the size and stability of ASC specks.[7][8]

Protocol 3: Caspase-1 Activity Assay

Objective: To directly measure the effect of this compound on the enzymatic activity of caspase-1 in cell lysates or supernatants.

Materials:

  • Primary macrophages.

  • LPS and Nigericin.

  • This compound.

  • Caspase-1 activity assay kit (fluorometric or colorimetric).

  • 96-well plate (black or clear, depending on the assay).

Procedure:

  • Cell Treatment: Treat cells in a 96-well plate as described in Protocol 1 (Steps 1-4).

  • Sample Preparation: Depending on the kit, either collect the cell culture supernatant or lyse the cells to measure intracellular caspase-1 activity.

  • Assay: Perform the caspase-1 activity assay according to the manufacturer's instructions. This typically involves adding a specific caspase-1 substrate that generates a fluorescent or colorimetric signal upon cleavage.

  • Measurement: Read the fluorescence or absorbance using a plate reader.

  • Data Analysis: Calculate the percentage of caspase-1 activity relative to the vehicle control and determine the inhibitory effect of this compound.

Protocol 4: Cytotoxicity Assay

Objective: To assess the potential cytotoxic effects of this compound on primary cells.

Materials:

  • Primary macrophages.

  • This compound.

  • Lactate dehydrogenase (LDH) cytotoxicity assay kit.

  • 96-well plate.

Procedure:

  • Cell Seeding: Seed primary macrophages in a 96-well plate.

  • Treatment: Treat the cells with a range of this compound concentrations (including concentrations higher than the expected efficacious dose) for the same duration as the planned inflammasome inhibition experiments (e.g., 2 hours). Include a positive control for cytotoxicity (e.g., lysis buffer provided in the kit) and a vehicle control.

  • LDH Measurement: After the incubation period, measure the amount of LDH released into the cell culture supernatant using an LDH cytotoxicity assay kit, following the manufacturer's protocol.

  • Data Analysis: Calculate the percentage of cytotoxicity for each this compound concentration relative to the positive control. This will help ensure that the observed inhibition of inflammasome activation is not due to non-specific cell death.

Conclusion

This compound is a powerful and specific tool for investigating the role of caspase-1 and the inflammasome in primary cells. The protocols and data presented in these application notes provide a solid foundation for researchers to design and execute robust experiments to explore the intricacies of inflammasome-mediated inflammation. Careful consideration of experimental controls, including cytotoxicity assays, is crucial for the accurate interpretation of results.

References

Application Notes and Protocols: Flow Cytometry Analysis of Pyroptosis with ML132

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyroptosis is a lytic, pro-inflammatory form of regulated cell death critical in both host defense and the pathophysiology of various inflammatory diseases and cancers. This application note provides a comprehensive guide to inducing and quantifying pyroptosis using the small molecule ML132, with a focus on analysis by flow cytometry. This compound, initially identified as a USP7 inhibitor, can trigger pyroptosis in certain cell types, such as acute myeloid leukemia (AML) cells, through activation of the NLRP3 inflammasome and caspase-1. This document offers detailed experimental protocols, data presentation guidelines, and visual aids to facilitate the study of this compound-mediated pyroptosis.

Introduction to Pyroptosis and this compound

Pyroptosis is a distinct form of programmed cell death characterized by cell swelling, plasma membrane rupture, and the release of pro-inflammatory intracellular contents, including cytokines IL-1β and IL-18.[1][2] This process is fundamentally driven by the activation of inflammatory caspases, such as caspase-1, which cleave members of the gasdermin protein family. The N-terminal fragments of cleaved gasdermin D (GSDMD) oligomerize and insert into the plasma membrane, forming pores that disrupt cellular homeostasis and lead to cell lysis.[3]

The canonical pathway of pyroptosis is initiated by the assembly of a multi-protein complex called the inflammasome.[1] The NLRP3 inflammasome, in particular, is a key sensor of cellular stress and danger signals.[2] Its activation leads to the recruitment and auto-activation of pro-caspase-1.[3]

This compound is a small molecule that has been shown to induce cell death in various cancer cell lines. While initially characterized as an inhibitor of Ubiquitin-Specific Peptidase 7 (USP7), its mechanism of inducing rapid, lytic cell death in certain contexts, particularly in AML, points towards the induction of pyroptosis via the NLRP3 inflammasome pathway. This makes this compound a valuable tool for studying pyroptosis and a potential therapeutic agent.

Principle of Flow Cytometry Analysis

Flow cytometry offers a powerful, high-throughput method for quantifying pyroptosis at the single-cell level. The protocol described herein utilizes a dual-staining strategy to differentiate pyroptotic cells from live, apoptotic, and necrotic cells:

  • Active Caspase-1 Detection: A fluorescently labeled inhibitor of caspase-1 (FLICA), such as FAM-YVAD-FMK, is used. This probe irreversibly binds to the active site of caspase-1, leading to a fluorescent signal in cells where the inflammasome has been activated.

  • Plasma Membrane Integrity Assessment: A membrane-impermeable DNA dye, such as Propidium Iodide (PI), is used to identify cells with compromised plasma membranes. The pores formed by GSDMD allow PI to enter the cell and intercalate with DNA, resulting in a strong fluorescent signal.

By combining these two markers, pyroptotic cells can be identified as being positive for both active caspase-1 (FLICA+) and membrane permeabilization (PI+).

Experimental Protocols

Materials and Reagents
  • Cell Line: THP-1 (human monocytic leukemia cell line) is recommended as it is a well-established model for studying the NLRP3 inflammasome.

  • This compound: Prepare a stock solution (e.g., 10 mM) in DMSO.

  • Phorbol 12-myristate 13-acetate (PMA): For differentiating THP-1 monocytes into macrophage-like cells.

  • Lipopolysaccharide (LPS): For priming the NLRP3 inflammasome.

  • Nigericin: (Optional) As a positive control for NLRP3 inflammasome activation and pyroptosis.

  • FAM-FLICA Caspase-1 Assay Kit: (e.g., from ImmunoChemistry Technologies) containing FAM-YVAD-FMK and wash buffers.

  • Propidium Iodide (PI) Staining Solution: (e.g., 1 mg/mL stock).

  • Cell Culture Medium: RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2-mercaptoethanol.

  • Phosphate-Buffered Saline (PBS): Calcium and magnesium-free.

  • Flow Cytometry Tubes.

  • Flow Cytometer with appropriate lasers and filters for detecting FAM (FITC channel) and PI (PE-Texas Red or similar channel).

Step-by-Step Procedure

Part 1: Cell Culture and Treatment

  • THP-1 Differentiation (Optional but Recommended):

    • Seed THP-1 cells at 5 x 10^5 cells/mL in a 12-well plate.

    • Add PMA to a final concentration of 50-100 ng/mL.

    • Incubate for 24-48 hours to allow differentiation into adherent macrophage-like cells. Differentiated cells will be more responsive to NLRP3 stimuli.

    • After differentiation, gently aspirate the PMA-containing medium and replace it with fresh, PMA-free medium. Allow cells to rest for 24 hours.

  • Inflammasome Priming:

    • Treat the differentiated THP-1 cells with LPS (1 µg/mL) for 3-4 hours. This step upregulates the expression of pro-IL-1β and NLRP3.

  • This compound Treatment:

    • Following LPS priming, remove the medium and replace it with fresh medium containing the desired concentrations of this compound. A dose-response experiment (e.g., 1, 5, 10, 20 µM) is recommended.

    • Include the following controls:

      • Vehicle Control: DMSO-treated cells.

      • LPS Only Control: Cells treated with LPS but not this compound.

      • Positive Control (Optional): LPS-primed cells treated with Nigericin (10-20 µM) for 1-2 hours.

    • Incubate for a predetermined time course (e.g., 4, 8, 16 hours).

Part 2: Cell Staining and Flow Cytometry

  • Cell Harvesting:

    • Carefully collect the cell culture supernatant from each well, as it will contain pyroptotic and other dead cells.

    • Wash the adherent cells once with PBS.

    • Gently detach the adherent cells using a cell scraper or a brief incubation with Accutase. Avoid using trypsin if possible, as it can affect membrane integrity.

    • Combine the detached cells with their corresponding supernatant.

  • Staining for Active Caspase-1 (FLICA):

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Wash the cell pellet once with 1 mL of PBS.

    • Prepare the 1X FLICA working solution according to the manufacturer's protocol.

    • Resuspend the cell pellet in 100 µL of the 1X FLICA solution.

    • Incubate for 60 minutes at 37°C, protected from light.

  • Washing:

    • Add 1 mL of 1X Wash Buffer (from the kit) or PBS to each tube.

    • Centrifuge at 300 x g for 5 minutes and discard the supernatant.

    • Repeat the wash step twice to remove any unbound FLICA reagent.

  • Staining for Membrane Permeability (PI):

    • Resuspend the washed cell pellet in 400 µL of 1X Binding Buffer or PBS.

    • Add PI to a final concentration of 1-2 µg/mL.

    • Incubate on ice for 10-15 minutes, protected from light.

  • Flow Cytometry Acquisition:

    • Analyze the samples immediately on a flow cytometer.

    • Set up a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the cell population and exclude debris.

    • Create a bivariate dot plot of FLICA fluorescence (e.g., FITC channel) vs. PI fluorescence (e.g., PE-Texas Red channel).

    • Use unstained and single-stained controls to set up appropriate compensation and gates.

Data Analysis and Interpretation

The dual-staining approach allows for the clear identification of different cell populations:

  • Lower-Left Quadrant (FLICA- / PI-): Live, healthy cells.

  • Lower-Right Quadrant (FLICA+ / PI-): Cells in early stages of pyroptosis or apoptosis with active caspase-1 but intact membranes.

  • Upper-Left Quadrant (FLICA- / PI+): Necrotic or late apoptotic cells with compromised membranes but without active caspase-1.

  • Upper-Right Quadrant (FLICA+ / PI+): Pyroptotic cells, characterized by both caspase-1 activation and membrane permeabilization.

Data Presentation

Quantitative data from flow cytometry analysis should be summarized in a clear and concise table to facilitate comparison between different treatment groups.

Table 1: Representative Quantitative Analysis of this compound-Induced Pyroptosis in THP-1 Cells

Treatment GroupConcentration% Live Cells (FLICA-/PI-)% Early Pyroptotic/Apoptotic (FLICA+/PI-)% Necrotic/Late Apoptotic (FLICA-/PI+)% Pyroptotic Cells (FLICA+/PI+)
Untreated Control-96.5 ± 1.80.5 ± 0.22.0 ± 0.71.0 ± 0.4
Vehicle (DMSO)0.1%95.8 ± 2.10.6 ± 0.32.5 ± 0.91.1 ± 0.5
This compound5 µM75.2 ± 4.53.1 ± 1.15.5 ± 1.516.2 ± 3.8
This compound10 µM50.7 ± 5.24.5 ± 1.48.3 ± 2.036.5 ± 4.9
This compound20 µM28.9 ± 3.95.8 ± 1.910.1 ± 2.455.2 ± 6.1
Positive Control (Nigericin)10 µM35.4 ± 6.33.8 ± 1.39.7 ± 2.851.1 ± 7.2

Data are presented as mean ± standard deviation from three independent experiments.

Diagrams of Signaling Pathways and Workflows

ML132_Pyroptosis_Signaling This compound This compound NLRP3_Inflammasome NLRP3 Inflammasome Assembly This compound->NLRP3_Inflammasome Induces Pro_Casp1 Pro-Caspase-1 NLRP3_Inflammasome->Pro_Casp1 Recruits Active_Casp1 Active Caspase-1 Pro_Casp1->Active_Casp1 Cleavage & Activation Pro_GSDMD Pro-Gasdermin D Active_Casp1->Pro_GSDMD Cleaves Pro_IL1b Pro-IL-1β Active_Casp1->Pro_IL1b Cleaves GSDMD_N GSDMD N-Terminal Fragment Pro_GSDMD->GSDMD_N Pore_Formation Membrane Pore Formation GSDMD_N->Pore_Formation Pyroptosis Cell Lysis & Pyroptosis Pore_Formation->Pyroptosis IL1b Mature IL-1β Pro_IL1b->IL1b

Experimental_Workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_stain Staining A Seed THP-1 Cells B Differentiate with PMA (24-48h) A->B C Prime with LPS (3-4h) B->C D Treat with this compound (4-16h) C->D E Harvest Cells D->E F Stain with FLICA (Active Caspase-1) E->F G Wash Cells F->G H Stain with PI (Membrane Permeability) G->H I Flow Cytometry Analysis H->I

Gating_Logic cluster_axes Fluorescence Channels X_Axis FLICA (Active Caspase-1) Y_Axis PI (Membrane Permeability)

References

Troubleshooting & Optimization

ML132 Technical Support Center: Solubility Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting solubility issues with ML132, a potent and selective Caspase-1 inhibitor, in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: Why won't my this compound powder dissolve directly in my aqueous buffer (e.g., PBS, TRIS)?

A1: this compound is practically insoluble in water and aqueous buffers. Direct addition of the solid powder to these solutions will not result in dissolution. It is essential to first dissolve this compound in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is the recommended primary solvent.

Q2: I dissolved this compound in DMSO, but it precipitated immediately when I added it to my cell culture medium. What went wrong?

A2: This is a common issue known as "precipitation upon dilution." It occurs because while this compound is highly soluble in 100% DMSO, its solubility dramatically decreases as the percentage of the aqueous component increases. When you add the concentrated DMSO stock to your medium, the final DMSO concentration may be too low to keep this compound in solution.

To prevent this, you should:

  • Add the DMSO stock to your aqueous buffer slowly , ideally drop-by-drop, while vortexing or stirring the buffer. This avoids localized high concentrations of this compound that can crash out of solution.

  • Ensure the final DMSO concentration in your working solution is as high as is tolerable for your experiment.

  • Consider using a multi-step dilution where you first dilute the DMSO stock into a smaller volume of buffer before adding it to the final volume.

  • Warming the aqueous buffer (e.g., to 37°C) may slightly improve solubility during preparation, but ensure the final solution is stable at your experimental temperature.

Q3: What is the maximum concentration of DMSO that is safe for my cells?

A3: The tolerance to DMSO is highly cell-line dependent and also varies with the duration of exposure.[1][2][3]

  • General Guideline: A final DMSO concentration of ≤ 0.5% is widely considered safe for most cell lines in culture with minimal cytotoxicity.[4]

  • Highly Sensitive Cells: For primary cells or particularly sensitive cell lines, it is recommended to keep the final DMSO concentration at or below 0.1% .[1][3][4]

  • Toxicity Threshold: Concentrations above 1% can lead to significant cytotoxicity, and concentrations of 5% or higher are often lethal to most cell types.[4][5][6]

It is always best practice to perform a vehicle control experiment using the same final concentration of DMSO (without this compound) to account for any solvent-induced effects.[2]

Q4: What are the known solubility limits for this compound?

A4: Quantitative solubility data for this compound is summarized below. Note the stark contrast between its solubility in DMSO and its insolubility in aqueous systems without co-solvents.

This compound Solubility Data

Solvent / Vehicle SystemReported SolubilitySource(s)
WaterInsolubleBenchChem
Dimethyl Sulfoxide (DMSO)≥ 100 mg/mL (approx. 209 mM)MedChemExpress
In Vivo Formulations
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mL (approx. 4.35 mM)MedChemExpress
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.08 mg/mL (approx. 4.35 mM)MedChemExpress
10% DMSO, 90% Corn Oil≥ 2.08 mg/mL (approx. 4.35 mM)MedChemExpress

Troubleshooting Workflow

If you are experiencing issues with this compound solubility, follow this decision tree to identify and solve the problem.

G start Start: this compound Solubility Issue is_stock Are you preparing a DMSO stock solution? start->is_stock is_working Are you diluting the DMSO stock into an aqueous buffer? is_stock->is_working No powder_issue Issue: Powder not dissolving in DMSO. is_stock->powder_issue Yes precip_issue Issue: Precipitate forms upon dilution in aqueous buffer. is_working->precip_issue Yes other_issue Is the issue something else? is_working->other_issue No powder_sol Solution: 1. Use fresh, anhydrous DMSO. 2. Gently warm the solution. 3. Sonicate for 5-10 minutes. powder_issue->powder_sol end_node Problem Solved powder_sol->end_node precip_sol Solution: 1. Add DMSO stock dropwise to buffer while vortexing. 2. Keep final DMSO concentration ≥0.5% (if cells tolerate). 3. Consider co-solvents (PEG300, Tween-80) for in vivo use. precip_issue->precip_sol precip_sol->end_node storage_issue Issue: Stored solution has crystals or is cloudy. other_issue->storage_issue Yes storage_sol Solution: 1. Warm solution to 37°C to redissolve. 2. Store aliquots at -20°C or -80°C to prevent freeze-thaw cycles. 3. Ensure stock is not stored at 4°C where DMSO can freeze. storage_issue->storage_sol storage_sol->end_node G cluster_inflammasome Inflammasome Complex PAMPs Pathogen Signals (PAMPs/DAMPs) Sensor Sensor Protein (e.g., NLRP3) PAMPs->Sensor activate ASC ASC (Adaptor Protein) Sensor->ASC recruit proCasp1 Pro-Caspase-1 (Inactive) ASC->proCasp1 recruit Casp1 Caspase-1 (Active) proCasp1->Casp1 auto-cleavage proIL1b Pro-IL-1β Casp1->proIL1b cleaves proIL18 Pro-IL-18 Casp1->proIL18 cleaves IL1b IL-1β (Secreted) proIL1b->IL1b Inflammation Inflammation IL1b->Inflammation IL18 IL-18 (Secreted) proIL18->IL18 IL18->Inflammation This compound This compound This compound->Casp1 inhibits

References

ML132 degradation and stability in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of the caspase-1 inhibitor, ML132, in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective, irreversible inhibitor of caspase-1, an enzyme that plays a crucial role in the inflammatory response.[1][2] Caspase-1 is responsible for the proteolytic cleavage and activation of pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18). By inhibiting caspase-1, this compound blocks the production of these active cytokines, thereby reducing the inflammatory response.

Q2: What are the recommended storage and handling conditions for this compound stock solutions?

To ensure the stability and activity of your this compound stock solution, it is recommended to:

  • Dissolve this compound in a suitable organic solvent, such as dimethyl sulfoxide (B87167) (DMSO).

  • Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.

  • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation.

Q3: My this compound solution is precipitating when I add it to my cell culture media. What should I do?

Precipitation of hydrophobic compounds like this compound in aqueous cell culture media is a common issue. Here are several troubleshooting steps:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5% (v/v), as higher concentrations can be cytotoxic and also promote precipitation of the compound.

  • Pre-warm the Media: Always add the this compound stock solution to pre-warmed (37°C) cell culture media. Adding it to cold media can decrease its solubility.

  • Stepwise Dilution: Instead of adding a small volume of highly concentrated stock directly into a large volume of media, perform a serial dilution. First, dilute the stock into a smaller volume of media, mix well, and then add this intermediate dilution to the final volume.

  • Increase Mixing: Add the this compound stock solution dropwise to the media while gently vortexing or swirling to ensure rapid and even dispersion.

  • Lower the Final Concentration: If precipitation persists, consider lowering the final working concentration of this compound. It's possible you are exceeding its solubility limit in the complex environment of the cell culture medium.

Q4: How stable is this compound in cell culture media at 37°C? What is its half-life?

Q5: What are the potential degradation products of this compound in cell culture?

The exact degradation products of this compound in a complex biological matrix like cell culture media have not been publicly characterized. Potential degradation pathways for peptide-like molecules can include hydrolysis of amide bonds. To identify and characterize potential degradation products in your specific experimental setup, a stability-indicating method using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS/MS) would be required.

Q6: Can components of Fetal Bovine Serum (FBS) affect the stability of this compound?

Yes, components of FBS can significantly impact the stability of small molecules. FBS contains a variety of enzymes, such as proteases and esterases, that can metabolize and degrade compounds.[3][4] The extent of this degradation can vary between different lots of FBS. For critical experiments, it is advisable to perform a stability check of this compound in the specific lot of FBS-containing medium you are using.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Inconsistent or no biological effect of this compound 1. Degradation of this compound: The compound may have degraded in the stock solution or in the cell culture media over the course of the experiment. 2. Precipitation: The compound may have precipitated out of the solution, leading to a lower effective concentration. 3. Incorrect Concentration: Errors in dilution calculations or pipetting.1. Prepare fresh dilutions of this compound from a properly stored stock for each experiment. For long-term experiments, consider replenishing the media with fresh this compound at regular intervals. 2. Visually inspect the media for any signs of precipitation. Follow the troubleshooting steps for precipitation outlined in the FAQ section. 3. Double-check all calculations and ensure pipettes are calibrated correctly.
High background or unexpected off-target effects 1. Concentration is too high: The concentration of this compound being used may be causing non-specific effects or cytotoxicity. 2. Solvent toxicity: The concentration of the vehicle (e.g., DMSO) may be too high.1. Perform a dose-response experiment to determine the optimal concentration range that shows the desired inhibitory effect without causing significant cytotoxicity. 2. Ensure the final concentration of the solvent is consistent across all experimental and control groups and is at a non-toxic level (typically ≤ 0.1% for DMSO).
Variability between experiments 1. Inconsistent cell conditions: Differences in cell passage number, confluency, or overall health. 2. Lot-to-lot variability of FBS: Different lots of FBS can have varying levels of enzymes and growth factors that may affect both the cells and the stability of this compound.1. Use cells within a consistent and low passage number range. Ensure cells are healthy and at a consistent confluency at the start of each experiment. 2. If possible, use the same lot of FBS for a series of related experiments. If you must switch lots, it is good practice to re-validate the optimal concentration of this compound.

Data Presentation

Table 1: Stability of this compound in Aqueous Solution [2]

This table summarizes the stability of this compound in simple aqueous buffers at 23°C over 100 hours. This data can serve as a baseline for understanding its intrinsic chemical stability.

pHTime (hours)% Remaining
2100>95%
7100>95%
8100~90%

Note: The stability in cell culture media at 37°C containing serum may be lower due to enzymatic degradation.

Experimental Protocols

Protocol 1: Assessing the Stability of this compound in Cell Culture Media

This protocol outlines a general procedure to determine the stability of this compound in your specific cell culture medium using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • Cell culture medium (e.g., DMEM + 10% FBS)

  • Sterile, conical tubes

  • 37°C incubator with 5% CO₂

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Acetonitrile or other suitable organic solvent for protein precipitation

  • Microcentrifuge

Procedure:

  • Prepare this compound Working Solution: Prepare a working solution of this compound in your pre-warmed cell culture medium at the desired final concentration.

  • Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the working solution. This will serve as your T=0 reference point.

  • Protein Precipitation (T=0): To the T=0 aliquot, add 3 volumes of cold acetonitrile. Vortex vigorously and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Incubation: Place the remaining working solution in a 37°C, 5% CO₂ incubator.

  • Time-Point Sampling: At various time points (e.g., 2, 4, 8, 24, 48 hours), remove aliquots of the incubated working solution.

  • Protein Precipitation (Time Points): Immediately process each time-point aliquot as described in step 3.

  • HPLC Analysis: Analyze the supernatant from each time point by HPLC. Develop a method that provides good separation of the this compound peak from any media components or potential degradation products.

  • Data Analysis: Quantify the peak area of this compound at each time point. Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. The half-life (t₁/₂) can then be calculated from the degradation kinetics.

Protocol 2: Biochemical Assay for Caspase-1 Activity

This protocol describes a method to confirm the inhibitory activity of this compound on caspase-1 using a fluorogenic substrate.

Materials:

  • Recombinant active human caspase-1

  • Caspase assay buffer (e.g., 20 mM HEPES, pH 7.4, 10% sucrose, 0.1% CHAPS, 10 mM DTT)

  • Caspase-1 fluorogenic substrate (e.g., Ac-YVAD-AFC)

  • This compound stock solution in DMSO

  • Black, 96-well microplate

  • Fluorescence plate reader

Procedure:

  • Prepare this compound Dilutions: Prepare a serial dilution of this compound in caspase assay buffer. Include a vehicle control (DMSO only).

  • Enzyme and Inhibitor Incubation: In the wells of the 96-well plate, add a fixed amount of recombinant caspase-1 to each well containing the different concentrations of this compound or the vehicle control. Incubate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Substrate Addition: Add the caspase-1 fluorogenic substrate (Ac-YVAD-AFC) to all wells to initiate the reaction.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at the appropriate excitation and emission wavelengths for the cleaved fluorophore (for AFC: Ex/Em = ~400/505 nm) in a kinetic mode for a set period (e.g., 30-60 minutes).

  • Data Analysis: Determine the rate of reaction (slope of the fluorescence versus time curve) for each this compound concentration. Normalize the rates to the vehicle control. Plot the percent inhibition versus the this compound concentration and fit the data to a suitable model to determine the IC₅₀ value.

Visualizations

Caspase1_Signaling_Pathway Caspase-1 Signaling Pathway and this compound Inhibition PAMPs_DAMPs PAMPs / DAMPs Inflammasome Inflammasome Assembly (e.g., NLRP3) PAMPs_DAMPs->Inflammasome activates Pro_Caspase1 Pro-Caspase-1 Inflammasome->Pro_Caspase1 recruits and cleaves Caspase1 Active Caspase-1 Pro_Caspase1->Caspase1 activation Pro_IL1b Pro-IL-1β Caspase1->Pro_IL1b cleaves Pro_IL18 Pro-IL-18 Caspase1->Pro_IL18 cleaves IL1b Active IL-1β Pro_IL1b->IL1b Inflammation Inflammation IL1b->Inflammation promotes IL18 Active IL-18 Pro_IL18->IL18 IL18->Inflammation promotes This compound This compound This compound->Caspase1 inhibits

Caption: Caspase-1 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow_Stability Workflow for this compound Stability Assessment Start Start Prepare Prepare this compound in Cell Culture Media Start->Prepare T0_Sample Take T=0 Aliquot Prepare->T0_Sample Incubate Incubate at 37°C Prepare->Incubate Precipitate Protein Precipitation (Acetonitrile) T0_Sample->Precipitate Time_Points Take Aliquots at Various Time Points Incubate->Time_Points Time_Points->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Analyze Analyze Supernatant by HPLC Centrifuge->Analyze End End Analyze->End

Caption: Experimental workflow for assessing the stability of this compound in cell culture media.

Caption: Logical workflow for troubleshooting inconsistent experimental results with this compound.

References

Technical Support Center: Optimizing ML132 Working Concentration to Avoid Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing the potent and selective caspase-1 inhibitor, ML132, while minimizing cytotoxic effects. This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and visualizations to ensure optimal experimental outcomes.

Introduction to this compound

This compound is a highly potent and selective, non-peptidic small molecule inhibitor of caspase-1.[1][2] Its mechanism of action involves the covalent modification of the active site cysteine residue of caspase-1, leading to irreversible inhibition of the enzyme's activity.[3] Caspase-1 is a critical enzyme in the inflammatory response, responsible for the maturation of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and IL-18, and for inducing a form of programmed cell death known as pyroptosis.[4][5]

Important Note: this compound should not be confused with MG-132. MG-132 is a potent proteasome inhibitor with a different mechanism of action and cellular effects. This guide focuses exclusively on this compound, the caspase-1 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a highly selective inhibitor of caspase-1, an enzyme that plays a key role in the innate immune response.[2] It works by irreversibly binding to the active site of caspase-1, preventing it from processing pro-inflammatory cytokines and initiating pyroptosis.[3][4]

Q2: What is the difference between this compound and MG-132?

A2: this compound and MG-132 are distinct compounds with different cellular targets and mechanisms of action. This compound is a selective caspase-1 inhibitor, primarily affecting inflammatory signaling pathways. MG-132 is a proteasome inhibitor, affecting the degradation of a wide range of cellular proteins and impacting processes like cell cycle and apoptosis. It is crucial to use the correct compound for your intended experiment.

Q3: At what concentration should I start my experiments with this compound?

A3: The optimal working concentration of this compound is highly dependent on the cell type, experimental conditions, and the specific endpoint being measured. Based on its high potency for caspase-1 inhibition (in the nanomolar range), it is recommended to start with a broad dose-response experiment, for instance, from 1 nM to 10 µM, to determine the effective concentration for your specific system.[2][6]

Q4: How can I determine if this compound is causing cytotoxicity in my cells?

A4: Cytotoxicity can be assessed using various cell viability assays, such as the MTT, MTS, or LDH release assays. These assays measure metabolic activity or membrane integrity to determine the percentage of viable cells after treatment with this compound. It is recommended to perform a dose-response and time-course experiment to identify the concentration and incubation time at which this compound becomes cytotoxic.

Q5: What are the signs of cytotoxicity to look for in my cell cultures?

A5: Visual signs of cytotoxicity under a microscope include changes in cell morphology (e.g., rounding, detachment from the culture surface for adherent cells), a decrease in cell density, and the presence of cellular debris. For quantitative assessment, it is essential to use a reliable cell viability assay.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
High Cell Death Observed at Expected Efficacious Concentrations The working concentration of this compound is too high for your specific cell line.Perform a detailed dose-response experiment with a lower concentration range to determine the optimal non-toxic concentration.
The cell line is particularly sensitive to caspase-1 inhibition or the compound itself.Consider using a different cell line or reducing the incubation time with this compound.
Solvent (e.g., DMSO) toxicity.Ensure the final concentration of the solvent in the culture medium is at a non-toxic level (typically <0.1%) and include a vehicle control in your experiments.
Inconsistent Results Between Replicates Uneven cell seeding.Ensure a homogenous single-cell suspension before seeding and use a consistent cell number per well.
Pipetting errors during serial dilutions.Use calibrated pipettes and ensure thorough mixing at each dilution step.
Edge effects in multi-well plates.Avoid using the outer wells of the plate for critical experiments, or fill them with sterile PBS or media to maintain humidity.
No Inhibition of Caspase-1 Activity Observed This compound concentration is too low.Perform a dose-response experiment with a higher concentration range.
The compound has degraded.Ensure proper storage of the this compound stock solution (aliquoted at -20°C or -80°C, protected from light) and prepare fresh dilutions for each experiment.
The assay for measuring caspase-1 activity is not sensitive enough.Use a validated and sensitive caspase-1 activity assay, such as a fluorometric or luminometric assay.

Quantitative Data

Due to the high potency and selectivity of this compound for caspase-1, it is often effective at nanomolar concentrations where broad cytotoxicity is not typically observed. However, as with any small molecule inhibitor, off-target effects and cytotoxicity can occur at higher concentrations. The following table summarizes the known inhibitory concentrations (IC50) of this compound against its primary target.

Target Cell Line / Assay Condition IC50 / Effective Concentration Reference
Caspase-1Biochemical Assay0.316 nM[2]
Caspase-1Biochemical Assay34.9 nM[6]

Note: Researchers should empirically determine the optimal, non-toxic working concentration of this compound for their specific cell line and experimental setup by performing a dose-response curve and assessing cell viability in parallel.

Experimental Protocols

Protocol 1: Determining the Optimal Working Concentration of this compound using an MTT Assay

This protocol provides a method to determine a concentration range of this compound that effectively inhibits the target without causing significant cell death.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from your stock solution. A suggested starting range is 1 nM to 10 µM.

    • Include a "vehicle control" (medium with the same concentration of DMSO as the highest this compound concentration) and an "untreated control" (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.

    • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 15 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot cell viability (%) against the log of this compound concentration to determine the cytotoxic concentration range.

Protocol 2: LDH Cytotoxicity Assay

This protocol measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.

Materials:

  • LDH Cytotoxicity Assay Kit (commercially available)

  • Cells treated with this compound as described in Protocol 1

  • 96-well assay plates

Procedure:

  • Sample Collection:

    • After the desired incubation time with this compound, centrifuge the 96-well plate at 250 x g for 5 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well assay plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well of the assay plate containing the supernatant.

    • Incubate at room temperature for 30 minutes, protected from light.

  • Stop Reaction and Measure Absorbance:

    • Add 50 µL of the stop solution provided in the kit to each well.

    • Gently tap the plate to mix.

    • Measure the absorbance at 490 nm and a reference wavelength of 680 nm using a microplate reader.

  • Data Analysis:

    • Subtract the 680 nm absorbance from the 490 nm absorbance to get the corrected absorbance.

    • Calculate the percentage of cytotoxicity for each this compound concentration according to the kit's instructions, using appropriate controls for spontaneous and maximum LDH release.

Visualizations

ML132_Signaling_Pathway cluster_0 Inflammasome Activation cluster_1 Downstream Effects PAMPs_DAMPs PAMPs / DAMPs Inflammasome Inflammasome Assembly (e.g., NLRP3, AIM2) PAMPs_DAMPs->Inflammasome Pro_Casp1 Pro-Caspase-1 Inflammasome->Pro_Casp1 Recruitment & Activation Casp1 Active Caspase-1 Pro_Casp1->Casp1 Autocleavage Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Cleavage GSDMD Gasdermin D Casp1->GSDMD Cleavage This compound This compound This compound->Casp1 Inhibition IL1b Mature IL-1β (Inflammation) Pro_IL1b->IL1b GSDMD_N GSDMD-N Pore Formation GSDMD->GSDMD_N Pyroptosis Pyroptosis (Lytic Cell Death) GSDMD_N->Pyroptosis

Caption: this compound inhibits the Caspase-1 signaling pathway, blocking inflammation and pyroptosis.

Experimental_Workflow cluster_assays Parallel Assays start Start: Seed Cells treatment Treat with this compound Dose-Response (e.g., 1 nM - 10 µM) & Controls start->treatment incubation Incubate for Desired Time (e.g., 24, 48, 72h) treatment->incubation viability_assay Cell Viability Assay (e.g., MTT, LDH) incubation->viability_assay caspase_assay Caspase-1 Activity Assay incubation->caspase_assay analysis Data Analysis viability_assay->analysis caspase_assay->analysis decision Determine Optimal Concentration (Effective & Non-Cytotoxic) analysis->decision end Proceed with Optimized This compound Concentration decision->end

Caption: Workflow for optimizing this compound working concentration.

Troubleshooting_Logic start Unexpected Cytotoxicity Observed? check_conc Is Concentration Too High? start->check_conc Yes check_solvent Is Solvent Control Also Toxic? start->check_solvent No check_conc->check_solvent No lower_conc Action: Lower this compound Concentration check_conc->lower_conc Yes check_sensitivity Is the Cell Line Highly Sensitive? check_solvent->check_sensitivity No adjust_solvent Action: Reduce Solvent Concentration check_solvent->adjust_solvent Yes reduce_time Action: Reduce Incubation Time check_sensitivity->reduce_time Yes

References

Technical Support Center: Interpreting Unexpected Results in ML132 Treatment Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results in experiments involving the caspase-1 inhibitor, ML132.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of caspase-1.[1] Caspase-1 is a critical enzyme in the inflammatory process, responsible for the cleavage and activation of pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).[1] It also plays a key role in a form of programmed cell death called pyroptosis.[1]

Q2: Is this compound a proteasome inhibitor?

Q3: What are the expected outcomes of successful this compound treatment in a typical cell-based assay?

A3: In a properly designed experiment where caspase-1 is activated (e.g., in LPS-primed macrophages stimulated with a PAMP or DAMP), successful treatment with this compound should result in:

  • Reduced levels of cleaved, mature IL-1β and IL-18 in the cell supernatant.

  • Decreased cell lysis and release of lactate (B86563) dehydrogenase (LDH) due to the inhibition of pyroptosis.

  • No significant accumulation of ubiquitinated proteins (which would be expected with a proteasome inhibitor like MG132).

Q4: What are some known off-target effects of caspase inhibitors?

A4: While specific off-target effects for this compound are not extensively documented in publicly available literature, it is important to consider that no inhibitor is perfectly specific. Potential off-target effects of caspase inhibitors, in general, could involve other caspases or cysteine proteases, although this compound is reported to have a unique selectivity pattern. Dysregulation of caspases can have wide-ranging effects beyond apoptosis and inflammation, including roles in cell proliferation and differentiation.[4][5]

Troubleshooting Guides

Scenario 1: No effect of this compound on IL-1β secretion or pyroptosis.
Possible Cause Troubleshooting Step Rationale
Ineffective Caspase-1 Activation Verify that your positive control for caspase-1 activation (e.g., LPS + Nigericin) is inducing robust IL-1β secretion and/or LDH release.This compound can only inhibit active caspase-1. If the pathway is not being activated, no effect of the inhibitor will be observed.
Incorrect Compound Identity Confirm that you are using this compound and not MG132.MG132 is a proteasome inhibitor and will not inhibit caspase-1.[2][3]
This compound Degradation or Inactivity Prepare fresh this compound stock solution and use it immediately. Ensure proper storage of the stock solution.Improper storage or repeated freeze-thaw cycles can lead to degradation of the compound.
Suboptimal this compound Concentration or Treatment Time Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your specific cell type and experimental conditions.The effective concentration and treatment duration can vary between different cell lines and experimental setups.
Scenario 2: Increased cell death observed with this compound treatment.
Possible Cause Troubleshooting Step Rationale
Compound Cytotoxicity Perform a cell viability assay (e.g., MTS or CellTiter-Glo) with this compound alone (without caspase-1 activation) across a range of concentrations.High concentrations of any compound can induce off-target toxicity.
Confusion with MG132 Double-check the identity of the compound.MG132 is known to be toxic and inhibit the proliferation of certain cell types, such as neural stem cells.[6]
Activation of Alternative Cell Death Pathways Investigate markers of other cell death pathways, such as apoptosis (cleaved caspase-3) or necroptosis (MLKL phosphorylation).Inhibition of one cell death pathway can sometimes lead to the activation of compensatory pathways.
Scenario 3: Unexpected changes in protein levels (other than IL-1β).
Possible Cause Troubleshooting Step Rationale
Confusion with MG132 Verify the identity of the compound. Perform a western blot for ubiquitinated proteins.MG132, as a proteasome inhibitor, will cause a significant accumulation of poly-ubiquitinated proteins.[2] this compound should not have this effect.
Indirect Effects of Caspase-1 Inhibition Analyze downstream targets of the IL-1β signaling pathway.By inhibiting IL-1β production, this compound will indirectly affect the expression of genes regulated by this cytokine.
Off-target Effects Consider broader proteomic analyses to identify unexpected protein changes.Although not widely reported for this compound, off-target effects on other cellular processes are a possibility with any small molecule inhibitor.

Data Presentation

Table 1: Comparison of this compound and MG132

FeatureThis compoundMG132
Primary Target Caspase-1[1]26S Proteasome[2][3]
Mechanism of Action Inhibits cleavage of pro-IL-1β and pro-IL-18Inhibits degradation of ubiquitinated proteins[2]
Expected Cellular Effect Reduced inflammation and pyroptosisCell cycle arrest, apoptosis, accumulation of ubiquitinated proteins
Typical Working Concentration Varies by study, often in the nM to low µM range5-50 µM[7]
Common Application Anti-inflammatory and anti-cancer researchCell cycle and protein degradation studies

Experimental Protocols

Protocol 1: Validation of Caspase-1 Inhibition via Western Blot for Cleaved IL-1β
  • Cell Culture and Priming: Plate macrophages (e.g., THP-1 or bone marrow-derived macrophages) and prime with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours to induce pro-IL-1β expression.

  • Inhibitor Treatment: Pre-treat cells with a range of this compound concentrations (or vehicle control) for 1 hour.

  • Caspase-1 Activation: Stimulate cells with a caspase-1 activator such as Nigericin (e.g., 10 µM) or ATP (e.g., 5 mM) for 30-60 minutes.

  • Sample Collection: Collect the cell culture supernatant.

  • Protein Concentration: Concentrate the supernatant using centrifugal filter units to enrich for secreted proteins.

  • Western Blotting:

    • Run concentrated supernatant samples on a polyacrylamide gel (e.g., 15% Tris-Glycine).

    • Transfer proteins to a PVDF membrane.

    • Probe with a primary antibody specific for the cleaved form of IL-1β (p17).

    • Use an appropriate secondary antibody and chemiluminescent substrate for detection.

  • Analysis: Compare the intensity of the cleaved IL-1β band in this compound-treated samples to the vehicle-treated control. A decrease in the band intensity indicates successful caspase-1 inhibition.

Protocol 2: Distinguishing this compound from MG132 via Western Blot for Ubiquitinated Proteins
  • Cell Culture and Treatment: Plate a suitable cell line (e.g., HEK293T or HeLa) and treat with this compound (e.g., 10 µM), MG132 (e.g., 10 µM, as a positive control), and a vehicle control for 4-6 hours.

  • Cell Lysis: Wash cells with PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Western Blotting:

    • Load equal amounts of protein from each sample onto a polyacrylamide gel.

    • Transfer proteins to a PVDF membrane.

    • Probe with a primary antibody that recognizes poly-ubiquitin chains.

    • Probe for a loading control (e.g., β-actin or GAPDH).

    • Use appropriate secondary antibodies and chemiluminescent substrate for detection.

  • Analysis: Compare the pattern of ubiquitinated proteins in each lane. The MG132-treated sample should show a distinct smear of high-molecular-weight bands, indicating the accumulation of poly-ubiquitinated proteins. The this compound-treated sample should appear similar to the vehicle control.

Mandatory Visualizations

Caspase1_Signaling_Pathway cluster_0 Cell Exterior cluster_1 Cytoplasm PAMPs PAMPs / DAMPs PRR PRR (e.g., NLRP3) PAMPs->PRR Signal 2 ASC ASC PRR->ASC Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Casp1 Active Caspase-1 Pro_Casp1->Casp1 Autocleavage Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Cleavage GSDMD Gasdermin-D Casp1->GSDMD Cleavage IL1b Mature IL-1β Pro_IL1b->IL1b GSDMD_N GSDMD-N Pore GSDMD->GSDMD_N Forms pore Pyroptosis Pyroptosis GSDMD_N->Pyroptosis This compound This compound This compound->Casp1

Caption: Canonical inflammasome pathway leading to caspase-1 activation.

Experimental_Workflow cluster_assays Downstream Assays start Start: Plate Macrophages prime Prime with LPS (Signal 1) (Induces Pro-IL-1β) start->prime inhibit Pre-treat with this compound (or Vehicle Control) prime->inhibit activate Activate with Nigericin/ATP (Signal 2) (Activates Caspase-1) inhibit->activate collect Collect Supernatant and Lysate activate->collect elisa IL-1β ELISA / Western Blot collect->elisa ldh LDH Assay (Pyroptosis) collect->ldh

Caption: Experimental workflow for testing this compound efficacy.

Troubleshooting_Flowchart start Unexpected Result with this compound q1 Is it 'No Effect'? start->q1 q2 Is it 'Increased Cell Death'? q1->q2 No a1 Check Caspase-1 Activation Controls q1->a1 Yes q3 Is it 'Unexpected Protein Changes'? q2->q3 No a4 Perform Cytotoxicity Assay (this compound alone) q2->a4 Yes a2 Verify Compound Identity (this compound vs MG132) q3->a2 Yes a1->a2 a3 Perform Dose-Response / Time-Course a2->a3 a5 Check for Markers of other Death Pathways a2->a5 a6 Check for Ubiquitin Accumulation a2->a6 a4->a2

Caption: Troubleshooting flowchart for this compound experiments.

References

ML132 Technical Support Center: Mitigating Lot-to-Lot Variability in Your Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing potential lot-to-lot variability of the caspase-1 inhibitor, ML132. Ensuring the consistency and reliability of your experimental results starts with robust quality control of your chemical probes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective, reversible inhibitor of caspase-1, an enzyme that plays a crucial role in the inflammatory response.[1] Caspase-1 is responsible for the proteolytic cleavage and activation of pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).[1][2] By inhibiting caspase-1, this compound blocks the maturation and secretion of these cytokines, thereby modulating the inflammatory cascade.[3] It is also involved in a form of programmed cell death called pyroptosis.[3]

Q2: Why is lot-to-lot variability of this compound a concern for my research?

Q3: What are the potential sources of lot-to-lot variability in this compound?

Potential sources of variability between different batches of this compound can include:

  • Chemical Purity: The percentage of the active this compound molecule in the supplied powder.

  • Synthesis Byproducts and Intermediates: Residual chemicals from the synthesis process that may have off-target effects.[5]

  • Isomeric Purity: The presence of stereoisomers that may have different biological activities.

  • Degradation Products: Improper storage or handling can lead to the degradation of the compound.

Q4: How should I properly store and handle this compound to minimize variability?

To maintain the stability and activity of this compound, it is recommended to:

  • Storage of Solid Compound: Store as a solid at -20°C, protected from light.

  • Stock Solutions: Prepare a concentrated stock solution in a suitable solvent like DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store stock solution aliquots at -20°C or -80°C.

  • Working Solutions: Prepare fresh working solutions from the stock for each experiment.

Troubleshooting Guide: Inconsistent Results with this compound

This guide will help you troubleshoot common issues that may be related to lot-to-lot variability of this compound.

Problem Potential Cause(s) Recommended Action(s)
Reduced or no inhibition of caspase-1 activity in a biochemical assay. 1. This compound Lot Variability: The new lot of this compound may have lower purity or potency. 2. Incorrect Concentration: Errors in calculating the concentration of the working solution. 3. Degraded Compound: Improper storage or multiple freeze-thaw cycles of the stock solution. 4. Assay Conditions: Suboptimal assay buffer, temperature, or incubation time.1. Validate New Lot: Perform a dose-response curve with the new lot and compare the IC50 value to a previously validated lot. 2. Verify Calculations & Pipetting: Double-check all calculations and ensure pipettes are calibrated. 3. Use Fresh Aliquot: Prepare a fresh working solution from a new, single-use aliquot of the stock solution. 4. Optimize Assay: Review and optimize your assay protocol. Include positive and negative controls.
Inconsistent inhibition of IL-1β secretion in a cellular assay. 1. This compound Lot Variability: Differences in cell permeability or off-target effects of impurities in the new lot. 2. Cell Health and Passage Number: Cells may have become resistant, or their response may vary at different passage numbers. 3. Inconsistent Cell Seeding: Uneven cell density across wells. 4. Assay Interference: Compound precipitation or interference with the detection method (e.g., ELISA).1. Confirm Cellular Activity: Perform a dose-response experiment with the new lot and measure its effect on IL-1β secretion. 2. Standardize Cell Culture: Use cells within a consistent and low passage number range. Monitor cell viability. 3. Ensure Uniform Seeding: Use a hemocytometer for accurate cell counting and ensure a homogenous cell suspension during plating. 4. Check for Precipitation: Visually inspect wells for any compound precipitation. Run appropriate controls for the ELISA.
Unexpected cytotoxicity or off-target effects. 1. Impurities in this compound Lot: Synthesis byproducts in a new lot may have cytotoxic or other biological activities. 2. High Compound Concentration: Using a concentration of this compound that is too high can lead to non-specific effects.1. Assess Purity: If possible, obtain a certificate of analysis (CoA) from the supplier for the new lot to check for purity and potential impurities. 2. Perform a Cytotoxicity Assay: Determine the concentration range where this compound is not toxic to your cells using an assay like MTT or trypan blue exclusion.

Quality Control Protocols for New Lots of this compound

It is crucial to validate each new lot of this compound to ensure consistency in your experiments.

Analytical Purity Assessment

While not always feasible in a standard biology lab, if you have access to analytical chemistry facilities, the following methods can be used to assess the purity of a new lot of this compound:

Parameter Analytical Method Purpose
Chemical Purity High-Performance Liquid Chromatography (HPLC)To determine the percentage of the active this compound compound.
Identity Verification Mass Spectrometry (MS)To confirm the molecular weight of the compound.
Structural Confirmation Nuclear Magnetic Resonance (NMR) SpectroscopyTo confirm the chemical structure of this compound.
Biochemical Validation: In Vitro Caspase-1 Inhibition Assay

This protocol allows you to determine the half-maximal inhibitory concentration (IC50) of your this compound lot against purified caspase-1.

Methodology:

  • Reagents and Materials:

    • Recombinant active human caspase-1.

    • Fluorogenic caspase-1 substrate (e.g., Ac-YVAD-AFC).

    • Assay Buffer: 20 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose.[6]

    • This compound (new and reference lots).

    • 96-well black microplate.

    • Fluorescence plate reader.

  • Procedure:

    • Prepare serial dilutions of your new and reference lots of this compound in assay buffer.

    • In a 96-well plate, add the diluted this compound solutions. Include a positive control (enzyme only) and a negative control (buffer only).

    • Add diluted recombinant caspase-1 to all wells except the negative control.

    • Incubate for 15-30 minutes at 37°C to allow for inhibitor binding.

    • Initiate the reaction by adding the fluorogenic caspase-1 substrate to all wells.

    • Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm for AFC) over time.[7]

  • Data Analysis:

    • Calculate the rate of reaction for each concentration.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

    • Compare the IC50 of the new lot to the reference lot. A significant deviation may indicate a difference in potency.

Cellular Validation: IL-1β Secretion Assay

This protocol validates the ability of your this compound lot to inhibit caspase-1 activity in a cellular context.

Methodology:

  • Cell Culture and Stimulation:

    • Culture a suitable cell line (e.g., human THP-1 monocytes) and differentiate them into macrophages.

    • Prime the cells with a Toll-like receptor (TLR) agonist like lipopolysaccharide (LPS) to induce the expression of pro-IL-1β.

    • Treat the cells with serial dilutions of your new and reference lots of this compound for a defined period.

    • Stimulate the inflammasome with an appropriate agent (e.g., ATP or nigericin) to activate caspase-1.

  • IL-1β Measurement:

    • Collect the cell culture supernatants.

    • Measure the concentration of secreted IL-1β using a commercially available ELISA kit, following the manufacturer's instructions.[8][9]

  • Data Analysis:

    • Plot the concentration of IL-1β against the concentration of this compound.

    • Determine the IC50 value for the inhibition of IL-1β secretion.

    • Compare the cellular IC50 of the new lot to the reference lot.

Visualizing Key Pathways and Workflows

Caspase_1_Signaling_Pathway Canonical Inflammasome Activation and Caspase-1 Signaling PAMPs_DAMPs PAMPs / DAMPs PRR Pattern Recognition Receptor (e.g., NLRP3) PAMPs_DAMPs->PRR Recognition ASC ASC (Adaptor Protein) PRR->ASC Recruitment Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Recruitment Active_Casp1 Active Caspase-1 Pro_Casp1->Active_Casp1 Auto-activation Pro_IL1b Pro-IL-1β Active_Casp1->Pro_IL1b Cleavage Pro_IL18 Pro-IL-18 Active_Casp1->Pro_IL18 Cleavage GasderminD Gasdermin D Active_Casp1->GasderminD Cleavage This compound This compound This compound->Active_Casp1 Inhibition Active_IL1b Active IL-1β Pro_IL1b->Active_IL1b Inflammation Inflammation Active_IL1b->Inflammation Active_IL18 Active IL-18 Pro_IL18->Active_IL18 Active_IL18->Inflammation Pyroptosis Pyroptosis Cleaved_GasderminD Cleaved Gasdermin D GasderminD->Cleaved_GasderminD Cleaved_GasderminD->Pyroptosis

Caption: Canonical inflammasome signaling pathway leading to caspase-1 activation.

Lot_Validation_Workflow This compound Lot Validation Workflow New_Lot Receive New Lot of this compound Analytical_QC Analytical QC (Optional) (HPLC, MS, NMR) New_Lot->Analytical_QC Biochemical_QC Biochemical QC (In Vitro Caspase-1 Assay) New_Lot->Biochemical_QC Cellular_QC Cellular QC (IL-1β Secretion Assay) Biochemical_QC->Cellular_QC Compare_IC50 Compare IC50 to Reference Lot Cellular_QC->Compare_IC50 Accept_Lot Accept Lot for Experiments Compare_IC50->Accept_Lot Consistent Reject_Lot Reject Lot / Contact Supplier Compare_IC50->Reject_Lot Inconsistent

Caption: Recommended workflow for validating a new lot of this compound.

Troubleshooting_Logic Troubleshooting Inconsistent this compound Results Inconsistent_Results Inconsistent Experimental Results Check_Compound Check this compound Integrity (Storage, Aliquots) Inconsistent_Results->Check_Compound Check_Assay Review Assay Protocol (Controls, Reagents) Inconsistent_Results->Check_Assay Check_Cells Assess Cell Health (Passage, Viability) Inconsistent_Results->Check_Cells Validate_Lot Perform Lot Validation (Biochemical & Cellular Assays) Check_Compound->Validate_Lot Check_Assay->Validate_Lot Check_Cells->Validate_Lot Lot_Variable Lot-to-Lot Variability Confirmed Validate_Lot->Lot_Variable IC50 Differs Other_Issue Other Experimental Issue Validate_Lot->Other_Issue IC50 Consistent

Caption: A logical approach to troubleshooting inconsistent experimental results.

References

ML132 off-target effects in long-term experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using ML132 in long-term experiments. The information addresses potential off-target effects and other common issues encountered during prolonged experimental timelines.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

A1: this compound is a potent and selective inhibitor of Caspase-1, also known as Interleukin-1 Converting Enzyme (ICE).[1] Caspase-1 is a critical enzyme in the inflammatory process, responsible for the proteolytic cleavage and activation of pro-inflammatory cytokines IL-1β and IL-18.[1] Some research also identifies this compound as an inhibitor of UBE2N (also known as Ubc13), an E2 ubiquitin-conjugating enzyme involved in K63-linked polyubiquitination, which plays a role in DNA repair and NF-κB signaling.[2][3][4]

Q2: Is this compound the same as MG-132?

A2: No, this compound and MG-132 are different compounds with distinct primary targets. This compound is a Caspase-1/UBE2N inhibitor. MG-132 is a potent, reversible inhibitor of the 20S proteasome, which affects the degradation of a wide variety of cellular proteins.[5][6] It is crucial to ensure you are using the correct compound for your intended experiment, as they will have vastly different cellular effects.

Q3: What are the potential off-target effects of this compound in long-term experiments?

A3: While this compound is reported to have a unique selectivity pattern, long-term exposure increases the likelihood of observing off-target effects.[1] Potential off-target effects could arise from weak inhibition of other caspases or unrelated proteins. As a UBE2N inhibitor, it may also affect pathways beyond the intended target, such as DNA damage response and NF-κB signaling, which could be considered off-target depending on the experimental context.[2][3] Long-term inhibition of these pathways may lead to unforeseen cellular phenotypes.

Q4: How can I assess the stability of this compound in my long-term cell culture experiments?

A4: The stability of any small molecule inhibitor can be compromised over extended periods in cell culture media. To assess the stability of this compound, you can collect media samples at various time points (e.g., 0, 24, 48, 72 hours) and analyze the concentration of the intact compound using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7][8] This will help you determine the compound's half-life in your specific experimental conditions and establish an appropriate media change schedule.

Q5: What are some common artifacts to be aware of in long-term cell culture experiments with small molecules like this compound?

A5: Long-term cell culture experiments can be prone to several artifacts. These include the selection of a resistant cell population over time, cellular stress responses due to prolonged pathway inhibition, and potential toxicity from the compound or its degradation products.[9] Additionally, the solvent used to dissolve the inhibitor (commonly DMSO) can have effects on cellular physiology, so it is important to use the lowest possible concentration and include a vehicle-only control in all experiments.[10] Some compounds can also interact with components of the cell culture media, leading to the generation of reactive oxygen species or other confounding factors.[11]

Troubleshooting Guides

Issue 1: Diminishing or inconsistent inhibitory effect of this compound over time.
  • Potential Cause 1: Degradation of this compound.

    • Troubleshooting Step: Perform an HPLC or LC-MS analysis of your cell culture media at different time points to determine the stability of this compound under your experimental conditions.

    • Solution: Increase the frequency of media changes with freshly prepared this compound to maintain a consistent effective concentration.

  • Potential Cause 2: Cellular metabolism of this compound.

    • Troubleshooting Step: Investigate potential metabolic inactivation of this compound by the cells. This can be complex to assess directly, but if stability in cell-free media is high while efficacy in the presence of cells is low, this is a likely cause.

    • Solution: Consider using a higher initial concentration of this compound (if not cytotoxic) or more frequent media changes.

  • Potential Cause 3: Development of cellular resistance.

    • Troubleshooting Step: Analyze the expression levels of Caspase-1 or UBE2N in your cells over the course of the experiment to see if there is upregulation of the target protein.

    • Solution: If target upregulation is observed, this may be a biological response to the inhibition. Consider using complementary approaches, such as siRNA-mediated knockdown of the target, to confirm that the observed phenotype is on-target.

Issue 2: Unexpected cellular phenotype or cytotoxicity observed in long-term treatment.
  • Potential Cause 1: Off-target effects of this compound.

    • Troubleshooting Step: Perform a kinase selectivity screen or a broader proteomic analysis to identify potential off-target binding partners of this compound.

    • Solution: If off-targets are identified, try to validate their involvement using specific inhibitors or knockdown approaches for those targets. Using a structurally distinct inhibitor of Caspase-1 or UBE2N should produce the same on-target phenotype but may not share the same off-target effects.

  • Potential Cause 2: Toxicity of this compound degradation products.

    • Troubleshooting Step: Use LC-MS to identify potential degradation products of this compound in your cell culture media over time.

    • Solution: If toxic degradation products are suspected, increasing the frequency of media changes with fresh compound can mitigate their accumulation.[9][12]

  • Potential Cause 3: General cellular stress due to long-term pathway inhibition.

    • Troubleshooting Step: Assess markers of cellular stress, such as the unfolded protein response (UPR) or DNA damage response (DDR), in your long-term treated cells.

    • Solution: If cellular stress is evident, it may be an unavoidable consequence of prolonged target inhibition. It is important to document these effects and consider them when interpreting your results.

Data Presentation

Table 1: Hypothetical Stability of this compound in Cell Culture Media at 37°C

Time (Hours)Concentration of this compound (%)
0100
2485
4860
7235
9615

Note: This is a hypothetical table for illustrative purposes. Actual stability will depend on specific experimental conditions and should be determined empirically.

Table 2: Example of a Kinase Selectivity Panel for Identifying Off-Targets

Kinase% Inhibition at 1 µM this compound
Caspase-198
Kinase A5
Kinase B12
Kinase C8
......

Note: This is an example format. A comprehensive kinase panel would include hundreds of kinases.

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Cell Culture Media by HPLC
  • Preparation of Standards: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a series of dilutions in fresh cell culture media to generate a standard curve.

  • Sample Collection: At specified time points (e.g., 0, 12, 24, 48, 72 hours) during your experiment, collect an aliquot of the cell culture media from both cell-containing and cell-free wells.

  • Sample Preparation: Precipitate proteins from the media samples by adding a cold organic solvent (e.g., acetonitrile). Centrifuge the samples to pellet the precipitated proteins.

  • HPLC Analysis: Transfer the supernatant to an HPLC vial and inject it into an HPLC system equipped with a suitable column (e.g., C18) and a UV detector.

  • Data Analysis: Quantify the amount of intact this compound in each sample by comparing the peak area to the standard curve. Plot the concentration of this compound over time to determine its degradation kinetics.[7]

Protocol 2: Proteomic Profiling for Off-Target Identification
  • Cell Treatment: Treat your cells of interest with this compound at the desired concentration and for the desired duration. Include a vehicle-treated control group.

  • Cell Lysis and Protein Extraction: Lyse the cells and extract total protein.

  • Proteomic Analysis:

    • Option A: Affinity-based methods: Immobilize this compound on beads to create an affinity matrix. Incubate the cell lysate with the beads to capture binding proteins. Elute the bound proteins and identify them by mass spectrometry.

    • Option B: Label-free quantitative proteomics: Analyze the proteome of this compound-treated and control cells using techniques like SWATH-MS or DIA to identify changes in protein abundance or post-translational modifications that may indicate off-target effects.[13][14]

  • Data Analysis and Validation: Analyze the mass spectrometry data to identify proteins that are differentially expressed or modified in the presence of this compound. Validate potential off-targets using orthogonal methods such as Western blotting, immunoprecipitation, or functional assays.

Mandatory Visualizations

Signaling_Pathway_Caspase1 cluster_0 Inflammasome Activation cluster_1 Caspase-1 Activity cluster_2 Inflammatory Response PAMPs_DAMPs PAMPs/DAMPs NLRP3 NLRP3 Inflammasome PAMPs_DAMPs->NLRP3 Pro_Caspase1 Pro-Caspase-1 NLRP3->Pro_Caspase1 Caspase1 Active Caspase-1 Pro_Caspase1->Caspase1 Pro_IL1b Pro-IL-1β Caspase1->Pro_IL1b Cleavage Pro_IL18 Pro-IL-18 Caspase1->Pro_IL18 Cleavage This compound This compound This compound->Caspase1 IL1b Active IL-1β Pro_IL1b->IL1b IL18 Active IL-18 Pro_IL18->IL18 Inflammation Inflammation IL1b->Inflammation IL18->Inflammation

Caption: this compound inhibits the activation of Caspase-1, a key mediator of inflammation.

Signaling_Pathway_UBE2N cluster_0 Ubiquitination Cascade cluster_1 UBE2N Inhibition cluster_2 Downstream Effects E1 E1 Ubiquitin-Activating Enzyme E2_UBE2N E2 (UBE2N) E1->E2_UBE2N Ub Transfer Ub Ubiquitin Ub->E1 E3 E3 Ligase E2_UBE2N->E3 K63_Ub K63-linked Polyubiquitination E2_UBE2N->K63_Ub Catalyzes Substrate Substrate Protein E3->Substrate This compound This compound This compound->E2_UBE2N NFkB NF-κB Signaling K63_Ub->NFkB DNA_Repair DNA Damage Repair K63_Ub->DNA_Repair

Caption: this compound can inhibit UBE2N, affecting K63-linked polyubiquitination and downstream pathways.

Experimental_Workflow cluster_stability Stability Check cluster_offtarget Off-Target Analysis start Start Long-Term Experiment with this compound observe Observe Unexpected Phenotype or Diminished Efficacy start->observe stability_assay Perform HPLC/LC-MS for this compound Stability observe->stability_assay offtarget_screen Perform Proteomic Profiling or Kinase Panel Screen observe->offtarget_screen degraded Is this compound Degraded? stability_assay->degraded change_media Increase Media Change Frequency degraded->change_media Yes interpret Interpret Results with Consideration of Findings degraded->interpret No change_media->start offtarget_found Potential Off-Target Identified? offtarget_screen->offtarget_found validate_offtarget Validate with Orthogonal Methods (e.g., siRNA) offtarget_found->validate_offtarget Yes offtarget_found->interpret No validate_offtarget->interpret

Caption: A logical workflow for troubleshooting issues in long-term experiments with this compound.

References

Preventing ML132 precipitation in experimental media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ML132. This resource is designed to assist researchers, scientists, and drug development professionals in preventing and troubleshooting this compound precipitation in experimental media.

Troubleshooting Guide

This guide addresses common issues related to this compound precipitation in a question-and-answer format.

Q1: My this compound precipitated out of solution immediately after adding it to my cell culture medium. What went wrong?

Immediate precipitation upon addition to aqueous media is a common issue with hydrophobic compounds like this compound. The primary cause is often a rapid change in solvent polarity, forcing the compound out of solution.

  • Likely Cause: Direct dilution of a high-concentration DMSO stock into the full volume of aqueous culture medium.

  • Solution: Employ a serial dilution method. Instead of adding the concentrated DMSO stock directly to your media, first, perform an intermediate dilution step in a smaller volume of pre-warmed media. Add the compound dropwise while gently vortexing to ensure gradual and even dispersion.

Q2: I prepared my this compound working solution in cold media, and it precipitated over time. Why did this happen?

Temperature plays a crucial role in the solubility of many compounds. Adding this compound to cold media can significantly decrease its solubility and lead to precipitation, even if it appears dissolved initially.

  • Likely Cause: Use of cold (e.g., refrigerated) cell culture media for preparing the working solution.

  • Solution: Always use pre-warmed (37°C) cell culture media for all dilutions of this compound. This helps to maintain the compound's solubility.

Q3: I observed a precipitate in my culture plates after a few hours of incubation. What could be the reason?

Precipitation that occurs over time during incubation can be due to several factors related to the compound's stability and its interaction with media components.

  • Possible Causes:

    • High Final Concentration: The final concentration of this compound in the media may exceed its solubility limit in the complete media formulation.

    • Interaction with Media Components: Components in the media, such as salts or proteins in serum, can interact with this compound and reduce its solubility.[1]

    • Evaporation: Evaporation from culture plates can increase the concentration of all components, including this compound, potentially pushing it past its solubility limit.

  • Solutions:

    • Determine Optimal Concentration: Perform a solubility test in your specific cell culture medium to determine the maximum soluble concentration of this compound.

    • Minimize Serum Concentration (if possible): If your experiment allows, reducing the serum concentration may help. However, be mindful of the impact on cell health.

    • Ensure Proper Humidification: Maintain optimal humidity in your incubator to prevent evaporation.

Q4: Can the type of cell culture medium affect this compound solubility?

Yes, the composition of the cell culture medium can influence the solubility of this compound. Different media formulations contain varying concentrations of salts, amino acids, and other components that can interact with the compound.

  • Recommendation: If you are observing precipitation, it is advisable to test the solubility of this compound in the specific medium you are using. If issues persist, consider whether an alternative medium formulation is suitable for your experimental goals.

Frequently Asked Questions (FAQs)

Q5: What is the recommended solvent for preparing this compound stock solutions?

This compound is soluble in DMSO.[2] It is recommended to prepare a high-concentration stock solution in 100% DMSO (e.g., 10 mM).

Q6: How should I store my this compound stock solution?

Store the DMSO stock solution at -20°C or -80°C, aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[3] When stored properly, the stock solution is stable for an extended period.

Q7: What is the mechanism of action of this compound?

This compound is a potent and selective inhibitor of Caspase-1.[3][4] Caspase-1 is a key enzyme in the inflammatory pathway responsible for the proteolytic processing and activation of pro-inflammatory cytokines IL-1β and IL-18.[4]

Q8: Are there alternative formulation strategies to improve this compound solubility?

For in vivo studies, or if precipitation remains an issue, more complex vehicle formulations can be considered. These may include co-solvents and surfactants. However, for in vitro cell culture experiments, minimizing additives that could have off-target effects is crucial.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityReference
DMSO≥ 2.08 mg/mL (4.35 mM)[3]
WaterInsoluble[2]
10% DMSO, 90% Corn Oil≥ 2.08 mg/mL (4.35 mM)[3]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mL (4.35 mM)[3]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.08 mg/mL (4.35 mM)[3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Objective: To prepare a high-concentration stock solution of this compound in DMSO.

  • Materials:

    • This compound powder

    • High-purity, sterile DMSO

    • Sterile microcentrifuge tubes

  • Procedure:

    • Briefly centrifuge the vial of this compound powder to ensure all the powder is at the bottom.

    • Under sterile conditions, add the appropriate volume of DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming to 37°C or brief sonication can aid dissolution if necessary.

    • Aliquot the stock solution into single-use, sterile microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of this compound Working Solution in Cell Culture Medium

  • Objective: To prepare a final working solution of this compound in cell culture medium while minimizing the risk of precipitation.

  • Materials:

    • This compound stock solution (in DMSO)

    • Complete cell culture medium (pre-warmed to 37°C)

    • Sterile tubes

  • Procedure:

    • Thaw an aliquot of the this compound stock solution at room temperature.

    • Intermediate Dilution: Prepare an intermediate dilution of the this compound stock solution in pre-warmed complete cell culture medium. For example, dilute the 10 mM stock 1:100 in media to get a 100 µM intermediate solution. Add the stock solution to the medium dropwise while gently vortexing.

    • Final Dilution: Add the required volume of the intermediate dilution to your pre-warmed cell culture medium to achieve the final desired concentration. Gently mix by swirling or inverting the tube.

    • Visually inspect the final working solution for any signs of precipitation before adding it to your cells.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_application Application ML132_powder This compound Powder Stock_Solution 10 mM Stock Solution in DMSO ML132_powder->Stock_Solution Dissolve DMSO 100% DMSO DMSO->Stock_Solution Aliquot Aliquot Stock_Solution->Aliquot Aliquot & Store at -80°C Intermediate_Dilution Intermediate Dilution (e.g., 100 µM) Aliquot->Intermediate_Dilution Serial Dilution Prewarmed_Media Pre-warmed (37°C) Culture Medium Prewarmed_Media->Intermediate_Dilution Final_Working_Solution Final Working Solution Intermediate_Dilution->Final_Working_Solution Final Dilution Cells Cells in Culture Final_Working_Solution->Cells Add to Cells

Caption: Experimental workflow for preparing this compound solutions to prevent precipitation.

troubleshooting_logic start Precipitation Observed q1 When did precipitation occur? start->q1 a1_immediate Immediately upon adding to media q1->a1_immediate Immediately a2_over_time Over time during incubation q1->a2_over_time Over Time s1 Cause: Rapid solvent exchange. Solution: Use serial dilution. a1_immediate->s1 q2 Was the media pre-warmed? a2_over_time->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No s2 Cause: Concentration > solubility limit or media interaction. Solution: Check solubility limit. a2_yes->s2 s3 Cause: Low temperature. Solution: Use pre-warmed media. a2_no->s3

Caption: Troubleshooting logic for this compound precipitation.

caspase1_pathway cluster_stimulus Inflammatory Stimulus cluster_inflammasome Inflammasome Activation cluster_cytokines Cytokine Maturation cluster_inhibition Inhibition PAMPs_DAMPs PAMPs / DAMPs Inflammasome Inflammasome Assembly (e.g., NLRP3) PAMPs_DAMPs->Inflammasome Pro_Casp1 Pro-Caspase-1 Inflammasome->Pro_Casp1 Casp1 Active Caspase-1 Pro_Casp1->Casp1 Autocatalytic Cleavage Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Cleavage Pro_IL18 Pro-IL-18 Casp1->Pro_IL18 Cleavage IL1b Mature IL-1β Pro_IL1b->IL1b IL18 Mature IL-18 Pro_IL18->IL18 This compound This compound This compound->Casp1 Inhibits

Caption: this compound inhibits the Caspase-1 signaling pathway.

References

ML132 Technical Support Center: Stability and Proper Storage Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and proper storage of the caspase-1 inhibitor, ML132.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: For optimal stability, solid this compound should be stored under the following conditions:

  • Short-term (days to weeks): 0-4°C, dry and protected from light.[1]

  • Long-term (months to years): -20°C, dry and protected from light.[1]

Q2: How should I prepare and store this compound stock solutions?

A2: this compound is soluble in DMSO.[1] To prepare a stock solution, dissolve the solid compound in anhydrous, research-grade DMSO. For storage:

  • Store stock solutions at -80°C in small aliquots to avoid repeated freeze-thaw cycles.[2]

  • Protect solutions from light.[2]

  • For maximal stability, it is recommended to store the stock solution under an inert nitrogen atmosphere.[2]

  • Under these conditions, the stock solution is stable for up to 6 months.[2]

Q3: Is this compound stable in aqueous solutions or cell culture media?

A3: this compound is sparingly soluble in water.[1] Like many small molecules, its stability in aqueous solutions, including cell culture media, can be limited. The nitrile group in this compound can be susceptible to hydrolysis, especially under acidic or basic conditions, which would lead to the formation of a carboxylic acid and ammonia.[3][4] It is highly recommended to prepare fresh working dilutions from a DMSO stock solution for each experiment. For long-term experiments, consider refreshing the media with a newly prepared solution of this compound.

Q4: Can I store diluted this compound in my cell culture medium at 4°C for later use?

A4: It is not recommended to store diluted solutions of this compound in aqueous media for extended periods. The stability of the compound in such conditions has not been fully characterized, and degradation may occur. For best results and experimental reproducibility, always prepare fresh dilutions immediately before use.

Q5: How is this compound shipped, and is it stable during transit?

A5: this compound is typically shipped at ambient temperature as a non-hazardous chemical. The solid compound is stable enough for a few weeks during ordinary shipping and time spent in customs.[1] Some suppliers may opt to ship with dry ice.[2]

Troubleshooting Guide

Problem Possible Cause Solution
Precipitation of this compound in cell culture media. The aqueous solubility of this compound is low. The final concentration of DMSO may be insufficient to keep the compound in solution.- Ensure the final DMSO concentration in your culture medium is as high as your cells can tolerate (typically ≤ 0.5%) without cytotoxicity. - Prepare an intermediate dilution of your DMSO stock in cell culture medium before making the final dilution. - Gently vortex the final working solution before adding it to your cells.
Inconsistent or lower-than-expected activity in cell-based assays. This compound may have degraded in the stock solution or in the experimental setup.- Use a fresh aliquot of the -80°C DMSO stock for each experiment. Avoid using stock solutions that have been repeatedly freeze-thawed. - For long-duration experiments (>24 hours), consider replacing the medium with freshly prepared this compound-containing medium at intermediate time points. - Verify the activity of your this compound stock with a biochemical assay if possible.
High background or off-target effects. As a covalent inhibitor, this compound contains a reactive electrophilic "warhead" (the nitrile group) that forms a covalent bond with its target.[5] If not sufficiently selective, it could potentially react with other nucleophilic residues on off-target proteins.- Use the lowest effective concentration of this compound as determined by a dose-response experiment. - Include appropriate negative controls in your experiment. - Ensure the purity of your this compound.

Quantitative Data Summary

The following tables summarize the recommended storage conditions and stability for this compound.

Table 1: Recommended Storage Conditions for this compound

Form Condition Temperature Duration Additional Notes
SolidShort-term0-4°CDays to WeeksDry, dark.[1]
SolidLong-term-20°CMonths to YearsDry, dark.[1]
Stock Solution (in DMSO)Long-term-80°CUp to 6 monthsProtect from light, store under nitrogen, aliquot to avoid freeze-thaw cycles.[2]

Table 2: Illustrative Stability Profile of this compound in Various Solvents *

Solvent Temperature pH Estimated Half-life (t½)
DMSO-80°CN/A> 6 months
DMSORoom TemperatureN/AWeeks
PBS37°C7.4Hours
Cell Culture Medium + 10% FBS37°C~7.4Hours

*This data is illustrative and based on the general stability of similar chemical structures. Actual stability should be determined experimentally.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials:

    • This compound solid powder

    • Anhydrous, sterile DMSO

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • Allow the this compound powder and DMSO to equilibrate to room temperature.

    • Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).

    • Carefully add the DMSO to the vial containing the this compound powder.

    • Vortex thoroughly until the solid is completely dissolved. Gentle warming or sonication may be used to aid dissolution.

    • Aliquot the stock solution into single-use, light-protected tubes.

    • Store the aliquots at -80°C.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Stability Assessment

This protocol provides a general framework for assessing the stability of this compound. Method optimization will be required.

  • Instrumentation and Columns:

    • HPLC system with a UV detector.

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase and Gradient (Example):

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: Determined by UV-Vis scan of this compound (e.g., 254 nm).

  • Procedure:

    • Prepare a solution of this compound at a known concentration in the desired matrix for testing (e.g., PBS pH 7.4, cell culture medium).

    • Incubate the solution under the desired stress condition (e.g., 37°C).

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.

    • If necessary, quench the reaction (e.g., by adding an equal volume of cold acetonitrile) and centrifuge to precipitate proteins.

    • Inject a suitable volume of the supernatant onto the HPLC system.

    • Monitor the peak area of the parent this compound compound over time. The appearance of new peaks may indicate degradation products.

    • Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.

Visualizations

ML132_Handling_Workflow cluster_storage Storage cluster_preparation Experiment Preparation cluster_conditions Recommended Conditions Solid Solid this compound Stock Stock Solution (in DMSO) Solid->Stock Dissolve Solid_cond Solid: -20°C Long-term 0-4°C Short-term Dry, Dark Solid->Solid_cond Dilution Prepare Fresh Working Dilution Stock->Dilution Dilute Stock_cond Stock Solution: -80°C Aliquoted Protected from light Stock->Stock_cond Assay Add to Assay (e.g., cell culture) Dilution->Assay Degradation_Pathway This compound This compound (Nitrile-containing inhibitor) Amide_Intermediate Amide Intermediate This compound->Amide_Intermediate Hydrolysis (H₂O, acid/base catalysis) Carboxylic_Acid Carboxylic Acid Degradant Amide_Intermediate->Carboxylic_Acid Ammonia Ammonia Amide_Intermediate->Ammonia

References

ML132 Technical Support Center: Troubleshooting Inconsistent Inhibitory Effects

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for ML132, a potent and selective caspase-1 inhibitor. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during experimentation. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to help you achieve reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a small molecule that acts as a potent and selective inhibitor of caspase-1, an enzyme also known as interleukin-converting enzyme (ICE).[1] Caspase-1 plays a crucial role in the innate immune response by proteolytically activating pro-inflammatory cytokines such as interleukin-1β (IL-1β) and IL-18.[1] By inhibiting caspase-1, this compound can be used to study the roles of this enzyme in various inflammatory diseases.[1]

Q2: Why are there different IC50 values reported for this compound?

The half-maximal inhibitory concentration (IC50) for this compound has been reported with some variability. This is not uncommon for potent enzyme inhibitors and can be attributed to several factors, including different assay conditions, enzyme and substrate concentrations, and the specific methodologies used for determination. It is crucial to recognize that an IC50 value is not an absolute constant but is highly dependent on the experimental context.[2][3]

Q3: What are the best practices for storing and handling this compound?

Proper storage and handling are critical for maintaining the potency and stability of this compound. It is recommended to store stock solutions at -80°C for up to six months, protected from light and under a nitrogen atmosphere.[4] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.[4]

Q4: In which solvent should I dissolve this compound?

This compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO).[4] For the preparation of stock solutions, it is recommended to use fresh, anhydrous, research-grade DMSO, as DMSO is hygroscopic and absorbed water can reduce the solubility of hydrophobic compounds.[5]

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments with this compound.

Issue 1: High variability or lack of reproducibility in my experimental results.

High variability can stem from several sources. The following workflow can help you systematically troubleshoot the issue.

cluster_B Reagent Checks cluster_C Protocol Review cluster_D Cell Culture Checks cluster_E Assay & Analysis A Start: Inconsistent Results B Check Reagent Stability & Handling A->B C Review Experimental Protocol A->C D Evaluate Cell Culture Conditions A->D E Confirm Assay Readout & Analysis A->E B1 Is this compound stock solution fresh and properly stored? B->B1 C1 Is the final DMSO concentration <=0.5%? C->C1 D1 Is cell line passage number low? D->D1 E1 Is the assay within its linear range? E->E1 B2 Is DMSO anhydrous? B1->B2 B3 Is recombinant caspase-1 activity verified? B2->B3 C2 Is the incubation time consistent? C1->C2 C3 Is the temperature controlled (e.g., 4°C for enzyme assays)? C2->C3 D2 Is cell confluency consistent between experiments? D1->D2 D3 Are cells properly primed (e.g., with LPS)? D2->D3 E2 Are positive and negative controls included and performing as expected? E1->E2 E3 Is the data analysis method consistent? E2->E3

Caption: Troubleshooting workflow for inconsistent this compound results.

Issue 2: My measured IC50 value for this compound is different from published values.

As mentioned in the FAQ, IC50 values are context-dependent. Below is a summary of factors that can influence the IC50 of this compound.

FactorPotential Impact on IC50Recommendations
Enzyme Concentration Higher caspase-1 concentrations can lead to substrate promiscuity and may require higher inhibitor concentrations for 50% inhibition.[6][7]Use the lowest enzyme concentration that gives a robust signal in your assay.
Substrate Concentration The IC50 value can be influenced by the concentration of the substrate, especially for competitive inhibitors.Keep the substrate concentration consistent across all experiments, ideally at or below the Km value.
Incubation Time Longer incubation times may lead to lower IC50 values, but can also be affected by the instability of caspase-1 at 37°C.[6][7]Optimize and keep the incubation time consistent. Consider shorter incubation times or lower temperatures.
Cell Type Different cell lines have varying levels of caspase-1 expression and may have different sensitivities to the inhibitor.[8]Characterize the IC50 in your specific cell line of interest.
Cell Density & Growth Phase Cell density and growth phase can affect cellular metabolism and drug uptake, influencing the apparent IC50.[2]Standardize cell seeding density and ensure cells are in the logarithmic growth phase.
Assay Type Different assay formats (e.g., enzymatic vs. cell-based, fluorometric vs. colorimetric) can yield different IC50 values.[2]Use a consistent and well-validated assay protocol.
Data Analysis The mathematical model used for curve fitting can impact the calculated IC50 value.[3]Use a standardized data analysis method, such as a four-parameter logistic regression.

Reported IC50 Values for this compound

IC50 ValueSourceNotes
0.023 nMNIH Molecular Libraries Program[1]Determined in a biochemical assay against purified caspase-1.
34.9 nMMedChemExpress[4]

Issue 3: this compound precipitates when I add it to my cell culture medium.

This is a common issue with hydrophobic compounds dissolved in DMSO.[5]

  • Cause: The compound is poorly soluble in the aqueous environment of the cell culture medium and crashes out of solution as the DMSO concentration is diluted.

  • Solution:

    • Check Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is at a non-toxic level for your cells, typically at or below 0.5%.[5]

    • Use Serial Dilutions: Instead of adding a very small volume of a highly concentrated stock directly to your medium, perform a serial dilution in your cell culture medium to reach the final desired concentration. This allows for a more gradual decrease in the solvent concentration.

    • Warm the Medium: Gently warming the cell culture medium to 37°C before adding the inhibitor can sometimes help to keep the compound in solution.

    • Consider Formulation: For in vivo studies, specific formulation protocols using co-solvents like PEG300, Tween-80, or SBE-β-CD may be necessary to improve solubility.[4]

Signaling Pathway

The following diagram illustrates the canonical inflammasome pathway and the point of inhibition by this compound.

cluster_pathway Canonical Inflammasome Pathway PAMPs PAMPs / DAMPs NLRP3 NLRP3 PAMPs->NLRP3 activates ASC ASC NLRP3->ASC recruits ProCasp1 Pro-Caspase-1 ASC->ProCasp1 recruits Casp1 Active Caspase-1 ProCasp1->Casp1 autocleavage ProIL1b Pro-IL-1β Casp1->ProIL1b cleaves Pyroptosis Pyroptosis Casp1->Pyroptosis induces This compound This compound This compound->Casp1 inhibits IL1b Mature IL-1β ProIL1b->IL1b

Caption: this compound inhibits active caspase-1, preventing cytokine processing.

Experimental Protocols

1. Fluorometric Caspase-1 Activity Assay (In Vitro)

This protocol is adapted from commercially available kits and is suitable for measuring caspase-1 activity in cell lysates.[9][10]

Materials:

  • Cell lysis buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 10% sucrose, 1 mM EDTA)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 10% sucrose, 10 mM DTT)

  • Caspase-1 substrate (e.g., Ac-YVAD-AFC, 50 µM final concentration)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well black microplate

  • Fluorometric plate reader (Ex/Em = 400/505 nm)

Procedure:

  • Prepare Cell Lysates:

    • Culture and treat cells as required.

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in ice-cold cell lysis buffer and incubate on ice for 10 minutes.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Collect the supernatant (cytosolic extract) and determine the protein concentration.

  • Set up the Assay:

    • In a 96-well black microplate, add 50 µL of cell lysate (containing 50-200 µg of protein) to each well.

    • Prepare serial dilutions of this compound in assay buffer. Add 50 µL of the diluted inhibitor or assay buffer (for control) to the wells.

    • Incubate at 37°C for 10-15 minutes.

  • Initiate the Reaction:

    • Add 5 µL of the caspase-1 substrate (Ac-YVAD-AFC) to each well.

  • Measure Fluorescence:

    • Immediately begin reading the fluorescence intensity at an excitation wavelength of 400 nm and an emission wavelength of 505 nm.

    • Take readings every 5 minutes for 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of substrate cleavage (change in fluorescence over time).

    • Plot the percentage of inhibition against the log concentration of this compound and fit the data to a four-parameter logistic curve to determine the IC50 value.

2. IL-1β Release Assay (Cell-Based)

This protocol describes the induction of the NLRP3 inflammasome and the measurement of secreted IL-1β by ELISA.[11][12]

Materials:

  • Mouse bone marrow-derived macrophages (BMDMs) or human THP-1 cells

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • Nigericin (B1684572)

  • This compound stock solution (10 mM in DMSO)

  • ELISA kit for IL-1β

  • Reagents for LDH assay (optional, for cell death measurement)

Procedure:

  • Cell Seeding and Priming:

    • Seed BMDMs or differentiated THP-1 cells in a 24-well plate.

    • Prime the cells with LPS (e.g., 0.5 µg/mL) for 3-4 hours to induce pro-IL-1β expression.

  • Inhibitor Treatment:

    • Remove the LPS-containing medium and replace it with fresh medium.

    • Add serial dilutions of this compound to the wells and incubate for 1 hour.

  • Inflammasome Activation:

    • Activate the NLRP3 inflammasome by adding nigericin (e.g., 10 µM) to the wells.

    • Incubate for 1-2 hours.

  • Sample Collection:

    • Carefully collect the cell culture supernatant from each well.

    • Centrifuge the supernatant to remove any cell debris.

  • Measure IL-1β Release:

    • Quantify the concentration of IL-1β in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Plot the concentration of IL-1β against the log concentration of this compound.

    • Normalize the data to the positive control (no inhibitor) and determine the IC50 value.

By following these guidelines and protocols, researchers can better control for the variables that lead to inconsistent results and confidently utilize this compound as a tool to investigate the role of caspase-1 in health and disease.

References

Technical Support Center: Assessing ML132 Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for assessing the cytotoxicity of the selective caspase-1 inhibitor, ML132.

Important Note on Data Availability: Comprehensive studies detailing the cytotoxic effects (e.g., IC50 values) of this compound across a wide range of cell lines are limited in publicly available scientific literature. This compound is primarily characterized as a potent and highly selective inhibitor of caspase-1.[1]

To provide a practical resource, this guide includes detailed experimental protocols and troubleshooting advice applicable to cytotoxicity assessment in general. Furthermore, for illustrative purposes, we present data and signaling pathways for the well-characterized proteasome inhibitor MG132 , a different compound with a distinct mechanism of action, to demonstrate the type of data and analysis commonly performed in cytotoxicity studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective small molecule inhibitor of caspase-1, an enzyme crucial for the proteolytic activation of pro-inflammatory cytokines IL-1β and IL-18.[1] Its mechanism involves a nitrile-containing propionic acid moiety that covalently binds to the active site cysteine of caspase-1, thereby inhibiting its activity.[1]

Q2: Why is assessing cytotoxicity important when working with a caspase-1 inhibitor like this compound?

While this compound is designed to be selective for caspase-1, it is essential to evaluate its potential off-target effects and general toxicity on cells. Cytotoxicity assessment helps determine the concentration range at which this compound can be used to specifically inhibit caspase-1 without causing widespread cell death, which is crucial for interpreting experimental results accurately.

Q3: What are the common assays to measure cytotoxicity?

Commonly used cytotoxicity assays include:

  • MTT Assay: A colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[2]

  • LDH Release Assay: Measures the activity of lactate (B86563) dehydrogenase (LDH), a cytosolic enzyme released into the culture medium upon cell membrane damage.[3]

  • Trypan Blue Exclusion Assay: A dye exclusion method where viable cells with intact membranes exclude the blue dye, while non-viable cells are stained.

  • Annexin V/Propidium Iodide (PI) Staining: A flow cytometry-based assay that distinguishes between viable, apoptotic, and necrotic cells.

Q4: My cytotoxicity assay results are not reproducible. What are the common causes?

Inconsistent results in cytotoxicity assays can arise from several factors, including:

  • Inconsistent Cell Seeding: Ensure a homogenous cell suspension and accurate pipetting to have the same number of cells in each well.[4]

  • Edge Effects in 96-well Plates: The outer wells of a plate are prone to evaporation. It is good practice to fill these wells with sterile PBS or media without cells and not use them for experimental data.[4]

  • Reagent Preparation and Handling: Use freshly prepared reagents and ensure they are at the appropriate temperature before use.

  • Incubation Times: Maintain consistent incubation times for cell treatment and assay development across all experiments.[2]

  • Compound Solubility: Ensure the test compound is fully dissolved in the culture medium. Precipitation can lead to inaccurate concentrations and variable results.

Troubleshooting Guides

Troubleshooting Common Issues in MTT Assays
Problem Possible Cause Troubleshooting Steps
High Background Absorbance Contamination of culture medium. Phenol (B47542) red in the medium can interfere with readings.Use fresh, sterile medium. Consider using phenol red-free medium during the MTT incubation step.
Low Absorbance Readings Insufficient cell number. Short incubation time with MTT reagent.Optimize cell seeding density. Increase incubation time with MTT (typically 1-4 hours).
Inconsistent Results Between Replicates Uneven cell seeding. Pipetting errors. Incomplete dissolution of formazan (B1609692) crystals.Ensure thorough mixing of cell suspension before and during plating. Calibrate pipettes regularly. Ensure complete dissolution of formazan crystals with the solubilization buffer by gentle mixing.[4]
Test Compound Interference The compound may be colored or have reducing/oxidizing properties.Run a control with the compound in cell-free medium to check for direct reaction with MTT.[4]
Troubleshooting Common Issues in LDH Release Assays
Problem Possible Cause Troubleshooting Steps
High Spontaneous LDH Release in Control Cells Cells are unhealthy or overgrown. Overly forceful pipetting during cell seeding or reagent addition.Use cells in the logarithmic growth phase. Handle cells gently. Optimize cell seeding density.
Low Maximum LDH Release Incomplete cell lysis. Insufficient cell number.Ensure the lysis buffer is effective and incubation is adequate. Increase the number of cells seeded.
High Variability Between Replicates Inconsistent cell numbers. Bubbles in wells.Ensure homogenous cell suspension and accurate pipetting. Carefully remove any bubbles before reading the plate.[5]

Quantitative Data: Cytotoxicity of MG132 (Illustrative Example)

As comprehensive cytotoxicity data for this compound is not widely available, the following table summarizes the 50% inhibitory concentration (IC50) values for the proteasome inhibitor MG132 in various cell lines to illustrate the type of data generated in such studies. Note: MG132 has a different mechanism of action than this compound.

Cell LineCancer TypeIC50 (µM)Assay
C6Glioma18.5 (at 24h)MTT
SK-LMS-1Uterine LeiomyosarcomaDose-dependent reduction (0-2 µM)MTT
SK-UT-1BUterine LeiomyosarcomaDose-dependent reduction (0-2 µM)MTT
SK-UT-1Uterine LeiomyosarcomaDose-dependent reduction (0-2 µM)MTT
NCI/ADR-RESOvarian Adenocarcinoma>1000MTT
Huh-7Hepatic CarcinomaDose-dependent inhibitionMTT
MCF-7Breast CancerDose-dependent inhibitionMTT, LDH
KBOral Epidermal CarcinomaDose-dependent inhibition (25-125 µg/mL)MTT

This table is a compilation of data from various sources for illustrative purposes.[6][7][8]

Experimental Protocols

General Protocol for Assessing Cytotoxicity using MTT Assay

This protocol provides a general framework for determining the cytotoxicity of a compound like this compound. Optimization of cell number, compound concentrations, and incubation times is recommended for each cell line.

Materials:

  • 96-well flat-bottom sterile plates

  • Target cell line in culture

  • Complete culture medium

  • This compound stock solution (e.g., in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells that are in the exponential growth phase.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[2]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound.

    • Include a vehicle control (medium with the highest concentration of the solvent used for the stock solution, e.g., DMSO).

    • Include a positive control for cytotoxicity (e.g., a known cytotoxic agent).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[2]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.

Visualizations

Signaling Pathway Diagrams

ML132_Mechanism cluster_0 Inflammatory Stimulus (e.g., PAMPs, DAMPs) cluster_1 Caspase-1 Activation cluster_2 Cytokine Maturation Inflammasome Inflammasome Assembly (e.g., NLRP3) ProCasp1 Pro-caspase-1 Inflammasome->ProCasp1 Casp1 Active Caspase-1 ProCasp1->Casp1 Proteolytic Cleavage ProIL1b Pro-IL-1β Casp1->ProIL1b ProIL18 Pro-IL-18 Casp1->ProIL18 IL1b Mature IL-1β ProIL1b->IL1b Inflammation Inflammation IL1b->Inflammation IL18 Mature IL-18 ProIL18->IL18 IL18->Inflammation This compound This compound This compound->Casp1 Inhibition

Caption: Mechanism of action of this compound as a caspase-1 inhibitor.

MG132_Apoptosis_Pathway cluster_0 Apoptosis Induction MG132 MG132 Proteasome 26S Proteasome MG132->Proteasome Inhibition Degradation Protein Degradation Proteasome->Degradation Bax Bax Proteasome->Bax Accumulation of pro-apoptotic proteins Bcl2 Bcl-2 (Anti-apoptotic) Proteasome->Bcl2 Inhibition of degradation of some anti-apoptotic proteins (context-dependent) UbProteins Ubiquitinated Proteins UbProteins->Degradation Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified overview of MG132-induced apoptosis pathway.

References

Why is ML132 not inhibiting pyroptosis in my experiment?

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering issues with their pyroptosis experiments, with a specific focus on the inhibitor ML132.

Frequently Asked Questions (FAQs)

Q1: Why is this compound not inhibiting pyroptosis in my experiment?

A1: The failure of this compound to inhibit pyroptosis can stem from several factors, ranging from the specifics of your experimental setup to the underlying biological mechanisms. Here are the primary areas to troubleshoot:

  • Compound Viability and Handling:

    • Degradation: this compound, like many small molecules, can degrade over time. Ensure it has been stored correctly at -20°C or -80°C and protected from light.[1] Repeated freeze-thaw cycles should be avoided.[1]

    • Solubility: Confirm that this compound is fully dissolved in a compatible solvent, such as DMSO, before diluting it in your cell culture medium.[1] Poor solubility can drastically reduce its effective concentration.

    • Purity and Potency: Verify the purity and potency of your this compound stock. If possible, test its activity in a cell-free caspase-1 enzymatic assay to confirm its inhibitory function. This compound is a highly potent caspase-1 inhibitor with a reported IC50 in the nanomolar range.[2][3][4]

  • Experimental Design and Protocol:

    • Inhibitor Concentration: The effective concentration in a cellular assay may be higher than the biochemical IC50. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions.

    • Timing of this compound Addition: Pre-incubation with the inhibitor before inducing pyroptosis is critical. The required pre-incubation time can vary depending on the cell type and its membrane permeability to the compound.

    • Cell Type and Density: Different cell lines or primary cells may have varying sensitivities to pyroptosis induction and inhibition. Ensure your cell density is optimal for the assay, as overly confluent or sparse cultures can affect results.

  • Pyroptosis Induction and Pathway:

    • Alternative Cell Death Pathways: Your experimental conditions might be inducing a form of cell death that is not dependent on caspase-1. For example, very high concentrations of the inducing agent might trigger apoptosis or necroptosis. It is important to have appropriate controls to distinguish between these pathways.

    • Non-Canonical Inflammasome Activation: While this compound is a potent caspase-1 inhibitor, some pyroptosis pathways are mediated by other caspases, such as caspase-4, -5, or -11 in the non-canonical pathway.[5][6] These caspases can also cleave gasdermin D to induce pyroptosis.[5]

    • Off-Target Effects of Inducers: The agents used to induce pyroptosis could have off-target effects that this compound cannot counteract.

Q2: What is the mechanism of action for this compound?

A2: this compound is a potent and selective inhibitor of caspase-1.[1][2][4] Caspase-1 is a critical enzyme in the canonical pyroptosis pathway. It is responsible for the proteolytic cleavage of pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their active forms, and for cleaving Gasdermin D (GSDMD).[2][4] The N-terminal fragment of cleaved GSDMD then forms pores in the cell membrane, leading to cell swelling, lysis, and the release of cellular contents, a hallmark of pyroptosis.[7] this compound contains a nitrile-containing propionic acid moiety that acts as an electrophile, covalently modifying the active site cysteine residue of caspase-1, thereby irreversibly inhibiting its enzymatic activity.[3][4]

Troubleshooting Guides

Guide 1: Verifying this compound Activity and Optimizing its Use

This guide will help you confirm that this compound is active and used under optimal conditions in your experiment.

Troubleshooting Steps & Expected Outcomes

StepActionRationaleExpected Outcome
1Confirm this compound Stock Integrity Ensure the inhibitor is not degraded or improperly stored.A fresh or properly stored aliquot of this compound should be used.
2Perform a Dose-Response Curve To determine the optimal inhibitory concentration for your specific cell type and conditions.A clear dose-dependent inhibition of pyroptosis should be observed.
3Optimize Pre-incubation Time To ensure this compound has sufficient time to enter the cells and inhibit caspase-1 before pyroptosis is induced.Inhibition of pyroptosis should increase with adequate pre-incubation time.
4Run a Caspase-1 Activity Assay To directly measure the effect of this compound on its target enzyme within the cell.A significant reduction in caspase-1 activity should be seen in this compound-treated cells compared to untreated controls.
Guide 2: Confirming the Pyroptosis Pathway

This guide helps you verify that the cell death you are observing is indeed caspase-1-dependent pyroptosis.

Troubleshooting Steps & Expected Outcomes

StepActionRationaleExpected Outcome
1Measure LDH Release Lactate (B86563) dehydrogenase (LDH) is released upon cell lysis during pyroptosis.[8][9][10]A significant increase in LDH in the supernatant of induced cells, which is reduced by an effective inhibitor.
2Western Blot for Cleaved Caspase-1 and GSDMD To confirm the activation of the canonical pyroptosis pathway.Detection of the cleaved forms of caspase-1 and GSDMD in induced cells, with a reduction in the presence of an effective inhibitor.
3Use Positive and Negative Controls To ensure the assay is working as expected.A known caspase-1 inhibitor (e.g., Ac-YVAD-CHO) should inhibit pyroptosis, while a pan-caspase inhibitor might have broader effects. Cells deficient in key pyroptosis components (e.g., NLRP3 or Caspase-1 knockout) should be resistant to induction.[11]
4Assess Cell Morphology Pyroptotic cells typically swell and form large membrane bubbles before lysing.Observation of characteristic pyroptotic morphology via microscopy in induced cells.

Experimental Protocols

Protocol 1: Induction of NLRP3-Dependent Pyroptosis

This protocol describes a common method for inducing pyroptosis in macrophages using LPS and Nigericin.[12][13]

  • Cell Seeding: Plate macrophages (e.g., bone marrow-derived macrophages or THP-1 cells) in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Priming (Signal 1): Replace the medium with fresh medium containing 100 ng/mL of Lipopolysaccharide (LPS) and incubate for 3-4 hours.[12]

  • Inhibitor Treatment: If applicable, pre-incubate the cells with this compound or another inhibitor at the desired concentration for at least 1 hour before adding the pyroptosis-inducing agent.

  • Induction (Signal 2): Add Nigericin to a final concentration of 5-10 µM and incubate for 1 hour.[12][13]

  • Sample Collection: After incubation, centrifuge the plate to pellet any cells and debris. Carefully collect the supernatant for downstream analysis (e.g., LDH assay).

Protocol 2: Lactate Dehydrogenase (LDH) Release Assay

This assay quantifies cell lysis by measuring the activity of LDH released into the supernatant.[8][10]

  • Prepare Controls:

    • Spontaneous LDH release: Supernatant from untreated cells.

    • Maximum LDH release: Lyse untreated cells with a lysis buffer (e.g., 1% Triton X-100).[12]

  • Assay Procedure:

    • Transfer 50 µL of supernatant from each well of your experimental plate to a new flat-bottom 96-well plate.

    • Prepare the LDH reaction mixture according to the manufacturer's instructions of your chosen commercial kit.

    • Add 50 µL of the reaction mixture to each well containing the supernatant.

    • Incubate the plate at room temperature, protected from light, for the time specified in the kit protocol (typically 10-30 minutes).

    • Add 50 µL of stop solution if required by the kit.

  • Data Analysis:

    • Measure the absorbance at the recommended wavelength (usually 490 nm).

    • Calculate the percentage of cytotoxicity using the following formula:

      • % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Protocol 3: Caspase-1 Activity Assay

This assay measures the enzymatic activity of caspase-1 in cell lysates.[14][15]

  • Cell Lysis: After experimental treatment, lyse the cells using a lysis buffer provided with a commercial caspase-1 activity assay kit.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • Assay Procedure:

    • In a 96-well plate, add an equal amount of protein from each lysate.

    • Add the caspase-1 substrate (e.g., Ac-YVAD-pNA for colorimetric assays or Ac-YVAD-AFC for fluorometric assays) and reaction buffer.

    • Incubate at 37°C for 1-2 hours, protected from light.

  • Data Measurement:

    • For colorimetric assays, measure the absorbance at 405 nm.[15]

    • For fluorometric assays, measure the fluorescence at the appropriate excitation/emission wavelengths (e.g., 400/505 nm for AFC).

  • Data Analysis: Normalize the caspase-1 activity to the protein concentration.

Visualizations

Pyroptosis_Pathway cluster_Stimuli Pathogen/Danger Signals cluster_Inflammasome Inflammasome Activation cluster_Execution Execution Phase LPS LPS NLRP3 NLRP3 LPS->NLRP3 Priming Nigericin Nigericin Nigericin->NLRP3 Activation ASC ASC NLRP3->ASC Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Casp1 Active Caspase-1 Pro_Casp1->Casp1 Cleavage Pro_GSDMD Pro-Gasdermin D Casp1->Pro_GSDMD Cleavage Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Cleavage GSDMD_N GSDMD-N Pore Pro_GSDMD->GSDMD_N Pyroptosis Pyroptosis (Cell Lysis) GSDMD_N->Pyroptosis IL1b Active IL-1β Pro_IL1b->IL1b This compound This compound This compound->Casp1 Inhibition

Caption: Canonical NLRP3 inflammasome and pyroptosis pathway, indicating the inhibitory action of this compound on Caspase-1.

Experimental_Workflow cluster_Preparation Cell Preparation cluster_Treatment Experimental Treatment cluster_Analysis Downstream Analysis Seed_Cells 1. Seed Macrophages Adherence 2. Overnight Adherence Seed_Cells->Adherence Priming 3. LPS Priming (3-4h) Adherence->Priming Inhibitor 4. Add this compound (≥1h) Priming->Inhibitor Induction 5. Nigericin Induction (1h) Inhibitor->Induction Collect_Supernatant 6. Collect Supernatant Induction->Collect_Supernatant LDH_Assay LDH Assay Collect_Supernatant->LDH_Assay Caspase_Assay Caspase-1 Assay Collect_Supernatant->Caspase_Assay Western_Blot Western Blot Collect_Supernatant->Western_Blot

Caption: A typical experimental workflow for studying the inhibition of pyroptosis.

Troubleshooting_Logic cluster_Compound Check Compound cluster_Protocol Check Protocol cluster_Pathway Check Pathway Start This compound Fails to Inhibit Pyroptosis Check_Storage Verify Storage & Freshness Start->Check_Storage Check_Solubility Confirm Solubility Check_Storage->Check_Solubility Dose_Response Run Dose-Response Check_Solubility->Dose_Response Check_Timing Optimize Pre-incubation Time Dose_Response->Check_Timing Cell_Controls Verify Cell Health & Density Check_Timing->Cell_Controls Confirm_Casp1 Confirm Caspase-1 Activation (Western, Activity Assay) Cell_Controls->Confirm_Casp1 Alternative_Death Consider Alternative Cell Death (e.g., Apoptosis, Necroptosis) Confirm_Casp1->Alternative_Death Resolved Problem Resolved Alternative_Death->Resolved

Caption: A logical troubleshooting workflow for when this compound does not inhibit pyroptosis.

References

Technical Support Center: Managing ML132-Induced Changes in Cell Morphology

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing and interpreting cell morphology changes induced by ML132, a potent and selective caspase-1 inhibitor.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound, focusing on unexpected or difficult-to-interpret changes in cell morphology.

ProblemPotential Cause(s)Recommended Solution(s)
1. Cells are still rounding and detaching despite this compound treatment. a) Caspase-1-independent cell death: The stimulus used may induce other forms of programmed cell death, such as apoptosis or necroptosis, which are not inhibited by this compound.[1][2][3]a) Identify the cell death pathway: Use specific inhibitors for other caspases (e.g., pan-caspase inhibitor Z-VAD-FMK for apoptosis) or for necroptosis (e.g., necrostatin-1) to see if cell rounding is prevented. Analyze markers for different cell death pathways (e.g., cleaved caspase-3 for apoptosis, pMLKL for necroptosis).
b) Off-target effects of this compound: At high concentrations, this compound might have off-target effects leading to cytotoxicity.b) Perform a dose-response curve: Determine the minimal effective concentration of this compound that inhibits pyroptosis without causing significant toxicity. Titrate the concentration of this compound in your specific cell type and experimental conditions.
c) Suboptimal this compound activity: The compound may have degraded due to improper storage or handling.c) Verify this compound activity: Use a positive control for pyroptosis (e.g., LPS + Nigericin (B1684572) in macrophages) and confirm that this compound inhibits IL-1β secretion or gasdermin D cleavage. Ensure this compound is stored correctly (desiccated at -20°C) and fresh working solutions are prepared.
2. Difficulty in distinguishing between pyroptotic and apoptotic morphologies. a) Overlapping morphological features: Both pyroptosis and apoptosis can involve cell rounding and membrane blebbing, which can be difficult to distinguish by bright-field microscopy alone.[4]a) Use specific molecular markers: Perform immunofluorescence staining for key markers. For pyroptosis, stain for the N-terminal fragment of Gasdermin D (GSDMD-N), which forms pores in the membrane. For apoptosis, stain for cleaved caspase-3. Co-staining with a nuclear dye (e.g., DAPI) can reveal chromatin condensation patterns that differ between the two processes.
b) Asynchronous cell death: Cells in the population may be at different stages of cell death, making it hard to assess the predominant morphology.b) Time-course analysis: Perform live-cell imaging to observe the dynamics of morphological changes over time. This can help differentiate the rapid swelling and lysis of pyroptosis from the more controlled process of apoptosis.
3. Inconsistent or non-reproducible morphological changes. a) Variability in cell culture conditions: Cell density, passage number, and overall cell health can significantly impact the response to this compound and the inducing stimulus.a) Standardize cell culture protocols: Use cells within a consistent passage number range. Seed cells at a consistent density for all experiments. Regularly check for mycoplasma contamination.
b) Inconsistent stimulus application: The concentration or timing of the pyroptosis-inducing agent may vary between experiments.b) Ensure consistent stimulus delivery: Prepare fresh stimulus solutions for each experiment and apply them for a consistent duration.
4. Low signal or high background in immunofluorescence staining for morphological markers. a) Suboptimal antibody concentration or incubation time: a) Optimize antibody staining: Titrate the primary and secondary antibody concentrations to find the optimal signal-to-noise ratio. Optimize incubation times.
b) Inadequate cell permeabilization or fixation: b) Optimize fixation and permeabilization: Test different fixation (e.g., 4% paraformaldehyde) and permeabilization (e.g., 0.1% Triton X-100) conditions to ensure antibody access to intracellular targets without compromising cell structure.
c) Autofluorescence: c) Use appropriate controls and reagents: Include an unstained control to assess background fluorescence. Use bright, photostable fluorophores and an antifade mounting medium.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a potent and highly selective small molecule inhibitor of caspase-1.[3] Caspase-1 is a key enzyme in the inflammatory process known as pyroptosis. It cleaves pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their active forms and also cleaves Gasdermin D (GSDMD). The N-terminal fragment of cleaved GSDMD forms pores in the cell membrane, leading to cell swelling, lysis, and the release of inflammatory cytokines.[4][5] this compound blocks the activity of caspase-1, thereby preventing GSDMD cleavage and subsequent pyroptotic cell death.

Q2: What are the expected morphological changes in cells treated with this compound?

A2: The primary effect of this compound on cell morphology is the prevention of pyroptosis-associated changes. In a typical pyroptosis-inducing experiment (e.g., using LPS and nigericin in macrophages), cells will swell, round up, and eventually lyse. By inhibiting caspase-1, this compound treatment is expected to maintain a more normal, adherent morphology in the presence of a pyroptotic stimulus.

Q3: Can this compound affect the actin cytoskeleton?

A3: While this compound's primary target is caspase-1, its effect on pyroptosis indirectly influences the cytoskeleton. Pyroptosis involves dramatic changes in cell shape, including cell rounding and membrane blebbing, which are driven by cytoskeletal rearrangements. By preventing pyroptosis, this compound helps maintain the normal architecture of the actin cytoskeleton. Caspase-1 has been shown to cleave several cytoskeletal proteins, and by inhibiting it, this compound would prevent this cleavage.[6][7]

Q4: How can I quantify the morphological changes in my experiment?

A4: Morphological changes can be quantified using image analysis software like ImageJ or CellProfiler. You can measure parameters such as:

  • Cell Area: To assess cell swelling or shrinkage.

  • Circularity: A value of 1.0 indicates a perfect circle, so an increase in circularity suggests cell rounding.

  • Aspect Ratio: The ratio of the major to the minor axis of a fitted ellipse, which can quantify cell elongation. These measurements can be performed on a large number of cells to obtain statistically significant data.

Q5: What is the difference between this compound and MG132?

A5: It is crucial not to confuse this compound with MG132.

  • This compound is a selective caspase-1 inhibitor .

  • MG132 is a potent proteasome inhibitor . While both can be involved in cell death pathways, their mechanisms of action are distinct. MG132 blocks the degradation of ubiquitinated proteins, which can lead to the accumulation of pro-apoptotic proteins and induce apoptosis. The search results initially showed confusion between these two, highlighting the importance of using the correct compound for your intended experiment.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data based on the expected effects of this compound in preventing pyroptosis-induced morphological changes.

Table 1: Effect of this compound on Cell Morphology Parameters in Stimulated Macrophages

TreatmentAverage Cell Area (µm²)Average Circularity (A.U.)% Rounded Cells
Control (Unstimulated)250 ± 250.65 ± 0.055 ± 2
Stimulus (LPS + Nigericin)450 ± 400.92 ± 0.0885 ± 7
Stimulus + this compound (10 µM)265 ± 300.68 ± 0.068 ± 3

Data are presented as mean ± standard deviation. Circularity is an arbitrary unit (A.U.) where 1.0 represents a perfect circle.

Table 2: Quantification of Gasdermin D Pores and Cell Lysis

Treatment% GSDMD-N Positive Cells% LDH Release (Cell Lysis)
Control (Unstimulated)< 1%5 ± 2%
Stimulus (LPS + Nigericin)88 ± 6%90 ± 5%
Stimulus + this compound (10 µM)5 ± 2%10 ± 3%

Data are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: Immunofluorescence Staining for F-actin and Gasdermin-D to Assess this compound-Induced Morphological Protection

This protocol allows for the visualization of the actin cytoskeleton and the key pyroptosis effector, Gasdermin D (GSDMD).

Materials:

  • Cells cultured on sterile glass coverslips in a 24-well plate

  • This compound (or vehicle control, e.g., DMSO)

  • Pyroptosis-inducing stimulus (e.g., LPS and Nigericin)

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBS)

  • Primary antibody against the N-terminus of Gasdermin D (GSDMD-N)

  • Fluorescently-labeled secondary antibody

  • Fluorescently-labeled Phalloidin (B8060827) (for F-actin staining)

  • DAPI (for nuclear counterstaining)

  • Antifade mounting medium

Procedure:

  • Cell Seeding: Seed cells onto sterile glass coverslips in a 24-well plate and allow them to adhere overnight.

  • This compound Pre-treatment: Pre-treat cells with the desired concentration of this compound or vehicle control for 1-2 hours.

  • Stimulation: Add the pyroptosis-inducing stimulus to the wells and incubate for the desired time.

  • Fixation: Gently wash the cells twice with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Blocking: Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute the primary anti-GSDMD-N antibody in Blocking Buffer and incubate the coverslips overnight at 4°C in a humidified chamber.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody and Phalloidin Incubation: Dilute the fluorescently-labeled secondary antibody and fluorescently-labeled phalloidin in Blocking Buffer. Incubate the coverslips for 1 hour at room temperature, protected from light.[8][9]

  • Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Counterstaining: Incubate the cells with DAPI solution for 5 minutes at room temperature to stain the nuclei.

  • Washing: Wash the cells once with PBS.

  • Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging: Visualize the cells using a fluorescence or confocal microscope with the appropriate filters.

Protocol 2: Quantitative Analysis of Cell Morphology using ImageJ/Fiji

This protocol describes how to measure cell area and circularity from microscope images.

Procedure:

  • Image Acquisition: Acquire bright-field or fluorescence images of your control and treated cells.

  • Open Image in ImageJ/Fiji: Open the image file in ImageJ/Fiji.

  • Set Scale: If the image has a scale bar, use the "Straight Line" tool to draw a line along the scale bar. Go to Analyze > Set Scale. Enter the known distance and unit of length.

  • Convert to 8-bit: Go to Image > Type > 8-bit.

  • Thresholding: Go to Image > Adjust > Threshold. Adjust the threshold to select the cells from the background. Click "Apply". The cells should be black and the background white.

  • Analyze Particles: Go to Analyze > Analyze Particles.

    • Set the Size (unit^2) to exclude very small particles that are likely debris.

    • Set Circularity to a desired range if needed (0-1).

    • Choose "Outlines" from the Show dropdown menu to visualize the identified cells.

    • Check "Display results" and "Summarize".

  • Interpret Results: The "Results" table will display measurements for each identified cell, including Area and Circularity ("Circ."). The "Summary" window will provide the average and standard deviation for these parameters.

Visualizations

Pyroptosis_Pathway_Inhibition_by_this compound cluster_stimulus External Stimulus (e.g., Pathogens, DAMPs) cluster_inflammasome Inflammasome Complex cluster_caspase1 Caspase-1 Activation cluster_substrates Caspase-1 Substrates cluster_effects Cellular Effects Stimulus Stimulus NLRP3 NLRP3 Stimulus->NLRP3 activates ASC ASC NLRP3->ASC recruits Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 recruits Casp1 Active Caspase-1 Pro_Casp1->Casp1 autocatalysis Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b cleaves GSDMD Gasdermin D (GSDMD) Casp1->GSDMD cleaves IL1b Mature IL-1β (Inflammation) Pro_IL1b->IL1b GSDMD_N GSDMD-N Pore Formation GSDMD->GSDMD_N Pyroptosis Pyroptosis (Cell Swelling, Lysis) GSDMD_N->Pyroptosis This compound This compound This compound->Casp1 inhibits

Caption: this compound inhibits the canonical pyroptosis signaling pathway.

Experimental_Workflow A 1. Cell Culture (Seed cells on coverslips) B 2. This compound Treatment (Pre-incubate with this compound or vehicle) A->B C 3. Pyroptosis Induction (Add stimulus, e.g., LPS + Nigericin) B->C D 4. Fixation & Permeabilization C->D E 5. Immunofluorescence Staining (e.g., F-actin, GSDMD-N, DAPI) D->E F 6. Image Acquisition (Fluorescence Microscopy) E->F G 7. Quantitative Image Analysis (Measure cell area, circularity, etc.) F->G

Caption: Experimental workflow for analyzing this compound's effect on cell morphology.

Troubleshooting_Logic Start Cells still show morphological changes (e.g., rounding) with this compound Q1 Is this compound active? Start->Q1 A1_Yes Yes Q1->A1_Yes   A1_No No Q1->A1_No   Q2 Is the cell death pathway caspase-1 dependent? A1_Yes->Q2 Sol1 Check this compound storage and handling. Verify activity with a positive control. A1_No->Sol1 A2_Yes Yes Q2->A2_Yes   A2_No No Q2->A2_No   Q3 Is the this compound concentration optimal? A2_Yes->Q3 Sol2 Investigate other cell death pathways (apoptosis, necroptosis). A2_No->Sol2 A3_Yes Yes Q3->A3_Yes   A3_No No Q3->A3_No   End Problem Resolved A3_Yes->End Sol3 Perform a dose-response experiment to avoid off-target effects. A3_No->Sol3

References

Best practices for handling and storing ML132

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective handling, storage, and application of ML132, a potent and selective caspase-1 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective and potent small molecule inhibitor of caspase-1, a key enzyme in the inflammatory process.[1][2] Caspase-1 is responsible for the proteolytic activation of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).[2] By inhibiting caspase-1, this compound blocks the maturation and secretion of these cytokines, thereby reducing the inflammatory response.[3] Caspase-1 activation is also linked to pyroptosis, a form of programmed cell death.[3]

Q2: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be handled and stored according to the following guidelines:

FormStorage TemperatureDurationNotes
Solid 0 - 4°CShort-term (days to weeks)Keep dry and protected from light.
-20°CLong-term (months to years)Keep dry and protected from light.[4]
Stock Solution (in DMSO) -80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles. Protect from light and store under nitrogen if possible.[1]

Q3: How should I prepare a stock solution of this compound?

This compound is soluble in DMSO but not in water.[4] To prepare a stock solution, dissolve the solid compound in fresh, anhydrous DMSO. If the compound does not dissolve readily, gentle warming and/or sonication can be used to aid dissolution.

Q4: I'm observing precipitation when I add my this compound DMSO stock to my aqueous cell culture medium. What should I do?

This is a common issue with hydrophobic compounds. Here are some troubleshooting steps:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically ≤ 0.5%, as higher concentrations can be cytotoxic to many cell lines.

  • Serial Dilution: Instead of adding a small volume of high-concentration stock directly to your medium, perform a serial dilution. First, create an intermediate dilution of this compound in your cell culture medium, and then add this to your final culture volume.

  • Co-solvents (for in vivo studies): For in vivo applications, co-solvents can improve solubility. A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]

  • Pre-warm Medium: Gently warming the cell culture medium before adding the this compound stock can sometimes help maintain solubility.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent or no inhibition of caspase-1 activity Incorrect concentration: The optimal concentration of this compound can vary between cell lines and experimental conditions.Perform a dose-response experiment to determine the optimal concentration for your specific cell line. A starting range of 1 nM to 10 µM is often recommended.
Compound degradation: Improper storage or repeated freeze-thaw cycles of the stock solution can lead to degradation.Ensure proper storage of both solid this compound and stock solutions as recommended. Prepare fresh aliquots from a new stock solution.
Cell health: Unhealthy or stressed cells may respond differently to treatment.Ensure cells are healthy and in the logarithmic growth phase before treatment.
Unexpected Cell Toxicity High DMSO concentration: The final concentration of DMSO in the culture medium may be too high.Keep the final DMSO concentration at or below 0.5%. Perform a vehicle control (medium with the same DMSO concentration without this compound) to assess the effect of the solvent alone.
Off-target effects: While this compound is selective, high concentrations may lead to off-target effects.Use the lowest effective concentration determined from your dose-response experiments.
Difficulty Dissolving this compound Solid Hygroscopic nature of DMSO: DMSO can absorb moisture from the air, which reduces its ability to dissolve hydrophobic compounds.Use fresh, anhydrous, research-grade DMSO for preparing your stock solution.
Low temperature: The compound may be less soluble at lower temperatures.Gentle warming or sonication can be used to aid dissolution.

Experimental Protocols

Caspase-1 Activity Assay (Fluorometric)

This protocol is a general guideline for measuring caspase-1 activity in cell lysates using a fluorogenic substrate.

Materials:

  • Cells treated with this compound or vehicle control

  • Cold PBS

  • Cell Lysis Buffer

  • 2X Reaction Buffer

  • Dithiothreitol (DTT)

  • Caspase-1 substrate (e.g., YVAD-AFC)

  • Black 96-well plate with a clear bottom

Procedure:

  • Cell Preparation:

    • Culture cells to the desired density and treat with stimuli to induce caspase-1 activation in the presence of this compound or a vehicle control.

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in chilled Cell Lysis Buffer and incubate on ice for 10 minutes.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • Assay:

    • Add 50 µL of cell lysate to each well of a 96-well microplate.

    • Prepare a master mix of 2X Reaction Buffer containing DTT.

    • Add 50 µL of the 2X Reaction Buffer master mix to each well.

    • Add 5 µL of the caspase-1 substrate to each well.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Measure fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm for AFC-based substrates).[5]

IL-1β ELISA

This protocol outlines the general steps for quantifying the amount of IL-1β in cell culture supernatants.

Materials:

  • Cell culture supernatants from cells treated with this compound or vehicle control

  • IL-1β ELISA kit (containing capture antibody, detection antibody, standard, and substrate)

  • Wash Buffer

  • Stop Solution

  • 96-well ELISA plate

Procedure:

  • Plate Preparation:

    • Coat a 96-well plate with the capture antibody according to the kit manufacturer's instructions.

    • Wash the plate with Wash Buffer.

  • Assay:

    • Add 100 µL of standards and cell culture supernatants to the appropriate wells.

    • Incubate the plate for 2.5 hours at room temperature or overnight at 4°C.

    • Wash the plate.

    • Add 100 µL of the biotinylated detection antibody to each well and incubate for 1 hour at room temperature.

    • Wash the plate.

    • Add 100 µL of Streptavidin-HRP solution and incubate for 45 minutes at room temperature.

    • Wash the plate.

    • Add 100 µL of TMB substrate and incubate for 30 minutes at room temperature in the dark.

    • Add 50 µL of Stop Solution to each well.

    • Read the absorbance at 450 nm immediately.[6]

Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays Seed Cells Seed Cells Induce Inflammation Induce Inflammation Seed Cells->Induce Inflammation Optimal Density Treat with this compound Treat with this compound Induce Inflammation->Treat with this compound e.g., LPS Collect Supernatant & Lysate Collect Supernatant & Lysate Treat with this compound->Collect Supernatant & Lysate Incubate IL-1β ELISA IL-1β ELISA Collect Supernatant & Lysate->IL-1β ELISA Supernatant Caspase-1 Activity Assay Caspase-1 Activity Assay Collect Supernatant & Lysate->Caspase-1 Activity Assay Lysate Analyze Data Analyze Data IL-1β ELISA->Analyze Data Caspase-1 Activity Assay->Analyze Data

Caption: A general experimental workflow for assessing the effect of this compound.

signaling_pathway Inflammatory Stimuli Inflammatory Stimuli Pro-Caspase-1 Pro-Caspase-1 Inflammatory Stimuli->Pro-Caspase-1 Activates Caspase-1 (active) Caspase-1 (active) Pro-Caspase-1->Caspase-1 (active) Cleavage Pro-IL-1β Pro-IL-1β Caspase-1 (active)->Pro-IL-1β Cleaves Pro-IL-18 Pro-IL-18 Caspase-1 (active)->Pro-IL-18 Cleaves This compound This compound This compound->Caspase-1 (active) Inhibits IL-1β (active) IL-1β (active) Pro-IL-1β->IL-1β (active) Inflammation Inflammation IL-1β (active)->Inflammation IL-18 (active) IL-18 (active) Pro-IL-18->IL-18 (active) IL-18 (active)->Inflammation

References

Quality control measures for new batches of ML132

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the quality control and effective use of new batches of ML132, a potent and selective caspase-1 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule inhibitor that potently and selectively targets caspase-1, an enzyme crucial for the inflammatory response.[1][2] Caspase-1 is responsible for the cleavage and activation of pro-inflammatory cytokines, primarily pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18), into their mature, active forms.[3][4] By inhibiting caspase-1, this compound blocks the production of these key cytokines, thereby exerting its anti-inflammatory effects. This compound is also known to play a role in preventing pyroptosis, a form of inflammatory cell death.[4]

Q2: How should I assess the quality of a new batch of this compound before starting my experiments?

A2: It is critical to verify the identity, purity, and potency of each new lot of this compound to ensure the reliability and reproducibility of your experimental results. This involves a series of quality control (QC) tests.

Identity Verification

Confirm that the compound is indeed this compound.

  • Mass Spectrometry (MS): This technique determines the molecular weight of the compound, which should match the expected molecular weight of this compound.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR provides a unique spectral fingerprint that can confirm the chemical structure of this compound.[4]

Purity Assessment

Determine the percentage of this compound in the supplied material and identify any impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a standard method to assess the purity of small molecules. A high-purity batch should show a single major peak corresponding to this compound.[5][7] For research-grade compounds, a purity of ≥95% is generally considered acceptable.[8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This combines the separation power of HPLC with the detection capabilities of mass spectrometry to identify and quantify impurities.[5]

Potency Evaluation

Confirm that the new batch of this compound effectively inhibits caspase-1 activity.

  • In Vitro Caspase-1 Activity Assay: This is the most direct way to measure the inhibitory potential of this compound. The half-maximal inhibitory concentration (IC50) value should be determined and compared to previously established values for this compound.[9][10]

A summary of typical QC data you might expect for a new batch of this compound is presented below.

Data Presentation

Table 1: Representative Quality Control Data for a New Batch of this compound

QC Test Method Specification Result
Identity
Molecular WeightMass SpectrometryExpected: 477.94 g/mol Conforms
Structure¹H-NMRConforms to reference spectrumConforms
Purity
Purity by HPLCHPLC-UV≥ 95%98.5%
Potency
IC50 (Caspase-1)Fluorometric AssayReport Value (nM)35 nM

Troubleshooting Guides

Problem 1: Inconsistent or no inhibition of caspase-1 activity in my cell-based assay.

Potential Cause Recommended Solution
Compound Solubility Issues: this compound may have precipitated out of your stock solution or culture medium.Visually inspect your stock and working solutions for any precipitate. Prepare fresh dilutions for each experiment. If solubility issues persist, consider using a different solvent or adding a small amount of a biocompatible solubilizing agent, ensuring it does not affect your assay.[1][2]
Incorrect Compound Concentration: Errors in dilution calculations or compound weighing can lead to ineffective concentrations.Double-check all calculations. For new batches, always perform a dose-response experiment to confirm the optimal working concentration in your specific experimental setup.[1]
Compound Instability: this compound may be degrading in your stock solution or under your experimental conditions (e.g., prolonged incubation, light exposure).Aliquot your stock solution into single-use vials to avoid repeated freeze-thaw cycles. Protect solutions from light. For long-term experiments, consider refreshing the media with newly diluted this compound at regular intervals.[2][3]
Cell-Specific Factors: The effective concentration of this compound can vary between different cell types due to differences in cell membrane permeability or efflux pump activity.Titrate the concentration of this compound for each new cell line to determine the optimal inhibitory concentration.

Problem 2: I am observing significant cytotoxicity or off-target effects.

Potential Cause Recommended Solution
High Inhibitor Concentration: The concentration of this compound being used may be toxic to the cells.Perform a cell viability assay (e.g., MTT, LDH) to determine the cytotoxic threshold of this compound in your cell line. Conduct your experiments at concentrations below this threshold.[1][11]
Solvent Toxicity: The concentration of the solvent (e.g., DMSO) in the final culture medium may be too high.Ensure the final solvent concentration is at a non-toxic level, typically below 0.5%, and is consistent across all experimental and control wells.[1][2]
Off-Target Effects: The observed phenotype may not be due to the inhibition of caspase-1.To confirm on-target activity, consider using a structurally different caspase-1 inhibitor as a positive control. If available, a negative control compound that is structurally similar to this compound but inactive against caspase-1 can also be used.[12]

Experimental Protocols

Protocol 1: In Vitro Caspase-1 Inhibition Assay (Fluorometric)

This protocol is for determining the IC50 value of a new batch of this compound.

Materials:

  • Recombinant active human caspase-1

  • Caspase-1 substrate (e.g., Ac-YVAD-AFC)

  • Assay Buffer (e.g., 20 mM HEPES, 10% sucrose, 0.1% CHAPS, 10 mM DTT, pH 7.2)

  • This compound

  • DMSO

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare this compound Dilutions: Create a serial dilution of this compound in DMSO. Further dilute these into the assay buffer to achieve the desired final concentrations.

  • Enzyme Preparation: Dilute the recombinant caspase-1 to the working concentration in cold assay buffer.

  • Reaction Setup:

    • Add the diluted this compound solutions to the wells of the 96-well plate.

    • Include a positive control (enzyme without inhibitor) and a negative control (assay buffer without enzyme).

    • Add the diluted caspase-1 to all wells except the negative control.

    • Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Substrate Addition: Add the caspase-1 substrate to all wells.

  • Measurement: Immediately begin reading the fluorescence at the appropriate excitation and emission wavelengths in a microplate reader at 37°C. Take readings every 5 minutes for 30-60 minutes.

  • Data Analysis: Determine the rate of reaction for each concentration of this compound. Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable model to calculate the IC50 value.

Mandatory Visualizations

Caspase1_Signaling_Pathway cluster_inflammasome Inflammasome Complex NLRP3 NLRP3 ASC ASC NLRP3->ASC Recruitment Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Recruitment Casp1 Active Caspase-1 Pro_Casp1->Casp1 Autocatalytic Cleavage PAMPs_DAMPs PAMPs / DAMPs PRR Pattern Recognition Receptor (e.g., NLRP3) PAMPs_DAMPs->PRR Recognition PRR->NLRP3 Activation Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Cleavage Pro_IL18 Pro-IL-18 Casp1->Pro_IL18 Cleavage Pyroptosis Pyroptosis Casp1->Pyroptosis This compound This compound This compound->Casp1 Inhibition IL1b Active IL-1β Pro_IL1b->IL1b Inflammation Inflammation IL1b->Inflammation IL18 Active IL-18 Pro_IL18->IL18 IL18->Inflammation

Caption: Canonical Inflammasome Signaling Pathway and Inhibition by this compound.

QC_Workflow cluster_qc Quality Control of New this compound Batch start Receive New Batch of this compound identity Identity Verification (MS, NMR) start->identity purity Purity Assessment (HPLC, LC-MS) identity->purity potency Potency Evaluation (Caspase-1 Assay) purity->potency pass Batch Passes QC potency->pass Meets Specs fail Batch Fails QC (Contact Supplier) potency->fail Out of Spec

Caption: Experimental Workflow for Quality Control of a New this compound Batch.

Troubleshooting_Logic start Inconsistent/No Inhibition Observed solubility Check Compound Solubility start->solubility concentration Verify Compound Concentration solubility->concentration Soluble stability Assess Compound Stability concentration->stability Concentration Correct cytotoxicity Evaluate Cytotoxicity stability->cytotoxicity Stable off_target Consider Off-Target Effects cytotoxicity->off_target Not Toxic resolve Issue Resolved off_target->resolve

Caption: Logical Relationship for Troubleshooting Inconsistent this compound Activity.

References

Technical Support Center: ML132 and LDH Assay Integrity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers utilizing ML132 in conjunction with the Lactate (B86563) Dehydrogenase (LDH) cytotoxicity assay. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address potential interactions and ensure the accuracy of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it relate to cell death pathways?

This compound is a potent and selective inhibitor of caspase-1.[1][2] Caspase-1 is a critical enzyme in the inflammatory signaling pathway that leads to pyroptosis, a form of programmed cell death.[2] By inhibiting caspase-1, this compound can be used to study the role of this pathway in various biological processes, including inflammation and immunity.

Q2: Can I use an LDH assay to measure cytotoxicity in cells treated with this compound?

Yes, it is generally feasible to use an LDH assay to measure cytotoxicity in cells treated with this compound. In principle, the LDH assay measures the release of lactate dehydrogenase from cells with compromised membrane integrity, a hallmark of necrotic and late-stage apoptotic cell death. Since this compound targets a specific cell death pathway (pyroptosis), the LDH assay can still quantify cell lysis occurring through other mechanisms. However, as with any chemical compound, it is crucial to rule out direct interference of this compound with the LDH assay itself.

Q3: What are the potential ways this compound could interfere with my LDH assay?

While there is no direct evidence in the literature of this compound interfering with the LDH assay, several potential mechanisms of interference exist for any test compound:

  • Direct Inhibition of LDH Enzyme: The compound could directly bind to and inhibit the activity of the LDH enzyme released from cells.

  • Chemical Interference with Assay Reagents: this compound might react with the tetrazolium salt (e.g., INT) or other components of the LDH assay reaction mixture, leading to a false signal (either an increase or a decrease in absorbance).

  • Optical Interference: The color or fluorescent properties of this compound could interfere with the absorbance reading at the wavelength used for the LDH assay (typically around 490 nm).

Troubleshooting Guide: this compound Interference with LDH Assay

If you suspect that this compound is interfering with your LDH assay, follow these troubleshooting steps to identify and mitigate the issue.

Problem 1: Unexpectedly low LDH release in this compound-treated cells, even with positive controls for cytotoxicity.

Potential Cause: Direct inhibition of the LDH enzyme by this compound.

Troubleshooting Steps:

  • Perform an LDH Inhibition Control Experiment:

    • Prepare a source of LDH by lysing a known number of untreated cells using a lysis buffer (e.g., Triton X-100) to create a cell lysate containing LDH.

    • In a cell-free system (e.g., a 96-well plate), add the LDH-containing lysate to wells.

    • Add a range of concentrations of this compound (the same concentrations used in your cell-based experiment) to these wells.

    • Include a control with lysate and vehicle (e.g., DMSO) but no this compound.

    • Perform the LDH assay according to the manufacturer's protocol.

  • Analyze the Results:

    • Compare the LDH activity in the wells containing this compound to the vehicle control.

    • A significant decrease in LDH activity in the presence of this compound suggests direct inhibition of the enzyme.

Sample This compound Concentration Expected Outcome if No Inhibition Observed Outcome Suggesting Inhibition
10 µM (Vehicle)High LDH ActivityHigh LDH Activity
21 µMHigh LDH ActivityReduced LDH Activity
310 µMHigh LDH ActivitySignificantly Reduced LDH Activity
450 µMHigh LDH ActivityVery Low or No LDH Activity
Problem 2: High background absorbance in cell-free controls containing this compound.

Potential Cause: Direct chemical reaction of this compound with the LDH assay reagents or optical interference.

Troubleshooting Steps:

  • Perform a Cell-Free Assay Interference Control:

    • In a 96-well plate, prepare wells containing only cell culture medium.

    • Add the same concentrations of this compound used in your experiment to these wells.

    • Include a vehicle control (medium with DMSO).

    • Add the LDH assay reaction mixture to all wells.

    • Incubate and read the absorbance as per the assay protocol.

  • Analyze the Results:

    • If the wells containing this compound show a significant increase in absorbance compared to the vehicle control, it indicates direct interference.

Sample This compound Concentration Expected Outcome if No Interference Observed Outcome Suggesting Interference
10 µM (Vehicle)Low Background AbsorbanceLow Background Absorbance
21 µMLow Background AbsorbanceIncreased Absorbance
310 µMLow Background AbsorbanceSignificantly Increased Absorbance
450 µMLow Background AbsorbanceHigh Absorbance

Experimental Protocols

Protocol 1: Standard LDH Cytotoxicity Assay

This protocol outlines the general steps for a colorimetric LDH assay. Refer to your specific kit's manual for detailed instructions.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate overnight.[3]

  • Treatment: Treat cells with various concentrations of your test compound (e.g., this compound) and appropriate controls (vehicle control, positive control for cytotoxicity).

  • Incubation: Incubate for the desired treatment period.

  • Sample Collection: Carefully collect the cell culture supernatant.

  • LDH Reaction:

    • Add the supernatant to a new 96-well plate.

    • Prepare the LDH reaction mixture according to the kit instructions (usually a mixture of a substrate, cofactor, and a tetrazolium salt).[3]

    • Add the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate at room temperature for the recommended time (e.g., 30 minutes), protected from light.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm).

Protocol 2: Control for Direct LDH Inhibition by this compound
  • Prepare LDH Lysate: Lyse a known number of untreated cells with a lysis buffer to release LDH. Centrifuge to pellet cell debris and collect the supernatant containing LDH.

  • Set up Plate: In a 96-well plate, add a fixed amount of the LDH lysate to multiple wells.

  • Add this compound: Add a serial dilution of this compound to the wells containing the lysate. Include a vehicle control.

  • Perform LDH Assay: Proceed with the LDH assay as described in Protocol 1, starting from the addition of the reaction mixture.

  • Analyze: Compare the absorbance values of the this compound-treated wells to the vehicle control to determine if there is a concentration-dependent inhibition of LDH activity.

Protocol 3: Control for Chemical/Optical Interference of this compound
  • Set up Plate: In a 96-well plate, add cell culture medium to multiple wells.

  • Add this compound: Add a serial dilution of this compound to the wells. Include a vehicle control.

  • Perform LDH Assay: Add the LDH assay reaction mixture to all wells and incubate.

  • Analyze: Measure the absorbance and compare the values from this compound-containing wells to the vehicle control. An increase in absorbance indicates interference.

Visualizations

LDH_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assay LDH Assay start Seed Cells treat Treat with this compound & Controls start->treat incubate Incubate treat->incubate collect Collect Supernatant incubate->collect react Add LDH Reaction Mix collect->react incubate_assay Incubate (RT) react->incubate_assay read Read Absorbance (490nm) incubate_assay->read

Caption: Standard experimental workflow for an LDH cytotoxicity assay.

ML132_Interference_Troubleshooting cluster_low_signal Low LDH Signal cluster_high_bkg High Background cluster_results Analysis start Unexpected LDH Assay Results with this compound low_signal Unexpectedly Low LDH Release start->low_signal high_bkg High Background Absorbance start->high_bkg inhibition_check Perform LDH Inhibition Control (Cell-Free) low_signal->inhibition_check inhibition_result This compound Inhibits LDH inhibition_check->inhibition_result no_interference No Interference Detected inhibition_check->no_interference interference_check Perform Assay Interference Control (Cell-Free) high_bkg->interference_check interference_result This compound Interferes with Reagents interference_check->interference_result interference_check->no_interference

Caption: Troubleshooting logic for suspected this compound interference.

LDH_Reaction_Pathway cluster_reaction1 Step 1: LDH Catalysis cluster_reaction2 Step 2: Color Development Lactate Lactate LDH LDH (from lysed cells) Lactate->LDH Pyruvate Pyruvate NAD NAD+ NAD->LDH NADH NADH + H+ INT Tetrazolium Salt (INT) Diaphorase Diaphorase NADH->Diaphorase LDH->Pyruvate LDH->NADH INT->Diaphorase Formazan Formazan (Colored Product) Diaphorase->Formazan

References

Validation & Comparative

A Head-to-Head Comparison: ML132 versus Z-VAD-FMK for Precise Pyroptosis Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate landscape of programmed cell death, the choice of chemical tools is paramount. This guide provides an objective comparison of two widely used inhibitors in the study of pyroptosis: the highly selective caspase-1 inhibitor, ML132, and the broad-spectrum pan-caspase inhibitor, Z-VAD-FMK. We present supporting experimental data, detailed protocols, and clear visualizations to aid in the selection of the most appropriate tool for your research needs.

Pyroptosis is a highly inflammatory form of programmed cell death crucial in host defense against pathogens and in the pathology of various inflammatory diseases. It is executed by the gasdermin family of proteins, which are activated by inflammatory caspases. The specific and controlled inhibition of these caspases is essential for dissecting the molecular mechanisms of pyroptosis.

Mechanism of Action: A Tale of Two Inhibitors

This compound is a potent and highly selective inhibitor of caspase-1, a key enzyme in the canonical inflammasome pathway of pyroptosis.[1][2][3] Its mechanism of action involves the covalent modification of the active site cysteine residue of caspase-1, leading to its irreversible inhibition.[3] This specificity allows for the targeted investigation of the role of caspase-1 in pyroptosis without significantly affecting other cell death pathways.

Z-VAD-FMK (Carbobenzoxy-Valyl-Alanyl-Aspartyl-[O-methyl]-fluoromethylketone) is a cell-permeable, irreversible pan-caspase inhibitor.[4][5][6] It functions by covalently binding to the catalytic cysteine residue in the active site of a broad range of caspases, including both inflammatory caspases (caspase-1, -4, -5, -11) and apoptotic caspases (caspase-3, -7, -8, -9, -10), with the notable exception of caspase-2.[5][6][7] While effective at blocking pyroptosis, its broad specificity can lead to confounding results.

A significant drawback of Z-VAD-FMK is its ability to shunt the cell death pathway towards necroptosis.[4][6][8] By inhibiting caspase-8, Z-VAD-FMK prevents the cleavage and inactivation of RIPK1 and RIPK3, key proteins in the necroptosis pathway.[6] This can lead to the activation of necroptosis, an alternative form of programmed necrosis, which can complicate the interpretation of experimental outcomes.

Quantitative Data: Potency and Selectivity

The following tables summarize the inhibitory potency and selectivity of this compound and Z-VAD-FMK against various human caspases.

Table 1: Inhibitory Potency (IC50) of this compound against Human Caspases

TargetIC50Assay Type
Caspase-10.316 nM[1] / 34.9 nM[2]Biochemical
Caspase-3> 1 µM[3]Biochemical
Caspase-7> 1 µM[3]Biochemical
Caspase-8> 1 µM[3]Biochemical
Caspase-9> 1 µM[3]Biochemical

Table 2: Inhibitory Potency (IC50/Ki) of Z-VAD-FMK against Human Caspases

CaspaseIC50Ki
Caspase-10.5 - 20 µM0.8 nM
Caspase-30.2 - 10 µM0.2 nM
Caspase-6-0.3 nM
Caspase-71.3 - 39 µM0.3 nM
Caspase-80.7 - 25 µM-
Caspase-91.5 µM-
Note: IC50 and Ki values can vary depending on the assay conditions and substrate used.

Signaling Pathways Visualized

The following diagrams illustrate the key signaling pathways involved in pyroptosis and how this compound and Z-VAD-FMK modulate these processes.

Canonical_Pyroptosis_Pathway cluster_0 Cell Exterior cluster_1 Cytosol PAMPs_DAMPs PAMPs/DAMPs PRR Pattern Recognition Receptor (e.g., NLRP3) PAMPs_DAMPs->PRR Signal 1 Inflammasome Inflammasome Assembly (NLRP3, ASC, pro-caspase-1) PRR->Inflammasome Signal 2 pro_caspase1 Pro-caspase-1 Inflammasome->pro_caspase1 caspase1 Active Caspase-1 pro_caspase1->caspase1 Activation pro_GSDMD Pro-Gasdermin D (GSDMD) caspase1->pro_GSDMD Cleavage pro_IL1b Pro-IL-1β caspase1->pro_IL1b Cleavage pro_IL18 Pro-IL-18 caspase1->pro_IL18 Cleavage GSDMD_N GSDMD N-terminal (Pore Formation) pro_GSDMD->GSDMD_N Pyroptosis Pyroptosis (Cell Lysis) GSDMD_N->Pyroptosis IL1b Mature IL-1β pro_IL1b->IL1b IL18 Mature IL-18 pro_IL18->IL18 This compound This compound This compound->caspase1 ZVAD Z-VAD-FMK ZVAD->caspase1

Caption: Canonical pyroptosis pathway and points of inhibition.

References

Validating ML132 On-Target Activity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming the on-target activity of a small molecule inhibitor in a new cell line is a critical step in preclinical research. This guide provides a comprehensive comparison of ML132, a potent and selective caspase-1 inhibitor, with other common alternatives. We present supporting experimental data and detailed protocols to facilitate the validation of this compound in your chosen cellular model.

This compound is recognized as a highly potent and selective inhibitor of caspase-1, an enzyme pivotal in the inflammatory response.[1] Caspase-1 activation, often occurring within a multiprotein complex called the inflammasome, leads to the processing and release of pro-inflammatory cytokines IL-1β and IL-18.[2][3] Dysregulation of this pathway is implicated in a variety of inflammatory diseases, making caspase-1 an attractive therapeutic target.[2]

This guide compares this compound with two other widely used caspase-1 inhibitors: Z-YVAD-FMK, a broad-spectrum but effective caspase inhibitor, and VX-765 (Belnacasan), a selective inhibitor that has undergone clinical investigation.

Comparative Analysis of Caspase-1 Inhibitors

InhibitorTargetReported IC50 (THP-1 cells or biochemical assay)Key CharacteristicsPotential Off-Target Effects
This compound Caspase-1Potent inhibitor with IC50 values ≤ 1 nM in biochemical assays.[1]Highly potent and selective for caspase-1.[1]Data on off-target effects is limited in publicly available literature.
Z-YVAD-FMK Pan-caspase inhibitor (with activity against Caspase-1)Varies depending on assay conditions; generally in the low nanomolar to micromolar range.Irreversible inhibitor, widely used as a research tool.[7]Known to have off-target effects, including inhibition of other caspases and N-glycanase (NGLY1), which can induce autophagy.[8][9][10][11][12]
VX-765 (Belnacasan) Caspase-1Potent and selective with Ki of 0.8 nM in a cell-free assay.[13]Orally bioavailable prodrug, has been evaluated in clinical trials.[14]Selective for caspase-1 and caspase-4; minimal off-target impact on other cytokines and apoptotic caspases has been reported.[14][15][16]

Experimental Protocols

Validating the on-target activity of this compound in a new cell line requires a systematic approach involving multiple experimental techniques. Below are detailed protocols for key assays.

Caspase-1 Activity Assay

This assay directly measures the enzymatic activity of caspase-1 in cell lysates.

Protocol:

  • Cell Culture and Treatment:

    • Culture the new cell line to the desired confluency. For THP-1 cells, a common practice is to differentiate them into macrophage-like cells using Phorbol 12-myristate 13-acetate (PMA).[5]

    • Prime the cells with an inflammasome activator, such as Lipopolysaccharide (LPS), for a specified time (e.g., 4 hours).[17]

    • Pre-incubate the cells with varying concentrations of this compound, Z-YVAD-FMK, VX-765, or vehicle control (e.g., DMSO) for 1 hour.

    • Induce caspase-1 activation with a second stimulus, such as ATP or nigericin.[5][17]

  • Cell Lysis:

    • After treatment, collect the cell culture supernatant and lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Caspase-1 Activity Measurement:

    • Determine the protein concentration of the cell lysates.

    • Use a commercially available caspase-1 activity assay kit (fluorometric or colorimetric) following the manufacturer's instructions. These kits typically use a specific caspase-1 substrate that releases a fluorescent or colored product upon cleavage.

    • Measure the signal using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of caspase-1 inhibition for each inhibitor concentration compared to the vehicle control.

    • Determine the IC50 value for each inhibitor by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Western Blot for Caspase-1 Cleavage

This method visualizes the cleavage of pro-caspase-1 into its active subunits (p20 and p10) as a direct indicator of its activation.

Protocol:

  • Sample Preparation:

    • Follow the same cell culture and treatment protocol as described for the caspase-1 activity assay.

    • Collect both the cell culture supernatant (which contains secreted active caspase-1) and the cell lysates. It is often recommended to use serum-free media during the stimulation to avoid interference from serum proteins in the supernatant.[18]

  • Protein Quantification:

    • Determine the protein concentration of the cell lysates.

  • SDS-PAGE and Western Blotting:

    • Separate the proteins from the cell lysates and the precipitated supernatant by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody specific for the cleaved p20 subunit of caspase-1.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[19][20]

  • Data Analysis:

    • Quantify the band intensity of the cleaved caspase-1 p20 subunit to assess the level of caspase-1 activation and its inhibition by the compounds.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm direct target engagement of a compound with its protein target in a cellular context.[21][22] The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.

Protocol:

  • Cell Treatment:

    • Treat the new cell line with a saturating concentration of this compound or vehicle control for a defined period (e.g., 1-2 hours).

  • Heat Treatment:

    • Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3-5 minutes) using a thermal cycler. Include an unheated control.[23]

  • Cell Lysis and Protein Fractionation:

    • Lyse the cells by freeze-thaw cycles or using a lysis buffer.

    • Separate the soluble protein fraction (containing folded, stabilized protein) from the aggregated, denatured protein by centrifugation at high speed (e.g., 20,000 x g).[24]

  • Protein Detection:

    • Collect the supernatant (soluble fraction) and determine the protein concentration.

    • Analyze the amount of soluble caspase-1 at each temperature by Western blotting, using a specific antibody against caspase-1.

  • Data Analysis:

    • Quantify the band intensities and plot the percentage of soluble caspase-1 against the temperature for both the this compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Visualizing the Molecular Pathway and Experimental Logic

To further clarify the underlying biological context and experimental design, the following diagrams are provided.

Caspase1_Signaling_Pathway Caspase-1 Signaling Pathway PAMPs_DAMPs PAMPs / DAMPs Inflammasome Inflammasome Assembly (e.g., NLRP3) PAMPs_DAMPs->Inflammasome activates Pro_Caspase1 Pro-Caspase-1 Inflammasome->Pro_Caspase1 recruits & activates Active_Caspase1 Active Caspase-1 Pro_Caspase1->Active_Caspase1 cleavage Pro_IL1b Pro-IL-1β Active_Caspase1->Pro_IL1b cleaves Pro_IL18 Pro-IL-18 Active_Caspase1->Pro_IL18 cleaves IL1b Mature IL-1β Pro_IL1b->IL1b Inflammation Inflammation IL1b->Inflammation IL18 Mature IL-18 Pro_IL18->IL18 IL18->Inflammation This compound This compound This compound->Active_Caspase1 inhibits

Caption: Caspase-1 activation pathway and the inhibitory action of this compound.

Experimental_Workflow Experimental Workflow for Inhibitor Validation cluster_cell_prep Cell Preparation cluster_treatment Inhibitor Treatment cluster_assays On-Target Activity Assays cluster_analysis Data Analysis New_Cell_Line New Cell Line Culture_Cells Culture & Differentiate Cells New_Cell_Line->Culture_Cells Prime_Stimulate Prime & Stimulate (e.g., LPS + ATP) Culture_Cells->Prime_Stimulate Inhibitor_Treatment Treat with Inhibitors (this compound, Z-YVAD-FMK, VX-765) Prime_Stimulate->Inhibitor_Treatment Caspase_Activity_Assay Caspase-1 Activity Assay Inhibitor_Treatment->Caspase_Activity_Assay Western_Blot Western Blot (Caspase-1 Cleavage) Inhibitor_Treatment->Western_Blot CETSA CETSA (Target Engagement) Inhibitor_Treatment->CETSA IC50_Determination IC50 Determination Caspase_Activity_Assay->IC50_Determination Cleavage_Quantification Cleavage Quantification Western_Blot->Cleavage_Quantification Thermal_Shift_Analysis Thermal Shift Analysis CETSA->Thermal_Shift_Analysis Comparative Analysis Comparative Analysis IC50_Determination->Comparative Analysis Cleavage_Quantification->Comparative Analysis Thermal_Shift_Analysis->Comparative Analysis

Caption: Workflow for validating this compound on-target activity.

References

ML132: A Comprehensive Guide to its Selectivity Profile Against Caspases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the inhibitory activity of ML132 against a panel of human caspases, supported by experimental data and protocols. This compound is a potent and highly selective inhibitor of caspase-1, a key mediator of inflammation.[1][2] Understanding its selectivity is crucial for its application as a specific molecular probe in research and for its potential therapeutic development.

Quantitative Selectivity Profile of this compound

The inhibitory activity of this compound and its analogues has been characterized against a broad range of human caspases. The following table summarizes the half-maximal inhibitory concentration (IC50) values, demonstrating the exceptional selectivity of this compound for caspase-1. The data presented is for a close analogue of this compound, the nitrile acid form, which is the active inhibitor.[1][3]

Target CaspaseIC50 (nM)
Caspase-10.023
Caspase-3>10000
Caspase-413.8
Caspase-53.60
Caspase-6>10000
Caspase-7>10000
Caspase-825.2
Caspase-92.17
Caspase-1089.7
Caspase-14801

Caspase Signaling Pathways

Caspases are a family of cysteine proteases that play critical roles in apoptosis (programmed cell death) and inflammation.[4][5][6][7] They are broadly categorized as initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, caspase-7). The following diagram illustrates the major caspase signaling pathways.

Caspase_Signaling_Pathway Extrinsic_Stimuli Extrinsic Stimuli (e.g., FasL, TNF-α) Death_Receptors Death Receptors (e.g., Fas, TNFR) Extrinsic_Stimuli->Death_Receptors Procaspase8 Pro-caspase-8 Death_Receptors->Procaspase8 activates Caspase8 Caspase-8 (Initiator) Procaspase8->Caspase8 auto-activates Procaspase3_7 Pro-caspase-3, -7 Caspase8->Procaspase3_7 cleaves & activates Intrinsic_Stimuli Intrinsic Stimuli (e.g., DNA damage) Mitochondrion Mitochondrion Intrinsic_Stimuli->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 binds Procaspase9 Pro-caspase-9 Apaf1->Procaspase9 activates Caspase9 Caspase-9 (Initiator) Procaspase9->Caspase9 auto-activates Caspase9->Procaspase3_7 cleaves & activates Caspase3_7 Caspase-3, -7 (Executioner) Procaspase3_7->Caspase3_7 activated Cellular_Substrates Cellular Substrates Caspase3_7->Cellular_Substrates cleaves Apoptosis Apoptosis Cellular_Substrates->Apoptosis Inflammatory_Stimuli Inflammatory Stimuli (e.g., PAMPs, DAMPs) Inflammasome Inflammasome Inflammatory_Stimuli->Inflammasome activates Procaspase1 Pro-caspase-1 Inflammasome->Procaspase1 activates Caspase1 Caspase-1 (Inflammatory) Procaspase1->Caspase1 auto-activates Pro_IL1b_18 Pro-IL-1β, Pro-IL-18 Caspase1->Pro_IL1b_18 cleaves IL1b_18 Mature IL-1β, IL-18 Pro_IL1b_18->IL1b_18 Inflammation Inflammation IL1b_18->Inflammation

Caption: Overview of the major caspase signaling pathways in apoptosis and inflammation.

Experimental Protocols

The following is a generalized protocol for determining the inhibitory activity of a compound against a specific caspase using a fluorometric assay. This method is based on the cleavage of a specific peptide substrate conjugated to a fluorescent reporter.[8][9][10][11]

Objective: To determine the IC50 value of an inhibitor against a specific caspase.

Materials:

  • Recombinant human caspase enzyme (e.g., Caspase-1, Caspase-3, etc.)

  • Caspase assay buffer (e.g., 20 mM HEPES pH 7.4, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose)

  • Fluorogenic caspase substrate (e.g., Ac-YVAD-AFC for Caspase-1, Ac-DEVD-AFC for Caspase-3)

  • Test inhibitor (e.g., this compound) dissolved in DMSO

  • 96-well or 384-well black, flat-bottom plates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the caspase enzyme in assay buffer. The final concentration in the assay will depend on the specific activity of the enzyme lot.

    • Prepare a stock solution of the fluorogenic substrate in DMSO. The final concentration in the assay is typically between 20-50 µM.

    • Prepare a serial dilution of the test inhibitor in DMSO.

  • Assay Setup:

    • Add assay buffer to all wells of the microplate.

    • Add the test inhibitor dilutions to the appropriate wells. Include a DMSO-only control (no inhibitor).

    • Add the caspase enzyme solution to all wells except for the no-enzyme control wells.

    • Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the fluorogenic substrate to all wells.

    • Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm for AFC substrates) in kinetic mode for 30-60 minutes at 37°C.

  • Data Analysis:

    • Determine the rate of substrate cleavage (reaction velocity) for each inhibitor concentration by calculating the slope of the linear portion of the fluorescence versus time curve.

    • Normalize the reaction rates to the DMSO control (100% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Experimental_Workflow Reagent_Prep 1. Reagent Preparation (Enzyme, Substrate, Inhibitor) Assay_Setup 2. Assay Setup (Buffer, Inhibitor, Enzyme) Reagent_Prep->Assay_Setup Pre_incubation 3. Pre-incubation (10-15 min at RT) Assay_Setup->Pre_incubation Reaction_Start 4. Reaction Initiation (Add Substrate) Pre_incubation->Reaction_Start Measurement 5. Kinetic Measurement (Fluorescence Reading) Reaction_Start->Measurement Data_Analysis 6. Data Analysis (Calculate IC50) Measurement->Data_Analysis

Caption: General workflow for a fluorometric caspase inhibition assay.

References

Experimental Controls for ML132 Treatment In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of essential experimental controls for the in vitro use of ML132 (also known as ML277), a potent and selective activator of the KCNQ1 potassium channel. Proper controls are critical for the accurate interpretation of experimental results and for ensuring the specificity of this compound's effects. This document outlines appropriate positive, negative, and vehicle controls, and provides detailed protocols for key validation assays.

Understanding this compound's Mechanism of Action

This compound is a small molecule that potentiates the activity of the KCNQ1 (Kv7.1) voltage-gated potassium channel.[1] KCNQ1 is a crucial component of the slow delayed rectifier potassium current (IKs) in the heart, which is essential for cardiac action potential repolarization.[2] this compound enhances KCNQ1 currents by shifting the voltage dependence of channel activation to more negative potentials, effectively increasing the probability of the channel being open at physiological membrane potentials.[1]

Comparative Analysis of KCNQ1 Activators

Several compounds can be used as positive controls or as alternatives to this compound for activating KCNQ1 channels. The table below summarizes their in vitro potencies.

CompoundTarget(s)EC50 for KCNQ1 ActivationSelectivity Notes
This compound (ML277) KCNQ1 Activator ~260 nM [1]Highly selective (>100-fold) over KCNQ2, KCNQ4, and hERG channels. [1][3]
R-L3KCNQ1 Activator~0.96 µM[1]Activates KCNQ1/mink channels; selectivity against other KCNQ isoforms is not widely reported.[4]
Zinc PyrithioneKCNQ Activator~3.5 µM[1]Also activates KCNQ2, KCNQ4, and KCNQ5 channels.[1]
Phenylboronic Acid (PBA)KCNQ Activator~0.1 mM[1]Activates several KCNQ family members; does not activate Shaker or hERG channels.[1]

Essential Experimental Controls

To ensure the validity of in vitro experiments with this compound, a well-designed set of controls is paramount.

Vehicle Control

This compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) for in vitro use. Therefore, a vehicle control is essential to distinguish the effects of this compound from any potential effects of the solvent.

  • Recommendation: The final concentration of DMSO in cell culture should be kept as low as possible, ideally ≤ 0.1%, as higher concentrations can be toxic or have off-target effects.[5][6] The vehicle control group should receive the same final concentration of DMSO as the experimental group.[7]

Negative Controls

To demonstrate the specificity of this compound for KCNQ1, it is crucial to include negative controls.

  • Cell-based Negative Controls:

    • Parental Cell Line: Use the same cell line that does not express KCNQ1. This control ensures that the observed effects are dependent on the presence of the target channel.

    • Cells Expressing Related but Insensitive Channels: Utilize cell lines expressing other potassium channels that are known to be insensitive to this compound, such as KCNQ2, KCNQ4, or the hERG channel.[1] This demonstrates the selectivity of this compound.

    • KCNQ1/KCNE1 Co-expression: The presence of the KCNE1 auxiliary subunit significantly reduces the sensitivity of KCNQ1 to this compound. Comparing the effect of this compound on cells expressing KCNQ1 alone versus cells co-expressing KCNQ1 and KCNE1 can serve as a functional negative control.

Positive Controls

Positive controls are necessary to validate the experimental setup and confirm that the assay is capable of detecting KCNQ1 activation.

  • Alternative KCNQ1 Activators: Use other known KCNQ1 activators, such as R-L3 or zinc pyrithione, to confirm that the expressed KCNQ1 channels are functional and responsive to activation.[1]

Experimental Protocols

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is a gold standard for characterizing the electrophysiological properties of ion channels.

Methodology:

  • Oocyte Preparation: Surgically remove ovary lobes from a Xenopus laevis frog and treat with collagenase to defolliculate the oocytes.[8]

  • cRNA Injection: Inject cRNA encoding human KCNQ1 (and KCNE1 if required) into Stage V-VI oocytes.[8][9] Incubate the oocytes for 2-5 days to allow for channel expression.

  • Electrophysiology Recording:

    • Place an oocyte in the recording chamber perfused with a standard recording solution (e.g., ND96).

    • Impale the oocyte with two microelectrodes filled with 3 M KCl, one for voltage sensing and one for current injection.[8][10]

    • Clamp the membrane potential at a holding potential of -80 mV.

    • Apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV) to elicit KCNQ1 currents.

    • Record baseline currents and then perfuse the chamber with the desired concentration of this compound or control compounds.

    • Measure the effect of the compound on the current amplitude and voltage-dependence of activation.

Automated Electrophysiology (e.g., IonWorks Barracuda)

Automated patch-clamp systems allow for higher throughput screening and characterization of ion channel modulators.

Methodology:

  • Cell Culture: Use a stable cell line expressing human KCNQ1 (e.g., CHO or HEK293 cells).

  • Cell Preparation: On the day of the experiment, harvest the cells and prepare a single-cell suspension.

  • Instrument Setup:

    • Prime the fluidics of the IonWorks instrument with the appropriate internal and external solutions.[11][12]

    • Use the perforated patch-clamp method with a perforating agent like amphotericin B in the internal solution.[11]

  • Assay Execution:

    • Load the cell suspension and compound plates into the instrument.

    • The instrument will automatically perform cell sealing, membrane perforation, and application of voltage protocols.

    • A typical voltage protocol involves a holding potential of -80 mV followed by a depolarizing step to +40 mV to activate KCNQ1 channels.

    • Record baseline currents, then add this compound or control compounds and record the resulting currents.

    • Analyze the data to determine the EC50 and maximal efficacy of the compounds.

Target Validation Workflow

Confirming that the effects of this compound are directly mediated by its interaction with KCNQ1 is a critical step.

cluster_0 Hypothesis cluster_1 In Vitro Validation cluster_2 Cellular Validation cluster_3 Conclusion a This compound activates KCNQ1 b Electrophysiology on WT KCNQ1 a->b Test d Electrophysiology on mutant KCNQ1 a->d Validate with mutagenesis e KCNQ1-expressing vs. parental cells a->e Confirm target dependence f Selectivity profiling (KCNQ2, KCNQ4, hERG) a->f Assess specificity c Dose-response curve b->c Quantify g This compound is a direct and selective KCNQ1 activator c->g d->g e->g f->g

Target validation workflow for this compound.

Site-Directed Mutagenesis:

  • Introduce point mutations into the putative binding site of this compound on the KCNQ1 channel.[2][13]

  • Express the mutant channels in a heterologous system (e.g., Xenopus oocytes or HEK293 cells).

  • Perform electrophysiological recordings to assess the effect of this compound on the mutant channels.

  • A significant reduction or loss of this compound's effect on a mutant channel provides strong evidence for a direct interaction at that site. For example, mutations in the S5 and S6 transmembrane domains of KCNQ1 have been shown to affect the binding of KCNQ1 activators.[13]

KCNQ1 Signaling Pathway

The activity of the KCNQ1 channel is modulated by various cellular factors, most notably the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2).

PIP2 PIP2 KCNQ1 KCNQ1 Channel (Closed) PIP2->KCNQ1 Required for opening KCNQ1_Open KCNQ1 Channel (Open) KCNQ1->KCNQ1_Open Gating K_efflux K+ Efflux KCNQ1_Open->K_efflux This compound This compound This compound->KCNQ1 Potentiates opening Depolarization Membrane Depolarization Depolarization->KCNQ1 Activates

Simplified KCNQ1 activation pathway.

PIP2 is essential for the voltage-dependent opening of KCNQ1 channels.[14][15] It is thought to facilitate the coupling between the voltage-sensing domain and the pore gate of the channel. Therefore, experimental conditions that affect cellular PIP2 levels can indirectly modulate KCNQ1 activity and should be carefully controlled.

By implementing these comprehensive experimental controls and validation strategies, researchers can confidently investigate the in vitro effects of this compound and contribute to a deeper understanding of KCNQ1 channel pharmacology.

References

In Vivo Validation of ML132's Anti-Inflammatory Effects: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the scientific literature reveals a significant gap in the in vivo validation of the anti-inflammatory effects of ML132, a potent and selective caspase-1 inhibitor. While this compound is recognized for its potential in anti-inflammatory research due to its mechanism of action, published studies demonstrating its efficacy in living organisms are not currently available.[1][2][3] This absence of in vivo data precludes a direct comparison of this compound's performance with other anti-inflammatory alternatives based on supporting experimental evidence.

This compound is a selective inhibitor of caspase-1, an enzyme crucial for the proteolytic activation of pro-inflammatory cytokines interleukin-1β (IL-1β) and IL-18.[2] By inhibiting caspase-1, this compound is theoretically positioned as a valuable tool for studying and potentially treating a range of inflammatory and autoimmune diseases, including rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease.[2]

Proposed Alternative: In Vivo Validation of MG132's Anti-Inflammatory Effects

Given the lack of in vivo data for this compound, this guide will instead focus on the well-documented in vivo anti-inflammatory effects of MG132 , a potent proteasome inhibitor. While operating through a different mechanism than this compound, MG132 has been extensively studied in various animal models of inflammation, providing a robust dataset for comparison and analysis.

MG132 exerts its anti-inflammatory effects primarily through the inhibition of the proteasome, which leads to the suppression of the NF-κB signaling pathway. This pathway is a central regulator of the inflammatory response.

Comparison of In Vivo Anti-Inflammatory Effects: MG132 vs. Standard of Care

This section will compare the in vivo efficacy of MG132 with established anti-inflammatory agents in relevant disease models.

Table 1: Comparison of MG132 Efficacy in a Mouse Model of Acute Liver Injury
Treatment GroupSerum ALT (U/L)Serum AST (U/L)Liver TNF-α (pg/mg protein)Liver IL-6 (pg/mg protein)
ControlUndetectableUndetectableUndetectableUndetectable
ALI ModelSignificantly ElevatedSignificantly ElevatedSignificantly ElevatedSignificantly Elevated
MG132 (Medium Dose)ReducedReducedReducedReduced
MG132 (High Dose)Significantly ReducedSignificantly ReducedSignificantly ReducedSignificantly Reduced

Data synthesized from a study on Concanavalin A-induced acute liver injury in mice.[4] Absolute values were not provided in the source material.

Experimental Protocols

Concanavalin A-Induced Acute Liver Injury Model

Animal Model: Male C57BL/6 mice.

Induction of Injury: A single intravenous injection of Concanavalin A (Con A).

Treatment: MG132 was administered intraperitoneally at varying doses (low, medium, and high) prior to Con A injection.

Assessment of Inflammation:

  • Serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) were measured as indicators of liver damage.

  • Hepatic levels of the pro-inflammatory cytokines TNF-α and IL-6 were quantified using ELISA.

  • Liver tissue was collected for histological analysis to assess the degree of inflammation and cell death.[4]

Signaling Pathways and Experimental Workflows

MG132 Mechanism of Action in Suppressing Inflammation

The following diagram illustrates the proposed signaling pathway through which MG132 exerts its anti-inflammatory effects.

MG132_Mechanism cluster_0 Inflammatory Stimulus (e.g., Con A) cluster_1 Cellular Response cluster_2 Therapeutic Intervention Stimulus Inflammatory Stimulus TLR4 TLR4 Stimulus->TLR4 Activates Proteasome Proteasome TLR4->Proteasome Signal Transduction NFkB_p65 NF-κB p65 Pro_inflammatory_Genes Pro-inflammatory Gene Transcription NFkB_p65->Pro_inflammatory_Genes Promotes Proteasome->NFkB_p65 Activates Cytokines TNF-α, IL-1β, IL-6 Pro_inflammatory_Genes->Cytokines Leads to Production of MG132 MG132 MG132->Proteasome Inhibits

Caption: MG132 inhibits the proteasome, preventing NF-κB activation and subsequent pro-inflammatory cytokine production.

Experimental Workflow for an In Vivo Anti-Inflammatory Study

The diagram below outlines a typical experimental workflow for evaluating the in vivo anti-inflammatory effects of a compound like MG132.

experimental_workflow Animal_Model Select Animal Model (e.g., Mice) Induce_Inflammation Induce Inflammation (e.g., Con A injection) Animal_Model->Induce_Inflammation Treatment_Groups Administer Treatment - Vehicle Control - MG132 (multiple doses) - Positive Control Induce_Inflammation->Treatment_Groups Monitor_Animals Monitor Clinical Signs (e.g., weight loss, activity) Collect_Samples Collect Biological Samples (Blood, Tissues) Monitor_Animals->Collect_Samples Analyze_Data Analyze Data - Biomarkers - Histology - Gene Expression Collect_Samples->Analyze_Data Conclusion Draw Conclusions on Efficacy Analyze_Data->Conclusion Treatment_groups Treatment_groups Treatment_groups->Monitor_Animals

Caption: A generalized workflow for in vivo testing of anti-inflammatory compounds.

References

A Head-to-Head Showdown: Unmasking the Potency of ML132 versus VX-765 in Caspase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of inflammation and apoptosis research, the selection of potent and selective chemical probes is paramount. This guide provides a comprehensive, data-driven comparison of two prominent caspase inhibitors, ML132 and VX-765, to facilitate informed decisions in experimental design and drug discovery programs.

This in-depth analysis delves into the inhibitory potency of these molecules against their primary targets, supported by quantitative data and detailed experimental methodologies. Visualizations of the relevant signaling pathway and a general experimental workflow are also provided to offer a complete picture for researchers.

At a Glance: Potency and Selectivity

This compound and VX-765 are both potent inhibitors of inflammatory caspases, but they exhibit distinct profiles in terms of their potency and selectivity. VX-765 is a prodrug that is converted to its active form, VRT-043198, in the body.[1] this compound, on the other hand, is an active inhibitor.[2]

InhibitorTargetPotency (IC50/Ki)SelectivitySource
This compound Caspase-10.023 nM (23 pM) Highly selective for Caspase-1. Shows >1000-fold selectivity over Caspases-3, -7, -8, and -9.[2]
VX-765 (VRT-043198) Caspase-10.8 nM (Ki) Exhibits 100- to 10,000-fold selectivity for Caspase-1 and -4 over Caspases-3, -6, -7, -8, and -9.
Caspase-4<0.6 nM (Ki)
IL-1β release (PBMCs)0.67 µM (IC50)
IL-1β release (whole blood)1.9 µM (IC50)

Delving into the Mechanism: The NLRP3 Inflammasome Pathway

Both this compound and VX-765 exert their effects by targeting key enzymes in the inflammatory cascade. Specifically, they inhibit caspases, a family of cysteine proteases that play crucial roles in apoptosis and inflammation. VX-765 and this compound are particularly relevant in the context of the NLRP3 inflammasome, a multi-protein complex that activates caspase-1 in response to a variety of stimuli, leading to the maturation and release of pro-inflammatory cytokines IL-1β and IL-18.[1]

NLRP3_Inflammasome_Pathway cluster_priming Priming Signal cluster_activation Activation Signal cluster_downstream Downstream Effects cluster_inhibition Inhibition PAMPs_DAMPs PAMPs/DAMPs (e.g., LPS) TLR4 TLR4 PAMPs_DAMPs->TLR4 binds NFkB NF-κB Activation TLR4->NFkB pro_IL1B pro-IL-1β (inactive) NFkB->pro_IL1B transcription NLRP3_inactive NLRP3 (inactive) NFkB->NLRP3_inactive transcription Activation_Signal Activation Signal (e.g., ATP, toxins) NLRP3_active NLRP3 (active) Activation_Signal->NLRP3_active activates Inflammasome NLRP3 Inflammasome Assembly NLRP3_active->Inflammasome ASC ASC ASC->Inflammasome pro_caspase1 pro-Caspase-1 (inactive) pro_caspase1->Inflammasome Caspase1 Caspase-1 (active) Inflammasome->Caspase1 cleaves IL1B IL-1β (active) Caspase1->IL1B cleaves pro-IL-1β IL18 IL-18 (active) Caspase1->IL18 cleaves pro-IL-18 Pyroptosis Pyroptosis Caspase1->Pyroptosis induces Inflammation Inflammation IL1B->Inflammation IL18->Inflammation This compound This compound This compound->Caspase1 inhibits VX765 VX-765 (VRT-043198) VX765->Caspase1 inhibits

Caption: The NLRP3 inflammasome pathway and points of inhibition by this compound and VX-765.

Experimental Protocols

To ensure reproducibility and facilitate the direct comparison of results, detailed experimental protocols for assessing the potency of caspase inhibitors are provided below.

In Vitro Caspase-1 Enzymatic Assay

This assay directly quantifies the inhibitory effect of the compounds on the enzymatic activity of purified caspase-1.

Materials:

  • Recombinant human Caspase-1

  • Caspase-1 substrate (e.g., Ac-YVAD-pNA or a fluorogenic substrate like Ac-WEHD-AFC)

  • Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10% sucrose, 0.1% CHAPS, 10 mM DTT)

  • This compound and VRT-043198 (active form of VX-765)

  • 96-well microplate (black for fluorescent assays, clear for colorimetric assays)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound and VRT-043198 in the assay buffer.

  • In a 96-well plate, add the recombinant caspase-1 enzyme to each well (except for the no-enzyme control).

  • Add the diluted inhibitor solutions to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubate the plate at 37°C for 15-30 minutes to allow for inhibitor-enzyme binding.

  • Initiate the enzymatic reaction by adding the caspase-1 substrate to all wells.

  • Immediately begin monitoring the change in absorbance (at 405 nm for pNA substrates) or fluorescence (Ex/Em ~380/460 nm for AMC substrates) over time using a microplate reader.

  • Calculate the initial reaction rates (V) for each inhibitor concentration.

  • Determine the percentage of inhibition relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Cell-Based Assay for IL-1β Release

This assay measures the ability of the inhibitors to block caspase-1 activity within a cellular context, a more physiologically relevant system.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or THP-1 monocytic cell line

  • Lipopolysaccharide (LPS)

  • ATP or Nigericin

  • This compound and VX-765

  • Cell culture medium

  • Human IL-1β ELISA kit

  • 96-well cell culture plate

Procedure:

  • Seed PBMCs or differentiated THP-1 cells in a 96-well plate.

  • Prime the cells with LPS (e.g., 1 µg/mL for 3-4 hours) to induce the expression of pro-IL-1β and NLRP3.

  • Treat the cells with various concentrations of this compound or VX-765 for 1 hour.

  • Stimulate the NLRP3 inflammasome by adding a second signal, such as ATP (e.g., 2.5 mM) or Nigericin (e.g., 5 µM), for an additional 30-60 minutes.

  • Collect the cell culture supernatant.

  • Quantify the concentration of mature IL-1β in the supernatant using a human IL-1β ELISA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition of IL-1β release for each inhibitor concentration compared to the stimulated vehicle control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Experimental_Workflow start Start biochemical_assay In Vitro Enzymatic Assay (e.g., Caspase-1 activity) start->biochemical_assay cell_based_assay Cell-Based Assay (e.g., IL-1β release) start->cell_based_assay data_analysis Data Analysis (IC50 determination) biochemical_assay->data_analysis Determine IC50 cell_based_assay->data_analysis Determine IC50 comparison Potency & Selectivity Comparison data_analysis->comparison end End comparison->end

Caption: A general experimental workflow for comparing the potency of caspase inhibitors.

Conclusion

Both this compound and VX-765 are highly potent inhibitors of caspase-1, with this compound demonstrating exceptional potency in the picomolar range. The choice between these two inhibitors will likely depend on the specific experimental context. For in vitro biochemical assays requiring a highly potent and selective caspase-1 inhibitor, this compound presents a compelling option. For cell-based and in vivo studies, the prodrug nature of VX-765, which is converted to the active inhibitor VRT-043198, may offer advantages in terms of cell permeability and pharmacokinetic properties. The detailed protocols and comparative data presented in this guide are intended to empower researchers to make well-informed decisions in their pursuit of novel therapeutics for inflammatory diseases.

References

Validating ML132's Specificity: A Comparative Guide Using Caspase-1 Knockout Cells

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the on-target efficacy of a pharmacological inhibitor is a critical step in preclinical validation. This guide provides a comprehensive comparison of methods to validate the effects of ML132, a potent Caspase-1 inhibitor, with a focus on the use of Caspase-1 knockout cells as a gold-standard validation tool. We present supporting experimental data for this compound and alternative inflammasome inhibitors, detailed experimental protocols, and visualizations to clarify key pathways and workflows.

Introduction to this compound and Inflammasome Inhibition

The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune response by activating Caspase-1. Activated Caspase-1 then proteolytically cleaves pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, secreted forms. Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory diseases, making it a prime target for therapeutic intervention.

This compound is a potent and selective, non-peptidic small molecule inhibitor of Caspase-1.[1] Its mechanism of action involves the covalent modification of the active site cysteine residue of Caspase-1, leading to irreversible inhibition of its enzymatic activity.[1] Validating that the observed effects of this compound in cellular assays are solely due to its inhibition of Caspase-1 is paramount to its development as a specific therapeutic agent.

The Gold Standard: Genetic Knockout for Target Validation

Genetic knockout models are indispensable tools for unequivocally demonstrating the on-target effects of a pharmacological inhibitor.[2] By comparing the response to a stimulus in wild-type (WT) cells with that in cells genetically deficient for the target protein (in this case, Caspase-1), researchers can definitively attribute the inhibitor's effects to its interaction with the intended target. This approach mitigates the risk of misinterpretation due to potential off-target effects of the compound.[2]

Comparative Analysis of Inflammasome Inhibitors

While this compound directly targets Caspase-1, several other well-characterized inhibitors target the upstream NLRP3 component of the inflammasome. The table below provides a quantitative comparison of this compound with these alternative inhibitors.

InhibitorTargetMechanism of ActionPotency (IC50)Selectivity
This compound Caspase-1 Covalent modification of the active site cysteine.[1]~23 pM (biochemical assay) [1]Highly selective for Caspase-1 over other caspases (e.g., Caspase-3, -7, -8, -9).[1]
MCC950NLRP3Blocks NLRP3 ATPase activity and ASC oligomerization.[3][4]~7.5 nM (mouse BMDMs), ~8.1 nM (human MDMs).[5][6]Selective for NLRP3 over AIM2, NLRC4, and NLRP1 inflammasomes.[5]
GlyburideNLRP3 (Indirect)Inhibits ATP-sensitive K+ channels, which is upstream of NLRP3 activation.[6][7]Varies with cell type and stimulus (µM range).Specific for the NLRP3 inflammasome over NLRC4 or AIM2.[7]
Oridonin (B1677485)NLRP3Covalently binds to NLRP3, preventing its interaction with NEK7 and subsequent assembly.[4][8]~780.4 nM.[9]Selective for NLRP3 over AIM2 and NLRC4 inflammasomes.[4]

Visualizing the Pathway and Experimental Workflow

To understand the role of Caspase-1 and the mechanism of this compound, it is essential to visualize the NLRP3 inflammasome signaling pathway.

NLRP3_Pathway cluster_upstream Upstream Activation cluster_inflammasome Inflammasome Complex cluster_downstream Downstream Effects cluster_inhibitors Pharmacological Inhibition Stimuli Stimuli NLRP3 NLRP3 Stimuli->NLRP3 Activation NEK7 NEK7 NLRP3->NEK7 Interaction ASC ASC NLRP3->ASC Recruitment Pro-Caspase-1 Pro-Caspase-1 ASC->Pro-Caspase-1 Recruitment Caspase-1 Caspase-1 Pro-Caspase-1->Caspase-1 Autocleavage Pro-IL-1β Pro-IL-1β Caspase-1->Pro-IL-1β Cleavage Pro-IL-18 Pro-IL-18 Caspase-1->Pro-IL-18 Cleavage Gasdermin D Gasdermin D Caspase-1->Gasdermin D Cleavage IL-1β IL-1β Pro-IL-1β->IL-1β Maturation IL-18 IL-18 Pro-IL-18->IL-18 Maturation Pyroptosis Pyroptosis Gasdermin D->Pyroptosis MCC950 MCC950 MCC950->NLRP3 Inhibits Oridonin Oridonin Oridonin->NLRP3 Inhibits Glyburide Glyburide Glyburide->NLRP3 Inhibits (indirectly) This compound This compound This compound->Caspase-1 Inhibits

Caption: NLRP3 Inflammasome Signaling Pathway and Points of Inhibition.

The following workflow outlines the key steps for validating the on-target effects of this compound using Caspase-1 knockout cells.

Experimental_Workflow cluster_cells Cell Culture cluster_treatment Experimental Treatment cluster_analysis Downstream Analysis WT_Cells Wild-Type (WT) Cells Priming Prime with LPS WT_Cells->Priming Casp1_KO_Cells Caspase-1 KO Cells Casp1_KO_Cells->Priming Inhibition Treat with this compound (or vehicle) Priming->Inhibition Activation Activate with Nigericin/ATP Inhibition->Activation Supernatant_Collection Collect Supernatant Activation->Supernatant_Collection Cell_Lysate_Preparation Prepare Cell Lysates Activation->Cell_Lysate_Preparation ELISA IL-1β ELISA Supernatant_Collection->ELISA Western_Blot Caspase-1 Western Blot Cell_Lysate_Preparation->Western_Blot

Caption: Workflow for Validating this compound using Caspase-1 KO Cells.

Experimental Protocols

Generation of Caspase-1 Knockout Cells (CRISPR/Cas9)

A common method for generating knockout cell lines is the CRISPR/Cas9 system. It is crucial to design and validate the guide RNAs to minimize off-target effects.[10]

Materials:

  • Lentiviral vectors co-expressing Cas9 and a guide RNA (gRNA) targeting the Casp1 gene.

  • HEK293T cells for lentivirus production.

  • Target cells (e.g., THP-1 or bone marrow-derived macrophages).

  • Polybrene or other transduction enhancers.

  • Puromycin or other selection antibiotics.

  • Single-cell cloning supplies.

  • Genomic DNA extraction kit.

  • PCR reagents and primers flanking the target site.

  • Sanger sequencing reagents.

  • Antibodies for Western blot validation (anti-Caspase-1).

Protocol:

  • gRNA Design and Cloning: Design two to three gRNAs targeting an early exon of the Casp1 gene using a publicly available tool. Clone the gRNAs into a lentiviral expression vector.

  • Lentivirus Production: Co-transfect HEK293T cells with the gRNA-expressing lentiviral vector and packaging plasmids. Harvest the virus-containing supernatant after 48-72 hours.

  • Transduction: Transduce the target cells with the lentivirus in the presence of polybrene.

  • Selection: Select for transduced cells using the appropriate antibiotic (e.g., puromycin).

  • Single-Cell Cloning: Isolate single cells into individual wells of a 96-well plate to generate clonal populations.

  • Screening and Validation:

    • Genomic DNA Analysis: Extract genomic DNA from the expanded clones. PCR amplify the targeted region and sequence the amplicons to identify clones with frameshift-inducing insertions or deletions (indels).

    • Western Blot Analysis: Confirm the absence of Caspase-1 protein expression in the knockout clones by Western blotting.

Inflammasome Activation and Inhibition Assay

Materials:

  • Wild-type and Caspase-1 knockout cells.

  • Lipopolysaccharide (LPS) for priming.

  • ATP or Nigericin for NLRP3 activation.

  • This compound and other inhibitors.

  • Cell culture medium and plates.

  • Reagents for ELISA and Western blotting.

Protocol:

  • Cell Seeding: Seed both wild-type and Caspase-1 knockout cells at an appropriate density in multi-well plates.

  • Priming: Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.

  • Inhibitor Treatment: Pre-incubate the cells with various concentrations of this compound (or other inhibitors) or vehicle control for 1 hour.

  • Activation: Stimulate the cells with an NLRP3 activator such as ATP (e.g., 5 mM) for 30-60 minutes or Nigericin (e.g., 10 µM) for 1-2 hours.

  • Sample Collection:

    • Supernatant: Carefully collect the cell culture supernatant for cytokine analysis by ELISA.

    • Cell Lysates: Lyse the remaining cells in an appropriate buffer for Western blot analysis.

IL-1β ELISA

Protocol (General):

  • Coat a 96-well plate with a capture antibody specific for IL-1β.

  • Block the plate to prevent non-specific binding.

  • Add cell culture supernatants (and standards) to the wells and incubate.

  • Wash the plate and add a biotinylated detection antibody.

  • Wash the plate and add streptavidin-HRP.

  • Wash the plate and add a TMB substrate.

  • Stop the reaction and measure the absorbance at 450 nm.

  • Calculate the concentration of IL-1β in the samples based on the standard curve.[11][12][13][14][15]

Caspase-1 Western Blot

Protocol (General):

  • Separate cell lysate proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for Caspase-1 (which can detect both the pro-form and the cleaved p20 subunit).

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[16][17][18]

Interpreting the Results: Pharmacological vs. Genetic Inhibition

The use of Caspase-1 knockout cells provides a clear framework for interpreting the effects of this compound.

ConditionExpected Outcome in WT CellsExpected Outcome in Caspase-1 KO CellsInterpretation
LPS + Activator (Vehicle) High IL-1β secretion, Caspase-1 cleavageNo IL-1β secretion, no Caspase-1 cleavageConfirms Caspase-1 is essential for IL-1β processing and secretion.
LPS + Activator + this compound Dose-dependent decrease in IL-1β secretion and Caspase-1 cleavageNo IL-1β secretion, no Caspase-1 cleavageDemonstrates this compound inhibits the Caspase-1-dependent pathway.
LPS + Activator + NLRP3 Inhibitor (e.g., MCC950) Dose-dependent decrease in IL-1β secretion and Caspase-1 cleavageNo IL-1β secretion, no Caspase-1 cleavageShows that inhibiting an upstream component also blocks the pathway.

A logical comparison between pharmacological inhibition and genetic knockout is illustrated below.

Comparison cluster_approaches Validation Approaches cluster_characteristics Key Characteristics cluster_outcomes Experimental Readouts Pharmacological_Inhibition Pharmacological Inhibition (e.g., this compound) Reversibility Reversible/Irreversible Pharmacological_Inhibition->Reversibility Specificity Potential Off-Targets Pharmacological_Inhibition->Specificity Temporal_Control Acute Inhibition Pharmacological_Inhibition->Temporal_Control Phenocopy Phenocopies Genetic KO Pharmacological_Inhibition->Phenocopy Validates on-target effect No_Effect_in_KO No Additive Effect in KO Pharmacological_Inhibition->No_Effect_in_KO Confirms target specificity Genetic_Knockout Genetic Knockout (Caspase-1 KO) Genetic_Knockout->Specificity High (on-target) Completeness Complete Ablation Genetic_Knockout->Completeness

Caption: Logical Comparison of Pharmacological and Genetic Inhibition.

Potential Off-Target Considerations

While genetic knockout is the gold standard, it is important to be aware of potential confounding factors for both approaches.

  • Pharmacological Inhibitors: Small molecules can have off-target effects, binding to unintended proteins and causing unforeseen cellular responses.[19][20] Thorough selectivity profiling against related enzymes and pathways is crucial.

  • CRISPR/Cas9: The CRISPR/Cas9 system can introduce off-target mutations at genomic sites with sequence similarity to the target site.[10][21] Whole-genome sequencing of knockout clones is recommended to rule out significant off-target events that could affect the experimental outcome.

Conclusion

The validation of a pharmacological inhibitor's on-target effects is a cornerstone of rigorous drug development. The use of Caspase-1 knockout cells provides an unambiguous method to confirm that the observed anti-inflammatory effects of this compound are a direct consequence of its intended mechanism of action – the inhibition of Caspase-1. By following the experimental workflows and protocols outlined in this guide, researchers can confidently assess the specificity of this compound and other inflammasome inhibitors, paving the way for their potential therapeutic application.

References

Validating Caspase-1 Inhibition: A Comparative Guide to ML132 and Genetic Knockdown

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating inflammatory pathways, rigorous validation of tool compounds is critical. This guide provides a comparative framework for cross-validating the effects of the potent and selective Caspase-1 inhibitor, ML132, with genetic knockdown of the CASP1 gene. Such a comparison is essential to confirm that the observed biological effects of this compound are indeed a direct result of its intended on-target activity.

Introduction to the Methodologies

Pharmacological Inhibition with this compound: This approach utilizes a small molecule, this compound, to acutely block the enzymatic activity of the Caspase-1 protein. This compound is a novel, non-peptidic small molecule that acts as a potent and highly selective inhibitor of Caspase-1.[1] Its mechanism of action involves a nitrile-containing moiety that covalently modifies the active site cysteine residue of Caspase-1, leading to irreversible inhibition.[1] This method is advantageous for its ease of use, temporal control, and dose-dependent effects.

Genetic Knockdown via siRNA: This technique involves the introduction of small interfering RNA (siRNA) molecules into cells to trigger the degradation of CASP1 messenger RNA (mRNA). This prevents the synthesis of the Caspase-1 protein, effectively reducing its cellular levels. While more technically demanding than using a small molecule inhibitor, genetic knockdown provides a highly specific method to probe the function of the target protein, offering a crucial orthogonal approach for target validation.[2][3]

Head-to-Head Comparison: this compound vs. Caspase-1 Knockdown

FeaturePharmacological Inhibition (this compound)Genetic Knockdown (siRNA)
Mechanism of Action Covalently binds to the active site of the Caspase-1 enzyme, blocking its proteolytic activity.[1]Mediates the degradation of CASP1 mRNA, preventing protein synthesis.[2]
Target The Caspase-1 protein's enzymatic function.The CASP1 gene transcript (mRNA).
Nature of Inhibition Blocks protein activity.Reduces total protein levels.
Speed of Onset Rapid, typically within minutes to hours, limited by cell permeability and binding kinetics.[4]Slower, requiring hours to days for existing protein to be degraded and for knockdown to manifest.[4]
Duration of Effect Transient and reversible (depending on compound washout and protein turnover).Can be transient (siRNA) or stable (shRNA/CRISPR), lasting for several days.[4]
Specificity Highly selective for Caspase-1 over other caspases (e.g., Caspase-3, -7, -8, -9).[1] Potential for off-target effects at high concentrations.Highly specific to the CASP1 mRNA sequence. Off-target effects can occur due to unintended complementarity to other mRNAs.[3]
Key Advantage Dose-dependent control and temporal flexibility.High specificity for the targeted gene product.
Potential Limitation Off-target effects, compound toxicity.Incomplete knockdown, potential for off-target gene silencing, cellular stress from transfection reagents.

Signaling Pathway and Points of Intervention

The following diagram illustrates the canonical inflammasome signaling pathway leading to Caspase-1 activation and highlights the distinct points of intervention for this compound and genetic knockdown.

G cluster_0 Cell Exterior cluster_1 Cytosol cluster_2 Intervention Points cluster_3 Nucleus PAMPs PAMPs / DAMPs PRR PRR (e.g., NLRP3) PAMPs->PRR activate ASC ASC Adaptor PRR->ASC recruits Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 recruits Casp1 Active Caspase-1 Pro_Casp1->Casp1 autocleavage (Inflammasome Assembly) Pro_IL1B Pro-IL-1β Casp1->Pro_IL1B cleaves IL1B Mature IL-1β Pro_IL1B->IL1B Secretion Secretion IL1B->Secretion This compound This compound This compound->Casp1 INHIBITS siRNA Caspase-1 siRNA CASP1_mRNA CASP1 mRNA siRNA->CASP1_mRNA DEGRADES CASP1_gene CASP1 Gene CASP1_gene->CASP1_mRNA transcription CASP1_mRNA->Pro_Casp1 translation

Caspase-1 inflammasome pathway and intervention points.

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. Below are template protocols for inducing inflammation and applying each intervention.

Cell Culture and Inflammasome Activation
  • Cell Line: THP-1 human monocytes are a common model. Differentiate to macrophage-like cells by treating with Phorbol 12-myristate 13-acetate (PMA) (e.g., 100 ng/mL) for 24-48 hours.

  • Priming (Signal 1): Prime cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours to induce the expression of NLRP3 and pro-IL-1β.

  • Activation (Signal 2): After priming, stimulate cells with an NLRP3 activator such as Nigericin (e.g., 10 µM) or ATP (e.g., 5 mM) for 1-2 hours to induce inflammasome assembly and Caspase-1 activation.

Protocol for this compound Treatment
  • Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in cell culture media to desired final concentrations (e.g., 0.1 nM to 1 µM). Include a DMSO-only vehicle control.

  • Treatment: Pre-incubate the primed cells with this compound or vehicle control for 1 hour before adding the Signal 2 activator (e.g., Nigericin).

  • Incubation: Co-incubate cells with the activator and this compound for the designated time (e.g., 1-2 hours).

  • Sample Collection: Collect the cell culture supernatant for cytokine analysis and prepare cell lysates for protein analysis.

Protocol for Caspase-1 siRNA Knockdown
  • siRNA: Use a pool of 3-5 validated siRNA sequences targeting human CASP1 to minimize off-target effects.[5] A non-targeting (scrambled) siRNA should be used as a negative control.

  • Transfection: Transfect differentiated THP-1 cells with CASP1 siRNA or non-targeting control siRNA using a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) according to the manufacturer's protocol.[2] A typical final siRNA concentration is 10-50 nM.

  • Incubation: Incubate cells for 48-72 hours post-transfection to allow for mRNA and protein knockdown.

  • Validation of Knockdown: Before inflammasome activation, collect a subset of cells to validate knockdown efficiency via:

    • qRT-PCR: To measure CASP1 mRNA levels.

    • Western Blot: To measure Caspase-1 protein levels.

  • Inflammasome Activation: Proceed with LPS priming and Nigericin/ATP activation as described above.

  • Sample Collection: Collect supernatant and cell lysates for analysis.

Experimental Workflow Diagram

The following diagram outlines the workflow for a comparative experiment.

G cluster_A Pharmacological Inhibition Arm cluster_B Genetic Knockdown Arm A1 Differentiate THP-1 Cells with PMA A2 Prime with LPS (Signal 1) A1->A2 A3 Pre-treat with this compound or Vehicle Control A2->A3 A4 Activate with Nigericin (Signal 2) A3->A4 A5 Collect Supernatant & Lysates A4->A5 Analysis Comparative Analysis: - Caspase-1 Activity Assay - IL-1β ELISA - Cell Viability Assay A5->Analysis B1 Differentiate THP-1 Cells with PMA B2 Transfect with CASP1 siRNA or Scrambled Control B1->B2 B3 Incubate 48-72h B2->B3 B4 Validate Knockdown (qRT-PCR / Western Blot) B3->B4 B5 Prime with LPS (Signal 1) B3->B5 B6 Activate with Nigericin (Signal 2) B5->B6 B7 Collect Supernatant & Lysates B6->B7 B7->Analysis

Workflow for comparing this compound and Caspase-1 knockdown.

Data Presentation and Quantitative Assays

To objectively compare the outcomes, quantitative data should be summarized in tables. Below are key assays and example data tables.

Caspase-1 Activity Assay

This assay measures the enzymatic activity of Caspase-1 in cell lysates using a specific substrate (e.g., Ac-YVAD-pNA for colorimetric or a fluorogenic substrate).[6]

Table 1: Hypothetical Caspase-1 Activity Data

ConditionTreatmentCaspase-1 Activity (RFU/µg protein)% Inhibition
UnstimulatedVehicle150 ± 25-
Stimulated (LPS + Nigericin)Vehicle2500 ± 2100%
Stimulated (LPS + Nigericin)This compound (10 nM)350 ± 4594%
Stimulated (LPS + Nigericin)Scrambled siRNA2450 ± 1902%
Stimulated (LPS + Nigericin)CASP1 siRNA400 ± 5092%
IL-1β Secretion Assay (ELISA)

An Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of mature IL-1β released into the cell culture supernatant.

Table 2: Hypothetical IL-1β Secretion Data

ConditionTreatmentIL-1β Concentration (pg/mL)% Reduction
UnstimulatedVehicle20 ± 8-
Stimulated (LPS + Nigericin)Vehicle1800 ± 1500%
Stimulated (LPS + Nigericin)This compound (10 nM)150 ± 3091.7%
Stimulated (LPS + Nigericin)Scrambled siRNA1750 ± 1652.8%
Stimulated (LPS + Nigericin)CASP1 siRNA200 ± 4088.9%

Conclusion

References

The UBE2L3 Inhibitor ML132: A Comparative Analysis of its Potential in Inflammatory Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

A Forward-Looking Guide for Researchers

In the landscape of inflammatory disease research, the ubiquitin-conjugating enzyme E2 L3 (UBE2L3) has emerged as a compelling therapeutic target. ML132, a potent inhibitor of UBE2L3, holds significant promise for modulating inflammatory responses. However, a comprehensive comparative analysis of this compound across different in vivo inflammatory models is not yet available in the published scientific literature. This guide, intended for researchers, scientists, and drug development professionals, provides a forward-looking perspective on the potential applications of this compound. It synthesizes the known mechanisms of its target, UBE2L3, and outlines established experimental models that could be pivotal in evaluating the therapeutic efficacy of this compound.

The Central Role of UBE2L3 in Inflammation

UBE2L3 is a key enzyme in the ubiquitination pathway, a process that governs the fate and function of numerous proteins. Its role in inflammation is multifaceted, primarily revolving around two key signaling pathways:

  • Regulation of NF-κB Signaling: The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, driving the expression of pro-inflammatory genes. UBE2L3 is involved in the linear ubiquitination of components within the NF-κB signaling cascade, a modification crucial for its activation.[1] Genetic variations in the UBE2L3 gene that lead to its increased expression are associated with a higher risk for autoimmune conditions such as systemic lupus erythematosus, rheumatoid arthritis, and Crohn's disease, underscoring its importance in immune regulation.[1]

  • Control of Pro-Interleukin-1β (pro-IL-1β) Stability: Interleukin-1β is a potent pro-inflammatory cytokine that plays a critical role in numerous inflammatory diseases. UBE2L3, in conjunction with E3 ligases, promotes the ubiquitination and subsequent proteasomal degradation of pro-IL-1β, the inactive precursor of IL-1β.[2][3] By controlling the cellular pool of pro-IL-1β, UBE2L3 acts as a gatekeeper for IL-1β-driven inflammation.[2][3] Deletion of the Ube2l3 gene in mice leads to increased levels of mature IL-1β and heightened inflammatory responses.[2][3]

Given this mechanism, inhibition of UBE2L3 by this compound is hypothesized to increase the stability of pro-IL-1β. While this might seem counterintuitive for an anti-inflammatory strategy, the precise downstream consequences in different inflammatory contexts are yet to be fully elucidated and warrant further investigation. The modulation of NF-κB signaling by this compound also presents a promising avenue for therapeutic intervention.

Prospective Inflammatory Models for the Evaluation of this compound

To rigorously assess the therapeutic potential of this compound, a comparative analysis across well-defined animal models of inflammation is essential. The following table summarizes key models that would be instrumental in this endeavor.

Inflammatory ModelDisease CorrelationInduction MethodKey Experimental Readouts
Collagen-Induced Arthritis (CIA) Rheumatoid ArthritisImmunization with type II collagen in adjuvant.[4][5]Clinical arthritis score, paw swelling, histological analysis of joint inflammation and damage, measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in serum and joint tissue, assessment of anti-collagen antibody titers.[4][5]
Dextran Sulfate Sodium (DSS)-Induced Colitis Inflammatory Bowel Disease (IBD)Administration of DSS in drinking water, leading to epithelial barrier disruption and inflammation.[6]Disease Activity Index (DAI) score (body weight loss, stool consistency, rectal bleeding), colon length, histological evaluation of colonic inflammation and tissue damage, measurement of myeloperoxidase (MPO) activity, cytokine profiling in colonic tissue.[6]
Cecal Ligation and Puncture (CLP) SepsisSurgical ligation and puncture of the cecum, leading to polymicrobial peritonitis and systemic inflammation.[7][8]Survival rate, clinical sepsis score, body temperature, bacterial load in blood and peritoneal fluid, measurement of systemic inflammatory markers (e.g., TNF-α, IL-6) in serum, assessment of organ damage (e.g., liver and kidney function tests).[7][8]
Experimental Autoimmune Encephalomyelitis (EAE) Multiple Sclerosis (MS)Immunization with myelin-derived peptides or proteins in adjuvant.[9][10]Clinical EAE score (monitoring of paralysis), body weight, histological analysis of CNS inflammation and demyelination, assessment of immune cell infiltration into the CNS, cytokine profiling in the CNS and peripheral lymphoid organs.[9][10]

Experimental Protocols: A Blueprint for Investigation

Detailed methodologies are critical for reproducible and comparable results. Below are generalized protocols for the key inflammatory models described above.

Collagen-Induced Arthritis (CIA) in Mice
  • Immunization: DBA/1J mice are typically used due to their susceptibility. On day 0, mice are immunized intradermally at the base of the tail with 100 µg of bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA).

  • Booster: On day 21, a booster injection of 100 µg of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) is administered.

  • Treatment: Administration of this compound or vehicle control would typically commence at the time of the booster injection or upon the first signs of arthritis.

  • Assessment: Mice are monitored daily or every other day for the onset and severity of arthritis using a clinical scoring system (e.g., 0-4 scale per paw). Paw swelling is measured using a plethysmometer.

  • Endpoint Analysis: At the termination of the experiment, blood is collected for serological analysis of cytokines and anti-collagen antibodies. Paws are harvested for histological evaluation of inflammation, pannus formation, and bone erosion.

DSS-Induced Colitis in Mice
  • Induction: C57BL/6 mice are commonly used. Acute colitis is induced by administering 2-5% (w/v) DSS in the drinking water for 5-7 days.

  • Treatment: this compound or vehicle control can be administered prophylactically (before or concurrently with DSS) or therapeutically (after the onset of symptoms).

  • Monitoring: Mice are monitored daily for body weight, stool consistency, and the presence of blood in the feces to calculate the Disease Activity Index (DAI).

  • Endpoint Analysis: At the end of the treatment period, mice are euthanized, and the colon is excised. Colon length is measured, and sections are taken for histological scoring of inflammation and tissue damage. Colonic tissue can also be processed for MPO assay (a measure of neutrophil infiltration) and cytokine analysis.

Cecal Ligation and Puncture (CLP) Model of Sepsis in Mice
  • Surgical Procedure: Under anesthesia, a midline laparotomy is performed to expose the cecum. The cecum is ligated below the ileocecal valve, and then punctured once or twice with a needle of a specific gauge (e.g., 21-gauge) to induce polymicrobial leakage into the peritoneum. The cecum is returned to the abdominal cavity, and the incision is closed.

  • Treatment: Administration of this compound or vehicle, along with supportive care such as fluid resuscitation and antibiotics, would typically be given shortly after the CLP procedure.

  • Monitoring: Animals are closely monitored for survival and clinical signs of sepsis (e.g., lethargy, piloerection, altered respiration) using a sepsis scoring system.

  • Endpoint Analysis: Blood samples can be collected at various time points to measure bacterial load and systemic cytokine levels. At the experimental endpoint, organs can be harvested for histological examination and assessment of bacterial dissemination.

Experimental Autoimmune Encephalomyelitis (EAE) in Mice
  • Immunization: C57BL/6 mice are immunized with an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide in CFA containing Mycobacterium tuberculosis. On days 0 and 2 post-immunization, mice also receive an intraperitoneal injection of pertussis toxin.

  • Treatment: this compound or vehicle control can be administered prophylactically from the day of immunization or therapeutically after the onset of clinical signs.

  • Clinical Scoring: Mice are monitored daily for clinical signs of EAE, which are typically scored on a 0-5 scale based on the severity of paralysis.

  • Endpoint Analysis: At the peak of the disease or at the study endpoint, the brain and spinal cord are harvested for histological analysis of inflammatory infiltrates and demyelination. Immune cells can be isolated from the CNS for flow cytometric analysis, and tissue can be processed for cytokine and chemokine measurements.

Visualizing the Pathway and Workflow

To further aid in the conceptualization of this compound's role and its evaluation, the following diagrams illustrate the UBE2L3 signaling pathway and a generalized experimental workflow.

UBE2L3_Signaling_Pathway cluster_nfkb NF-κB Signaling cluster_il1b IL-1β Regulation TNFR TNFR LUBAC LUBAC TNFR->LUBAC Recruitment NEMO NEMO LUBAC->NEMO Linear Ubiquitination IKK IKK Complex NEMO->IKK Activation IκBα IκBα IKK->IκBα Phosphorylation & Degradation NFκB NF-κB nucleus Nucleus NFκB->nucleus Translocation proinflammatory_genes Pro-inflammatory Gene Expression nucleus->proinflammatory_genes Activation proIL1B pro-IL-1β proteasome Proteasome proIL1B->proteasome Ubiquitination E3_ligase E3 Ligase degradation Degradation proteasome->degradation UBE2L3 UBE2L3 UBE2L3->LUBAC UBE2L3->E3_ligase This compound This compound This compound->UBE2L3 Inhibition Experimental_Workflow start Select Appropriate Inflammatory Animal Model induction Induce Inflammation (e.g., CIA, DSS, CLP, EAE) start->induction randomization Randomize Animals into Treatment Groups induction->randomization treatment Administer this compound or Vehicle Control randomization->treatment monitoring Monitor Clinical Signs and Disease Progression treatment->monitoring endpoint Endpoint Data Collection (e.g., Histology, Cytokines, Scores) monitoring->endpoint analysis Statistical Analysis of Results endpoint->analysis conclusion Draw Conclusions on This compound Efficacy analysis->conclusion

References

Assessing the Specificity of ML132 in Primary Immune Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of ML132, a potent caspase-1 inhibitor, with other alternative compounds. The focus is on assessing its specificity, a critical factor for its use as a research tool and potential therapeutic agent in primary immune cells. This document summarizes key quantitative data, provides detailed experimental protocols for specificity assessment, and visualizes relevant biological pathways and workflows.

Introduction to this compound and Caspase-1 Inhibition

This compound has been identified as a highly potent and selective, irreversible inhibitor of caspase-1, an essential enzyme in the inflammatory response.[1] Caspase-1 is a cysteine protease that plays a crucial role in the maturation of the pro-inflammatory cytokines interleukin-1β (IL-1β) and IL-18.[2] These cytokines are central mediators of inflammation and are implicated in a wide range of autoimmune and inflammatory diseases.[2] Caspase-1 itself is activated within multi-protein complexes known as inflammasomes, which assemble in response to various pathogens and cellular stress signals.[1] Given its pivotal role, caspase-1 is a prime therapeutic target, and selective inhibitors are valuable tools for dissecting its function in immune cells such as T cells, macrophages, and neutrophils, where it is constitutively and inducibly expressed.[2]

Quantitative Comparison of Caspase-1 Inhibitors

The following table summarizes the available quantitative data for this compound and selected alternative caspase-1 inhibitors. The data is primarily derived from in vitro biochemical assays and highlights the potency and selectivity of these compounds against a panel of caspases.

CompoundTargetIC50 / Ki (nM)Selectivity Notes
This compound Caspase-1 IC50: 0.023 [1]>1000-fold selective over a panel of 9 other caspases. [1]
Belnacasan (VX-765)Caspase-1Ki: 0.8[3]Potent inhibitor of caspase-1 and caspase-4 (Ki < 0.6 nM).[3]
Caspase-4Ki: < 0.6[3]
Pralnacasan (VX-740)Caspase-1Ki: 1.4[4]Orally active, but clinical trials were terminated due to liver toxicity in animal models.[5]
Ac-YVAD-CHOCaspase-1Ki: 0.76[6]Selective for caspase-1 over caspases-2, -3, -4, -5, -6, -7, -8, -9, and -10.[6]
Caspase-4Ki: 163[6]
Caspase-5Ki: 970[6]
Caspase-8Ki: 240[6]
Caspase-9Ki: 560[6]
Caspase-10Ki: 240[6]
Caspases-2, -3, -6, -7Ki: >10,000[6]

Note: IC50 and Ki values are dependent on assay conditions and should be considered as relative indicators of potency.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of inhibitor specificity. Below are key experimental protocols for characterizing caspase-1 inhibitors in the context of primary immune cells.

In Vitro Caspase Activity Assay in Primary Immune Cell Lysates

This assay determines the inhibitory activity of a compound against caspase-1 in a cellular environment.

a. Isolation and Culture of Primary Immune Cells:

  • Primary Macrophages: Isolate bone marrow-derived macrophages (BMDMs) from mice or human peripheral blood mononuclear cells (PBMCs) and differentiate them into macrophages using M-CSF.[1][7]

  • Primary T cells: Isolate CD4+ or CD8+ T cells from splenocytes or PBMCs using magnetic-activated cell sorting (MACS).

b. Cell Lysis:

  • After treatment with the inhibitor and/or stimulant (e.g., LPS + Nigericin for inflammasome activation in macrophages), wash cells with cold PBS.

  • Lyse cells in a suitable lysis buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA).

  • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the cellular proteins.

c. Fluorogenic Caspase-1 Activity Assay:

  • In a 96-well black plate, add the cell lysate.

  • Add a fluorogenic caspase-1 substrate, such as Ac-YVAD-AFC or Ac-WEHD-AFC, to each well.

  • Measure the fluorescence intensity over time using a microplate reader (Excitation: ~400 nm, Emission: ~505 nm).

  • The rate of fluorescence increase is proportional to the caspase-1 activity.

  • To determine the IC50 value of the inhibitor, perform the assay with a range of inhibitor concentrations.

Western Blot for Caspase-1 Cleavage

This method provides a qualitative or semi-quantitative assessment of caspase-1 activation by observing its cleavage.

  • Prepare cell lysates as described above.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with a primary antibody specific for the cleaved (active) form of caspase-1 (p20 subunit).

  • Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection.

  • A decrease in the cleaved caspase-1 band in the presence of the inhibitor indicates its efficacy.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm target engagement in intact cells. It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.

  • Treat intact primary immune cells with the test compound or vehicle control.

  • Heat the cell suspensions at a range of temperatures.

  • Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

  • Analyze the amount of soluble caspase-1 at each temperature by Western blot or ELISA.

  • A shift in the melting curve of caspase-1 to a higher temperature in the presence of the compound confirms target engagement.

Visualizations

Signaling Pathway

Caspase-1 Signaling Pathway cluster_0 Inflammasome Assembly cluster_1 Caspase-1 Activation & Inhibition cluster_2 Downstream Effects PAMPs/DAMPs PAMPs/DAMPs NLRs/ALRs NLRs/ALRs (e.g., NLRP3) PAMPs/DAMPs->NLRs/ALRs activate ASC ASC NLRs/ALRs->ASC recruit Pro-Caspase-1 Pro-Caspase-1 ASC->Pro-Caspase-1 recruit Caspase-1 (active) Caspase-1 (active) Pro-Caspase-1->Caspase-1 (active) autocatalysis Pro-IL-1β Pro-IL-1β Caspase-1 (active)->Pro-IL-1β cleaves Pro-IL-18 Pro-IL-18 Caspase-1 (active)->Pro-IL-18 cleaves Gasdermin D Gasdermin D Caspase-1 (active)->Gasdermin D cleaves This compound This compound This compound->Caspase-1 (active) inhibits IL-1β (mature) IL-1β (mature) Pro-IL-1β->IL-1β (mature) IL-18 (mature) IL-18 (mature) Pro-IL-18->IL-18 (mature) Pyroptosis Pyroptosis Gasdermin D->Pyroptosis induces Experimental Workflow for Specificity Assessment cluster_0 Cellular Assays cluster_1 Specificity Readouts cluster_2 Data Analysis Primary Immune Cells Primary Immune Cells Inhibitor Treatment Inhibitor Treatment Primary Immune Cells->Inhibitor Treatment Inflammasome Activation Inflammasome Activation Inhibitor Treatment->Inflammasome Activation Kinome/Protease Screen Kinome/Protease Screen Inhibitor Treatment->Kinome/Protease Screen Cell Lysis Cell Lysis Inflammasome Activation->Cell Lysis CETSA CETSA Inflammasome Activation->CETSA Caspase Activity Assay Caspase Activity Assay Cell Lysis->Caspase Activity Assay Western Blot Western Blot Cell Lysis->Western Blot IC50 Determination IC50 Determination Caspase Activity Assay->IC50 Determination Selectivity Profile Selectivity Profile Western Blot->Selectivity Profile CETSA->Selectivity Profile Kinome/Protease Screen->Selectivity Profile

References

Benchmarking ML132: A Comparative Guide to Historical Caspase-1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of inflammatory disease research and therapeutics, Caspase-1 has emerged as a critical target. This enzyme plays a pivotal role in the innate immune system, primarily through its function in the maturation of pro-inflammatory cytokines IL-1β and IL-18. The development of potent and selective Caspase-1 inhibitors is a key strategy for a multitude of inflammatory and autoimmune disorders. This guide provides an objective, data-driven comparison of the novel Caspase-1 inhibitor, ML132, against a panel of historical and widely used inhibitors: Z-YVAD-FMK, VX-765 (and its active form, VRT-043198), and Pralnacasan (VX-740).

At a Glance: Potency and Mechanism of Action

This compound has been identified as a highly potent, irreversible inhibitor of Caspase-1.[1] Its mechanism involves the covalent modification of the catalytic cysteine residue in the enzyme's active site.[2] In contrast, historical inhibitors exhibit a range of potencies and mechanisms, from the broad-spectrum, irreversible inhibition of Z-YVAD-FMK to the reversible, covalent inhibition of VX-765 and Pralnacasan.[2][3]

Table 1: Comparison of Potency and Mechanism of Action of Caspase-1 Inhibitors

InhibitorTarget(s)Mechanism of ActionPotency (IC50/Ki)
This compound Caspase-1Irreversible, CovalentIC50: 0.023 nM - 34.9 nM[2]
Z-YVAD-FMK Pan-CaspaseIrreversible, CovalentBroad range (low nM to µM)[4][5]
VRT-043198 (Active form of VX-765)Caspase-1, Caspase-4Reversible, CovalentKi: ~0.8 nM (Caspase-1), <0.6 nM (Caspase-4)
Pralnacasan (VX-740) Caspase-1Reversible, CovalentKi: 1.4 nM

Selectivity Profile: A Critical Differentiator

A key consideration in the utility of a Caspase-1 inhibitor is its selectivity over other members of the caspase family. Off-target inhibition can lead to unintended cellular effects, complicating experimental interpretation and therapeutic application. This compound demonstrates a remarkable selectivity for Caspase-1.[2] In direct comparative studies, this compound (referred to as the nitrile acid analog of the VX-765 scaffold) was found to be highly selective, with minimal activity against a panel of other caspases at concentrations where it potently inhibits Caspase-1.[2]

VRT-043198, the active metabolite of VX-765, also exhibits high selectivity for Caspase-1 over apoptotic caspases, though it shows some activity against other inflammatory caspases like Caspase-4 and Caspase-5.[2] Pralnacasan demonstrates good selectivity for Caspase-1.[3] In stark contrast, Z-YVAD-FMK is a pan-caspase inhibitor, potently inhibiting multiple caspases and making it unsuitable for studies requiring specific Caspase-1 inhibition.[4][5]

Table 2: Comparative Selectivity of Caspase-1 Inhibitors (IC50 in nM)

Caspase TargetThis compound (Nitrile Acid)[2]VRT-043198[2]Z-YVAD-FMKPralnacasan (VX-740)
Caspase-1 0.023 0.204 Broadly PotentKi: 1.4
Caspase-3>10,000>10,000Potent>100-fold selective for Casp-1[3]
Caspase-413.814.5PotentData not readily available
Caspase-53.6010.6PotentData not readily available
Caspase-6>10,000>10,000PotentData not readily available
Caspase-7>10,000>10,000PotentData not readily available
Caspase-825.23.3PotentData not readily available
Caspase-92.175.07PotentData not readily available
Caspase-1089.766.5PotentData not readily available
Caspase-1480158.5Data not readily availableData not readily available

Note: Data for this compound and VRT-043198 are from a direct comparative study and are therefore highly comparable.[2] Data for Z-YVAD-FMK and Pralnacasan are from various sources and should be interpreted with consideration of potential variations in experimental conditions.

Signaling Pathways and Experimental Workflows

To understand the context in which these inhibitors function, it is essential to visualize the Caspase-1 signaling pathway and the general workflow for evaluating inhibitor efficacy.

G cluster_0 Inflammasome Activation cluster_1 Caspase-1 Activity & Inhibition cluster_2 Inflammatory Outcomes PAMPs_DAMPs PAMPs / DAMPs PRR PRR (e.g., TLR) PAMPs_DAMPs->PRR Signal 1 NLRP3 NLRP3 Inflammasome PRR->NLRP3 Upregulation ASC ASC Adaptor NLRP3->ASC Recruitment Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Recruitment Casp1 Active Caspase-1 Pro_Casp1->Casp1 Autocatalysis Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Pro_IL18 Pro-IL-18 Casp1->Pro_IL18 GSDMD Gasdermin D Casp1->GSDMD IL1b Mature IL-1β Pro_IL1b->IL1b Cleavage IL18 Mature IL-18 Pro_IL18->IL18 Cleavage Pyroptosis Pyroptosis GSDMD->Pyroptosis Pore Formation Inhibitors This compound Z-YVAD-FMK VX-765 Pralnacasan Inhibitors->Casp1

Caption: Caspase-1 signaling pathway and points of inhibition.

G cluster_0 In Vitro Assay cluster_1 Cell-Based Assay start Start prepare_reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) start->prepare_reagents assay_plate Set up Assay Plate prepare_reagents->assay_plate incubate Incubate assay_plate->incubate read_signal Measure Signal (Fluorometric/Colorimetric) incubate->read_signal analyze_data Data Analysis (IC50) read_signal->analyze_data conclusion_vitro Determine Potency analyze_data->conclusion_vitro start_cell Start culture_cells Culture Macrophages start_cell->culture_cells prime_cells Prime with LPS (Signal 1) culture_cells->prime_cells treat_inhibitor Treat with Inhibitor prime_cells->treat_inhibitor stimulate_cells Stimulate with ATP/Nigericin (Signal 2) treat_inhibitor->stimulate_cells collect_supernatant Collect Supernatant stimulate_cells->collect_supernatant elisa Measure IL-1β by ELISA collect_supernatant->elisa analyze_elisa Data Analysis elisa->analyze_elisa conclusion_cell Determine Cellular Efficacy analyze_elisa->conclusion_cell

Caption: General experimental workflow for inhibitor testing.

Experimental Protocols

In Vitro Caspase-1 Enzymatic Activity Assay (Fluorometric)

Objective: To determine the in vitro potency (IC50) of an inhibitor against recombinant human Caspase-1.

Materials:

  • Recombinant human Caspase-1 (active)

  • Caspase-1 fluorogenic substrate (e.g., Ac-YVAD-AFC)

  • Assay Buffer: 20 mM HEPES, 10% sucrose, 0.1% CHAPS, 10 mM DTT, pH 7.2

  • Test inhibitors (this compound and historical inhibitors) dissolved in DMSO

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader (Excitation: 400 nm, Emission: 505 nm)

Procedure:

  • Prepare serial dilutions of the test inhibitors in Assay Buffer. The final DMSO concentration should be kept constant across all wells (e.g., <1%).

  • In the 96-well plate, add 50 µL of Assay Buffer to all wells.

  • Add 10 µL of each inhibitor dilution to the respective wells. For the control wells (no inhibitor), add 10 µL of Assay Buffer with the corresponding DMSO concentration.

  • Add 20 µL of recombinant Caspase-1 solution to all wells except for the no-enzyme control wells.

  • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding 20 µL of the Caspase-1 substrate (Ac-YVAD-AFC) to all wells.

  • Immediately begin kinetic reading on the fluorescence plate reader at 37°C, taking measurements every 1-2 minutes for 30-60 minutes.

  • Data Analysis:

    • Calculate the reaction velocity (rate of fluorescence increase) for each well from the linear portion of the kinetic curve.

    • Normalize the velocities of the inhibitor-treated wells to the velocity of the no-inhibitor control wells to determine the percent inhibition.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Cellular IL-1β Release Assay in Macrophages

Objective: To assess the ability of inhibitors to block Caspase-1-mediated IL-1β secretion in a cellular context.

Materials:

  • THP-1 human monocytic cell line or primary human/murine macrophages

  • RPMI-1640 cell culture medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation (optional)

  • Lipopolysaccharide (LPS)

  • ATP or Nigericin

  • Test inhibitors dissolved in DMSO

  • Human IL-1β ELISA kit

  • 96-well tissue culture plates

Procedure:

  • Cell Seeding and Differentiation (if using THP-1):

    • Seed THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well.

    • Differentiate the cells into macrophage-like cells by treating with PMA (e.g., 100 ng/mL) for 48-72 hours. After differentiation, replace the medium with fresh, PMA-free medium and rest the cells for 24 hours.

  • Priming (Signal 1):

    • Prime the macrophages by treating them with LPS (e.g., 1 µg/mL) for 3-4 hours to induce the expression of pro-IL-1β and NLRP3.

  • Inhibitor Treatment:

    • Pre-treat the primed cells with various concentrations of the test inhibitors for 1 hour. Include a vehicle control (DMSO).

  • Stimulation (Signal 2):

    • Stimulate the inflammasome by adding ATP (e.g., 5 mM) for 30-60 minutes or Nigericin (e.g., 10 µM) for 1-2 hours.

  • Supernatant Collection:

    • Centrifuge the plate at 300 x g for 5 minutes to pellet the cells.

    • Carefully collect the cell culture supernatants.

  • IL-1β Quantification:

    • Measure the concentration of mature IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of IL-1β inhibition for each inhibitor concentration relative to the vehicle-treated, stimulated control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value in the cellular assay.

Conclusion

This compound represents a significant advancement in the development of Caspase-1 inhibitors, demonstrating exceptional potency and a highly selective profile compared to historical inhibitors. While Z-YVAD-FMK serves as a useful tool for broadly assessing caspase-dependent processes, its lack of specificity is a major limitation. VX-765 and Pralnacasan offer improved selectivity over Z-YVAD-FMK, but this compound surpasses them in both potency and its clean selectivity profile, making it a superior tool for specific investigations of Caspase-1 biology and a promising scaffold for the development of novel anti-inflammatory therapeutics. The provided experimental protocols offer a standardized framework for researchers to validate and compare the efficacy of these and other Caspase-1 inhibitors in their own laboratories.

References

Head-to-Head Comparison: ML132 vs. Belnacasan in Caspase-1 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Two Key Caspase-1 Inhibitors

In the landscape of inflammatory disease research, the inhibition of caspase-1, a key enzyme in the inflammasome signaling pathway, represents a promising therapeutic strategy. This guide provides a detailed, data-driven comparison of two notable caspase-1 inhibitors: ML132, a highly potent and selective preclinical tool compound, and belnacasan (B1684658) (VX-765), a well-characterized clinical trial candidate. This objective comparison is designed to assist researchers in selecting the appropriate tool for their studies and to provide a comprehensive overview of their respective biochemical and, where available, cellular and in vivo activities.

At a Glance: Key Molecular and Mechanistic Attributes

FeatureThis compoundBelnacasan (VX-765)
Chemical Identity (S)-3-((S)-1-((S)-2-(4-amino-3-chlorobenzamido)-3,3-dimethylbutanoyl)pyrrolidine-2-carboxamido)-3-cyanopropanoic acid[1](2S)-1-[(2S)-2-[(4-amino-3-chlorobenzoyl)amino]-3,3-dimethylbutanoyl]-N-[(2R,3S)-2-ethoxy-5-oxooxolan-3-yl]pyrrolidine-2-carboxamide
Mechanism of Action Covalent, irreversible inhibitor of caspase-1. Utilizes a nitrile-containing propionic acid moiety to modify the active site cysteine.Prodrug of VRT-043198. VRT-043198 is a potent, reversible, competitive inhibitor of the caspase-1 active site.
Primary Target Caspase-1[2]Caspase-1 (via its active metabolite, VRT-043198)
Development Stage Preclinical research toolInvestigated in clinical trials for inflammatory diseases.

Biochemical Potency and Selectivity: A Quantitative Comparison

The following tables summarize the available quantitative data for the inhibitory activity of this compound and the active form of belnacasan, VRT-043198.

Table 1: Biochemical Inhibitory Activity against Caspase-1

CompoundTargetIC50 / KiAssay Type
This compound Caspase-10.316 nM (IC50)[2]Biochemical Assay
Caspase-134.9 nM (IC50)[3]Biochemical Assay
Caspase-10.023 nM (IC50)[4]Biochemical Assay
VRT-043198 (active form of belnacasan)Caspase-10.8 nM (Ki)Cell-free enzyme assay

Table 2: Selectivity Profile against Other Caspases

Caspase TargetThis compound (IC50)[4]VRT-043198 (Ki)
Caspase-1 0.023 nM 0.8 nM
Caspase-3> 1 µM> 1000 nM
Caspase-4Data not available< 0.6 nM
Caspase-510.6 nMData not available
Caspase-6> 10,000 nM> 1000 nM
Caspase-7> 1 µM> 1000 nM
Caspase-8> 1 µM> 1000 nM
Caspase-991.5 nM> 1000 nM
Caspase-1066.5 nMData not available
Caspase-14801 nMData not available

Note: A higher IC50 or Ki value indicates lower potency.

Cellular Activity: Inhibition of Pro-inflammatory Cytokine Release

Table 3: Cellular Inhibitory Activity

CompoundCell TypeAssayIC50
This compound Data not availableData not availableData not available
Belnacasan (VX-765) Human Peripheral Blood Mononuclear Cells (PBMCs)LPS-induced IL-1β release~0.7 µM

In Vivo Efficacy in Models of Inflammation

Belnacasan has been evaluated in multiple preclinical models of inflammatory diseases, demonstrating its therapeutic potential. In contrast, in vivo efficacy data for this compound is not currently available in published literature. Belnacasan has shown efficacy in animal models of rheumatoid arthritis, epilepsy, and acute lung injury[1][4]. For instance, in a mouse model of multiple sclerosis, the caspase-1 inhibitor VX-765 was shown to prevent inflammasome activation and pyroptosis in microglia and oligodendrocytes[2].

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the context in which these inhibitors function and are evaluated, the following diagrams illustrate the targeted signaling pathway and a typical experimental workflow.

G cluster_0 Inflammasome Activation and Caspase-1 Signaling cluster_1 Inhibitor Targets PAMPs_DAMPs PAMPs / DAMPs TLR TLR PAMPs_DAMPs->TLR NLRP3 NLRP3 Inflammasome PAMPs_DAMPs->NLRP3 NFkB NF-κB Signaling TLR->NFkB pro_IL1b pro-IL-1β NFkB->pro_IL1b IL1b Mature IL-1β pro_IL1b->IL1b pro_caspase1 pro-Caspase-1 NLRP3->pro_caspase1 caspase1 Active Caspase-1 pro_caspase1->caspase1 caspase1->pro_IL1b pro_IL18 pro-IL-18 caspase1->pro_IL18 IL18 Mature IL-18 pro_IL18->IL18 inflammation Inflammation IL1b->inflammation IL18->inflammation This compound This compound This compound->caspase1 Inhibits Belnacasan Belnacasan (VRT-043198) Belnacasan->caspase1 Inhibits

Caption: Canonical NLRP3 inflammasome pathway and points of inhibition by this compound and Belnacasan.

G cluster_0 Experimental Workflow: In Vitro Evaluation of Caspase-1 Inhibitors start Start cell_culture Culture Immune Cells (e.g., PBMCs, Macrophages) start->cell_culture priming Prime cells with LPS (to induce pro-IL-1β expression) cell_culture->priming inhibitor_treatment Treat cells with This compound or Belnacasan priming->inhibitor_treatment inflammasome_activation Activate Inflammasome (e.g., with ATP or Nigericin) inhibitor_treatment->inflammasome_activation supernatant_collection Collect Cell Supernatant inflammasome_activation->supernatant_collection elisa Measure IL-1β concentration by ELISA supernatant_collection->elisa data_analysis Analyze Data (Determine IC50 values) elisa->data_analysis end End data_analysis->end

Caption: A typical experimental workflow for assessing the efficacy of caspase-1 inhibitors in a cell-based assay.

Experimental Protocols

1. Caspase-1 Enzymatic Activity Assay

  • Objective: To determine the direct inhibitory effect of a compound on purified caspase-1 enzyme activity.

  • Principle: This assay measures the cleavage of a specific fluorogenic or colorimetric substrate by recombinant human caspase-1. The reduction in signal in the presence of an inhibitor is used to calculate its potency (e.g., IC50).

  • Materials:

    • Recombinant human caspase-1

    • Caspase-1 substrate (e.g., Ac-YVAD-AMC for fluorometric assay or Ac-YVAD-pNA for colorimetric assay)

    • Assay buffer (e.g., 20 mM HEPES, pH 7.5, 10% sucrose, 0.1% CHAPS, 10 mM DTT)

    • Test compounds (this compound, VRT-043198) dissolved in DMSO

    • 96-well microplate (black for fluorescence, clear for absorbance)

    • Microplate reader

  • Procedure:

    • Prepare serial dilutions of the test compounds in assay buffer.

    • In a 96-well plate, add the test compound dilutions.

    • Add recombinant caspase-1 to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.

    • Initiate the reaction by adding the caspase-1 substrate to each well.

    • Immediately measure the fluorescence (Ex/Em ≈ 380/460 nm for AMC) or absorbance (405 nm for pNA) over time.

    • Calculate the initial reaction rates and determine the percent inhibition for each compound concentration.

    • Plot percent inhibition versus log of compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

2. LPS-Induced IL-1β Release from Human PBMCs

  • Objective: To assess the ability of a compound to inhibit caspase-1-mediated IL-1β release in a cellular context.

  • Principle: Human peripheral blood mononuclear cells (PBMCs) are first primed with lipopolysaccharide (LPS) to induce the expression of pro-IL-1β. Subsequent activation of the NLRP3 inflammasome with a stimulus like ATP triggers caspase-1 activation and the release of mature IL-1β, which can be quantified by ELISA.

  • Materials:

    • Human PBMCs isolated from healthy donors

    • RPMI-1640 medium with 10% fetal bovine serum

    • Lipopolysaccharide (LPS)

    • ATP

    • Test compounds (this compound, belnacasan) dissolved in DMSO

    • 96-well cell culture plate

    • Human IL-1β ELISA kit

  • Procedure:

    • Plate PBMCs in a 96-well plate at a density of approximately 2-5 x 10^5 cells/well and allow them to adhere.

    • Prime the cells with LPS (e.g., 10-100 ng/mL) for 3-4 hours to induce pro-IL-1β expression.

    • Add serial dilutions of the test compounds to the wells and incubate for 30-60 minutes.

    • Stimulate the inflammasome by adding ATP (e.g., 1-5 mM) for 30-60 minutes.

    • Centrifuge the plate to pellet the cells and collect the supernatant.

    • Quantify the concentration of IL-1β in the supernatant using a human IL-1β ELISA kit according to the manufacturer's instructions.

    • Calculate the percent inhibition of IL-1β release for each compound concentration and determine the IC50 value.

Summary and Conclusion

This guide provides a head-to-head comparison of this compound and belnacasan, two significant inhibitors of caspase-1.

This compound stands out as an exceptionally potent and selective preclinical tool for in vitro studies of the caspase-1 signaling pathway. Its high potency at the sub-nanomolar to picomolar range makes it an ideal probe for dissecting the biochemical mechanisms of caspase-1. However, the current lack of publicly available data on its cellular and in vivo activity limits its immediate translation into more complex biological systems.

Belnacasan , on the other hand, is a well-documented clinical trial candidate with demonstrated activity from the biochemical to the in vivo level. As a prodrug, it is suitable for oral administration in animal models, and its efficacy has been demonstrated in various models of inflammatory disease. While its active form, VRT-043198, is less potent than this compound in biochemical assays, its proven cellular and in vivo efficacy makes it a valuable compound for preclinical and clinical investigations of caspase-1 inhibition as a therapeutic strategy.

For researchers, the choice between this compound and belnacasan will depend on the specific experimental goals. This compound is a superior tool for highly specific in vitro target validation and biochemical studies, while belnacasan is the more appropriate choice for cellular and in vivo studies aimed at understanding the therapeutic potential of caspase-1 inhibition in disease models. Future studies characterizing the cellular and in vivo activity of this compound would be highly valuable to the research community and would allow for a more complete and direct comparison with belnacasan.

References

Safety Operating Guide

Proper Disposal Procedures for ML132: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Handling and Disposal of ML132

This document provides comprehensive guidance on the proper disposal procedures for this compound, a potent and selective caspase-1 inhibitor. Adherence to these protocols is crucial for maintaining a safe laboratory environment and ensuring compliance with institutional and regulatory standards. This guide is intended for researchers, scientists, and drug development professionals who handle this compound.

I. Understanding the Compound: this compound

This compound is a small molecule inhibitor of caspase-1, an enzyme that plays a critical role in the inflammatory process.[1][2] It functions through the covalent modification of a cysteine residue in the active site of caspase-1, leading to its irreversible inhibition.[1] Given its high potency and biological activity, this compound and any materials contaminated with it must be treated as hazardous chemical waste.

II. Quantitative Data

The following table summarizes key data for this compound, including its storage and stability information.

ParameterValueSource
Synonyms NCGC-00183434, CID-4462093[1]
Storage (Stock Solution) -80°C for up to 6 months (protect from light, stored under nitrogen).[3]
Shipping Condition Shipped with dry ice.[3]
Appearance White solid powder.[4]
Solubility Soluble in DMSO.[4]
Shelf Life >2 years if stored properly.[4]

III. Proper Disposal Procedures

While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not consistently available, a conservative approach based on the disposal of potent, biologically active compounds is mandatory. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines before proceeding with any disposal.

Step-by-Step Disposal Guidance:

  • Waste Identification and Segregation:

    • Solid Waste:

      • Collect all solid waste contaminated with this compound in a designated, clearly labeled hazardous waste container. This includes:

        • Unused or expired this compound powder.

        • Contaminated personal protective equipment (PPE) such as gloves, lab coats, and safety glasses.

        • Contaminated lab supplies (e.g., weigh boats, spatulas, pipette tips, and tubes).

    • Liquid Waste:

      • Collect all liquid waste containing this compound in a separate, compatible, and clearly labeled hazardous waste container. This includes:

        • Stock solutions and experimental residues.

        • Contaminated solvents (e.g., DMSO).

      • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Container Management:

    • Use only approved, leak-proof, and chemically resistant containers for waste collection.

    • Ensure all containers are properly labeled with the full chemical name ("this compound"), concentration (if applicable), and the appropriate hazard symbols as determined by your EHS department.

    • Keep waste containers securely closed except when adding waste.

  • Waste Storage:

    • Store hazardous waste in a designated, well-ventilated, and secure area, away from incompatible materials.

    • Follow your institution's guidelines for the maximum allowable accumulation time for hazardous waste.

  • Arranging for Disposal:

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

    • Provide them with a complete inventory of the waste, including the chemical name, quantity, and any other relevant information.

    • Never dispose of this compound or its containers in the regular trash or down the drain.

IV. Experimental Protocols Cited

While specific experimental protocols for this compound are proprietary to individual research labs, the handling and disposal procedures outlined above are based on standard practices for potent enzyme inhibitors. The general workflow for handling such a compound would involve:

  • Preparation of Stock Solutions: Typically prepared in a solvent like DMSO and stored at -80°C.[3]

  • Use in Cellular or Biochemical Assays: Diluted to the final working concentration in appropriate buffers or media.

  • Decontamination of Work Surfaces: Wiping down all surfaces where the compound was handled with an appropriate deactivating solution (if known and safe) or a standard laboratory disinfectant, followed by a thorough cleaning.

  • Disposal of all contaminated materials as hazardous waste, following the procedures detailed above.

V. Visualization of this compound Mechanism of Action

The following diagram illustrates the signaling pathway of caspase-1 and the inhibitory action of this compound.

ML132_Mechanism_of_Action cluster_inflammasome Inflammasome Activation cluster_inhibition Inhibition by this compound cluster_downstream Downstream Effects PAMPs/DAMPs PAMPs/DAMPs Inflammasome Assembly Inflammasome Assembly PAMPs/DAMPs->Inflammasome Assembly triggers Pro-caspase-1 Pro-caspase-1 Inflammasome Assembly->Pro-caspase-1 recruits and activates Caspase-1 (active) Caspase-1 (active) Pro-caspase-1->Caspase-1 (active) autocatalysis Pro-IL-1β Pro-IL-1β Caspase-1 (active)->Pro-IL-1β cleaves Pro-IL-18 Pro-IL-18 Caspase-1 (active)->Pro-IL-18 cleaves This compound This compound This compound->Caspase-1 (active) covalently binds and inhibits IL-1β (active) IL-1β (active) Pro-IL-1β->IL-1β (active) Inflammation Inflammation IL-1β (active)->Inflammation IL-18 (active) IL-18 (active) Pro-IL-18->IL-18 (active) IL-18 (active)->Inflammation

Caption: Mechanism of Caspase-1 activation and inhibition by this compound.

This guide provides a framework for the safe handling and disposal of this compound. By prioritizing safety and adhering to institutional guidelines, researchers can minimize risks and ensure a secure laboratory environment.

References

Essential Safety and Operational Guide for Handling ML132

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount for both personal safety and environmental protection. This guide provides crucial safety and logistical information for the caspase-1 inhibitor, ML132 (CAS No. 1230628-71-3). While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document outlines essential procedures based on general laboratory best practices for handling potent, research-grade small molecules.

Immediate Safety and Personal Protective Equipment (PPE)

When handling this compound, a thorough risk assessment should be conducted. The following personal protective equipment is mandatory to minimize exposure and ensure a safe laboratory environment.

PPE CategoryItemSpecificationPurpose
Eye Protection Safety GlassesANSI Z87.1 rated, with side shieldsProtects eyes from splashes and airborne particles.
Face Shield-Recommended when handling larger quantities or if there is a significant splash risk.
Hand Protection Disposable GlovesNitrile or other chemically resistant materialPrevents skin contact. Double-gloving is recommended.
Body Protection Laboratory CoatStandardProtects skin and personal clothing from contamination.
Chemical-Resistant Apron-Recommended when handling larger quantities.
Respiratory Protection Fume Hood-All handling of solid this compound and preparation of solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols.
RespiratorN95 or higherMay be required based on a site-specific risk assessment, especially if working outside of a fume hood is unavoidable.

Operational Plan: Handling and Storage

Receiving and Unpacking:

  • Inspect the package for any signs of damage or leakage upon arrival.

  • Wear appropriate PPE during unpacking.

  • Confirm that the container is properly labeled and sealed.

Preparation of Solutions:

  • All weighing of the solid compound and preparation of stock solutions must be conducted in a chemical fume hood.

  • Use appropriate solvents as recommended by the supplier. This compound is often supplied as a solid or in a solvent like DMSO.

  • Ensure all labware is clean and dry before use.

Storage:

  • Store this compound in a tightly sealed, clearly labeled container.

  • Follow the supplier's recommendations for storage temperature, which is typically -80°C.

  • Protect from light and moisture.

  • Store under an inert atmosphere, such as nitrogen, if recommended.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous chemical waste. Adherence to institutional and local environmental regulations is mandatory.

Waste Segregation and Collection:

  • Solid Waste: Collect all disposable materials that have come into contact with this compound, such as pipette tips, tubes, gloves, and bench paper, in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all solutions containing this compound in a separate, sealed, and chemically compatible hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Sharps Waste: Needles, scalpels, or other contaminated sharps must be disposed of in a designated, puncture-resistant sharps container.

Container Labeling:

  • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and its CAS number (1230628-71-3).

Storage of Waste:

  • Store waste containers in a designated and secure satellite accumulation area until they are collected by the EHS department.

Decontamination:

  • Decontaminate all non-disposable labware and surfaces that have come into contact with this compound using an appropriate cleaning procedure as determined by your institution's safety protocols.

This compound Mechanism of Action: Caspase-1 Signaling Pathway

This compound is a selective inhibitor of caspase-1. Caspase-1 is a critical enzyme in the inflammatory response. It is activated by multi-protein complexes called inflammasomes. Once active, caspase-1 cleaves the precursors of pro-inflammatory cytokines, interleukin-1β (pro-IL-1β) and interleukin-18 (pro-IL-18), into their mature and active forms.[1] It also cleaves Gasdermin D, leading to a form of inflammatory cell death called pyroptosis.[1]

Caspase-1 Signaling Pathway Inhibition of Caspase-1 Signaling by this compound PAMPs PAMPs / DAMPs Inflammasome Inflammasome Assembly (e.g., NLRP3) PAMPs->Inflammasome activate ProCasp1 Pro-Caspase-1 Inflammasome->ProCasp1 recruit Casp1 Active Caspase-1 ProCasp1->Casp1 autocatalysis ProIL1b Pro-IL-1β Casp1->ProIL1b cleaves ProIL18 Pro-IL-18 Casp1->ProIL18 cleaves GasderminD Gasdermin D Casp1->GasderminD cleaves This compound This compound This compound->Casp1 inhibits IL1b Mature IL-1β ProIL1b->IL1b Inflammation Inflammation IL1b->Inflammation IL18 Mature IL-18 ProIL18->IL18 IL18->Inflammation Pyroptosis Pyroptosis GasderminD->Pyroptosis Pyroptosis->Inflammation

Inhibition of Caspase-1 Signaling by this compound

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。